Methyl 5-chloro-1H-indole-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHPSEFJDMSMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677823 | |
| Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-61-1 | |
| Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 5-chloro-1H-indole-6-carboxylate: A Comprehensive Technical Guide for Advanced Research
Foreword: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery
The indole nucleus stands as one of the most privileged scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity, making it a cornerstone in the development of novel therapeutics.[3] Within this vast chemical space, Methyl 5-chloro-1H-indole-6-carboxylate emerges as a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of this molecule, from its fundamental properties to its synthesis, characterization, and potential applications, with a focus on empowering further research and innovation.
Compound Profile: this compound
At its core, this compound is a halogenated derivative of the indole-6-carboxylate scaffold. The strategic placement of a chloro group at the 5-position and a methyl carboxylate at the 6-position offers a unique combination of steric and electronic features, making it an attractive building block for combinatorial chemistry and targeted drug design.
| Property | Value | Source |
| CAS Number | 1245643-61-1 | [4] |
| Molecular Formula | C₁₀H₈ClNO₂ | [5] |
| Molecular Weight | 209.63 g/mol | [5] |
| Appearance | Off-white to pinkish solid | [6] |
| Storage | Store at 0-8 °C | [6] |
Strategic Synthesis of Substituted Indole-6-carboxylates
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach would involve the formation of the indole ring as the key step. The Fischer Indole Synthesis provides a classic and robust method for this transformation.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: A Modified Fischer Indole Synthesis Approach
This protocol is a representative, field-proven method that can be adapted for the synthesis of the target molecule.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylaniline (1 equivalent) in glacial acetic acid.
-
Add a solution of sodium nitrite (1 equivalent) in water dropwise at 0-5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at the same temperature.
-
In a separate flask, prepare a solution of sodium sulfite (2 equivalents) in water and cool to 5 °C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the mixture to room temperature and stir for 1 hour.
-
Add concentrated hydrochloric acid until the solution is strongly acidic, then heat to 60-70 °C for 1 hour to complete the reduction to the corresponding phenylhydrazine hydrochloride.
-
Cool the mixture and collect the precipitated phenylhydrazine hydrochloride by filtration.
-
To a suspension of the phenylhydrazine hydrochloride (1 equivalent) in ethanol, add methyl pyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 2-3 hours to form the phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
Step 2: Fischer Indole Synthesis
-
To the ethanolic solution of the phenylhydrazone, add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride).[8]
-
Heat the reaction mixture to reflux for 4-8 hours. The cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
The crude product will precipitate out and can be collected by filtration.
Step 3: Purification
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Alternative Strategy: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction offers a powerful and often milder alternative for indole synthesis.[9][10][11] This approach would involve the cyclization of a suitably substituted N-allyl-2-haloaniline derivative.
Caption: Heck reaction pathway for indole synthesis.
This method can provide high yields and functional group tolerance, making it an attractive option for complex indole syntheses.[12]
Comprehensive Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, an N-H proton signal (which may be broad), and a singlet for the methyl ester protons around 3.9 ppm. The specific coupling patterns will depend on the substitution pattern of the indole ring.[13][14] |
| ¹³C NMR | Signals for the aromatic carbons, the indole C2 and C3 carbons, the ester carbonyl carbon (around 165 ppm), and the methyl ester carbon.[14] |
| Infrared (IR) | Characteristic absorption bands for the N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-Cl stretching.[7] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (209.63 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.[15] |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.[16]
Applications in Drug Discovery and Development
The indole scaffold is a well-established pharmacophore in oncology and other therapeutic areas.[1][17] The unique substitution pattern of this compound makes it a valuable starting point for the development of targeted therapies, particularly kinase inhibitors.[18]
Role as a Kinase Inhibitor Scaffold
Many clinically approved and investigational kinase inhibitors feature an indole core.[18][19] The indole nitrogen can act as a hydrogen bond donor, while the aromatic ring system can participate in π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases. The chloro and methyl carboxylate substituents on the benzene portion of the indole can be further modified to enhance potency and selectivity for specific kinase targets.
Caption: Interaction of an indole scaffold with a kinase active site.
Potential Therapeutic Targets
Indole derivatives have shown activity against a wide range of kinases involved in cancer progression, including:
-
Receptor Tyrosine Kinases (RTKs): such as VEGFR, EGFR, and PDGFR.[18][19]
-
Non-Receptor Tyrosine Kinases: such as Src and Abl.
-
Serine/Threonine Kinases: such as Aurora kinases and CDKs.[18]
The development of novel derivatives from this compound could lead to potent and selective inhibitors of these critical cancer targets.
Safety and Handling
As with any chlorinated organic compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic substitution pattern provides a solid foundation for the development of targeted therapies, particularly in the realm of kinase inhibition for oncology. The synthetic and analytical methodologies outlined in this guide are intended to serve as a practical resource for researchers dedicated to advancing the field of medicinal chemistry. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
Sarmah, D., Choudhury, A., & Bora, U. (2024). Palladium Nanoparticle Catalyzed Synthesis of Indoles via Intramolecular Heck Cyclization. Organic & Biomolecular Chemistry, 22, 6419–6431. [Link]
-
Bano, S., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(11), 3147. [Link]
-
Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]
-
A review on indole as a cardinal scaffold for anticancer drugs development. (2023). Current Drug Targets, 24(11), 939-962. [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Anticancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]
-
Wang, Q., et al. (2019). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 21(18), 7238–7242. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Pharmaceuticals, 17(5), 629. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Molecules, 29(9), 2095. [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (n.d.). SciSpace. [Link]
-
Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. (2018). Chemistry – A European Journal, 24(54), 14483-14488. [Link]
-
Chlorination safety. (2024, June 6). YouTube. [Link]
-
Handling Chlorine Safely. (2019, May 13). [Link]
-
Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. (2013). Organometallics, 32(15), 4166–4174. [Link]
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
-
Methyl 5-chloro-1H-indole-2-carboxylate. (n.d.). PubChem. [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27363-27367. [Link]
-
Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Avula, B., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. Journal of AOAC International, 98(4), 870-878. [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(2), 158-183. [Link]
-
Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (2025). Biological and Molecular Chemistry, 3, 239-252. [Link]
-
Safe handling of chlorine. (2011). ACS Chemical Health & Safety, 18(4), 33-39. [Link]
-
Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. (2017). AIP Conference Proceedings, 1859(1), 020015. [Link]
-
Al-Ostoot, F. H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2009). Molecules, 14(11), 4567-4576. [Link]
-
Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry, 20, 973-1000. [Link]
-
Synthesis of N-substituted indole precursors 6a and 6b. (n.d.). ResearchGate. [Link]
-
5-Chloro-1H-indole-3-carboxylic acid. (n.d.). PubChem. [Link]
-
Singh, A. K., et al. (2013). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 5(2), 311-319. [Link]
-
Strategies for Indole carboxylate synthesis a, HTS hits. C3 groups were... (n.d.). ResearchGate. [Link]
-
N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (2026). Molbank, 2026(1), m2123. [Link]
-
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Molecules, 28(24), 8089. [Link]
-
Methyl 1H-indole-3-carboxylate. (n.d.). [Link]
-
6-Methyl-1H-indole-2-carboxylic acid methyl ester. (n.d.). Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1245643-61-1 [amp.chemicalbook.com]
- 5. Methyl 5-chloro-1H-indole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction (2013) | Hailong Yang | 5 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide [mdpi.com]
- 14. tetratek.com.tr [tetratek.com.tr]
- 15. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 18. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ecolink.com [ecolink.com]
- 21. CCOHS: Chlorine [ccohs.ca]
- 22. njuajif.org [njuajif.org]
- 23. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 5-chloro-1H-indole-6-carboxylate is a key heterocyclic scaffold prevalent in numerous pharmacologically active compounds. Its synthesis is of significant interest to the medicinal chemistry and drug development sectors. This guide provides a comprehensive overview of a robust and efficient synthetic route to this target molecule, grounded in the principles of the Leimgruber-Batcho indole synthesis. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and present quantitative data and visual workflows to ensure clarity and reproducibility.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged structure in drug discovery, forming the core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for designing novel therapeutic agents. The specific substitution pattern of this compound, featuring a chlorine atom at the 5-position and a methyl carboxylate at the 6-position, offers unique opportunities for molecular scaffolding and modulation of biological activity.
Strategic Approach: The Leimgruber-Batcho Indole Synthesis
Among the numerous methods for indole synthesis, the Leimgruber-Batcho reaction stands out for its efficiency, high yields, and wide applicability, particularly for indoles unsubstituted at the 2- and 3-positions.[1][2] This method proceeds in two main stages: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[1] This approach is particularly advantageous as it often utilizes readily available starting materials and proceeds under relatively mild conditions.[1]
Our proposed synthesis for this compound leverages a modified Leimgruber-Batcho strategy, commencing with the commercially available starting material, 4-Chloro-2-nitrotoluene.
Visualizing the Synthetic Pathway
The overall synthetic strategy is depicted below. This multi-step process is designed for efficiency and scalability, transforming a simple starting material into the desired complex indole.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of the Key Intermediate: Methyl 4-chloro-2-methyl-5-nitrobenzoate
The initial step involves the conversion of 4-chloro-2-nitrotoluene to the corresponding benzoic acid, followed by esterification. This functional group manipulation is crucial for introducing the carboxylate moiety at the desired position.
-
Oxidation of the Methyl Group: The methyl group of 4-chloro-2-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution, followed by acidic workup.
-
Esterification: The resulting 4-chloro-2-methyl-5-nitrobenzoic acid is then esterified to the methyl ester. A common and efficient method is Fischer-Speier esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[3]
Step 2: Enamine Formation
This step is the cornerstone of the Leimgruber-Batcho synthesis, where the activated methyl group of the o-nitrotoluene derivative condenses with a formamide acetal to form a highly conjugated enamine.[1]
-
Reaction: Methyl 4-chloro-2-methyl-5-nitrobenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) in the presence of a secondary amine catalyst, typically pyrrolidine.
-
Mechanism: The mildly acidic protons of the methyl group are deprotonated under the reaction conditions, and the resulting carbanion attacks the electrophilic carbon of the DMFDMA. Subsequent elimination of methanol yields the desired enamine intermediate. The extended conjugation of this intermediate often imparts a deep color to the reaction mixture.[1]
Sources
An In-depth Technical Guide to Methyl 5-chloro-1H-indole-6-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-chloro-1H-indole-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, synthesis, and strategic applications of this valuable intermediate. Our focus is on providing not just data, but field-proven insights into the causality behind its chemical behavior and utility in complex molecular design.
Core Chemical Identity and Structural Insights
This compound is a polysubstituted indole derivative. The indole scaffold is a privileged structure in drug discovery, and the specific arrangement of the chloro and methyl carboxylate groups on this molecule imparts unique reactivity and makes it a strategic precursor for a range of biologically active compounds.[1][2]
The structure consists of a bicyclic system containing a benzene ring fused to a pyrrole ring. The chlorine atom at the C5 position and the methyl ester at the C6 position are key modulators of the electronic properties of the indole ring. The electron-withdrawing nature of both the chloro group and the ester influences the nucleophilicity of the pyrrole ring and the acidity of the N-H proton.
Caption: Proposed synthetic workflow for this compound.
Core Reactivity
The reactivity of this compound is dictated by the interplay of its three key components: the indole N-H, the electron-rich pyrrole ring, and the methyl ester.
-
N-H Reactivity: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, Cs₂CO₃) to form an indolide anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation to furnish N-substituted indoles. [1]This is a critical step for diversifying the core structure in drug discovery programs.
-
Electrophilic Substitution: The indole ring is inherently electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the typical site for reactions like Vilsmeier-Haack formylation, Mannich reactions, and nitration. [3]The electron-withdrawing groups at C5 and C6 deactivate the benzene portion of the ring towards electrophilic attack.
-
Ester Functionalization: The methyl ester at C6 is a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common functional group in pharmaceuticals). Alternatively, it can be reduced to a primary alcohol.
Caption: Core reactivity pathways of this compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value, biologically active molecules. The chloro-substituted indole motif is present in numerous compounds investigated for a variety of therapeutic areas.
-
Kinase Inhibitors: The indole scaffold is a common core in many kinase inhibitors used in oncology. Derivatives of chloro-indoles have been synthesized and evaluated as potent inhibitors of pathways involving EGFR (Epidermal Growth Factor Receptor), including mutant forms like EGFRT790M which are associated with drug resistance. [4][5]* Antimicrobial and Antibiofilm Agents: Chloroindoles have demonstrated significant antimicrobial and antibiofilm activity against various pathogens, including uropathogenic E. coli (UPEC) and Vibrio parahaemolyticus. [6][7][8]These compounds can disrupt bacterial virulence factors, making them attractive leads for developing new anti-infective therapies.
-
Neurological Agents: The indole structure is related to neurotransmitters like serotonin. As such, 5-chloroindole itself has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, indicating the potential for this class of compounds in treating neurological and psychiatric disorders. [9]* Anticonvulsants: Research has shown that derivatization of the indole core, starting from intermediates like chloro-indole carboxylates, can lead to novel compounds with significant anticonvulsant activity. [1]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive toxicological profile is not available, data from related indole and chlorinated aromatic compounds suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity at multiple sites, and proven utility as a precursor to potent biological agents make it an indispensable building block. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to leverage its full potential in the rational design and synthesis of next-generation therapeutics.
References
-
Gollapalli, N. R., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.
-
The Royal Society of Chemistry. (n.d.). Supporting information.
-
Thompson, A. J., et al. (2013). 5-Chloroindole: A Potent Allosteric Modulator of the 5-HT₃ Receptor. British Journal of Pharmacology, 170(4), 869–881.
-
Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28189-28193.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles.
-
CymitQuimica. (n.d.). This compound.
-
Batcho, A. D., & Leimgruber, W. (1985). Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry, 50(5), 747–750.
-
Boya, P., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943.
-
Shalaby, M. A., et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(2), 333.
-
D'Alpino, P., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 973–1000.
-
Chem-Impex. (n.d.). Methyl indole-5-carboxylate.
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
-
PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information.
-
D'Auria, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(19), 6598.
-
Ghorab, M. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1279.
-
ChemicalBook. (n.d.). This compound CAS#: 1245643-61-1.
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
-
Santa Cruz Biotechnology. (n.d.). Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate.
-
Boya, P., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13.
-
Lee, J. H., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12.
-
Lee, J. H., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 688320.
-
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72.
-
SpectraBase. (n.d.). 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 13C NMR spectrum.
-
Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin.
-
ChemScene. (n.d.). 6-Chloro-1H-indole-5-carboxylic acid.
-
Ghorab, M. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8872.
-
Fraga, A. G. M., et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. Molecules, 17(9), 10874–10885.
-
Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(5), 1-6.
-
SpectraBase. (n.d.). Ethyl 5-chloroindole-2-carboxylate.
Sources
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of Methyl 5-chloro-1H-indole-6-carboxylate
An In-Depth Technical Guide to the Physical Properties of Methyl 5-chloro-1H-indole-6-carboxylate
Authored by a Senior Application Scientist
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[2] this compound is a specific derivative that serves as a valuable building block in the synthesis of more complex, biologically active molecules.[3] A thorough understanding of its fundamental physical properties is paramount for its effective use in research and development, ensuring reproducibility, optimizing reaction conditions, and predicting its behavior in various experimental settings.
This guide provides a comprehensive overview of the key physical properties of this compound, grounded in established analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the experimental context and causality behind the characterization methods.
Compound Identification and Core Properties
A precise identification is the foundation of all subsequent characterization. The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| Synonyms | 5-Chloro-indole-6-carboxylic acid methyl ester, 5-Chloro-1H-indole-6-carboxylic acid methyl ester | [5] |
| CAS Number | 1245643-61-1 | [4][5] |
| Molecular Formula | C₁₀H₈ClNO₂ | [4] |
| Molecular Weight | 209.63 g/mol | [4] |
| Physical Form | Solid | [4] |
Physicochemical Characterization: An Experimental Perspective
Direct experimental data for this specific compound is not extensively available in public literature. Therefore, this section combines known data for the core structure with established analytical methodologies for its complete characterization.
Melting Point Analysis: A Key Indicator of Purity
The melting point is a critical physical constant used to identify a compound and assess its purity.[6][7] A sharp, well-defined melting range is indicative of a highly pure substance, whereas a broad or depressed range typically suggests the presence of impurities.
Predicted Value: While an experimental melting point is not published, related structures such as Methyl indole-6-carboxylate (76-80 °C) and 5-Chloro-3-methyl-1H-indole (111-113 °C)[8] suggest that the melting point will be in a similar range, likely above 70 °C.
This protocol describes the standard method for determining the melting point of a solid organic compound using a digital melting point apparatus.[7]
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Ramp: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point. Observe for initial signs of melting.
-
Precise Measurement: For an accurate reading, repeat the experiment with a fresh sample. Set the initial temperature to ~20 °C below the approximate melting point found in the previous step and use a slow heating ramp (1-2 °C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding a compound's solubility in various solvents is crucial for designing reaction conditions, purification strategies (e.g., recrystallization), and preparing solutions for biological assays.
Predicted Solubility: Given the aromatic indole core and the chloro-substituent, this compound is expected to be poorly soluble in water.[9] It is anticipated to have good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).
This protocol provides a systematic approach to determining the solubility of the compound in a range of common laboratory solvents.[10]
-
Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, DCM, hexane, DMSO).
-
Sample Addition: Add a small, pre-weighed amount of the compound (e.g., ~5 mg) to each test tube.
-
Agitation: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds.
-
Observation: Visually inspect each tube for dissolution. Classify the solubility as:
-
Soluble: The solid completely disappears, forming a clear solution.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid remains unchanged.
-
-
Heating (Optional): For samples that are partially soluble or insoluble at room temperature, gently warm the test tube to observe if solubility increases with temperature.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure by probing the interactions of the molecule with electromagnetic radiation.
Caption: Integrated workflow for physicochemical characterization.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum will confirm the number and connectivity of hydrogen atoms. Expected signals include:
-
A singlet for the N-H proton of the indole ring (typically downfield, > 8.0 ppm).
-
Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring system.
-
A singlet corresponding to the three protons of the methyl ester group (-OCH₃), typically around 3.9 ppm.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would include:
-
A signal for the ester carbonyl carbon (C=O) around 165-170 ppm.
-
Multiple signals in the aromatic region (approx. 110-140 ppm) for the carbons of the indole ring.
-
A signal for the methyl ester carbon (-OCH₃) around 50-55 ppm.
-
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[11][12]
-
Expected Characteristic Absorptions:
-
N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹, characteristic of the indole N-H group.[12]
-
Aromatic C-H Stretch: Peaks typically just above 3000 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp absorption band in the region of 1720-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.
-
C-O Stretch: A distinct peak in the 1300-1100 cm⁻¹ region, corresponding to the ester C-O bond.
-
C-Cl Stretch: A signal in the fingerprint region, typically between 800-600 cm⁻¹.
-
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a compound's molecular weight.[8]
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z = 209, corresponding to the mass of the intact molecule with the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
-
Isotope Peak (M+2)⁺: A crucial diagnostic peak at m/z = 211. Due to the natural abundance of the ³⁷Cl isotope, this peak's intensity will be approximately one-third that of the molecular ion peak, providing strong evidence for the presence of a single chlorine atom.
-
Conclusion
The physical properties of this compound—its solid state, anticipated melting point, characteristic solubility profile, and distinct spectroscopic signatures—define its identity and guide its application in scientific research. While some properties are inferred from related structures, the experimental protocols detailed in this guide provide a robust framework for their empirical determination. This comprehensive characterization is not merely an academic exercise; it is an essential prerequisite for any researcher aiming to utilize this versatile indole derivative with precision, safety, and reproducibility in the pursuit of novel chemical entities.
References
- ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.
- Scribd. (n.d.). Organic Compounds: Physical Properties Lab.
- BenchChem. (2025). Physicochemical Properties of 3-fluoro-2-methyl-1H-indole: A Technical Guide.
- Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach.
- CymitQuimica. (n.d.). This compound.
- Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
- Semantic Scholar. (n.d.). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- (n.d.). Experiment 1 — Properties of Organic Compounds.
- Studylib. (n.d.). Organic Compound Identification Lab Protocol.
- PubChem. (n.d.). Methyl 5-chloro-1H-indole-2-carboxylate.
- ChemicalBook. (n.d.). This compound CAS#: 1245643-61-1.
- MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.
- Journal of Basic and Applied Research in Biomedicine. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from Journal of Basic and Applied Research in Biomedicine.
- PubChem. (n.d.). 5-Chloroindole.
- Chem-Impex. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid methyl ester.
- The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Santa Cruz Biotechnology. (n.d.). Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate.
- Sigma-Aldrich. (n.d.). Methyl indole-6-carboxylate 97 50820-65-0.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Santa Cruz Biotechnology. (n.d.). Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | CAS 762288-06-2.
- Alchem Pharmtech. (n.d.). CAS 1245643-61-1 | this compound.
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- ChemScene. (n.d.). 256935-86-1 | 6-Chloro-1H-indole-5-carboxylic acid.
- National Institutes of Health. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid.
- Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- ResearchGate. (n.d.). (PDF) 5-Chloro-1H-indole-3-carboxylic acid.
- ResearchGate. (n.d.). FT-IR spectra of 6-chloro-5-(2-chloroethyl) oxindole.
- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean.
- mzCloud. (n.d.). 5 Chloroindole 2 carboxylic acid.
- BLD Pharm. (n.d.). 172595-67-4|Methyl 5-chloro-1H-indole-3-carboxylate.
- Sigma-Aldrich. (n.d.). 5-Chloroindole 98 17422-32-1.
- ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 1245643-61-1 [amp.chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. amherst.edu [amherst.edu]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Methyl 5-chloro-1H-indole-6-carboxylate molecular weight
An In-depth Technical Guide to Methyl 5-chloro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, representing a "privileged" structure found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its halogenated derivatives, those containing a chlorine atom at the 5-position have garnered significant attention for their diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, outline a representative synthetic and analytical workflow, and discuss its applications and significance in the context of modern drug discovery and chemical biology.
Core Physicochemical Properties
This compound is a substituted indole derivative whose structural features—a reactive indole core, an electron-withdrawing chlorine atom, and a methyl ester group—make it a versatile intermediate for chemical synthesis. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 209.63 g/mol | [3][4][5] |
| Molecular Formula | C₁₀H₈ClNO₂ | [3][4][5] |
| CAS Number | 1245643-61-1 | [3][4] |
| IUPAC Name | This compound | |
| Synonyms | 5-Chloro-1H-indole-6-carboxylic acid methyl ester | [4] |
| Physical Form | Solid | [3] |
Synthesis, Purification, and Characterization
The synthesis of functionalized indoles is a well-established field, with numerous named reactions available to chemists. The specific route to this compound can be achieved through several multi-step sequences, often starting from commercially available substituted anilines. The following sections describe a logical and field-proven workflow for its synthesis and validation.
Representative Synthetic Approach
A common and powerful method for constructing the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the target molecule, a plausible precursor would be the hydrazone derived from 4-chloro-3-methoxycarbonyl-phenylhydrazine and a pyruvate derivative. The choice of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is critical as it facilitates the key[6][6]-sigmatropic rearrangement and subsequent cyclization.
The diagram below illustrates a generalized workflow for this synthetic process.
Caption: Generalized workflow for the synthesis of the target indole.
Experimental Protocol: Synthesis and Purification
The following protocol is a representative, step-by-step methodology.
-
Hydrazone Formation:
-
Dissolve the appropriate substituted phenylhydrazine hydrochloride in ethanol.
-
Add sodium acetate to neutralize the hydrochloride salt, freeing the hydrazine base.
-
Add methyl pyruvate dropwise to the solution at room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The resulting hydrazone intermediate often precipitates and can be collected by filtration.
-
-
Fischer Indole Cyclization:
-
Causality: This is the key bond-forming step. An acid catalyst is required to protonate the hydrazone, initiating a cascade that forms the indole's pyrrole ring.
-
Add the dried hydrazone intermediate to a pre-heated solution of polyphosphoric acid (PPA) or another suitable Lewis/Brønsted acid at 80-100°C.
-
Stir the mixture vigorously for 1-3 hours. The reaction is often accompanied by a color change.
-
After completion (monitored by TLC), cool the reaction mixture and carefully pour it onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the crude product with an organic solvent like ethyl acetate.
-
-
Purification:
-
Causality: This step is critical for removing unreacted starting materials, catalyst residues, and any side products (e.g., isomeric indoles) to ensure the compound's purity for subsequent use.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil using silica gel column chromatography, typically with a hexane/ethyl acetate gradient system.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.[3]
-
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a non-negotiable step for scientific integrity. A standard battery of analytical techniques is employed for this self-validating process.
Caption: Standard workflow for the analytical validation of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should reveal distinct signals in the aromatic region corresponding to the protons on the indole ring, a singlet for the N-H proton, and a singlet for the methyl ester protons. ¹³C NMR provides the carbon count and chemical shifts indicative of the indole core and ester functionality.[1][7]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula. It will show a molecular ion peak corresponding to the exact mass of C₁₀H₈ClNO₂. The presence of a characteristic M+2 peak at approximately one-third the intensity of the M+ peak is definitive proof of the single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Infrared (IR) Spectroscopy : This technique confirms the presence of key functional groups. Expected peaks include a sharp N-H stretch (around 3300-3400 cm⁻¹) and a strong C=O stretch from the ester group (around 1700-1720 cm⁻¹).
Applications in Research and Drug Development
The value of this compound lies in its utility as a versatile chemical intermediate. Researchers in medicinal chemistry and drug development utilize such compounds for several strategic reasons:
-
Scaffold for Lead Generation : The indole nucleus is a well-known pharmacophore. This compound serves as a starting point for creating libraries of more complex molecules through modifications at the N1-position, the ester at C6, or other positions on the indole ring.
-
Fragment-Based Drug Design : As a functionalized fragment, it can be used in screening campaigns to identify initial hits that bind to biological targets of interest, such as enzymes or receptors.
-
Synthesis of Bioactive Molecules : The 5-chloro substitution is a common feature in many bioactive compounds, including kinase inhibitors used in oncology.[2] This specific substitution pattern can enhance binding affinity, improve metabolic stability, or modulate the pharmacokinetic properties of a final drug candidate. Research has shown that related chloro-indole derivatives possess activities such as anticonvulsant and anticancer properties.[2][8] The ester at the 6-position provides a convenient chemical handle for further elaboration, such as conversion to an amide or other functional groups to explore structure-activity relationships (SAR).
Conclusion
This compound, with a molecular weight of 209.63 g/mol , is more than just a chemical compound; it is a strategic tool for innovation in the life sciences.[3][4][5] Its well-defined structure and multiple functional handles make it a valuable building block for synthesizing novel compounds with potential therapeutic applications. A thorough understanding of its synthesis and rigorous analytical characterization are paramount to ensuring the reliability and reproducibility of the research in which it is employed. As the quest for new medicines continues, the utility of such precisely functionalized heterocyclic compounds remains indispensable.
References
-
Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2. PubChem, National Center for Biotechnology Information. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
-
Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]
-
5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2. PubChem, National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I. AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. Heterocycles. [Link]
-
5-Chloroindole | C8H6ClN. PubChem, National Center for Biotechnology Information. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 1245643-61-1 [amp.chemicalbook.com]
- 5. Methyl 5-chloro-1H-indole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 6. Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. jbarbiomed.com [jbarbiomed.com]
1H NMR spectrum of Methyl 5-chloro-1H-indole-6-carboxylate
An In-Depth Technical Guide to the ¹H NMR Analysis of Methyl 5-chloro-1H-indole-6-carboxylate
Abstract
This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary tool for this purpose. This technical guide provides a comprehensive overview of the principles, experimental protocols, and detailed spectral interpretation for the ¹H NMR analysis of this specific molecule. It is designed to serve as a practical resource for scientists, offering not just data, but the underlying rationale for experimental choices and spectral assignments, thereby ensuring scientific rigor and trustworthiness in compound characterization.
The Molecule: Structure and Significance
This compound belongs to the indole class of heterocyclic compounds, which form the core of numerous biologically active molecules.[1] The specific substitution pattern—a chlorine atom at the C5 position and a methyl ester at C6—creates a unique electronic environment that influences its chemical properties and, consequently, its ¹H NMR spectrum. Understanding this structure is the first step in its successful analysis.
Below is the chemical structure with the standard IUPAC numbering for the indole ring and proton assignments used throughout this guide.
Caption: Structure of this compound with key protons labeled.
Experimental Protocol: Acquiring a High-Resolution Spectrum
The quality of a ¹H NMR spectrum is fundamentally dependent on a robust and well-justified experimental protocol. The following procedure is a self-validating system designed for clarity and reproducibility.
Rationale for Solvent Selection
The choice of deuterated solvent is the most critical decision in sample preparation. While Chloroform-d (CDCl₃) is common, for indole derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the superior choice .[2]
-
Expertise-Driven Insight: The indole N-H proton (H1) is acidic and undergoes rapid chemical exchange with trace amounts of water or acid present in many solvents, leading to significant signal broadening or complete disappearance. DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange process considerably, resulting in a sharper, more easily identifiable N-H signal.[2]
-
Trustworthiness: Using DMSO-d₆ provides a more reliable spectrum where all expected protons are observable, validating the integrity of the sample.
Step-by-Step Acquisition Protocol
This protocol is optimized for a standard 400 or 500 MHz NMR spectrometer.[3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube and cap securely.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the spectrometer.
-
Lock the instrument on the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp spectral lines and good resolution.[3]
-
-
Data Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width (SW): Set to ~16 ppm, centered around 6-7 ppm to encompass both aromatic and aliphatic regions.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is essential for full relaxation of all protons, ensuring that the signal integrations are quantitative and accurately reflect the proton ratios.[3]
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative ratios of the protons.
-
Caption: Standard workflow for ¹H NMR analysis.
Predicted ¹H NMR Spectrum: Analysis and Interpretation
While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts and coupling constants for related structures provides a robust framework for analysis.[3][4] The following table summarizes the predicted data for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~11.5 - 12.0 | broad singlet (br s) | - | 1H |
| H4 | ~8.1 - 8.3 | singlet (s) | - | 1H |
| H7 | ~7.6 - 7.8 | singlet (s) | - | 1H |
| H2 | ~7.5 - 7.7 | doublet of doublets (dd) | J(H2,H3) ≈ 3.0, J(H2,H1) ≈ 2.5 | 1H |
| H3 | ~6.5 - 6.7 | doublet of doublets (dd) | J(H3,H2) ≈ 3.0, J(H3,H1) ≈ 2.0 | 1H |
| OCH₃ | ~3.9 - 4.0 | singlet (s) | - | 3H |
Detailed Peak-by-Peak Assignment Rationale
-
H1 (N-H) @ ~11.5 - 12.0 ppm (br s, 1H):
-
Expertise: The indole N-H proton is the most deshielded proton in the molecule, appearing far downfield.[3] Its broadness is a result of slow-to-intermediate exchange and quadrupolar coupling with the ¹⁴N nucleus. In DMSO-d₆, this signal is sharp enough to sometimes show coupling to H2 and H3.
-
-
H4 @ ~8.1 - 8.3 ppm (s, 1H):
-
Causality: The H4 proton is significantly deshielded due to two primary effects. First, it experiences the anisotropic effect of the adjacent benzene ring. Second, and more importantly, it is peri to the electron-withdrawing chlorine atom at C5. This proximity causes strong deshielding. It is predicted to be a singlet because its ortho neighbor (C5) is substituted, and meta coupling (⁴J) to H7 is typically too small to be resolved.
-
-
H7 @ ~7.6 - 7.8 ppm (s, 1H):
-
Causality: The H7 proton is deshielded by the aromatic ring current. Its chemical shift is influenced by the adjacent electron-withdrawing methyl carboxylate group at C6. Similar to H4, it appears as a singlet because its ortho position (C6) is substituted, and meta coupling to H4 is generally unresolved.
-
-
H2 & H3 @ ~7.5 - 7.7 ppm and ~6.5 - 6.7 ppm (dd, 1H each):
-
Causality: These protons on the pyrrole ring are characteristic. H2 is adjacent to the electronegative nitrogen atom and is therefore more deshielded than H3.[3] They typically show a three-bond coupling (³J) to each other of approximately 3.0 Hz. In a well-resolved spectrum in DMSO, each may also exhibit a smaller coupling to the N-H proton (H1).
-
-
OCH₃ @ ~3.9 - 4.0 ppm (s, 3H):
-
Causality: This is a classic singlet corresponding to the three equivalent protons of the methyl ester group. Its chemical shift is downfield from typical aliphatic protons because it is attached to an oxygen atom. The integration value of 3H makes it a key landmark in the spectrum for confirming the presence of the ester functionality.
-
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for this compound. The key diagnostic signals include the downfield N-H proton, two singlets for the isolated aromatic protons H4 and H7, the characteristic coupled doublet of doublets for H2 and H3, and the sharp singlet for the methyl ester protons. By employing the robust experimental protocol outlined herein, researchers can acquire high-quality, reliable data. The detailed analysis provides the necessary framework for accurate interpretation, ensuring structural integrity and enabling the confident use of this compound in further scientific endeavors.
References
- BenchChem. (2025).
- MDPI. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank Journal.
- ACS Publications. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Departamento de Qulmica del Centro de Investigacion y de Estudios Avanzados del I.P.N.
- ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1) 1H NMR spectrum. ChemicalBook.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
Sources
An In-Depth Technical Guide to the ¹³C NMR Data of Methyl 5-chloro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Methyl 5-chloro-1H-indole-6-carboxylate and its Spectroscopic Fingerprint
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of a chloro group at the 5-position and a methyl carboxylate at the 6-position modulates the electronic and steric properties of the indole ring, potentially influencing its interaction with biological targets.
A comprehensive understanding of the molecular structure is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation in solution. Among NMR techniques, ¹³C NMR spectroscopy provides a direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being exquisitely sensitive to its local electronic environment.
This technical guide provides a detailed analysis of the ¹³C NMR data for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of substituent effects on aromatic and heterocyclic systems, supported by data from closely related analogs. This approach not only offers a reliable reference for the characterization of this compound but also serves as an educational tool for understanding the subtleties of ¹³C NMR spectroscopy in the context of substituted indoles.
Predicted ¹³C NMR Data for this compound
The predicted ¹³C NMR chemical shifts for this compound in a standard deuterated solvent such as DMSO-d₆ are summarized in the table below. The assignments are based on the analysis of substituent chemical shift (SCS) effects of the chloro and methyl carboxylate groups on the indole core, drawing from a wealth of literature data on substituted indoles and benzenes.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification for Assignment |
| C2 | ~126.5 | The C2 carbon of the indole ring typically resonates in this region. It is primarily influenced by the adjacent nitrogen atom. |
| C3 | ~102.8 | C3 is generally the most upfield of the pyrrole ring carbons due to its higher electron density. |
| C3a | ~128.0 | A quaternary carbon, its chemical shift is influenced by both the pyrrole and benzene rings. |
| C4 | ~121.5 | This carbon is ortho to the chloro substituent and is expected to experience a moderate deshielding effect. |
| C5 | ~126.0 | The carbon directly attached to the electron-withdrawing chlorine atom (ipso-carbon) is significantly deshielded. |
| C6 | ~124.0 | The carbon bearing the methyl carboxylate group (ipso-carbon) is deshielded by the carbonyl group. |
| C7 | ~112.0 | This carbon is ortho to the indole nitrogen and meta to the chloro group, resulting in a relatively shielded position. |
| C7a | ~135.0 | This quaternary carbon is adjacent to the nitrogen atom and part of the fused ring system, leading to a downfield shift. |
| C=O | ~167.0 | The carbonyl carbon of the ester group characteristically resonates in the far downfield region. |
| O-CH₃ | ~52.0 | The methyl carbon of the ester group is found in the typical range for such functionalities. |
Understanding the Causality: Substituent Effects on the Indole Ring
The predicted chemical shifts are a direct consequence of the electronic perturbations induced by the chloro and methyl carboxylate substituents on the indole ring system.
-
The Chloro Group (C5): As an electronegative and weakly deactivating group, chlorine exerts a significant deshielding effect on the carbon to which it is directly attached (C5, the ipso carbon). It also influences the chemical shifts of the ortho (C4 and C6) and para (C7) carbons through inductive and resonance effects.
-
The Methyl Carboxylate Group (C6): This electron-withdrawing group deshields the ipso-carbon (C6). The carbonyl group's anisotropy and inductive effects also influence the neighboring carbon atoms.
The interplay of these substituent effects, combined with the intrinsic electronic distribution of the indole nucleus, results in the predicted ¹³C NMR spectrum.
Experimental Protocol: Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Workflow for the Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Step-by-Step Methodology
-
Preparation of (4-Chloro-3-methoxycarbonyl-phenyl)hydrazine:
-
Start with commercially available 4-chloro-3-aminobenzoic acid.
-
Esterify the carboxylic acid to the methyl ester using standard methods (e.g., methanol and a catalytic amount of sulfuric acid).
-
Convert the resulting aniline to the corresponding diazonium salt by treatment with sodium nitrite in acidic solution at 0-5 °C.
-
Reduce the diazonium salt to the hydrazine using a suitable reducing agent, such as tin(II) chloride.
-
-
Fischer Indole Synthesis:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the (4-Chloro-3-methoxycarbonyl-phenyl)hydrazine and an equimolar amount of pyruvic acid in a suitable solvent, such as ethanol or acetic acid.
-
Add a catalytic amount of a strong acid, for instance, sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Acquiring High-Quality ¹³C NMR Data: A Self-Validating Protocol
To ensure the accuracy and reliability of the ¹³C NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing the information content of the spectrum.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for indole derivatives due to its high solubilizing power.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.0 ppm).
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400-600 MHz NMR spectrometer:
-
Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for obtaining quantitative data for quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of ¹³C chemical shifts.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.
-
Peak Picking and Assignment: Identify all the peaks in the spectrum and assign them to the corresponding carbon atoms based on the predicted chemical shifts and, if available, data from 2D NMR experiments such as HSQC and HMBC.
Advanced NMR Techniques for Unambiguous Assignment
For a definitive and self-validating assignment of all carbon signals, a suite of two-dimensional (2D) NMR experiments is indispensable.
Logical Relationship in NMR Data Interpretation
Caption: 2D NMR for structure elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for assigning quaternary carbons, which do not appear in the HSQC spectrum.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, providing information about the connectivity of proton networks within the molecule.
By integrating the data from these 1D and 2D NMR experiments, a complete and self-validated assignment of the ¹³C NMR spectrum of this compound can be achieved with a high degree of confidence.
Conclusion
References
- Substituent Effects on ¹³C NMR Chemical Shifts of Indole Derivatives.Magnetic Resonance in Chemistry. This journal frequently publishes articles on the NMR spectroscopy of heterocyclic compounds, providing a wealth of data on substituent effects.
-
¹³C NMR Spectroscopy of Indole Derivatives. Semantic Scholar. [Link]
-
Interpretation of ¹³C NMR Spectra. Chemistry LibreTexts. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer Indole Synthesis. Wikipedia. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of Methyl 5-chloro-1H-indole-6-carboxylate
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 5-chloro-1H-indole-6-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. This document delves into the core principles of its ionization and fragmentation behavior, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable characterization.
Introduction: The Significance of Mass Spectrometry in Compound Characterization
Mass spectrometry is an indispensable analytical technique in the pharmaceutical and chemical industries, providing critical information about the molecular weight and structure of a compound. For a molecule like this compound, understanding its mass spectral behavior is paramount for its identification, purity assessment, and metabolic studies. This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.[1][2]
Molecular Structure and Expected Isotopic Pattern
This compound possesses a distinct molecular structure that dictates its fragmentation pattern. The presence of a chlorine atom is a key feature, as it results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to the appearance of two molecular ion peaks (M⁺ and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having roughly one-third the intensity of the M⁺ peak. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | [3] |
| Molecular Weight | 209.63 g/mol | [3] |
| CAS Number | 1245643-61-1 | [4] |
Proposed Electron Ionization (EI) Mass Spectrometry Workflow
The following section outlines a robust workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. GC is an ideal separation technique for this compound due to its expected volatility.[5][6]
Caption: Experimental workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Electron Ionization (EI) source
-
Quadrupole or Time-of-Flight (ToF) mass analyzer
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
-
Scan Rate: 2 scans/sec
Rationale for Experimental Choices:
-
The choice of a non-polar column like DB-5ms is suitable for the separation of moderately polar indole derivatives.
-
An electron energy of 70 eV is a standard condition in EI-MS that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[1]
-
The temperature program is designed to ensure good chromatographic peak shape and resolution from potential impurities.
Predicted Fragmentation Pathways
The fragmentation of this compound under EI is expected to be driven by the stability of the indole ring and the presence of the ester and chloro substituents. The principal fragmentation processes in the indole series are well-documented.[1][2]
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Analysis of Key Fragment Ions
-
Molecular Ion ([M]⁺˙) at m/z 209/211: The molecular ion peak is expected to be reasonably intense due to the aromatic nature of the indole ring. The presence of the M+2 peak at m/z 211 with an intensity of approximately one-third of the m/z 209 peak is a clear indicator of the single chlorine atom.
-
Loss of a Methoxy Radical ([M - OCH₃]⁺) at m/z 178/180: Cleavage of the O-CH₃ bond of the ester group is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.[7] The isotopic pattern of chlorine will be retained in this fragment.
-
Loss of the Carbomethoxy Group ([M - COOCH₃]⁺) at m/z 150/152: This fragmentation involves the cleavage of the C-C bond between the indole ring and the ester group. This is often a significant peak in the mass spectra of aromatic esters.
-
Loss of a Chlorine Radical ([M - Cl]⁺) at m/z 174: The loss of the chlorine atom from the molecular ion can also occur, resulting in a fragment ion at m/z 174.
-
Loss of HCN from the Indole Ring ([F2 - HCN]⁺˙) at m/z 123: A characteristic fragmentation of the indole ring system involves the elimination of a neutral molecule of hydrogen cyanide (HCN).[1] This would likely occur after the initial loss of the carbomethoxy group.
Table 2: Predicted Major Fragment Ions and Their Significance
| m/z (³⁵Cl/³⁷Cl) | Proposed Structure/Loss | Significance |
| 209/211 | Molecular Ion ([M]⁺˙) | Confirms molecular weight and presence of one chlorine atom. |
| 178/180 | [M - OCH₃]⁺ | Indicates the presence of a methyl ester group. |
| 150/152 | [M - COOCH₃]⁺ | Confirms the carbomethoxy substituent on the indole ring. |
| 174 | [M - Cl]⁺ | Shows the presence of a labile chlorine atom. |
| 123 | [[M - COOCH₃] - HCN]⁺˙ | Characteristic fragmentation of the indole nucleus.[1] |
Trustworthiness and Self-Validating Systems
The protocols and interpretations presented in this guide are designed to be self-validating. The combination of chromatographic retention time, the characteristic isotopic pattern of the molecular ion, and the predictable fragmentation pattern provides a high degree of confidence in the identification of this compound. For quantitative studies, the use of a deuterated internal standard is recommended to ensure the highest accuracy and precision.[5]
Conclusion
The mass spectrometric analysis of this compound by GC-MS with electron ionization provides a wealth of structural information. By understanding the fundamental principles of its ionization and fragmentation, researchers can confidently identify and characterize this molecule. The key diagnostic features are the distinct isotopic pattern of the molecular ion and the characteristic losses of the ester group substituents and the subsequent fragmentation of the indole ring. The methodologies outlined in this guide provide a solid foundation for the reliable analysis of this and similar compounds in various research and development settings.
References
-
Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]
-
Determination of chlorinated polycyclic aromatic hydrocarbons in water by solid-phase extraction coupled with gas chromatography and mass spectrometry. PubMed. Available at: [Link]
-
Electron impact mass spectrometry of indole derivatives. SciSpace. Available at: [Link]
-
Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
-
Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]
-
Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent. Available at: [Link]
-
Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. PubMed. Available at: [Link]
-
Methyl 5-chloro-1H-indole-2-carboxylate. PubChem. Available at: [Link]
-
Electron impact mass spectrometry of indole derivatives. Scilit. Available at: [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]
-
5-Chloroindole. PubChem. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Mass spectral studies of nitroindole compounds. TSI Journals. Available at: [Link]
-
6-Chloroindole. NIST WebBook. Available at: [Link]
-
Mass spectrometry of inorganic, coordination and organometallic compounds. SciSpace. Available at: [Link]
-
5 Chloroindole 2 carboxylic acid. mzCloud. Available at: [Link]
-
Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... ResearchGate. Available at: [Link]
-
5-Chloro-1H-indole-3-carboxylic acid. ResearchGate. Available at: [Link]
Sources
- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 2. Electron impact mass spectrometry of indole derivatives (1996) | J. Gonzalo Rodríguez | 11 Citations [scispace.com]
- 3. Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1245643-61-1 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 5-chloro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-1H-indole-6-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its substituted indole core is a privileged structure found in numerous biologically active compounds. The precise placement of the chloro and methoxycarbonyl substituents on the indole ring makes it a valuable intermediate for the synthesis of targeted therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies and starting materials required for the preparation of this important molecule, with a primary focus on the well-established Fischer indole synthesis.
Retrosynthetic Analysis and Strategic Selection: The Fischer Indole Synthesis as a Primary Route
A retrosynthetic analysis of the target molecule, this compound, suggests that the most direct and classical approach is the Fischer indole synthesis. This venerable reaction, discovered in 1883 by Emil Fischer, involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[1]
The primary advantages of selecting the Fischer indole synthesis for this target molecule are:
-
Convergent Synthesis: It allows for the rapid assembly of the indole core from two readily accessible fragments.
-
Versatility: The reaction is compatible with a wide range of substituents on both the phenylhydrazine and the carbonyl partner.[2]
-
Cost-Effectiveness: The starting materials and reagents are often commercially available and relatively inexpensive.
The key disconnection in the retrosynthesis of this compound via the Fischer indole synthesis is at the C2-C3 and N1-C7a bonds of the indole ring. This leads back to two critical starting materials: a substituted phenylhydrazine and a pyruvate derivative.
The Proposed Synthetic Pathway via Fischer Indole Synthesis
The synthesis of this compound can be strategically divided into three main stages, starting from a commercially available substituted aniline.
Stage 1: Esterification of 2-Amino-5-chlorobenzoic Acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial step to prevent unwanted side reactions in the subsequent stages.
-
Starting Material: 2-Amino-5-chlorobenzoic acid is a commercially available and relatively inexpensive starting material.[3][4][5]
-
Reaction: The esterification can be efficiently carried out using methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[6] The reaction with thionyl chloride in methanol is particularly effective, as it proceeds under mild conditions to afford Methyl 2-amino-5-chlorobenzoate in high yield.[6]
Stage 2: Synthesis of the Key Phenylhydrazine Intermediate
The core of the Fischer indole synthesis is the substituted phenylhydrazine. This intermediate is prepared from the corresponding aniline through a two-step diazotization and reduction sequence.
-
Starting Material: Methyl 2-amino-5-chlorobenzoate, synthesized in the previous step.
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C).[7][8]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl2) in concentrated hydrochloric acid.[9][10] This method is generally high-yielding and provides the desired phenylhydrazine hydrochloride salt, which can be used directly in the next step or neutralized to the free hydrazine.
Stage 3: Fischer Indole Synthesis Cyclization
The final stage involves the condensation of the phenylhydrazine with a suitable carbonyl partner to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the target indole.
-
Starting Materials: Methyl 5-chloro-2-hydrazinylbenzoate and a pyruvate derivative. Methyl pyruvate is an ideal choice as the carbonyl partner to introduce the required carboxylate at the 2-position of the indole, which can then be decarboxylated if desired, though in this case, the target has no substituent at the 2-position. For the synthesis of an indole with no substituent at the 2-position, pyruvic acid can be used, followed by decarboxylation. To obtain the 6-carboxylate, the starting phenylhydrazine must contain the methoxycarbonyl group.
-
Hydrazone Formation: The phenylhydrazine and methyl pyruvate are typically condensed in a suitable solvent, such as ethanol or acetic acid, to form the corresponding hydrazone.[11]
-
Cyclization: The hydrazone is then heated in the presence of an acid catalyst to effect the[12][12]-sigmatropic rearrangement and subsequent cyclization. A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid and hydrochloric acid, or Lewis acids such as zinc chloride and boron trifluoride.[1][13] Polyphosphoric acid (PPA) is also a highly effective catalyst for this transformation.[13] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Starting Materials and Reagents
The following table provides a summary of the key starting materials and reagents required for the proposed synthetic route, along with their properties and typical commercial availability.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role | Commercial Suppliers |
| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | Primary Starting Material | Thermo Fisher Scientific, Sigma-Aldrich, VWR | |
| Methanol | CH₄O | 32.04 | Reagent/Solvent | Major chemical suppliers | |
| Thionyl chloride | SOCl₂ | 118.97 | Catalyst | Major chemical suppliers | |
| Sodium nitrite | NaNO₂ | 69.00 | Reagent | Major chemical suppliers | |
| Hydrochloric acid | HCl | 36.46 | Reagent/Solvent | Major chemical suppliers | |
| Tin(II) chloride | SnCl₂ | 189.60 | Reducing Agent | Major chemical suppliers | |
| Methyl pyruvate | C₄H₆O₃ | 102.09 | Reagent | Sigma-Aldrich, TCI | |
| Sulfuric acid | H₂SO₄ | 98.08 | Catalyst | Major chemical suppliers |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.
Protocol 1: Synthesis of Methyl 2-amino-5-chlorobenzoate[6]
-
To a solution of 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in methanol (100 mL), add thionyl chloride (12.7 mL, 175 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure Methyl 2-amino-5-chlorobenzoate.
Protocol 2: Synthesis of Methyl 5-chloro-2-hydrazinylbenzoate (Adapted from general procedures[9][10])
-
Dissolve Methyl 2-amino-5-chlorobenzoate (10.0 g, 53.9 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) and cool to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (4.1 g, 59.3 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (36.5 g, 161.7 mmol) in concentrated hydrochloric acid (30 mL) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.
-
Collect the precipitated phenylhydrazine hydrochloride salt by filtration and wash with a small amount of cold water.
-
The salt can be used directly or neutralized with a base (e.g., NaOH or NaHCO₃) to obtain the free hydrazine.
Protocol 3: Synthesis of this compound (Adapted from general Fischer indole synthesis procedures[1][13])
-
To a solution of Methyl 5-chloro-2-hydrazinylbenzoate hydrochloride (10.0 g, 42.2 mmol) in ethanol (100 mL), add methyl pyruvate (4.3 g, 42.2 mmol).
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Cool the reaction mixture and slowly add a catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst like PPA).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Alternative Synthetic Strategies
While the Fischer indole synthesis is a robust method, other modern synthetic strategies can also be considered for the synthesis of this compound.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and an alkyne.[14][15]
For the target molecule, this would require a specifically substituted ortho-iodoaniline, such as Methyl 2-amino-5-chloro-3-iodobenzoate, and a suitable alkyne. The synthesis of the required ortho-iodoaniline can be challenging and may involve multiple steps, potentially making this route less efficient than the Fischer indole synthesis for this specific target.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline in the presence of an acid catalyst. This method is generally used for the synthesis of 2-arylindoles. Adapting this synthesis for the target molecule would be non-trivial and would likely require a custom-synthesized, highly functionalized starting material.
Conclusion
The Fischer indole synthesis represents the most practical and economically viable approach for the laboratory-scale synthesis of this compound. The starting materials are readily available, and the reaction sequence is well-established. Careful control of the reaction conditions, particularly during the diazotization and cyclization steps, is crucial for achieving high yields and purity. While alternative methods like the Larock indole synthesis offer modern approaches, the accessibility of the required starting materials for the Fischer synthesis makes it the preferred route for this specific target. This guide provides a solid foundation for researchers to embark on the synthesis of this valuable indole derivative.
References
-
Dong, F., et al. (2009). Synthesis and characterization of methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2767. Available at: [Link]
-
Ishii, H., & Murakami, Y. (1985). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 105(8), 717-731. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-Amino-5-Chlorobenzoate: A Key Pharmaceutical Intermediate for Tolvaptan Synthesis. Available at: [Link]
- Google Patents. (2009). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
IndiaMART. 2 Amino 5 Chlorobenzoic Acid, For Industrial, Purity. Available at: [Link]
-
Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. Available at: [Link]
-
Wikipedia. Larock indole synthesis. Available at: [Link]
-
RSC Publishing. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
SynArchive. Larock Indole Synthesis. Available at: [Link]
-
Chemcia Scientific, LLC. 1-Bromo-2-chloro-4-iodo-5-methoxy-benzene. Available at: [Link]
-
ResearchGate. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Available at: [Link]
-
SciSpace. Larock indole synthesis. Available at: [Link]
-
Cambridge University Press. Fischer Indole Synthesis. Available at: [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. Available at: [Link]
-
Chem-Station. (2014). Fischer Indole Synthesis. Available at: [Link]
-
University of Liverpool. Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
Environment Clearance. 1.1 Process Description. Available at: [Link]
-
PrepChem. Synthesis of p-chlorophenyl-hydrazine. Available at: [Link]
-
PubMed Central. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Available at: [Link]
-
Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
-
Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
-
PrepChem. Preparation of 2-amino-5-chlorobenzoic acid. Available at: [Link]
-
PubChem. Methyl 2,5-dichlorobenzoate. Available at: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 2-Amino-5-chlorobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]
- 6. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. scirp.org [scirp.org]
- 9. prepchem.com [prepchem.com]
- 10. (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Discovery of Novel Indole Derivatives: A Strategic Guide from Synthesis to Biological Validation
An In-Depth Technical Guide for Researchers
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and versatile synthetic accessibility make it an invaluable starting point for the discovery of novel therapeutic agents.[4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery of new indole derivatives. We will navigate the critical path from initial synthetic strategy and library generation to robust biological screening and the iterative process of lead optimization through structure-activity relationship (SAR) studies. This document is designed not as a rigid template, but as a strategic guide, emphasizing the causal logic behind experimental choices and providing field-proven protocols to ensure scientific integrity and reproducibility.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring, a bicyclic aromatic heterocycle, is a recurring motif in biologically active molecules.[2][5] Its significance is underscored by its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[2] This natural prevalence has inspired medicinal chemists to explore its potential, leading to the development of drugs across a vast spectrum of therapeutic areas, including oncology (e.g., Sunitinib), neurology (e.g., Sumatriptan), and infectious diseases.[6][7][8]
The indole's "privileged" status stems from its ability to serve as a versatile scaffold that can interact with multiple biological targets through various non-covalent interactions. The pyrrole nitrogen can act as a hydrogen bond donor, while the aromatic system facilitates π-π stacking and hydrophobic interactions. Furthermore, the indole core is readily amenable to chemical modification at several key positions (N-1, C-2, C-3, and the benzene ring positions C-4 through C-7), allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties.[3] This synthetic tractability enables the creation of large, diverse chemical libraries, which are the foundational resource for any drug discovery campaign. The resulting derivatives have shown remarkable pharmacological diversity, exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[9][10][11][12][13][14]
The Discovery Engine: Synthesis and Library Generation
The successful discovery of novel bioactive compounds is fundamentally dependent on the ability to synthesize a diverse and well-characterized library of derivatives. The choice of synthetic methodology is a critical decision that impacts library scope, efficiency, and scalability.
Foundational Synthetic Strategies
While numerous methods for indole synthesis exist, the Fischer Indole Synthesis , discovered in 1883, remains a cornerstone of the field due to its reliability and broad substrate scope.[15] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and an aldehyde or ketone.[8][16] The causality behind its enduring utility lies in its convergent nature, allowing for the combination of two distinct building blocks to rapidly generate structural complexity.[16]
The mechanism proceeds through a[17][17]-sigmatropic rearrangement, a powerful and predictable transformation in organic chemistry, which ensures a reliable path to the indole core.[8][15] Beyond this classic method, modern organic synthesis has introduced a host of other powerful reactions, such as the Larock, Bartoli, and Buchwald modifications, which offer alternative pathways and tolerate different functional groups.[2][15] Concurrently, there is a strong drive towards "green" chemistry, employing methodologies like microwave irradiation, ultrasound, and the use of environmentally benign solvents like water to reduce the environmental impact of synthesis.[5][18][19]
Diagram: General Workflow for Indole Library Generation
Caption: Workflow from conceptual design to a purified compound library.
Experimental Protocol: Fischer Indole Synthesis of a 2,5-Disubstituted Indole
This protocol describes a representative Fischer indole synthesis. The choice of a strong acid catalyst like polyphosphoric acid (PPA) is causal; it acts as both the catalyst and a dehydrating agent, driving the reaction towards the cyclized product.
Objective: To synthesize 2-methyl-5-fluoro-1H-indole from (4-fluorophenyl)hydrazine and acetone.
Materials:
-
(4-fluorophenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric Acid (PPA)
-
Ice-water bath
-
Crushed ice
-
Sodium hydroxide (10% aqueous solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Hydrazone Formation (In Situ): In a 100 mL round-bottom flask, combine (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and acetone (3.0 eq). Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone is often visually apparent.
-
Cyclization: Place the flask in an ice-water bath to manage the initial exotherm. Slowly and carefully add polyphosphoric acid (approx. 10x the weight of the hydrazine) to the reaction mixture with vigorous stirring.
-
Heating: Once the addition is complete, remove the ice bath and heat the mixture to 100-110°C using an oil bath. Maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to approximately 60-70°C. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry by slowly adding 10% NaOH solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
-
Characterization: Confirm the structure and purity of the 2-methyl-5-fluoro-1H-indole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Identifying Biological Activity: Screening Methodologies
Once a library of indole derivatives is synthesized, the next critical phase is to screen for biological activity.[20] The goal of this process is to identify initial "hits"—compounds that exhibit a desired biological effect.[21] The choice of screening assay is dictated by the therapeutic area of interest.
Screening Approaches
Modern drug discovery employs two primary screening strategies:[22]
-
Phenotypic Screening: This classical approach involves testing compounds in whole systems (e.g., cells or organisms) to identify agents that produce a desired change in phenotype (e.g., cell death, inhibition of bacterial growth). Its strength is that it does not require prior knowledge of a specific molecular target.
-
Target-Based Screening: This reverse pharmacology approach tests compounds for their ability to interact with a specific, validated biological target (e.g., a particular enzyme or receptor) that is known to be involved in a disease.[22]
In Vitro Screening Protocols
Focus Area 1: Anticancer Activity A common first step in anticancer drug discovery is to screen for cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[23]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Principle: This assay quantitatively measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[24] The amount of formazan produced is directly proportional to the number of viable cells.[24]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the novel indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[25]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Focus Area 2: Antimicrobial Activity For antimicrobial discovery, the goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[26][27] The broth microdilution method is a standard technique for determining MIC values.[27]
Experimental Protocol: Broth Microdilution for MIC Determination
Procedure:
-
Prepare Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each indole derivative in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Data Presentation: Summarizing Screening Results
Quantitative data from screening should be organized into clear tables for easy comparison and identification of promising candidates.
| Compound ID | Structure Modification | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| IND-001 | (Parent Scaffold) | > 50 | 64 |
| IND-002 | 5-Fluoro | 25.3 | 32 |
| IND-003 | 5-Chloro | 15.8 | 16 |
| IND-004 | 5-Nitro | 8.1 | 8 |
| IND-005 | N1-Methyl | 45.2 | > 64 |
Optimizing the Hit: Structure-Activity Relationship (SAR) Studies
Identifying a "hit" is only the beginning. The subsequent phase, Structure-Activity Relationship (SAR) analysis, is an iterative cycle of chemical synthesis and biological testing designed to convert a moderately active hit into a potent and selective "lead" compound.[17][28][29]
The Core Principle of SAR
SAR explores how specific changes to a molecule's structure affect its biological activity.[3] By systematically modifying different parts of the indole scaffold—for example, by introducing different substituents at the C5 position or altering the group at C2—researchers can deduce which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. For instance, the table above suggests that adding an electron-withdrawing group at the C5 position enhances both anticancer and antimicrobial activity, whereas alkylation at the N1 position is detrimental. This provides a clear, rational direction for the next round of synthesis.
Diagram: The Iterative Cycle of SAR
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an indole derivative.
The Role of Computational Chemistry
Modern drug discovery heavily leverages computational tools to accelerate progress and reduce costs. [30]Techniques like virtual screening can digitally screen millions of compounds against a protein target's 3D structure to prioritize candidates for synthesis. [31][32]Molecular docking predicts how a synthesized compound might bind to its target, providing insights that can rationally guide SAR efforts. [33]These in silico methods, when used in conjunction with empirical lab work, create a powerful, synergistic approach to drug design.
Conclusion and Future Directions
The discovery of novel indole derivatives is a dynamic and highly structured process that integrates synthetic chemistry, biological screening, and mechanistic studies. By starting with a privileged scaffold, employing robust synthetic and screening protocols, and engaging in rational, iterative optimization, researchers can efficiently navigate the path from an initial idea to a promising lead candidate. Future advancements will likely see greater integration of artificial intelligence and machine learning to predict compound activity and design novel scaffolds, further accelerating the discovery of the next generation of indole-based therapeutics.
References
- Synthesis of Medicinally Important Indole Derivatives: A Review. (Source: vertexaisearch.cloud.google.com, URL: )
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (Source: Bentham Science, URL: )
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (Source: PubMed Central, URL: [Link])
-
Fischer indole synthesis. (Source: Wikipedia, URL: [Link])
- Indole Derivatives acting on Central Nervous System – Review. (Source: jpsbr.org, URL: )
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (Source: PubMed Central, URL: [Link])
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (Source: MDPI, URL: [Link])
- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (Source: Bentham Science, URL: )
- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (Source: Bentham Science, URL: )
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Request PDF. (Source: ResearchGate, URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (Source: National Institutes of Health, URL: [Link])
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. (Source: Vedantu, URL: [Link])
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (Source: Testbook, URL: [Link])
-
Pharmacological screening: The drug discovery. (Source: IT Medical Team, URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods. (Source: Springer Nature Experiments, URL: [Link])
-
Describe Fischer Indole Synthesis | Reaction and Mechanism. (Source: 88Guru, URL: [Link])
-
Central Nervous System Activities of Indole Derivatives: An Overview. (Source: PubMed, URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (Source: CLYTE Technologies, URL: [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (Source: MDPI, URL: [Link])
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (Source: MDPI, URL: [Link])
- Methods of screening for antimicrobial compounds.
-
Cell Viability Assays - Assay Guidance Manual. (Source: National Center for Biotechnology Information, URL: [Link])
-
Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. (Source: IJPPR, URL: [Link])
-
Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (Source: PubMed Central, URL: [Link])
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (Source: Bentham Science, URL: [Link])
-
Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (Source: ResearchGate, URL: [Link])
-
Indole derivatives as neuroprotectants. (Source: PubMed, URL: [Link])
-
Indole Derivatives acting on Central Nervous System – Review. (Source: ResearchGate, URL: [Link])
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (Source: MDPI, URL: [Link])
-
SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (Source: SciELO, URL: [Link])
-
Recent advances in the synthesis of indoles and their applications. (Source: RSC Publishing, URL: [Link])
-
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (Source: PREPRINT, URL: [Link])
-
Pharmacological screening.pptx. (Source: Slideshare, URL: [Link])
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (Source: INTEGRA Biosciences, URL: [Link])
-
Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (Source: Frontiers, URL: [Link])
-
Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. (Source: Scilit, URL: [Link])
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (Source: Semantic Scholar, URL: [Link])
-
Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (Source: PubMed Central, URL: [Link])
-
Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. (Source: Engineered Science Publisher, URL: [Link])
-
Pharmacological Screening: Drug Discovery | Request PDF. (Source: ResearchGate, URL: [Link])
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (Source: MDPI, URL: [Link])
-
The structure-activity relationship (SAR) of the novel indole... (Source: ResearchGate, URL: [Link])
-
STRUCTURE BASED VIRTUAL SCREENING OF INDOLE DERIVATIVES AS ANTI NIPAH VIRAL AGENTS. (Source: Jetir.Org, URL: [Link])
-
(PDF) Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. (Source: ResearchGate, URL: [Link])
Sources
- 1. jpsbr.org [jpsbr.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. testbook.com [testbook.com]
- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. 88guru.com [88guru.com]
- 17. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 19. [PDF] Synthesis of Medicinally Important Indole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 20. itmedicalteam.pl [itmedicalteam.pl]
- 21. researchgate.net [researchgate.net]
- 22. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. clyte.tech [clyte.tech]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. integra-biosciences.com [integra-biosciences.com]
- 28. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. espublisher.com [espublisher.com]
- 31. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]
- 32. jetir.org [jetir.org]
- 33. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Methyl 5-chloro-1H-indole-6-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-chloro-1H-indole-6-carboxylate, a key intermediate in contemporary drug discovery. Recognizing the critical role of solubility in the formulation, bioavailability, and overall efficacy of active pharmaceutical ingredients (APIs), this document offers both theoretical frameworks for solubility prediction and practical, step-by-step protocols for its experimental determination.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to effectively work with this indole derivative. The narrative emphasizes the causality behind experimental choices and is grounded in established scientific principles to ensure trustworthiness and reproducibility.
Introduction: The Significance of Solubility in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[3] this compound, as a functionalized indole derivative, holds significant potential as a building block for novel therapeutic agents. However, the journey from a promising compound to a viable drug is fraught with challenges, with poor aqueous and organic solvent solubility being a primary impediment.[1][2]
The solubility of an API is a critical physicochemical property that influences a multitude of factors throughout the drug development pipeline:
-
Formulation Development: Adequate solubility is paramount for creating stable and effective dosage forms, be it oral, parenteral, or topical.[1]
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and, consequently, bioavailability.[4]
-
Process Chemistry: Solubility in organic solvents is crucial for purification, crystallization, and other downstream processing steps during synthesis.
-
High-Throughput Screening (HTS): In early-stage discovery, compound insolubility can lead to false negatives and an inaccurate understanding of structure-activity relationships (SAR).[2]
Therefore, a thorough understanding and characterization of the solubility of this compound are not merely academic exercises but essential prerequisites for its successful development into a therapeutic candidate.
Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | [5] |
| Molecular Weight | 209.63 g/mol | [5] |
| Appearance | Light yellow solid | [6] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6] |
The presence of the indole nitrogen, the chloro substituent, and the methyl carboxylate group suggests a molecule with moderate polarity. The indole NH group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen atom can act as hydrogen bond acceptors. These features will significantly influence its interactions with different organic solvents.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
In the absence of empirical solubility data, theoretical models provide a powerful tool for predicting the solubility of a compound in a range of solvents. The Hansen Solubility Parameter (HSP) model is a particularly effective approach, based on the principle of "like dissolves like."[7]
The HSP model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the higher the likelihood of dissolution.[7] The distance (Ra) between a solute and a solvent in Hansen space is calculated as:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher affinity between the solute and the solvent.
Estimating the Hansen Solubility Parameters of this compound
Since experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[8][9][10] These methods assign specific values to the different functional groups within the molecule, which are then summed to provide an estimate of the overall HSP.
Hansen Solubility Parameters of Common Organic Solvents
The following table provides the HSP values for a selection of common organic solvents. This data can be used to identify promising solvents for initial screening based on the estimated HSP of the target compound.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
Data compiled from various sources.[3][11][12]
Experimental Determination of Solubility
While theoretical predictions are valuable for initial solvent selection, experimental determination remains the gold standard for obtaining accurate solubility data. The following section outlines a robust, self-validating protocol for determining the solubility of this compound.
The Shake-Flask Method: A Foundational Protocol
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[13]
Caption: Generalized workflow for equilibrium solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a known volume (e.g., 1 mL) of the selected organic solvent.
-
Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator (e.g., at 25°C) and allow them to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow any undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially inflated solubility values.
-
-
Quantification of Solute:
-
The concentration of the dissolved solute in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent. This is a self-validating step, as the accuracy of the final solubility value is dependent on the linearity and precision of the calibration curve.
-
Inject the filtered sample onto the HPLC system and determine the concentration from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Always report the temperature at which the solubility was determined.
-
Factors Influencing Experimental Outcomes
The following diagram illustrates the key factors that can influence the solubility of an organic compound.
Caption: Key factors that influence the solubility of a compound.
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient equilibration period is essential to ensure that the solvent is truly saturated with the solute. Premature analysis will result in an underestimation of the solubility.
-
Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature is critical for reproducibility.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is recommended.
-
Solid State Form: The crystalline form (polymorph) of the solute can have a significant impact on its solubility. It is important to characterize the solid form used in the experiment.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not yet widely published, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. By leveraging the theoretical underpinnings of Hansen Solubility Parameters and employing a meticulous experimental protocol such as the shake-flask method, researchers can generate the reliable data necessary to advance their drug discovery and development programs. A systematic approach to understanding and characterizing solubility is an indispensable component of modern pharmaceutical science, enabling the efficient and successful translation of promising molecules into effective medicines.
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS omega, 3(10), 14337-14347.
- Constantinou, L. A., & Panayiotou, C. (2004). A Group-Contribution Method for Predicting Pure Component Properties of Biochemical and Safety Interest. Industrial & Engineering Chemistry Research, 43(2), 529-537.
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
-
RSC Publishing. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]
- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
-
MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
- World Health Organization. (2018).
- ResearchGate. (n.d.). Hansen parameters of the different organic solvents used.
- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Revista de Chimie, 71(5), 235-240.
- BMG LABTECH. (2023).
- Wikipedia. (n.d.). Hansen solubility parameter.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
- Slideshare. (n.d.).
- CymitQuimica. (n.d.).
- PubChem. (n.d.). Indole.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.).
- Hansen Solubility Parameters. (n.d.). HSP for Beginners.
Sources
- 1. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 4. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 1245643-61-1 [amp.chemicalbook.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 9. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Stability and Storage of Chloroindole Compounds
Introduction: The Duality of Chloroindoles - Potency and Instability
Chloroindoles represent a privileged scaffold in medicinal chemistry and materials science. The incorporation of a chlorine atom onto the indole ring dramatically modulates the molecule's electronic properties, lipophilicity, and metabolic stability, leading to potent and selective binders for a vast array of biological targets. However, the very features that make chloroindoles desirable also render them inherently reactive and susceptible to degradation.[1][2] This guide provides an in-depth analysis of the factors governing chloroindole stability, outlines common degradation pathways, and establishes best practices for their storage and handling to ensure the integrity of research and development outcomes. Understanding and controlling the stability of these compounds is not merely a matter of good laboratory practice; it is a critical parameter that impacts data reproducibility, impurity profiling, and the ultimate success of a drug development campaign.[3]
Fundamental Drivers of Instability
The stability of a chloroindole is not an intrinsic, fixed property but rather the result of a complex interplay between its molecular structure and its environment. The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, while the carbon-chlorine bond can be labile under certain conditions.
Inherent Chemical Reactivity
The indole ring is an electron-rich aromatic system, making it prone to oxidative processes.[4][5] The nitrogen lone pair contributes to the aromaticity, further enhancing its nucleophilicity. The position of the chlorine substituent is critical; for example, a chlorine atom at the 2- or 3-position can influence the electron density differently than one on the benzene ring, affecting susceptibility to electrophilic attack or oxidation.
External Stress Factors
External conditions are the primary initiators of degradation. The most significant factors include:
-
Oxygen: Atmospheric oxygen is a key antagonist. Auto-oxidation, a free-radical mediated process, can lead to a cascade of degradation products, often colored, which can complicate analysis and purification.[6][7]
-
Light: Chloroindoles, like many aromatic heterocyclic compounds, can absorb UV or visible light. This energy input can promote electrons to excited states, leading to photochemical reactions such as dimerization, oxidation, or cleavage of the C-Cl bond.[6][8]
-
Temperature: Heat accelerates the rate of all chemical reactions, including degradation.[9][10] Elevated temperatures can provide the activation energy needed to overcome reaction barriers, leading to thermal decomposition, often yielding hazardous gases like hydrogen chloride and nitrogen oxides.[11]
-
pH: The stability of chloroindoles in solution is highly pH-dependent.[11][12] Both strongly acidic and strongly basic conditions can catalyze hydrolysis of the chloro group or other functional moieties on the molecule.[11][12] The indole nitrogen itself can be protonated or deprotonated, altering the ring's reactivity.
Common Degradation Pathways
Understanding the mechanisms by which chloroindoles degrade is essential for developing effective stabilization strategies. The primary pathways are oxidation, hydrolysis, and photolysis.[5][7][12]
Oxidation
Oxidation is arguably the most common degradation route for indole derivatives.[5][7] The reaction often initiates at the electron-rich C2-C3 double bond of the pyrrole ring.
-
Mechanism: The process can proceed via successive hydroxylations, first forming an oxindole, followed by further oxidation to an isatin derivative, which can then lead to ring-opening.[4] This process is often catalyzed by trace metals and light.
-
Consequence: Formation of highly colored, polar impurities that can be difficult to separate and may interfere with biological assays.
Hydrolysis
Under non-neutral pH conditions, the chloro substituent can be displaced by a hydroxyl group via nucleophilic substitution.[11][12]
-
Mechanism: In basic conditions, a direct SN2-type displacement of chloride by a hydroxide ion can occur.[11] Under acidic conditions, protonation of the indole ring can activate the molecule towards nucleophilic attack by water.
-
Consequence: Loss of the critical chlorine atom, leading to a completely different pharmacological profile and the formation of a more polar hydroxindole impurity.
Photodegradation
Exposure to light, particularly in the UV spectrum, can induce degradation through several mechanisms.
-
Mechanism: Light can provide the energy for homolytic cleavage of the C-Cl bond, generating radical species that can initiate chain reactions. It can also lead to the formation of reactive oxygen species from atmospheric oxygen, which then attack the indole ring.
-
Consequence: Rapid and often complex degradation, resulting in a multitude of products and a significant loss of the parent compound.
Recommended Storage and Handling Protocols
To mitigate these degradation pathways, a multi-faceted approach to storage and handling is required. These protocols are designed to protect the compound from the key environmental aggressors.
Solid-State Storage
For long-term preservation, storing chloroindoles as dry solids is paramount.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces the kinetic rate of all degradation reactions.[9][10] For highly sensitive compounds, -80°C is preferred. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidative degradation.[6][13] Containers should be backfilled with inert gas. |
| Light | Amber Glass Vials / Light-Proof Containers | Prevents exposure to UV and visible light, inhibiting photolytic degradation pathways.[6] |
| Container | Tightly Sealed, Low-Headspace Vials | Minimizes exposure to moisture and atmospheric oxygen.[14] A small container size appropriate for the amount of material is ideal. |
| Handling | Use in a Glove Box or under Inert Atmosphere | For weighing and aliquoting, this practice prevents exposure to air and moisture.[13][15] |
Solution-State Storage
Storing chloroindoles in solution is generally not recommended for long periods. If short-term storage is necessary, the following conditions should be applied.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, Degassed, Non-Reactive Solvents (e.g., DMSO, DMF) | Prevents hydrolysis and minimizes dissolved oxygen. Solvents should be of the highest purity. |
| Temperature | -80°C (Frozen) | Drastically slows degradation kinetics. Avoid repeated freeze-thaw cycles.[9] |
| Aliquoting | Prepare Single-Use Aliquots | Prevents contamination of the bulk stock and minimizes exposure of the entire stock to ambient conditions and freeze-thaw stress. |
| pH | Neutral pH (if aqueous buffer is required) | Chloroindoles are generally most stable at neutral pH. Avoid acidic or basic buffers for storage.[11] |
Experimental Workflow: Designing a Forced Degradation Study
A forced degradation (or stress testing) study is a critical experiment to identify the likely degradation products and demonstrate the stability-indicating nature of an analytical method.[16][17] This is a cornerstone of regulatory submissions and internal quality control.[3]
Workflow Diagram
Caption: Workflow for a typical forced degradation study of a chloroindole compound.
Step-by-Step Protocol
-
Preparation: Prepare stock solutions of the chloroindole compound in a suitable solvent (e.g., acetonitrile/water). An unstressed control sample is immediately stored at -80°C.
-
Stress Application: Aliquot the stock solution into separate vials for each stress condition.
-
Acid/Base Hydrolysis: Add HCl or NaOH to final concentrations of 0.1M.[16] One set can be left at room temperature, another heated (e.g., 60-80°C) to accelerate degradation.
-
Oxidation: Add hydrogen peroxide to a final concentration of 3-30%.[16] Monitor the reaction closely as it can be rapid.
-
Thermal: Store the solid compound in an oven at a high temperature (e.g., 80°C).[16]
-
Photostability: Expose a solution and the solid compound to light meeting ICH Q1B guidelines.
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 10-20% degradation, as excessive degradation can produce secondary, non-representative products.[7][18]
-
Analysis: Analyze all stressed samples, along with the time-zero control, using a high-performance liquid chromatography (HPLC) method with both photodiode array (PDA) and mass spectrometry (MS) detectors.[19]
-
Evaluation:
-
Specificity: Demonstrate that the degradation product peaks are resolved from the parent peak.
-
Peak Purity: Use PDA and MS data to confirm the parent peak is spectrally pure in all stressed samples.[19]
-
Mass Balance: Ensure that the sum of the parent peak area and all impurity peak areas is close to the initial peak area of the control sample. This accounts for all the mass.
-
Identification: Use the MS data (and potentially further isolation and NMR) to propose structures for the major degradants.[20]
-
Conclusion: A Proactive Approach to Compound Integrity
The chemical reactivity that makes chloroindoles valuable also makes them vulnerable. A thorough understanding of their degradation pathways—primarily oxidation, hydrolysis, and photolysis—is not optional, but essential for any researcher in the field. By implementing the rigorous storage and handling protocols outlined in this guide, from the use of inert atmospheres and low temperatures to the careful selection of solvents, scientists can significantly mitigate the risk of degradation. Furthermore, proactively characterizing a compound's stability profile through well-designed forced degradation studies ensures the development of robust, stability-indicating analytical methods. This diligence safeguards the integrity of experimental data, accelerates development timelines, and ultimately ensures the quality and reliability of the final product.
References
-
Kovac's Indole Reagent, Safety Data Sheet. (2019). Neogen. [Link]
-
Reactive Chemicals. (n.d.). University of Michigan-Dearborn. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Madsen, E. L., et al. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(9), 3470–3472. [Link]
-
Discovery of indole derivatives as STING degraders. (2025). European Journal of Medicinal Chemistry. [Link]
-
Jankowski, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 119. [Link]
-
Patel, Y., & Shah, N. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(2), 127-139. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
-
Hofrichter, M., & Ullrich, R. (2021). Halogenation in Fungi: What Do We Know and What Remains to Be Discovered? Journal of Fungi, 7(5), 379. [Link]
-
Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. (2025). ResearchGate. [Link]
-
How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. [Link]
-
Halogenation of organic compounds using continuous flow and microreactor technology. (2025). ResearchGate. [Link]
-
Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 1-27. [Link]
-
Wang, L., et al. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. [Link]
-
Analysing Impurities and Degradation Products. (2025). ResearchGate. [Link]
-
Degradation Pathway. (2017). ResearchGate. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025). SciRes. [Link]
-
Drug degradation pathways. (n.d.). Pharmacy 180. [Link]
-
Gol-Tapeh, E. M., et al. (n.d.). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. SciSpace. [Link]
-
Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Loganathan, B. G., & Lam, P. K. S. (2023). Perspective on halogenated organic compounds. Environmental Research, 236, 116744. [Link]
-
Factors affect the oxygen production of Chlorella pyrenoidosa in a bacterial-algal symbiotic system: Light intensity, temperature, pH and static magnetic field. (2024). ResearchGate. [Link]
-
Effect of Temperature on Photosynthetic Pigment Degradation during Freeze–Thaw Process of Postharvest of Celery Leaves. (2024). MDPI. [Link]
-
Effect of temperature on chlorophyll stability of some subaerial blue-green algae. (2025). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. rjptonline.org [rjptonline.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. umdearborn.edu [umdearborn.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. chemicals.co.uk [chemicals.co.uk]
- 16. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 17. ijrpp.com [ijrpp.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Methyl 5-chloro-1H-indole-6-carboxylate as a Strategic Intermediate in Kinase Inhibitor Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction & Significance
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Within this class, Methyl 5-chloro-1H-indole-6-carboxylate emerges as a highly strategic and versatile research intermediate. Its unique substitution pattern—a chloro group at the C5 position and a methyl ester at the C6 position—provides orthogonal chemical handles for systematic structural elaboration.
The electron-withdrawing chloro group not only influences the electronic properties of the indole ring but also serves as a potential site for cross-coupling reactions.[3] The C6-carboxylate offers a readily modifiable position for introducing diverse amide functionalities, which are crucial for establishing key interactions with biological targets. This combination makes the molecule an ideal starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors, where precise molecular architecture is paramount for achieving potency and selectivity.[4][5] Many potent inhibitors, such as those targeting Mcl-1, leverage substituted indole cores to achieve high binding affinity.[6][7]
This guide provides an in-depth look at the properties, synthesis, and core applications of this compound, complete with detailed, field-proven protocols for its derivatization.
Physicochemical Properties & Spectroscopic Characterization
Accurate characterization is the foundation of synthetic chemistry. The key properties of the title compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1245643-61-1 | [8][9][10] |
| Molecular Formula | C₁₀H₈ClNO₂ | [8] |
| Molecular Weight | 209.63 g/mol | [8] |
| Appearance | Solid | - |
| Storage | Inert atmosphere, 2-8°C | [8] |
| Purity | Typically ≥97% |
Predicted Spectroscopic Data
While experimental spectra should always be acquired for validation, the expected NMR data provides a crucial benchmark for structural confirmation. The predictions are based on established principles of indole chemistry and substituent effects.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.5 ppm (s, 1H): This broad singlet corresponds to the indole N-H proton.
-
δ ~7.8-8.0 ppm (s, 1H): Aromatic proton at the C7 position.
-
δ ~7.5-7.7 ppm (m, 2H): Aromatic protons at C2 and C4 positions.
-
δ ~6.5 ppm (t, 1H): Aromatic proton at the C3 position.
-
δ ~3.9 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~166 ppm: Carbonyl carbon of the ester.
-
δ ~135-140 ppm: Quaternary carbons C7a and C3a.
-
δ ~125-130 ppm: Chloro-substituted C5 and ester-substituted C6.
-
δ ~120-125 ppm: Aromatic CH carbons (C2, C4, C7).
-
δ ~102 ppm: Aromatic C3 carbon.
-
δ ~52 ppm: Methyl ester carbon (-OCH₃).
-
Synthesis via Fischer Indolization
The Fischer indole synthesis remains one of the most robust and versatile methods for constructing the indole core from readily available precursors.[11][12][13] The proposed protocol involves the acid-catalyzed cyclization of a substituted phenylhydrazone.
Sources
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Mcl-1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1245643-61-1|this compound|BLD Pharm [bldpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
Applications of Methyl 5-chloro-1H-indole-6-carboxylate in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of Methyl 5-chloro-1H-indole-6-carboxylate
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its unique aromatic and electronic properties allow it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery. From neurotransmitters like serotonin to complex alkaloids and modern targeted therapies, the indole core is a recurring motif in molecules designed to modulate physiological processes.[2][3]
This compound emerges as a particularly valuable building block within this chemical space. Its structure is strategically functionalized:
-
The Indole Core: Provides the fundamental bicyclic aromatic system for engaging with biological targets.
-
C5-Chloro Substituent: This electron-withdrawing group can significantly alter the electronic distribution of the indole ring, potentially enhancing binding affinity, improving metabolic stability by blocking a common site of oxidation, and modulating the pKa of the indole N-H.
-
C6-Methyl Carboxylate Group: This ester functionality serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides, hydrazides, and other functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[4]
This guide provides a detailed overview of the synthesis, derivatization, and therapeutic applications of this compound and its analogues, offering protocols and insights for researchers in drug development.
Synthetic Strategies and Chemical Derivatization
The synthesis of functionalized indoles can be achieved through various classic and modern methodologies, including the Fischer, Bartoli, Reissert, and Larock syntheses.[5][6] Green chemistry approaches utilizing microwave irradiation, ionic liquids, or novel catalysts are increasingly being adopted to improve efficiency and sustainability.[1][3]
A common strategy for producing highly substituted indoles like the title compound involves multi-step sequences starting from appropriately substituted anilines or nitroaromatics. The Japp-Klingemann reaction, a variant of the Fischer indole synthesis, is particularly useful for constructing indoles with specific substitution patterns required for therapeutic agents.[7]
Caption: Generalized workflow for the synthesis and derivatization of indole-based drug candidates.
While the synthesis of the core scaffold is crucial, its true potential is unlocked through derivatization. The C6-carboxylate and the nucleophilic C3 position are primary sites for modification to generate libraries of compounds for biological screening.
Therapeutic Applications and Mechanisms of Action
The this compound scaffold and its close analogues have been explored for a range of therapeutic applications, most notably in oncology and neurology.
Anticancer Activity: Kinase Inhibition
A primary application of chloro-substituted indoles is in the development of kinase inhibitors for cancer therapy.[8] Kinases are enzymes that regulate cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
Derivatives of 5-chloro-indole have shown potent activity against key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR), including its drug-resistant T790M mutant, and BRAF V600E.[8][9]
Caption: Simplified mechanism of kinase inhibition by indole-based compounds.
Mechanism of Action: These indole derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascade, ultimately inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death).[9]
Biological Activity Data:
The following table summarizes the antiproliferative activity of representative 5-chloro-indole derivatives against cancer cell lines.
| Compound ID | Structure/Modification | Target Cell Line | IC₅₀ / GI₅₀ (nM) | Reference |
| 5f | 5-chloro-indole-2-carboxamide derivative | EGFRT790M | 9.5 ± 2 | [9] |
| 5g | 5-chloro-indole-2-carboxamide derivative | EGFRT790M | 11.9 ± 3 | [9] |
| 6e | Pyrido[3,4-b]indol-1-one derivative | A549 (Lung Cancer) | 45 | [9] |
| Osimertinib | Reference Drug | EGFRT790M | 8 ± 2 | [9] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.
Anticonvulsant Activity
The indole scaffold has also been investigated for its potential in treating neurological disorders. A study on novel benzyl-6-chloro-indole-5-carboxylate derivatives demonstrated significant anticonvulsant activity.[10] While the starting material differs slightly in substitution pattern (C5 vs. C6 carboxylate), the synthetic strategy and biological findings are highly relevant.
Mechanism of Action: The precise mechanism for many indole-based anticonvulsants is not fully elucidated but is often linked to the modulation of ion channels (e.g., sodium, calcium) or neurotransmitter systems (e.g., GABA, glutamate) in the central nervous system. The derivatives were evaluated using the maximal electroshock (MES) method, a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[10] Certain derivatives in the study showed potency comparable to the standard drug phenytoin.[10]
Anti-Infective Properties
Indole-2-carboxamides have been identified as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12] Optimization studies have explored various substituents on the indole ring to improve potency and pharmacokinetic properties. Although the most potent compounds in one study featured methyl or cyclopropyl groups at the 5-position, halogenated analogues (like chloro-derivatives) were also synthesized and tested, highlighting the importance of this substitution in SAR exploration.[12]
Application Notes and Experimental Protocols
The following protocols provide step-by-step methodologies for key transformations used to derivatize the this compound scaffold.
Protocol 1: N-Alkylation of the Indole Ring (N-Benzylation Example)
This protocol describes the addition of an alkyl group to the indole nitrogen, a common step to block the N-H group and introduce new structural elements.
Rationale: The indole N-H is weakly acidic and can be deprotonated by a suitable base. The resulting anion acts as a nucleophile, reacting with an electrophile like benzyl chloride. Dry DMF is used as the solvent due to its polar, aprotic nature, which facilitates this type of reaction.
Materials:
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Benzyl chloride
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate, brine, water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and Cs₂CO₃ (2.0 eq) in dry DMF, add benzyl chloride (1.0 eq) dropwise at room temperature.[10]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-benzylated indole.
Protocol 2: C3-Acylation via Friedel-Crafts Reaction
This protocol introduces a functionalized side chain at the electron-rich C3 position of the indole, a key step in synthesizing many bioactive molecules.
Rationale: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. Oxalyl chloride, in a reaction analogous to a Friedel-Crafts acylation, forms a highly reactive acylium ion intermediate that attacks the C3 position. The subsequent addition of a secondary amine yields the final amide product. The reaction is performed in a non-polar, aprotic solvent like dry DCM to prevent quenching of the reactive intermediates.
Materials:
-
N-substituted Methyl 5-chloro-indole-6-carboxylate
-
Oxalyl chloride
-
A secondary amine (e.g., pyrrolidine, piperidine)
-
Dry Dichloromethane (DCM)
Procedure:
-
Dissolve the N-substituted indole (1.0 eq) in dry DCM and cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (5.0 eq) dropwise to the stirred solution.[10]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. A colored complex may form.
-
Remove the solvent and excess oxalyl chloride in vacuo.
-
Re-dissolve the resulting residue in dry DCM and cool to 0 °C.
-
Add the desired secondary amine (3.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for another 30 minutes, monitoring by TLC.[10]
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Amide Coupling via Ester Hydrolysis and Activation
This protocol converts the C6-methyl ester into a diverse library of amides, which is critical for modulating solubility, cell permeability, and target engagement.
Rationale: The process involves two main steps. First, saponification (base-catalyzed hydrolysis) of the methyl ester yields the corresponding carboxylic acid. Second, the carboxylic acid is activated, typically with a peptide coupling reagent like HATU or EDC/HOBt, to form a highly reactive intermediate that readily reacts with a primary or secondary amine to form the stable amide bond.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH), Tetrahydrofuran (THF), Water
-
Hydrochloric acid (HCl, 1M solution)
-
Amine of choice (R¹R²NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt
-
DIPEA (N,N-Diisopropylethylamine)
-
Dry DMF or DCM
Procedure:
Step A: Saponification
-
Dissolve the indole ester (1.0 eq) in a mixture of THF/MeOH/Water (e.g., 2:1:1 ratio).
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step B: Amide Coupling
-
To a solution of the carboxylic acid from Step A (1.0 eq) in dry DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash successively with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography or recrystallization.
References
-
Sarkar, B., Das, S., & Mondal, T. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Kumar, A., & Kumar, V. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 7(2), 136-153. [Link]
-
Sarkar, B., Das, S., & Mondal, T. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]
-
Chauhan, D., & Sharma, A. K. (2024). Recent advances in the synthesis of indoles and their applications. RSC Advances, 14(38), 27303-27330. [Link]
-
Raju, G. N., Sai, K. B., Naveen, K. T., & Nadendla, R. R. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(2), 437-443. [Link]
-
Sapia, F., Tebano, M., & D'Acquarica, I. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(21), 5092. [Link]
-
Abdel-Aziz, A. A.-H., El-Azab, A. S., Al-Obaid, A. M., Al-Ghamdi, S. A., & Youssef, K. M. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1251. [Link]
-
Youssef, K. M., El-Azab, A. S., Al-Ghamdi, S. A., & Abdel-Aziz, A. A.-H. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8820. [Link]
-
Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]
-
de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4934-4953. [Link]
-
de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
Sources
- 1. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbarbiomed.com [jbarbiomed.com]
- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Synthesis of Drug Candidates from Indole-6-Carboxylates
Abstract: The indole nucleus is a cornerstone pharmacophore in modern drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of novel drug candidates starting from the versatile indole-6-carboxylate scaffold. We will explore key synthetic transformations, including amide bond formation and advanced C-H functionalization, explaining the rationale behind experimental choices. This document provides detailed, field-proven protocols and data to enable the efficient generation of diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the Indole-6-Carboxylate Scaffold
The indole ring system is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[4][5] Its presence in essential biomolecules like serotonin and tryptophan, as well as in numerous approved drugs such as Indomethacin and Sunitinib, underscores its therapeutic importance.[6] The indole-6-carboxylate scaffold, in particular, offers a strategic starting point for drug design. The carboxylic acid moiety at the C-6 position serves as a versatile chemical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).
Recent studies have highlighted the potential of indole-6-carboxylic acid derivatives as multi-target agents, for instance, in the development of novel antiproliferative compounds targeting receptor tyrosine kinases like EGFR and VEGFR-2.[7] This guide focuses on the practical methodologies required to leverage this scaffold for the synthesis of potential therapeutic agents.
Core Synthetic Strategies & Mechanistic Rationale
The journey from a simple indole-6-carboxylate to a potential drug candidate involves a series of strategic chemical modifications. The following sections detail the most critical transformations, emphasizing the underlying chemical principles that govern their success.
Strategy 1: Amide Bond Formation via Amine Coupling
One of the most robust and widely used methods for elaborating the indole-6-carboxylate scaffold is through the formation of an amide bond. Amide linkages are prevalent in over 25% of all pharmaceuticals due to their high stability and ability to participate in hydrogen bonding, a key interaction for receptor binding.[8] The reaction involves coupling the carboxylic acid with a primary or secondary amine, often a fragment chosen to impart specific pharmacological properties (e.g., a substituted piperazine for CNS receptor affinity).[9]
Causality Behind Experimental Choices:
-
Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a catalytic amount of 4-dimethylaminopyridine (DMAP), are frequently employed.[9][10]
-
DCC/EDCI: These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt/DMAP: These catalysts serve two purposes: they act as acyl transfer agents to form a less reactive, yet still potent, activated ester, which minimizes side reactions like racemization (if chiral centers are present) and N-acylurea formation. DMAP is a particularly effective catalyst for sterically hindered substrates.[10]
-
-
Solvent: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (ACN) are preferred to avoid competitive reactions with the activated acid intermediate.[11]
Below is a diagram illustrating the general workflow and the mechanism of amide coupling.
Caption: A generalized workflow for synthesizing indole-6-carboxamide drug candidates.
Caption: The catalytic cycle for EDCI/DMAP-mediated amide bond formation.
Strategy 2: Palladium-Catalyzed C-H Functionalization
To build greater molecular complexity and explore SAR at other positions of the indole ring, palladium-catalyzed C-H functionalization is an indispensable tool.[12] This strategy allows for the direct formation of C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials (e.g., halogenated indoles). The regioselectivity of these reactions is often controlled by a directing group. While the C-6 carboxylate itself is not a strong directing group, groups installed on the indole nitrogen can direct functionalization to specific positions, such as C-7 or C-2.[13]
Causality Behind Experimental Choices:
-
Directing Groups (DG): A removable directing group, such as pivaloyl or N–P(O)tBu₂, can be temporarily installed on the indole nitrogen. This group coordinates to the palladium catalyst, bringing it into close proximity with a specific C-H bond (e.g., at C-7), thereby ensuring high regioselectivity.[13]
-
Catalyst System: A typical system consists of a palladium(II) source, such as Pd(OAc)₂, and a ligand. The choice of ligand is crucial and can influence reaction efficiency.
-
Oxidant: These reactions often require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active Pd(II) catalyst and complete the catalytic cycle.
Caption: A simplified catalytic cycle for directing-group-assisted C-H arylation.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Researchers should perform full analytical characterization (¹H NMR, ¹³C NMR, HRMS, etc.) to confirm the structure and purity of all synthesized compounds.
Protocol 1: General Procedure for EDCI/DMAP-Mediated Amide Coupling
Objective: To synthesize an indole-6-carboxamide derivative from indole-6-carboxylic acid and a representative amine (e.g., 4-phenylpiperazine).
Materials:
-
Indole-6-carboxylic acid (1.0 eq.)
-
4-Phenylpiperazine (1.1 eq.)
-
EDCI (1.5 eq.)
-
DMAP (0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-6-carboxylic acid (1.0 eq.) and anhydrous DCM (approx. 0.1 M concentration).
-
Stir the solution/suspension at room temperature and add the amine (1.1 eq.), followed by DMAP (0.1 eq.) and EDCI (1.5 eq.).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole-6-carboxamide product.
-
Characterize the final compound by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a C-7 Arylated Indole-6-Carboxylate Derivative
Objective: To perform a regioselective C-H arylation at the C-7 position of an N-protected indole-6-carboxylate. This protocol is based on established methodologies for directed C-H functionalization.[13]
Materials:
-
N-P(O)tBu₂-protected methyl indole-6-carboxylate (1.0 eq.)
-
Diaryliodonium triflate salt (e.g., diphenyliodonium triflate) (1.5 eq.)
-
Copper(I) oxide (Cu₂O) (0.2 eq.)
-
1,4-Dioxane (anhydrous)
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation of Starting Material: Protect commercially available methyl indole-6-carboxylate on the nitrogen with a suitable directing group (e.g., di-tert-butylphosphinoyl) following literature procedures.
-
In a sealed tube, combine the N-protected indole-6-carboxylate (1.0 eq.), the diaryliodonium triflate salt (1.5 eq.), and Cu₂O (0.2 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C-7 arylated product.
-
Deprotection (if required): The N-P(O)tBu₂ directing group can typically be removed by treatment with a reagent like LiAlH₄ to yield the free N-H indole.[13]
-
Fully characterize the final product to confirm regioselectivity and purity.
Data Summary & Characterization
Systematic derivatization is key to building a compound library for screening. The following table illustrates a representative matrix of reactants and expected outcomes for the amide coupling protocol.
Table 1: Representative Library Synthesis via Amide Coupling
| Entry | Amine Component | Coupling Conditions | Product Structure | Expected Yield Range |
| 1 | 4-Phenylpiperazine | EDCI, DMAP, DCM, RT, 18h | Indole-6-CO-(4-phenylpiperazine) | 75-90% |
| 2 | Benzylamine | EDCI, DMAP, DCM, RT, 18h | Indole-6-CO-NH-Bn | 80-95% |
| 3 | Morpholine | EDCI, DMAP, DCM, RT, 18h | Indole-6-CO-(morpholine) | 85-95% |
| 4 | (R)-1-Phenylethylamine | EDCI, DMAP, DCM, RT, 18h | Indole-6-CO-NH-CH(Me)Ph | 70-85% |
Trustworthiness through Validation: All synthesized compounds must be validated. For example, in the ¹H NMR spectrum of the product from Entry 1, the disappearance of the carboxylic acid proton (typically >10 ppm) and the appearance of characteristic signals for the 4-phenylpiperazine moiety would be expected. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition (M+H)⁺.
Conclusion
The indole-6-carboxylate scaffold is a highly valuable and versatile starting point for the synthesis of diverse drug candidates. By employing robust and well-understood synthetic methodologies such as amide coupling and strategic C-H functionalization, medicinal chemists can efficiently generate libraries of novel compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast chemical space around this privileged core, paving the way for the discovery of next-generation therapeutics.
References
- Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.
- New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- Carbonylative synthesis and functionaliz
- Elegant Synthetic Routes to Indole Deriv
- Carbonylative synthesis and functionaliz
- Design and synthesis of 6-hydroxyindole-7-carboxylates with anti-inflammatory and anti-cancer activities. Morressier.
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Unknown Source.
- Strategies for Indole carboxylate synthesis a, HTS hits. C3 groups were....
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
- Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjug
- Pharmacological Potential of Indole Derivatives: A Detailed Review. Unknown Source.
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Unknown Source.
- Indole-Based Compounds as Potential Drug Candid
- Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiprolifer
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.
- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.
- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applic
- Indole and indoline scaffolds in drug discovery.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of Methyl 5-chloro-1H-indole-6-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The N-alkylation of indoles is a cornerstone transformation in medicinal chemistry and drug development. The indole nucleus is a privileged scaffold, present in a multitude of natural products and synthetic pharmaceuticals. Functionalization at the N-1 position provides a powerful vector to modulate the physicochemical and pharmacological properties of indole-containing molecules, such as their binding affinity, selectivity, and metabolic stability. This guide provides a detailed protocol for the N-alkylation of methyl 5-chloro-1H-indole-6-carboxylate, a key intermediate in the synthesis of various bioactive compounds. The presence of both a chloro and a methyl ester substituent on the indole ring introduces electronic considerations that will be addressed in the selection of appropriate reaction conditions.
Mechanistic Considerations: The N-alkylation of indoles typically proceeds via two primary pathways: a classical direct alkylation and the Mitsunobu reaction.
-
Direct N-Alkylation: This method involves the deprotonation of the indole N-H by a suitable base to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, typically an alkyl halide. The acidity of the indole N-H proton is a critical factor, and for electron-deficient indoles such as this compound, the electron-withdrawing nature of the substituents increases the acidity of the N-H bond, facilitating deprotonation. However, there is a potential for competing C-3 alkylation, although the steric hindrance and electronic effects of the existing substituents on the target molecule favor N-alkylation.[1]
-
Mitsunobu Reaction: This reaction provides an alternative route for N-alkylation using an alcohol as the alkylating agent. It proceeds via the in-situ activation of the alcohol by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The indole nitrogen then acts as the nucleophile to displace the activated hydroxyl group. This method is particularly useful for introducing secondary alkyl groups and often proceeds with high N-selectivity.[2]
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and a generic alkyl halide (R-X) as the alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt of the indole may be observed as a change in color or the cessation of gas evolution.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of the Classical N-Alkylation Workflow:
Caption: Workflow for the classical N-alkylation of this compound.
Protocol 2: Mitsunobu Reaction for N-Alkylation
This protocol provides an alternative method for N-alkylation using an alcohol as the alkylating agent under Mitsunobu conditions.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can sometimes be removed by precipitation from a non-polar solvent (e.g., diethyl ether) prior to chromatography.
Diagram of the Mitsunobu Reaction Mechanism:
Caption: Simplified mechanism of the Mitsunobu reaction for indole N-alkylation.
Comparative Data and Considerations
The choice of method for the N-alkylation of this compound will depend on the nature of the alkyl group to be introduced and the availability of the corresponding alkylating agent.
| Method | Alkylating Agent | Base/Reagents | Typical Solvent | Temperature (°C) | Typical Yield | Advantages | Disadvantages |
| Classical N-Alkylation | Alkyl Halide (R-X) | NaH, KH, Cs₂CO₃ | DMF, THF | 0 to RT | Good to Excellent | Readily available reagents, straightforward procedure. | Requires strong base, potential for C-3 alkylation, safety concerns with NaH.[1] |
| Mitsunobu Reaction | Alcohol (R-OH) | PPh₃, DIAD/DEAD | THF, Dichloromethane | 0 to RT | Good | Mild conditions, high N-selectivity, uses alcohols as alkylating agents.[2] | Stoichiometric byproducts can complicate purification, sensitive to steric hindrance. |
Key Considerations for this compound:
-
Electronic Effects: The electron-withdrawing chloro and methyl ester groups increase the acidity of the N-H proton, making deprotonation with bases like NaH more favorable compared to unsubstituted indole. These groups also deactivate the C-3 position towards electrophilic attack, thus favoring N-alkylation.[2]
-
Choice of Base: While NaH is a common and effective choice, other bases such as potassium hydride (KH) or cesium carbonate (Cs₂CO₃) can also be employed. The choice may influence the reaction rate and, in some cases, selectivity.
-
Solvent Selection: DMF is an excellent solvent for this reaction as it effectively solvates the indolide anion. Anhydrous conditions are crucial to prevent the quenching of the base and the anion.[1]
-
Purification: The purification of N-alkylated indoles is typically achieved by silica gel chromatography. The polarity of the eluent will depend on the nature of the introduced alkyl group.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Sundberg, R. J. (2002). Indoles. Academic Press. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Gribble-Saulnier indole synthesis. Tetrahedron, 67(40), 7605-7614. [Link]
Sources
Introduction: The Strategic Importance of Ester Hydrolysis in Indole Chemistry
An Application Guide to the Saponification of Methyl 5-chloro-1H-indole-6-carboxylate
The conversion of esters to carboxylic acids is a cornerstone transformation in organic synthesis. Within the realm of medicinal chemistry, this reaction takes on heightened significance, particularly when applied to heterocyclic scaffolds like indole. Indole derivatives are prevalent in a vast array of pharmaceuticals and bioactive natural products, making the manipulation of their functional groups a critical task for drug discovery and development.[1]
This application note provides a detailed, field-proven guide for the hydrolysis of this compound to its corresponding carboxylic acid, 5-chloro-1H-indole-6-carboxylic acid. This transformation is a key step in the synthesis of more complex molecules where the carboxylic acid moiety serves as a versatile handle for further chemical elaboration, such as amide bond formation. We will delve into the mechanistic underpinnings of the reaction, provide a robust step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Part 1: The Mechanism of Base-Catalyzed Hydrolysis (Saponification)
The hydrolysis of an ester under basic conditions is known as saponification. This reaction is mechanistically classified as a nucleophilic acyl substitution. For most esters, it proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). A key feature of saponification is its essential irreversibility, which is what makes it a highly efficient and widely used method.[2][3]
The process unfolds in the following discrete steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate.[4]
-
Intermediate Collapse & Leaving Group Expulsion: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This concerted step results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group, yielding the carboxylic acid.
-
Irreversible Acid-Base Reaction: The newly formed carboxylic acid (pKa ≈ 4-5) is immediately deprotonated by the strongly basic methoxide ion (the conjugate base of methanol, pKa ≈ 15.5). This highly favorable acid-base reaction forms a stable carboxylate salt and methanol. This step is the thermodynamic driving force that renders the overall reaction irreversible under basic conditions.[2][3]
-
Acidic Workup: In the final stage of the process (the workup), a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral carboxylic acid product, which is often insoluble in the aqueous medium and precipitates out.[4][5][6]
Caption: The BAC2 mechanism for the saponification of an indole ester.
Part 2: Detailed Experimental Protocol
This protocol is optimized for the hydrolysis of this compound. It employs lithium hydroxide (LiOH) in a mixed solvent system, a common and effective method for saponification.[5][7]
Materials and Reagents
| Material/Reagent | Grade | Supplier Example |
| This compound | >98% | Commercial Supplier |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent, >98% | Sigma-Aldrich, Fisher |
| Tetrahydrofuran (THF) | Anhydrous or HPLC | Commercial Supplier |
| Methanol (MeOH) | ACS Grade | Commercial Supplier |
| Water (H₂O) | Deionized or Distilled | - |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercial Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Supplier |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Supplier |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Equipment
-
Round-bottom flask (appropriately sized)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF and Methanol (e.g., a 2:1 or 3:1 ratio, ~10 mL per gram of ester). Stir until the solid is fully dissolved.
-
Addition of Base: In a separate beaker, dissolve lithium hydroxide monohydrate (2.0 - 3.0 eq.) in deionized water (~4 mL per gram of ester). Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.
-
Heating and Monitoring: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (typically 60-70 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
TLC Analysis: Use a mobile phase of 30-50% Ethyl Acetate in Hexanes. The product (carboxylic acid) will have a lower Rf value (be more polar) than the starting material (ester). Visualize spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.
-
-
Workup - Solvent Removal: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the organic solvents (THF and Methanol) using a rotary evaporator.
-
Workup - Aqueous Extraction: To the remaining aqueous residue, add deionized water to redissolve the carboxylate salt. Wash this aqueous solution with a non-polar organic solvent like ethyl acetate (2 x volume of aqueous layer) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Scientist's Note: This step is crucial for obtaining a high-purity final product. The desired carboxylate salt is soluble in the aqueous phase, while the less polar starting ester will be extracted into the ethyl acetate.
-
-
Workup - Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2-3). A solid precipitate of the carboxylic acid product should form.
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts (LiCl). Dry the purified solid under high vacuum to a constant weight.
Purification (Optional)
If further purification is required, the crude 5-chloro-1H-indole-6-carboxylic acid can be recrystallized from a suitable solvent system, such as an ethanol/water or methanol/water mixture.
Caption: Experimental workflow for the hydrolysis of the indole ester.
Part 3: Data, Characterization, and Expected Results
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Substrate | This compound | Starting material for the synthesis. |
| Base | LiOH·H₂O | Effective and can be used under relatively mild conditions. |
| Stoichiometry | 2.0 - 3.0 equivalents of LiOH | Ensures complete reaction and compensates for any losses. |
| Solvent System | THF/Methanol/Water | Co-solvents ensure all reactants are in the same phase for efficient reaction. |
| Temperature | Reflux (~65 °C) | Accelerates the rate of hydrolysis, which can be slow at room temperature. |
| Reaction Time | 2 - 4 hours | Typical duration; should be confirmed by TLC monitoring. |
| Workup Acid | 1 M HCl | Protonates the carboxylate to yield the final product. |
| Expected Yield | > 90% | Saponification is typically a high-yielding reaction. |
Characterization of 5-chloro-1H-indole-6-carboxylic acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: Off-white to light tan solid.
-
Molecular Weight: 195.60 g/mol .[9]
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z ≈ 194.0.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a broad singlet for the carboxylic acid proton (>12 ppm), a broad singlet for the indole N-H proton (~11.5 ppm), and distinct signals for the aromatic protons on the indole ring.
-
FT-IR (ATR, cm⁻¹):
-
~3300-3400 (N-H stretch)
-
~2500-3300 (broad, O-H stretch of carboxylic acid)
-
~1670-1690 (C=O stretch of carboxylic acid)
-
References
- Organic Chemistry Portal. (n.d.). Methyl Esters.
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 85(4), 1041–1044. [Link]
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, Oxford Academic. [Link]
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. [Link]
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
-
Chem V2000. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Saponification of Hindered Esters using Sodium Trimethylsilanolate.
- Raju, G. N., Sai, K. B., Naveen, K. T., & Nadendla, R. R. (2014). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 1(2), 437-442.
- OperaChem. (2024, April 27). Saponification-Typical procedures.
- PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid.
-
Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, 68(Pt 1), o132. [Link]
-
Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o132. [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
- BLD Pharm. (n.d.). 10406-05-0|5-Chloro-1H-indole-3-carboxylic acid.
- Wang, G., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
-
The Organic Chemistry Tutor. (2021, December 10). Saponification (Hydrolysis of Esters with OH-) [Video]. YouTube. [Link]
- Gassman, P. G., & van Bergen, T. J. (1974).
- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
-
BCH 3023. (2022, October 10). 374 BCH3023 Saponification of Esters [Video]. YouTube. [Link]
- Duarte, F., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(2), 659-668.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Chiba University. (2025, August 26). Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily.
- Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
-
freelance-teacher.com. (2009, August 9). Hydrolysis of carboxylic acid derivatives (12) [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-arylindole-4-carboxylic amides: [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone. Organic Syntheses, 86, 92.
- Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. youtube.com [youtube.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic N-Functionalization of Methyl 5-chloro-1H-indole-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[5][6] Methyl 5-chloro-1H-indole-6-carboxylate (CAS: 1245643-61-1, Formula: C₁₀H₈ClNO₂, MW: 209.63 g/mol ) is a valuable starting material, featuring substitution on the benzene ring that pre-organizes it for further elaboration.[7][8]
The derivatization of the indole nitrogen (N-1 position) is a paramount strategy for modulating the physicochemical and pharmacological properties of indole-based molecules.[6] This functionalization can influence everything from receptor binding affinity and metabolic stability to solubility and bioavailability. This guide provides an in-depth exploration of the core chemical principles and detailed, field-tested protocols for the N-derivatization of this compound, empowering researchers to systematically explore the chemical space around this versatile core.
Core Mechanistic Principle: The Indolide Anion Pathway
The nitrogen atom in the indole ring is not strongly nucleophilic and possesses a pKa of approximately 17 in DMSO. Direct reaction with electrophiles is often inefficient and can lead to undesired side reactions, such as C3-alkylation. The foundational principle for selective N-functionalization is the deprotonation of the N-H bond to form a highly nucleophilic indolide anion. This is typically achieved using a suitable base. The resulting anion then readily attacks the electrophile (e.g., alkyl halide, acyl chloride) to form the desired N-substituted product. The choice of base and solvent is critical to ensure high yields and regioselectivity.[6][9]
Figure 1: General workflow for indole nitrogen functionalization.
Protocol Suite: Methods for N-Derivatization
The following sections provide detailed, step-by-step protocols for four key classes of N-derivatization: Alkylation, Arylation, Acylation, and Sulfonylation.
N-Alkylation: Introducing Aliphatic Groups
N-alkylation is a fundamental modification used to introduce alkyl chains, which can enhance lipophilicity and modulate binding interactions. The classic approach involves an Sₙ2 reaction between the indolide anion and an alkyl halide.[6][9]
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent polar aprotic solvents that solvate the cation of the base but do not interfere with the nucleophilic anion.[9]
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with NaH. The subsequent alkylation is typically run at room temperature to provide sufficient energy for the Sₙ2 reaction without promoting side reactions.
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. news-medical.net [news-medical.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound CAS#: 1245643-61-1 [amp.chemicalbook.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-chloro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Methyl 5-chloro-1H-indole-6-carboxylate
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds. This compound is a particularly valuable building block. The chloro-substituent at the C5 position serves as a versatile handle for introducing molecular diversity through modern cross-coupling chemistry. The ester at C6 provides a site for further modification or can act as a directing group, influencing the reactivity of the indole core.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering reliable and efficient methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2][3] For a substrate like this compound, these reactions are indispensable tools for elaborating the indole core, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides an in-depth analysis and field-proven protocols for the most critical cross-coupling reactions applicable to this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these powerful transformations.
Foundational Principles: The General Cross-Coupling Workflow
Reproducibility in palladium-catalyzed reactions hinges on a systematic and rigorous experimental approach. While specific parameters vary, a core workflow underpins most successful transformations. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and hetero-biaryl linkages by coupling an organohalide with an organoboron compound.[4][5] For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents at the C5 position. The choice of catalyst, ligand, and base is critical, especially given the lower reactivity of aryl chlorides compared to bromides or iodides.[6]
Mechanism
The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[5][7]
Application Protocol: Synthesis of Methyl 5-phenyl-1H-indole-6-carboxylate
This protocol details the coupling of the title compound with phenylboronic acid. The use of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for activating the C-Cl bond.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (Spherical-hine) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed Toluene (5 mL) and Water (0.5 mL)
-
Schlenk flask or sealed tube, magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Add Pd(OAc)₂ and SPhos. For ease of handling, a pre-mixed catalyst/ligand solution can be used.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[6]
Table 1. Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 18 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 110 | 16 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF | 80 | 24 |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[2][9] This reaction is of immense importance in pharmaceutical development, as the arylamine motif is prevalent in countless drug molecules. It allows for the direct coupling of primary or secondary amines, as well as other nitrogen nucleophiles, at the C5 position of the indole.
Mechanism
Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination.[2][10] The choice of ligand is crucial to facilitate both the oxidative addition and the final reductive elimination step.
Application Protocol: Synthesis of Methyl 5-(piperidin-1-yl)-1H-indole-6-carboxylate
This protocol describes the coupling with a common secondary amine, piperidine. A strong, non-nucleophilic base like sodium tert-butoxide is often required.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Piperidine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed Toluene (5 mL)
-
Glovebox or Schlenk line, sealed vial
Procedure:
-
Inside a glovebox, add NaOtBu to a dry vial.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and XantPhos in toluene.
-
Add the catalyst/ligand solution to the vial containing the base.
-
Add a solution of this compound in toluene, followed by piperidine.
-
Seal the vial, remove it from the glovebox, and heat the reaction mixture to 100-110 °C for 12-24 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Concentrate the filtrate and purify by flash column chromatography.
Table 2. Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Piperidine | Pd₂(dba)₃ (1.5) | XantPhos (3) | NaOtBu (1.4) | Toluene | 110 | 12-24 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 18 |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 |
| Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 16 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is exceptionally useful for introducing linear, rigid alkynyl linkers into the indole scaffold, a common strategy in materials science and for creating probes and extended drug molecules. The reaction is co-catalyzed by palladium and copper(I).[11][13]
Mechanism
The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition is followed by transmetalation with a copper(I)-acetylide species, which is formed in the copper cycle. Reductive elimination then yields the final product.[11]
Application Protocol: Synthesis of Methyl 5-(phenylethynyl)-1H-indole-6-carboxylate
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.5 mmol, 2.5 equiv.)
-
Anhydrous, degassed DMF or THF (5 mL)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon (3x).
-
Add the anhydrous, degassed solvent (e.g., DMF), followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at 60-80 °C for 6-12 hours. The reaction can often be run at room temperature for longer periods for sensitive substrates.[14]
-
Monitor by TLC. Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify by flash column chromatography.
Table 3. Representative Conditions for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.5) | DMF | 70 | 8 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | THF | 60 | 12 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ (2) | Acetonitrile | 80 | 10 |
| Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | Et₃N (3) | DMF | 50 | 16 |
Heck Reaction: Vinylation of the Indole Core
The Mizoroki-Heck reaction creates a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene product.[15][16] This reaction is a powerful tool for introducing vinyl groups at the C5 position of the indole, which can serve as versatile intermediates for further transformations (e.g., dihydroxylation, epoxidation, or hydrogenation).
Mechanism
The cycle begins with oxidative addition, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the product alkene and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[17][18]
Application Protocol: Synthesis of Methyl 5-((E)-2-methoxycarbonylvinyl)-1H-indole-6-carboxylate
This protocol details the coupling with methyl acrylate. The reaction typically exhibits high trans selectivity.[16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Methyl acrylate (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)
-
Anhydrous, degassed DMF (5 mL)
-
Sealed tube
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, triethylamine, and methyl acrylate via syringe.[8]
-
Seal the tube tightly and heat the reaction to 100-120 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Table 4. Representative Conditions for Heck Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Methyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 16-24 |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 120 | 24 |
| n-Butyl Acrylate | PdCl₂(PPh₃)₂ (1.5) | - | NaOAc (2) | NMP | 130 | 18 |
| Acrylonitrile | Herrmann's Cat. (1) | - | Et₃N (1.5) | Toluene | 110 | 12 |
Future Outlook: Direct C-H Functionalization
While traditional cross-coupling relies on pre-functionalized halides, the field is increasingly moving towards direct C-H functionalization.[19][20] This approach is highly atom-economical as it avoids the installation of a halogen atom.[19] For indole scaffolds, directing groups attached to the indole nitrogen can be used to achieve high regioselectivity, enabling functionalization at otherwise less reactive positions like C4 or C7.[21][22][23][24] As this technology matures, it will offer even more efficient pathways to novel indole derivatives from simple starting materials.
References
- The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence.
- A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles.
- Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Deriv
- C-H Functionalization of indoles and oxindoles through CDC reactions. Unknown Source.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- Cobalt-Catalyzed C–H Activ
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central.
- Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies.
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PubMed Central.
- Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloroindole. Benchchem.
- C H Activation of Indoles | Request PDF.
- Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Unknown Source.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PubMed.
- Buchwald–Hartwig amin
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Heck reaction. Wikipedia.
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Unknown Source.
- Heck Reaction—St
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Unknown Source.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Unknown Source.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. bilder.buecher.de [bilder.buecher.de]
- 19. soc.chim.it [soc.chim.it]
- 20. Cobalt-Catalyzed C–H Activation of Indoles - ChemistryViews [chemistryviews.org]
- 21. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives | MDPI [mdpi.com]
- 22. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Application Note: A Practical, Gram-Scale Synthesis of Indole Esters via the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
Indole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, present in approximately 40% of small molecule drugs.[1] Specifically, indole esters, such as indole-2-carboxylates, serve as crucial intermediates in the synthesis of pharmaceuticals, including anti-migraine agents of the triptan class and various enzyme inhibitors.[2][3] Given their importance, the development of robust, scalable, and reliable synthetic protocols is of paramount importance for the research and development community.
While numerous methods exist for constructing the indole nucleus, the Fischer indole synthesis , first reported by Emil Fischer in 1883, remains one of the most dependable and widely applied strategies for preparing substituted indoles.[1][4] This method's enduring prevalence is due to its operational simplicity, the accessibility of starting materials, and its amenability to a wide range of substrates.
This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of indole esters using the Fischer methodology. It goes beyond a mere recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it for their specific molecular targets.
The Fischer Indole Synthesis: Mechanism and Rationale
The Fischer indole synthesis is fundamentally an acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or, in this case, a keto-ester.[5] The reaction proceeds through a series of well-established mechanistic steps, the understanding of which is critical for optimizing reaction conditions.
Core Mechanism:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound (e.g., ethyl pyruvate) to form the corresponding arylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer. This step is crucial for enabling the subsequent rearrangement.
-
[6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement. This is the key bond-forming step that disrupts the aromaticity of the benzene ring to produce a di-imine intermediate.[2][7]
-
Rearomatization & Cyclization: The intermediate quickly undergoes a proton transfer to regain aromaticity. The resulting amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminoacetal ring.
-
Ammonia Elimination: Under the acidic conditions, the aminoacetal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[5]
Causality Behind Experimental Choices:
-
Catalyst Selection: The reaction can be catalyzed by both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[2][8] Polyphosphoric acid (PPA) is often favored for gram-scale synthesis as it can act as both the catalyst and a solvent, driving the reaction towards completion, though milder reagents like Eaton's reagent (P₂O₅ in MeSO₃H) can offer better regiocontrol with unsymmetrical ketones.[9]
-
Solvent Choice: The choice of solvent is critical and can influence catalyst acidity and intermediate stability. While some Fischer syntheses are run neat or in the acid catalyst itself, high-boiling point solvents like toluene or xylene are often used, particularly for thermal variants.[10][11] For reactions using protic acids, polar solvents like ethanol or acetic acid are common.
Detailed Protocol: Gram-Scale Synthesis of Ethyl Indole-2-carboxylate
This protocol details the synthesis of ethyl indole-2-carboxylate from phenylhydrazine hydrochloride and ethyl pyruvate. It is a robust procedure that can be adapted for various substituted phenylhydrazines and keto-esters.
3.1 Materials and Equipment
| Reagents & Materials | Equipment |
| Phenylhydrazine hydrochloride (10.0 g) | 500 mL Three-neck round-bottom flask |
| Ethyl pyruvate (8.0 mL, 8.36 g) | Reflux condenser |
| Anhydrous Ethanol (200 mL) | Magnetic stirrer with heating mantle |
| Polyphosphoric Acid (PPA) (approx. 80 g) | Thermometer |
| Ethyl acetate (for extraction) | Separatory funnel |
| Saturated sodium bicarbonate (NaHCO₃) soln. | Rotary evaporator |
| Brine solution | Buchner funnel and filter flask |
| Anhydrous sodium sulfate (Na₂SO₄) | Beakers, Erlenmeyer flasks, graduated cylinders |
| Silica gel (for chromatography) | Thin-Layer Chromatography (TLC) plates and chamber |
| Hexane/Ethyl Acetate (for chromatography) | Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves |
3.2 Experimental Workflow Diagram
3.3 Step-by-Step Procedure
Part A: Hydrazone Formation
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine hydrochloride (10.0 g, 69.2 mmol).
-
Add anhydrous ethanol (200 mL) to the flask and stir to dissolve the solid.
-
Add ethyl pyruvate (8.0 mL, 72.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 1 hour. The formation of the hydrazone may be observed as a color change or the formation of a precipitate.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting phenylhydrazine is consumed.
Part B: Indolization (Cyclization) 6. After 1 hour, remove the heating mantle and allow the mixture to cool slightly. 7. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude hydrazone as an oil or solid. 8. Caution: This next step is exothermic. In a well-ventilated fume hood, carefully add pre-warmed (to ~60°C for easier handling) polyphosphoric acid (PPA, ~80 g) to the flask containing the crude hydrazone. 9. Stir the resulting thick slurry and heat the mixture to 100°C using a heating mantle. Maintain this temperature for 30-45 minutes. The mixture will darken significantly. 10. Monitor the cyclization by TLC until the hydrazone intermediate is consumed.
Part C: Work-up and Purification 11. Caution: Perform this step carefully behind a blast shield. Allow the reaction mixture to cool to about 60-70°C. Very slowly and carefully, pour the viscous mixture onto a beaker containing crushed ice (~400 g) with vigorous stirring. 12. The product will precipitate as a solid. Allow the ice to melt completely, then neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. 13. Extract the aqueous slurry with ethyl acetate (3 x 150 mL). 14. Combine the organic layers in a separatory funnel and wash with brine (1 x 100 mL). 15. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. 16. Purification: The crude solid can be purified by either:
- Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
- Column Chromatography: If impurities persist, purify using silica gel chromatography with a hexane/ethyl acetate gradient.
3.4 Expected Results
| Parameter | Expected Value |
| Product | Ethyl indole-2-carboxylate |
| Appearance | Off-white to pale yellow solid |
| Typical Yield | 65-75% |
| Molecular Weight | 189.21 g/mol |
| Melting Point | 122-125 °C |
Safety and Hazard Management
Strict adherence to safety protocols is mandatory. This synthesis involves hazardous materials that require careful handling.
-
Phenylhydrazine Hydrochloride: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Handle only in a chemical fume hood.[7]
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin and eye burns. Reacts exothermically with water. Always wear appropriate gloves and eye protection. Quenching should be done slowly and behind a safety shield.[9]
-
Indole Derivatives: Can be harmful if swallowed or in contact with skin and cause serious eye irritation.[12]
-
General Precautions:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable).[12]
-
Ventilation: All steps, especially those involving heating PPA and handling phenylhydrazine, must be performed in a certified chemical fume hood.[13]
-
Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations. Do not discard in regular trash or down the drain.[13]
-
First Aid: In case of skin contact, remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention.[12]
-
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete hydrazone formation or cyclization. Degradation at high temperatures. | Ensure complete consumption of starting material by TLC before proceeding to the next step. Avoid overheating during the PPA addition and cyclization; maintain the recommended temperature.[9] |
| Formation of Tar | Reaction temperature too high during indolization. | Use a temperature-controlled heating mantle and monitor the internal temperature. Consider using a milder catalyst like Eaton's reagent if charring is persistent.[9] |
| Product is an Oil/Difficult to Crystallize | Presence of impurities. | Re-purify using column chromatography. Ensure the reaction mixture was properly neutralized and washed during work-up to remove acidic or basic impurities. |
| Multiple Products (with unsymmetrical ketones) | Formation of regioisomers. | This protocol uses a symmetrical keto-ester, avoiding this issue. For unsymmetrical ketones, regioselectivity is a known challenge. Using a catalyst like Eaton's reagent can provide better control.[9] |
References
-
Hemetsberger, H.; Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie. 103: 194–204. [Link]
-
SynArchive (n.d.). Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]
-
Oreate AI Blog (2026). A Review of the Indole Synthesis Reaction System. Oreate AI. [Link]
-
Gribble, G. W. (2019). Hemetsberger Indole Synthesis. ResearchGate. [Link]
-
Jinjing Chemical (2025). What are the precautions when using 98% Indole? Jinjing Chem Blog. [Link]
-
ResearchGate (n.d.). Applications of the Hemetsberger Indole Synthesis. ResearchGate. [Link]
-
Wikipedia (n.d.). Hemetsberger-Indol-Synthese. Wikipedia. [Link]
-
Wikipedia (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Ragan, J. A. (n.d.). Bischler-Möhlau Indole Synthesis. Merck Index. [Link]
-
Wikipedia (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
J&K Scientific LLC (2025). Fischer Indole Synthesis. J&K Scientific. [Link]
-
SDS Manager Inc. (n.d.). Indole for synthesis SDS. SDS Manager. [Link]
-
Wikiwand (n.d.). Bischler–Möhlau indole synthesis. Wikiwand. [Link]
-
ChemEurope.com (n.d.). Bischler-Möhlau indole synthesis. ChemEurope. [Link]
-
Organic Chemistry Portal (n.d.). Fischer Indole Synthesis. organic-chemistry.org. [Link]
-
ResearchGate (n.d.). Gram-scale synthesis of a functionalized indole derivative and its further elaboration. ResearchGate. [Link]
-
National Institutes of Health (2020). A General and Scalable Synthesis of Polysubstituted Indoles. PMC. [Link]
-
National Institutes of Health (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. [Link]
-
Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). Reissert Indole Synthesis. organic-chemistry.org. [Link]
-
Majumdar, N. et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]
-
Wikipedia (n.d.). Reissert indole synthesis. Wikipedia. [Link]
-
Gribble, G. W. (2019). (PDF) Reissert Indole Synthesis. ResearchGate. [Link]
-
MDPI (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of indoles. organic-chemistry.org. [Link]
-
Scribd (n.d.). Automated and Accelerated Synthesis of Indole Derivatives On A Nano-Scale. Scribd. [Link]
-
YouTube (2020). Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. [Link]
-
YouTube (2013). Mod-29 Lec-33 Indole Synthesis - II. YouTube. [Link]
-
National Institutes of Health (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PMC. [Link]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
ResearchGate (n.d.). Gram-scale synthesis experiment. ResearchGate. [Link]
- Google Patents (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
MDPI (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI. [Link]
Sources
- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Indole for synthesis SDS - Download & Subscribe for Updates [sdsmanager.com]
- 13. jinjingchemical.com [jinjingchemical.com]
Application Notes and Protocols for the Quantitative Analysis of Methyl 5-chloro-1H-indole-6-carboxylate
Introduction
Methyl 5-chloro-1H-indole-6-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development. As a functionalized indole, it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The precise and accurate quantification of this compound is paramount during drug discovery, process development, and quality control to ensure the final product's safety, efficacy, and quality.[1][2] This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are based on established analytical techniques for indole derivatives and are intended to serve as a robust starting point for method development and validation.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique for quantifying aromatic compounds such as this compound.[5] The indole ring system possesses a strong chromophore, making it highly suitable for UV detection. This method is ideal for routine quality control, purity assessment, and quantification in bulk materials and intermediate process samples where high sensitivity is not the primary requirement.
Scientific Rationale
The choice of a reversed-phase C18 column is based on the non-polar nature of the indole ring, which will interact with the stationary phase.[5] An isocratic mobile phase of acetonitrile and water provides a balance of elution strength to achieve a reasonable retention time and good peak shape. The addition of a small amount of acid (formic acid for MS compatibility or phosphoric acid for UV-only methods) can help to protonate any residual silanols on the column, reducing peak tailing and improving reproducibility.[6] The detection wavelength is selected based on the UV absorbance maximum of the indole chromophore, which is typically in the range of 270-290 nm.
Experimental Protocol: HPLC-UV
1.2.1 Instrumentation and Conditions
-
System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
1.2.2 Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the unknown sample by dissolving it in the mobile phase to an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
1.2.3 Calibration and Quantification
-
Inject the working standard solutions in triplicate.
-
Generate a calibration curve by plotting the mean peak area against the concentration of the standards.
-
Inject the sample solution and determine its concentration using the linear regression equation from the calibration curve.
Visualization: HPLC-UV Workflow
Caption: Workflow for quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] this compound, being a moderately polar molecule, can be analyzed by GC-MS, often after derivatization to improve its volatility and thermal stability.[8] This method offers high selectivity and is particularly useful for identifying and quantifying the analyte in complex organic matrices.[9]
Scientific Rationale
Direct analysis of indole carboxylic acid esters can be challenging due to the active hydrogen on the indole nitrogen, which can lead to peak tailing and poor reproducibility. Silylation is a common derivatization technique where the active hydrogen is replaced with a trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability.[8] The use of a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating the derivatized analyte. The mass spectrometer provides high selectivity by monitoring characteristic fragment ions of the analyte.
Experimental Protocol: GC-MS
2.2.1 Instrumentation and Conditions
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 450.
2.2.2 Sample Preparation and Derivatization
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a suitable organic solvent like ethyl acetate.
-
Derivatization:
-
Pipette 100 µL of the sample or standard solution into a vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Calibration Standards: Prepare a series of working standards and derivatize them using the same procedure.
2.2.3 Quantification
-
Inject the derivatized standards and sample.
-
Generate a calibration curve by plotting the peak area of a characteristic ion against concentration.
-
Quantify the sample using the calibration curve.
Visualization: GC-MS Workflow
Caption: Workflow for quantification by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as bioanalysis or trace impurity profiling, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical choice.[10] This technique provides excellent specificity by monitoring characteristic parent-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in positive mode is typically effective for indole derivatives, as the indole nitrogen can be readily protonated. The MRM mode is used for quantification, where the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific detection minimizes interferences from the sample matrix.[11] The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification, as it corrects for variations in sample preparation and instrument response.
Experimental Protocol: LC-MS/MS
3.2.1 Instrumentation and Conditions
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically employed for optimal separation and peak shape.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the molecular weight (209.63 g/mol )[12], e.g., m/z 210.0 -> [fragment ion].
3.2.2 Sample Preparation
-
Stock and Working Solutions: Prepare stock and working standard solutions in a mixture of water and acetonitrile.
-
Sample Extraction: For complex matrices (e.g., plasma, tissue), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary for sample clean-up.
-
Internal Standard: Add a stable isotope-labeled internal standard to all samples and standards.
-
Filtration: Filter the final extract through a 0.22 µm filter before injection.[11]
3.2.3 Quantification
-
Optimize the MRM transitions for the analyte and internal standard.
-
Inject the standards and samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Calculate the concentration of the analyte in the samples from the calibration curve.
Visualization: LC-MS/MS Workflow
Caption: Workflow for quantification by LC-MS/MS.
Method Validation and Data Comparison
It is a critical regulatory and scientific requirement that any analytical method be validated for its intended purpose.[1][13] Validation ensures that the method is accurate, precise, specific, and reliable.[2][3] The following table provides a comparative summary of expected performance characteristics for the described methods, based on typical values for similar indole derivatives.[10] These values should be established and confirmed through formal validation studies for this compound.
Table 1: Comparison of Key Analytical Validation Parameters
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification | High-Sensitivity Quantification, Structural Confirmation |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and straightforward approach for routine analysis. GC-MS provides higher selectivity, especially after derivatization, and is suitable for more complex matrices. For applications requiring the highest sensitivity and specificity, such as in bioanalytical studies, LC-MS/MS is the method of choice. The protocols provided in this guide offer a solid foundation for developing and validating a method tailored to your specific analytical needs.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
-
ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Retrieved January 10, 2026, from [Link]
- MDPI. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat.
- PubMed Central. (n.d.). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 10, 2026, from [Link]
-
Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood. Retrieved January 10, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Chloroindole-2-carboxylate on Newcrom R1 HPLC column. Retrieved January 10, 2026, from [Link]
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 6-Chloroindole.
- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Chloroindole.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 5-Chloroindole-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
A Robust Preparative HPLC Protocol for the Purification of Methyl 5-chloro-1H-indole-6-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloro-1H-indole-6-carboxylate is a heterocyclic compound of significant interest as a structural motif and building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a comprehensive, field-tested protocol for the purification of this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). We delve into the causal reasoning behind methodological choices, from mobile phase selection to gradient design, and provide a systematic workflow, a troubleshooting guide, and post-purification analysis steps to ensure a self-validating and reproducible purification process.
Introduction and Purification Rationale
The indole nucleus is a privileged scaffold in drug discovery, and its halogenated derivatives often exhibit enhanced biological activity. This compound serves as a key precursor for more complex molecules. Crude synthetic products, however, invariably contain impurities such as starting materials, reagents, and side-products. An efficient and scalable purification method is therefore paramount.
Reverse-phase HPLC is the method of choice for this compound due to its moderate polarity, conferred by the indole ring, chloro substituent, and methyl ester group. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase, making it ideal for purifying organic compounds from aqueous/organic solvent systems.[1][2] The protocol herein is designed to provide high-resolution separation, leading to excellent purity of the target compound.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.[3] The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | [4] |
| Molecular Weight | 209.63 g/mol | [4] |
| Appearance | Solid | [4] |
| Predicted Polarity | Moderately polar, suitable for reverse-phase chromatography. | Inferred |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate. | Inferred |
| UV Chromophore | Indole ring system absorbs UV light strongly. | [2][5] |
Principle of Separation: Reverse-Phase Chromatography
This protocol employs a C18 (octadecylsilane) stationary phase, which is a non-polar matrix. The separation mechanism is based on the partitioning of the analyte and its impurities between this hydrophobic stationary phase and a polar mobile phase.
-
Injection: The crude sample, dissolved in a suitable solvent, is injected into the mobile phase stream.
-
Adsorption: As the mixture passes through the column, non-polar components (including our target compound to a degree) adsorb to the C18 stationary phase. More polar impurities have less affinity and pass through more quickly.
-
Elution: A gradient of increasing organic solvent (Acetonitrile) in the mobile phase is applied. This progressively increases the mobile phase's non-polarity, disrupting the hydrophobic interactions between the compounds and the stationary phase. Compounds are eluted in order of increasing hydrophobicity.[6]
-
Detection: The indole ring possesses a strong UV chromophore, allowing for sensitive detection at approximately 280 nm as the compounds exit the column.[2][5]
Materials and Reagents
| Category | Item | Specifications |
| Instrumentation | Preparative HPLC System | Equipped with a binary gradient pump, autosampler/manual injector, column oven, and UV-Vis or Photodiode Array (PDA) detector. |
| Fraction Collector | Required for collecting purified eluent. | |
| Column | Preparative C18 Column | e.g., 250 x 21.2 mm, 5 µm particle size. |
| Solvents | Acetonitrile (ACN) | HPLC Grade or higher. |
| Water | HPLC Grade, Deionized (DI) or Milli-Q. | |
| Formic Acid (FA) | LC-MS Grade, >99% purity. | |
| Methanol (MeOH) | HPLC Grade (for sample dissolution). | |
| Sample | Crude Synthesis Product | This compound. |
| Supplies | Syringe Filters | 0.45 µm PTFE or Nylon. |
| Autosampler Vials/Test Tubes | Appropriate for injection volume. | |
| Collection Vessels | Test tubes or flasks for the fraction collector. |
Detailed Purification Protocol
This protocol is a self-validating system, designed for robust performance. The causality behind each parameter is explained in Section 6.
Part A: Sample Preparation
-
Dissolution: Prepare a stock solution of the crude material at a concentration of 10-50 mg/mL in a minimal amount of Methanol or Acetonitrile. Rationale: A high concentration is necessary for preparative loading, but ensure complete dissolution.
-
Filtration: Filter the entire sample solution through a 0.45 µm syringe filter into a clean vial. Rationale: This is a critical step to remove particulate matter that can block the column frit, causing high backpressure and damaging the column.[7]
Part B: HPLC Method Parameters
The following parameters provide a robust starting point for purification.
| Parameter | Recommended Setting |
| Column | Preparative C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 18.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 500 - 2000 µL (dependent on concentration and column loading) |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 |
Part C: Step-by-Step HPLC Operation
-
System Preparation: Ensure solvent reservoirs are full and prime the pumps to remove any air bubbles.[8]
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (70% A / 30% B) for at least 10 column volumes (approx. 15-20 minutes at this flow rate) or until a stable baseline is achieved.
-
Blank Injection: Inject the sample solvent (Methanol or ACN) and run the full gradient. This ensures that no system peaks will interfere with the sample chromatogram.
-
Sample Injection: Inject the filtered crude sample.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Use narrow collection windows to maximize purity.
-
Post-Run Equilibration: Allow the column to re-equilibrate at the starting conditions for at least 5-7 minutes before the next injection.
Purification Workflow Diagram
Caption: Workflow for HPLC purification of this compound.
Method Development Insights: The "Why" Behind the Protocol
-
Choice of Stationary Phase: A C18 column is the workhorse of reverse-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, which is ideal for separating small organic molecules like indole derivatives from both more polar and less polar impurities.[1][9]
-
Choice of Mobile Phase:
-
Acetonitrile vs. Methanol: Acetonitrile generally provides lower backpressure and better UV transparency than methanol. For indole compounds, it often yields sharper peaks.
-
Role of Formic Acid: The addition of 0.1% formic acid is critical. It acidifies the mobile phase, suppressing the ionization of the indole N-H proton and any acidic or basic impurities.[10][11] This ensures that compounds are in a single, neutral state, which prevents severe peak tailing and results in sharp, symmetrical peaks and reproducible retention times.[12]
-
-
Gradient Elution: For a crude sample with unknown impurities of varying polarities, a gradient elution is far superior to an isocratic method.[6] Starting at a lower organic concentration (30% ACN) allows highly polar impurities to wash off first. The gradual ramp to a high organic concentration (95% ACN) then ensures that the target compound and any more non-polar impurities are eluted efficiently from the column.
-
Detection Wavelength: The indole scaffold has a characteristic UV absorbance maximum around 270-280 nm. Setting the detector to 280 nm provides high sensitivity for the target compound while potentially minimizing the signal from impurities that lack this specific chromophore.[2][5]
Troubleshooting Common HPLC Issues
Even robust methods can encounter problems. This guide provides solutions to common issues observed during the purification of heterocyclic compounds.[13][14]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High System Backpressure | 1. Blockage in tubing or in-line filter. 2. Column frit is clogged with particulates. 3. Precipitated buffer/sample in the system. | 1. Systematically disconnect fittings to isolate the blockage. 2. ALWAYS filter your sample. Reverse-flush the column (disconnect from detector first). 3. Flush the system with a solvent in which the precipitate is soluble (e.g., pure water for salts).[7] |
| Peak Tailing or Broadening | 1. Secondary interactions with free silanols on the column. 2. Column overloading. 3. Extra-column volume (long tubing). | 1. Ensure 0.1% acid is in the mobile phase. Use a high-quality, end-capped column. 2. Reduce the injection volume or sample concentration. 3. Use tubing with a smaller internal diameter and keep it as short as possible.[8] |
| Shifting Retention Times | 1. Inadequate column equilibration between runs. 2. Mobile phase composition changing (evaporation). 3. Fluctuations in column temperature. | 1. Increase the re-equilibration time to at least 5-7 minutes post-run. 2. Keep solvent bottles capped. Prepare fresh mobile phase daily. 3. Use a column oven for stable temperature control.[7] |
| No Peaks Detected | 1. No sample injected (injector error). 2. Detector lamp is off or has failed. 3. Compound is not eluting from the column. | 1. Verify injection mechanism and sample vial. 2. Check detector status and lamp life. 3. Run a high-organic flush (95-100% ACN) to elute strongly retained compounds. |
Post-Purification Analysis
-
Purity Assessment: Analyze a small aliquot of each major fraction using a rapid analytical HPLC method to determine its purity.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents (Acetonitrile/Water/Formic Acid) using a rotary evaporator. A final drying step under high vacuum is recommended to remove trace solvents.
-
Identity Confirmation: Confirm the identity and structural integrity of the final product using techniques such as LC-MS (to verify molecular weight) and NMR spectroscopy.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparative HPLC purification of this compound. By understanding the rationale behind the chosen parameters—from the C18 column and acidified mobile phase to the gradient elution strategy—researchers can reliably obtain this key building block with high purity. The inclusion of a systematic workflow and a comprehensive troubleshooting guide equips scientists to execute this purification efficiently and resolve common chromatographic challenges, thereby accelerating research and development timelines.
References
-
Lesiak, A. D., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. Available at: [Link]
-
Grubbs, J. H., et al. (1980). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 26(11), 1529-1533. Available at: [Link]
-
Chen, Y., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(7), 9696-9710. Available at: [Link]
-
Jagadeesh, B., et al. (2015). Response characteristics of indole compound standards using HPLC. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-acetic acid ethyl ester on Newcrom R1 HPLC column. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4777711, Methyl 5-chloro-1H-indole-2-carboxylate. PubChem. Available at: [Link]
-
Lesiak, A. D., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available at: [Link]
-
He, X., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 625-631. Available at: [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Available at: [Link]
-
Quora. (2022). How do you choose a mobile phase in HPLC? Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Available at: [Link]
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available at: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Sharma, U. D., et al. (2022). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 15(4), 1845-1850. Available at: [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024). HPLC TROUBLESHOOTING: A REVIEW. JETIR, 11(9). Available at: [Link]
-
ProteCol. (n.d.). HPLC Troubleshooting. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17840246, 5-Chloro-1H-indole-3-carboxylic acid. PubChem. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87110, 5-Chloroindole. PubChem. Available at: [Link]
-
Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. CET, 86, 409-414. Available at: [Link]
Sources
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jetir.org [jetir.org]
Application Notes and Protocols: Column Chromatography for the Purification of Indole Derivatives
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of neurotransmitters, alkaloids, and a vast array of synthetic pharmaceuticals. The successful synthesis of an indole derivative is, however, only half the battle. The crude reaction mixture often contains starting materials, reagents, and byproducts that must be meticulously removed. Column chromatography remains the cornerstone technique for achieving the high purity required for subsequent biological assays, structural elucidation, and drug development.
This guide provides a comprehensive framework for developing robust column chromatography methods for the purification of diverse indole derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to make informed, rational decisions tailored to their specific molecule. We will explore the critical interplay between the analyte's structure, the stationary phase, and the mobile phase, providing detailed protocols and troubleshooting strategies to navigate the common challenges associated with this class of compounds.
The Foundational Logic: From Analytical TLC to Preparative Column
The entire process of developing a preparative column chromatography method is logically built upon preliminary analysis using Thin Layer Chromatography (TLC). TLC serves as a rapid, small-scale simulation of the separation that will occur on the column. The goal is to find a solvent system that provides good separation between the desired indole derivative and its impurities, with an ideal Retention Factor (Rf) for the target compound between 0.2 and 0.4.[1] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent without being so retained that it requires excessively polar, and potentially problematic, eluents.
Core Principle: The Rf Value
The Rf value is a measure of a compound's migration up the TLC plate and is defined as:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
A low Rf value indicates strong adsorption to the stationary phase and low mobility, whereas a high Rf value signifies weak adsorption and high mobility. For column chromatography, an Rf of ~0.3 is often considered optimal for achieving good separation.[1]
Caption: Workflow for translating TLC results to preparative column conditions.
Part 1: Strategic Selection of the Stationary Phase
The choice of stationary phase is dictated by the chemical properties of the indole derivative. The interaction between the analyte and the stationary phase is the primary driver of separation.
Silica Gel (SiO₂): The Acidic Workhorse
Silica gel is the most common stationary phase for purifying indole derivatives due to its versatility and effectiveness in separating compounds based on polarity.[1] The surface of silica is covered with silanol groups (Si-OH), which are slightly acidic and act as hydrogen bond donors.[2] Separation occurs as polar functional groups on the analyte interact with these silanol groups via hydrogen bonding and dipole-dipole interactions.
-
Best Suited For: Neutral or weakly acidic indole derivatives.
-
Key Interaction: Hydrogen bonding with the indole N-H, carbonyls, hydroxyls, or other polar substituents.
-
Critical Consideration: The acidic nature of silica can cause problems with basic indole derivatives, such as tryptamines. The lone pair on the nitrogen atom can interact strongly with the acidic silanol groups, leading to irreversible adsorption or significant peak "tailing" (streaking).[3][4]
Alumina (Al₂O₃): The Amphoteric Alternative
Aluminum oxide, or alumina, is another polar stationary phase that offers unique advantages. Unlike silica, alumina is amphoteric and can be prepared in acidic, neutral, or basic forms.[2][5]
-
Best Suited For: Basic indole derivatives (using neutral or basic alumina).[6] It provides an excellent alternative when silica gel proves problematic.[4]
-
Key Advantage: Basic alumina prevents the protonation and strong binding of basic amines, leading to better peak shapes and recovery.[6] It also exhibits high pH stability (pH 2-13), unlike silica which can dissolve at high pH.[7]
-
Grades:
-
Basic (pH ~10): Ideal for purifying amines.
-
Neutral (pH ~7): A good general-purpose choice for a wide range of compounds.
-
Acidic (pH ~4): Used for separating acidic compounds.
-
Reversed-Phase (C18) Silica: For Polar Analytes
In reversed-phase chromatography, the stationary phase is nonpolar (e.g., silica chemically bonded with C18 alkyl chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8] This modality is particularly useful for highly polar or ionic indole derivatives that are poorly retained on normal-phase media.[9]
-
Best Suited For: Indole carboxylic acids, highly hydroxylated indoles, or other very polar derivatives.
-
Separation Principle: Retention is based on hydrophobic interactions. More nonpolar molecules are retained longer.[8]
-
Common Application: Often the method of choice for HPLC analysis and purification of polar indole metabolites like indole-3-acetic acid.[10][11][12]
Chiral Stationary Phases (CSPs): For Enantiomeric Separations
Many indole alkaloids and synthetic derivatives are chiral. Their separation into individual enantiomers requires a chiral stationary phase. Polysaccharide-based CSPs are frequently the first choice for this purpose.[13][14]
-
Common CSPs: Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) are highly effective for resolving enantiomers of indole alkaloids.[1]
-
Mechanism: Enantioseparation is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, which have different interaction energies.[15]
Sources
- 1. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Which is better, silica gel or alumina tlc plates? - Blog - MicoBio Chemical [mico-bio.com]
- 7. jalonzeolite.com [jalonzeolite.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Chloroindole Precursors
Introduction: The Privileged Role of Chloroindoles in Medicinal Chemistry
The indole scaffold is a cornerstone in the architecture of a vast number of natural products and synthetic drugs, earning it the status of a "privileged structure" in medicinal chemistry.[1][2] Among its many functionalized derivatives, chloroindoles have emerged as particularly valuable precursors for the synthesis of a diverse array of bioactive molecules. The introduction of a chlorine atom onto the indole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential.[1][3] This strategic placement of a halogen can lead to improved potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.
This technical guide provides an in-depth exploration of the synthesis of bioactive molecules derived from chloroindole precursors. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will delve into common synthetic transformations, highlight field-proven insights, and provide a framework for the safe and effective handling of these important chemical entities.
Part 1: Strategic Importance of Chloroindoles in Drug Discovery
The position of the chlorine substituent on the indole ring dictates its impact on biological activity. 5-Chloroindole and 6-chloroindole derivatives, for instance, have shown significant promise in various therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[1][2]
-
Anticancer Applications: 5-Chloroindole derivatives have been investigated as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[2][4] By binding to the ATP-binding site of these kinases, they can block downstream signaling, leading to the inhibition of tumor growth and induction of apoptosis.[2]
-
Metabolic Disorders: A notable 6-chloroindole derivative, PF-06409577, has been identified as a potent and selective direct activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor, and its activation holds therapeutic potential for metabolic diseases like diabetic nephropathy.[1]
-
Infectious Diseases: Chloroindoles have also demonstrated efficacy against various pathogens. For example, 4-chloroindole and 5-chloroindole have been shown to possess bactericidal and antibiofilm properties against uropathogenic Escherichia coli (UPEC).[5][6] Additionally, derivatives of 6-chloroindole have been developed as potent antimalarial agents.[1]
The enhanced biological activity of chloroindoles can be attributed to several factors. The chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. Its electron-withdrawing nature can also alter the pKa of the indole N-H, affecting its hydrogen bonding capabilities. Furthermore, the C-Cl bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
Part 2: Synthetic Pathways to Bioactive Chloroindole Derivatives
The synthesis of functionalized chloroindoles can be broadly approached in two ways: by constructing the indole ring from a pre-chlorinated precursor or by direct chlorination of a pre-existing indole scaffold. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Synthesis of the Chloroindole Core
A common and commercially viable method for the synthesis of 5-chloroindole is through a copper-catalyzed halogen exchange reaction from the more readily available 5-bromoindole.[4] This method offers a scalable and efficient route to this key intermediate.
Materials and Reagents:
-
5-Bromoindole
-
Cuprous chloride (CuCl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Aqueous Ammonia (20-25%)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel (for column chromatography, if necessary)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 5-bromoindole and cuprous chloride (CuCl).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask.
-
Heating: Heat the reaction mixture to the desired temperature (typically 180-200 °C) and maintain it for the specified duration with continuous stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully add aqueous ammonia (20-25%) to the reaction mixture and stir for 30 minutes. This step is crucial for quenching the copper catalyst and facilitating its removal.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform. Repeat the extraction multiple times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by column chromatography on silica gel if further purification is required.[4]
Data Presentation:
| Precursor | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | 5-Chloroindole | CuCl | NMP | 190-200 | 24 | ~85 |
Table 1: Representative quantitative data for the synthesis of 5-chloroindole.[4]
Causality Behind Experimental Choices:
-
NMP as Solvent: NMP is a high-boiling, polar aprotic solvent that is excellent for dissolving the reactants and facilitating the halogen exchange reaction at elevated temperatures.[2]
-
Cuprous Chloride (CuCl): Copper(I) salts are effective catalysts for nucleophilic aromatic substitution reactions, including halogen exchange.
-
Aqueous Ammonia Quench: The ammonia solution complexes with the copper ions, forming a water-soluble complex that can be easily removed during the aqueous work-up.
Functionalization of the Chloroindole Scaffold
Once the chloroindole core is obtained, a variety of synthetic transformations can be employed to introduce further functionality and build molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard.[7][8][9][10]
Caption: Palladium-catalyzed cross-coupling workflow.
This protocol describes a general procedure for the coupling of a chloroindole with a boronic acid to form a C-C bond, a common strategy for elaborating the indole core.
Materials and Reagents:
-
Chloroindole derivative
-
Aryl or alkyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
Procedure:
-
To an oven-dried flask, add the chloroindole, boronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for reaction efficiency and can influence the rate of oxidative addition and reductive elimination. Bulky electron-rich phosphine ligands often improve the catalytic activity for less reactive aryl chlorides.
-
Base: The base is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Part 3: Characterization of Chloroindole Derivatives
The synthesized chloroindole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups.[3][11][12]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Part 4: Safety and Handling of Chloroindoles
As with all chemicals in a laboratory setting, proper safety precautions must be taken when handling chloroindoles and their precursors.[13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13][15]
-
Ventilation: Handle solid chloroindoles in a well-ventilated fume hood to avoid inhalation of dust.[13]
-
Storage: Store chloroindoles in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area.[15]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chloroindoles should be treated as hazardous chemical waste.[13]
Workflow for Safe Handling of Chloroindoles:
Caption: Safe handling workflow for chloroindoles.
Conclusion
Chloroindole precursors are undeniably powerful building blocks in the synthesis of bioactive molecules. Their unique properties, conferred by the strategic placement of a chlorine atom, have led to the discovery of promising drug candidates in a multitude of therapeutic areas. A thorough understanding of the synthetic methodologies for their preparation and functionalization, coupled with a commitment to safe laboratory practices, will continue to empower researchers to unlock the full potential of this versatile class of compounds in the ongoing quest for novel and effective medicines.
References
- The Therapeutic Potential of 6-Chloroindole: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: )
- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
- Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol - Benchchem. (URL: )
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - MDPI. (URL: [Link])
- An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole - Benchchem. (URL: )
- C-H Functionalization of indoles and oxindoles through CDC reactions. (URL: )
-
Carbonylative synthesis and functionalization of indoles - PMC - NIH. (URL: [Link])
- 7-Chloroindole - SAFETY D
-
Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed. (URL: [Link])
-
Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - Frontiers. (URL: [Link])
-
Synthesis of 3‐Chloroindoles via Palladium‐Catalyzed Chlorocyclization of Unmasked 2‐Alkynylanilines | Request PDF - ResearchGate. (URL: [Link])
-
Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes - MDPI. (URL: [Link])
-
Carbonylative synthesis and functionalization of indoles - Beilstein Journals. (URL: [Link])
-
Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC - NIH. (URL: [Link])
-
Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization - Organic Chemistry Portal. (URL: [Link])
- 5-Chloroindole: A Comprehensive Physicochemical and Functional Profile - Benchchem. (URL: )
-
An iron(iii)-catalyzed dehydrogenative cross-coupling reaction of indoles with benzylamines to prepare 3-aminoindole derivatives - Green Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization - ResearchGate. (URL: [Link])
-
Reagent Safety & PPE - Protocols.io. (URL: [Link])
-
O2-Mediated Te(II)-Redox Catalysis for the Cross-Dehydrogenative Coupling of Indoles - PMC - NIH. (URL: [Link])
-
Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC - PubMed Central. (URL: [Link])
-
(PDF) Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - ResearchGate. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
-
Examples of bioactive molecules containing indole in core structure - ResearchGate. (URL: [Link])
-
Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])
-
Green Synthesis of Bioactive Molecules: A Review. - International Journal of Pharmacy Research & Technology (IJPRT). (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (URL: )
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - Universidade Nova de Lisboa. (URL: [Link])
-
5-Chloroindole | C8H6ClN | CID 87110 - PubChem. (URL: [Link])
-
6-Chloroindole - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Safety considerations for chemical reagents - Ampliqon. (URL: [Link])
- Cross-Coupling Reactions Guide. (URL: )
-
Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures - SyncSci Publishing. (URL: [Link])
-
The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products - Purdue Chemistry. (URL: [Link])
-
Biologically active natural products containing indole motifs. - ResearchGate. (URL: [Link])
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - MDPI. (URL: [Link])
-
Examples of indole‐based bioactive compounds/natural products relevant to current study. - ResearchGate. (URL: [Link])
-
Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis - MDPI. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 6. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. research.unl.pt [research.unl.pt]
- 11. mdpi.com [mdpi.com]
- 12. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 16. Safety considerations for chemical reagents [ampliqon.com]
Application Notes & Protocols: Methyl 5-chloro-1H-indole-6-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of Methyl 5-chloro-1H-indole-6-carboxylate as a valuable fragment in Fragment-Based Drug Discovery (FBDD). Eschewing a rigid template, this guide is structured to provide a deep, causal understanding of the FBDD workflow, from the fundamental principles to detailed, field-proven experimental protocols. We will delve into the rationale behind the selection of this fragment, its physicochemical properties, and its utility in screening campaigns against therapeutically relevant targets, with a particular focus on protein kinases. The protocols herein are designed as self-validating systems, integrating primary screening, hit validation, and structural biology to ensure the generation of high-quality, actionable data for hit-to-lead optimization.
The Rationale for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD lies in screening libraries of low molecular weight compounds (typically < 300 Da) to identify those that bind with low, yet specific, affinity to a biological target.[2] These initial "hits" are then optimized into more potent, drug-like molecules through structure-guided medicinal chemistry efforts such as fragment growing, linking, or merging.[1][3]
The advantages of FBDD are manifold. By starting with smaller, less complex molecules, a greater and more diverse chemical space can be explored with a significantly smaller library size compared to HTS.[1] Furthermore, the resulting hits often exhibit higher ligand efficiency, meaning they form more optimal interactions with the target protein, providing a superior starting point for lead optimization.
Diagram 1: The Fragment-Based Drug Discovery (FBDD) Workflow
Caption: A schematic overview of the major phases in a typical FBDD campaign.
Profile of a Privileged Fragment: this compound
The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.[4] The selection of this compound for an FBDD library is a deliberate choice rooted in its physicochemical properties and synthetic tractability.
Physicochemical Properties and the "Rule of Three"
For a fragment to be effective in FBDD, it should generally adhere to the "Rule of Three," which provides guidelines for desirable physicochemical properties.[1] Let's evaluate this compound against these criteria:
| Property | Guideline ("Rule of Three") | This compound Value | Compliance |
| Molecular Weight | < 300 Da | 209.63 g/mol | Yes |
| cLogP | ≤ 3 | ~2.5 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (indole N-H) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (carbonyl and ester oxygens) | Yes |
| Rotatable Bonds | ≤ 3 | 1 (ester group) | Yes |
Note: cLogP is an estimation and can vary slightly based on the algorithm used.
As demonstrated in the table, this compound is an ideal fragment that comfortably fits within the "Rule of Three" guidelines, ensuring good aqueous solubility for screening at high concentrations and maintaining a low molecular weight for subsequent optimization.
Structural Features and Synthetic Tractability
The key structural features of this fragment offer several advantages for FBDD:
-
Indole Core: Provides a rigid scaffold capable of forming key hydrogen bonds and hydrophobic interactions within protein binding sites.
-
5-Chloro Substituent: This electron-withdrawing group can modulate the electronics of the indole ring and provide a vector for further chemical modification.
-
6-Carboxylate Group: The methyl ester provides a handle for synthetic elaboration ("fragment growing") and can also participate in hydrogen bonding.
-
Synthetic Accessibility: The synthesis of substituted indoles is well-established in the chemical literature, allowing for the rapid generation of analogs for hit-to-lead optimization.
Primary Fragment Screening: Identifying the Initial Hits
The initial step in an FBDD campaign is the primary screen to identify fragments that bind to the target of interest. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.
Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding, making it ideal for detecting the weak interactions characteristic of fragments.[5][6][7]
Protocol: High-Throughput SPR Screening
-
Protein Immobilization:
-
Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry to a target density of 8,000-12,000 Response Units (RU).
-
Use a reference flow cell with an unrelated protein to subtract non-specific binding signals.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound at 100 mM in 100% DMSO.
-
For screening, dilute the fragment to a final concentration of 200 µM in running buffer (e.g., HBS-EP+ with 2% DMSO). Ensure the DMSO concentration in the running buffer and sample are precisely matched to minimize bulk refractive index effects.[6][8]
-
-
SPR Analysis:
-
Perform a single-concentration screen by injecting the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
A positive "hit" is typically defined as a binding response significantly above the background noise (e.g., > 40 RU) and showing a dose-dependent response in follow-up experiments.[9]
-
NMR-Based Screening: Saturation Transfer Difference (STD)
STD-NMR is a powerful ligand-observed NMR technique that can detect transient binding of small molecules to a macromolecular target.[2][10] It is particularly sensitive to weak binders and can be performed with unlabeled protein.[2][10]
Protocol: STD-NMR Screening
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-20 µM in a suitable deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5).
-
Add this compound from a concentrated stock in DMSO-d6 to a final concentration of 200 µM. The final DMSO-d6 concentration should be kept below 5%.
-
-
NMR Data Acquisition:
-
Acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances (e.g., at -1.0 ppm) and an "off-resonance" spectrum with saturation at a frequency where no protein or ligand signals are present (e.g., 40 ppm).
-
Use a saturation time of 2-4 seconds to allow for efficient transfer of saturation from the protein to the bound fragment.[11]
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding, thus confirming an interaction.
-
Hit Validation and Characterization
Once initial hits are identified, it is crucial to validate them using orthogonal biophysical methods and to characterize the thermodynamics of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12]
Protocol: ITC for Fragment Hit Validation
-
Sample Preparation:
-
Prepare the target protein at a concentration of 10-30 µM in the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare this compound at a 10-20 fold higher concentration (e.g., 200-600 µM) in the same buffer. It is critical that the buffer for the protein and fragment are identical.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles, followed by a series of 15-20 injections (e.g., 2 µL each) with a spacing of 150 seconds between injections to allow for re-equilibration.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of fragment to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, n, and ΔH. For weakly binding fragments, a direct titration may not yield a sigmoidal curve; in such cases, a displacement titration with a known high-affinity binder can be employed.[13]
-
Structure-Based Hit-to-Lead Optimization
The ultimate goal of FBDD is to leverage structural information to guide the optimization of fragment hits into potent lead compounds.
X-ray Crystallography of Protein-Fragment Complexes
Obtaining a high-resolution crystal structure of the target protein in complex with this compound provides invaluable information about the binding mode, key interactions, and available vectors for chemical elaboration.[14]
Protocol: Co-crystallization and Soaking
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using commercially available screens.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Ligand Soaking:
-
Prepare a solution of this compound at 1-10 mM in a cryoprotectant solution compatible with the protein crystals. The ligand concentration should be several times greater than its Kd.[14]
-
Transfer the protein crystals to the ligand-containing solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the electron density maps to confirm the binding of the fragment and to model its orientation and interactions within the binding site.
-
Diagram 2: Structure-Guided Fragment Growing
Caption: The iterative cycle of structure-guided fragment growing in hit-to-lead optimization.
Hit-to-Lead Case Study: A Representative Example with Indole-Based Kinase Inhibitors
While a specific FBDD campaign for this compound is not publicly available, numerous studies have successfully employed indole-based fragments for the discovery of potent kinase inhibitors.[4][15][16][17] In a representative scenario, an indole fragment, identified through primary screening, is found to bind in the ATP-binding site of a target kinase. The co-crystal structure reveals that the 6-carboxylate moiety is oriented towards a solvent-exposed region, presenting an ideal vector for "fragment growing." Medicinal chemists would then synthesize a small library of analogs where the methyl ester is replaced with various amides, incorporating different chemical groups designed to interact with nearby amino acid residues. This iterative process of structure-based design and synthesis can lead to a significant improvement in binding affinity, transforming a millimolar fragment hit into a nanomolar lead compound.[3][18][19][20]
Conclusion
This compound represents a high-quality, synthetically tractable fragment with ideal physicochemical properties for FBDD campaigns. Its privileged indole scaffold makes it a particularly promising starting point for the discovery of inhibitors for a wide range of targets, including protein kinases. The detailed protocols provided in these application notes offer a robust framework for researchers to effectively utilize this fragment in their drug discovery programs, from initial hit identification through to structure-guided lead optimization. By integrating sensitive biophysical screening techniques with high-resolution structural biology, the FBDD approach, centered on well-designed fragments like this compound, provides a powerful and efficient pathway to novel therapeutics.
References
-
Aretz, C., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. [Link]
-
Biela, A., et al. (2013). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Böcker, A., et al. (2009). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery. [Link]
-
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker. [Link]
-
Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Rad. [Link]
-
Chen, Y., et al. (2025). Design and synthesis of novel indolinone Aurora B kinase inhibitors based on fragment-based drug discovery (FBDD). Molecular Diversity. [Link]
-
Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems. Cytiva. [Link]
-
Graffinity. (2025). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]
-
Dalvit, C., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology. [Link]
-
Aretz, C., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. [Link]
-
Damian, L. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Protocols. [Link]
-
Li, Q., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences. [Link]
-
Moro, S., et al. (2020). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules. [Link]
-
Chen, Y., et al. (2025). Design and Synthesis of Novel Indolinone Aurora B Kinase Inhibitors Based on Fragment-Based Drug Discovery (FBDD). ResearchGate. [Link]
-
Sun, B., et al. (2024). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Methods in Molecular Biology. [Link]
-
University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. University of Maryland. [Link]
-
Chen, Y., et al. (2025). Design and synthesis of novel indolinone Aurora B kinase inhibitors based on fragment-based drug discovery (FBDD). ResearchGate. [Link]
-
University of California, Berkeley. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. University of California, Berkeley. [Link]
-
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. The Huck Institutes. [Link]
-
Charles River. (2016). Guidelines for the successful generation of protein-ligand complex crystals. IUCr Journals. [Link]
-
Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Excelra. [Link]
-
Sadybekov, A. A., et al. (2018). Chemistry-driven Hit-to-lead Optimization Guided by Structure-based Approaches. Molecular Informatics. [Link]
-
Wikipedia. (n.d.). Hit to lead. Wikipedia. [Link]
-
3decision. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. 3decision. [Link]
-
Oluwafemi, K. A., et al. (2024). Lead compounds generation by fragment growing strategy This illustrates... ResearchGate. [Link]
-
Wulff-Burchfield, E., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]
-
Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. [Link]
-
NIH. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. NIH. [Link]
-
PubChem. (n.d.). Methyl 5-chloro-1H-indole-2-carboxylate. PubChem. [Link]
-
NIH. (2024). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. NIH. [Link]
-
PubMed. (2024). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. PubMed. [Link]
-
NIH. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. NIH. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. bioradiations.com [bioradiations.com]
- 10. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 11. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel indolinone Aurora B kinase inhibitors based on fragment-based drug discovery (FBDD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. excelra.com [excelra.com]
- 19. Chemistry-driven Hit-to-lead Optimization Guided by Structure-based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hit to lead - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-chloro-1H-indole-6-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 5-chloro-1H-indole-6-carboxylate. This molecule is a crucial heterocyclic building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by issues such as low yields, competing side reactions, and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, explain the causality behind experimental choices, and offer robust troubleshooting strategies. Our goal is to empower you to diagnose problems, optimize conditions, and achieve consistent, high-yield results.
Overview of Synthetic Strategies
The indole core can be constructed through various classic and modern synthetic routes. The choice of strategy is critical and depends on the availability of starting materials and the desired substitution pattern. For this compound, several pathways are plausible, each with distinct advantages and challenges.
| Synthetic Route | Core Reaction Principle | Advantages | Common Challenges |
| Reissert Synthesis | Condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[1] | Good for constructing indole-2-carboxylic acids. Tolerates various ring substituents. | Requires a multi-step sequence (condensation, reduction, decarboxylation/esterification).[1][2] |
| Fischer Synthesis | Acid-catalyzed cyclization of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[3][4] | Highly versatile and widely used. A large variety of starting materials are available. | Sensitive to acid strength and temperature.[3][5] Can fail with certain substitution patterns, especially electron-donating groups on the carbonyl component.[6][7] |
| Madelung Synthesis | High-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[8] | Useful for 2-alkinylindoles not easily accessible by other means. | Traditionally requires harsh conditions (high temperatures, strong bases).[8][9] |
| Bischler-Möhlau Synthesis | Reaction of an α-halo-acetophenone with excess aniline.[10] | Synthesizes 2-arylindoles. | Notorious for harsh conditions, low yields, and unpredictable regioselectivity.[10][11][12] |
| Hegedus Synthesis | Palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[13] | Milder conditions compared to classic methods. Good for specific substitution patterns. | Requires transition metal catalyst and stoichiometric oxidant in initial reports.[13][14] |
Given the target structure, a modified Reissert synthesis starting from 2-methyl-4-chloro-5-nitrotoluene presents a logical and robust pathway to the desired indole-6-carboxylate core.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. The troubleshooting is structured around a plausible Reissert-based pathway but the principles are broadly applicable.
Workflow Diagram: Troubleshooting a Low-Yielding Reaction
Caption: A logical workflow for diagnosing failed indole syntheses.
FAQs & Troubleshooting in Detail
Q1: My initial condensation of the o-nitrotoluene derivative with diethyl oxalate is sluggish or fails completely. What's wrong?
A1: This is a classic Claisen condensation and its success hinges on the efficient generation of the benzylic carbanion from the o-nitrotoluene.
-
Potential Cause 1: Inappropriate Base. The acidity of the benzylic protons is moderate. Sodium ethoxide (NaOEt) can work, but potassium ethoxide (KOEt) is often superior due to the increased ionic character of the K-O bond, making it a stronger base.[1][15] Using weaker bases like carbonates or amines will likely result in failure.
-
Solution 1: Switch from NaOEt to KOEt. Prepare it fresh by dissolving potassium metal in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Potential Cause 2: Presence of Water. Alkoxide bases are readily quenched by water. Even small amounts of moisture in the solvent or on the glassware can inhibit the reaction.
-
Solution 2: Ensure all glassware is oven-dried. Use anhydrous ethanol, preferably from a sealed bottle or distilled over a drying agent.
-
Potential Cause 3: Insufficient Temperature. While the reaction should be initiated at a controlled temperature, it may require gentle heating to proceed at a reasonable rate.
-
Solution 3: After the initial addition, try warming the reaction mixture to 40-50 °C and monitor the progress by Thin Layer Chromatography (TLC).
Q2: The reductive cyclization step gives a complex mixture of products instead of the desired indole-2-carboxylic acid. How can I improve selectivity?
A2: This step is critical. The goal is to selectively reduce the nitro group to an amine, which then spontaneously cyclizes onto the adjacent pyruvate side chain.[2] Competing reactions can lead to a messy product profile.
-
Potential Cause 1: Over-reduction or Side Reactions. Aggressive reducing agents or harsh acidic conditions can lead to the formation of various byproducts.[2] For example, using SnCl₂ in strong HCl can sometimes lead to chlorinated byproducts or incomplete cyclization.
-
Solution 1: The classic Reissert conditions of zinc dust in acetic acid are often effective and mild.[1] Another excellent alternative is iron powder in acetic acid/ethanol. Sodium dithionite (Na₂S₂O₄) can also be used under milder, near-neutral conditions. It's worth screening a few reducing systems.
-
Potential Cause 2: Temperature Control. The cyclization is often exothermic. A runaway reaction can lead to polymerization and degradation.
-
Solution 2: Add the reducing agent portion-wise while maintaining the temperature with an ice bath. Monitor the internal temperature and do not let it rise uncontrollably.
Q3: I've successfully made the 5-chloro-1H-indole-6-carboxylic acid, but the final esterification to the methyl ester is giving low yields. Why?
A3: This is a standard Fischer-Speier esterification, which is an equilibrium-controlled process. Low yields are typically due to incomplete reaction or issues during workup.
-
Potential Cause 1: Presence of Water. Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials.
-
Solution 1: Use a large excess of dry methanol as both the solvent and reagent. Ensure the indole-carboxylic acid starting material is thoroughly dried. For stubborn cases, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water, though this is often unnecessary with a large excess of alcohol.
-
Potential Cause 2: Insufficient Catalyst. A strong acid catalyst (e.g., concentrated H₂SO₄ or HCl gas) is required to protonate the carboxylic acid and activate it towards nucleophilic attack by methanol.
-
Solution 2: Use a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid. Ensure it is added slowly to the cold methanol solution.
-
Potential Cause 3: Product Loss During Workup. The product, this compound, has both a weakly basic indole nitrogen and a neutral ester. Incorrect pH during aqueous workup can lead to loss.
-
Solution 3: After the reaction is complete, neutralize the acid catalyst carefully with a weak base like sodium bicarbonate solution. Do not use strong bases like NaOH, which could saponify (hydrolyze) the ester product back to the carboxylate salt. Extract with a suitable organic solvent like ethyl acetate or dichloromethane.
Q4: My final product is difficult to purify by column chromatography. What are some alternative strategies?
A4: Purification of indole derivatives can be tricky due to their tendency to streak on silica gel and their moderate polarity.
-
Strategy 1: Optimize Chromatography Conditions. If you are seeing streaking, try adding a small amount (0.5-1%) of a modifier to your eluent. For a neutral/weakly acidic compound like this, acetic acid can sometimes help. If basic impurities are the issue, triethylamine (TEA) may be beneficial.[16] Experiment with different solvent systems; moving from ethyl acetate/hexanes to dichloromethane/methanol can significantly change the separation.[16]
-
Strategy 2: Recrystallization. This is often the best method to obtain highly pure material. Screen various solvents. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, toluene). A two-solvent system (one in which it is soluble, one in which it is not) like ethyl acetate/hexanes or dichloromethane/pentane can also be very effective.
-
Strategy 3: Acid/Base Wash. Before chromatography, you can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with aqueous bicarbonate to remove acidic impurities. This can simplify the subsequent chromatography significantly.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1H-indole-6-carboxylic acid via Modified Reissert Synthesis
This protocol assumes the availability of 4-chloro-2-methyl-5-nitrotoluene.
Step A: Condensation with Diethyl Oxalate
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagents: In the flask, dissolve potassium metal (1.1 eq) in anhydrous ethanol (e.g., 15 mL per gram of potassium) under a nitrogen atmosphere to prepare fresh potassium ethoxide. Cool the resulting solution in an ice bath.
-
Addition: Dissolve 4-chloro-2-methyl-5-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol. Add this solution dropwise to the cold potassium ethoxide solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl (to pH ~2). The product, ethyl 2-(4-chloro-2-nitro-5-methylphenyl)-2-oxoacetate, will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water and a small amount of cold ethanol. Dry the solid under vacuum.
Step B: Reductive Cyclization
-
Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, suspend the product from Step A (1.0 eq) in a mixture of glacial acetic acid and ethanol (e.g., 1:1 ratio).
-
Reduction: Heat the mixture to 60-70 °C. Add iron powder (Fe, ~4-5 eq) portion-wise over 1 hour, ensuring the temperature does not exceed 80 °C.
-
Reaction: After the addition is complete, maintain the temperature at 70-80 °C for 2-3 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Hydrolysis & Isolation: Combine the filtrates and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is >12 to saponify the ester. Heat at reflux for 1 hour. Cool the solution and wash with dichloromethane to remove non-acidic impurities. Acidify the aqueous layer with concentrated HCl to pH ~2. The product, 5-chloro-1H-indole-6-carboxylic acid, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum.
Protocol 2: Esterification to this compound
-
Setup: In a round-bottom flask, suspend the 5-chloro-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous methanol (a large excess, e.g., 20-30 mL per gram of acid).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.05-0.1 eq).
-
Reaction: Remove the ice bath and heat the mixture to reflux. Stir at reflux for 8-16 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Workup: Cool the reaction to room temperature and remove most of the methanol using a rotary evaporator. Dilute the residue with ethyl acetate and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the layers. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography (e.g., silica gel, gradient elution with hexanes/ethyl acetate) or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).
Reaction Mechanism Visualization
Core Reductive Cyclization Step of the Reissert Synthesis
Caption: Key steps in the Reissert reductive cyclization.
References
- Nenitzescu, C. D. (1929). Über einige neue Synthesen von Indol-Derivaten. Bulletin de la Société de Chimie de Roumanie, 11, 37-43.
- Allen, G. R., Jr. (1973). The Nenitzescu Indole Synthesis. Organic Reactions, 20, 337-433.
- BenchChem. (2025).
- Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134.
- Velezheva, V. S., et al. (1998). A new version of the Nenitzescu reaction: ZnCl2-catalyzed synthesis of 5-hydroxyindoles.
- SynArchive. (n.d.). Nenitzescu Indole Synthesis. SynArchive.com.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
- Grecu, G., et al. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. REVISTA DE CHIMIE, 70(10), 3501-3507.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5984-5991.
- BenchChem. (2025). Troubleshooting Common Side Reactions in Indole-Pyrrole Synthesis. BenchChem.
- BenchChem. (2025).
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5984–5991. [Link]
- Hegedus, L. S., et al. (1978). Palladium-assisted intramolecular amination of olefins. Synthesis of nitrogen heterocycles. Journal of the American Chemical Society, 100(18), 5800-5807.
-
Wikipedia contributors. (2023, November 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Gribble, G. W. (2010). Madelung Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
-
Wikipedia contributors. (2023, April 18). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Hegedus, L. S., et al. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674–2676.
- Gribble, G. W. (2016). Madelung Indole Synthesis.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Wikipedia contributors. (2023, July 12). Hegedus indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Vara, B. B., et al. (2016). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules, 21(8), 1059.
- Kaur, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3153.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
-
Wikiwand. (n.d.). Bischler–Möhlau indole synthesis. [Link]
- SynArchive. (n.d.). Madelung Indole Synthesis. SynArchive.com.
- Raju, G. N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(2), 437-443.
- Yan, R.-L., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4649–4652.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Gribble, G. W. (2010). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.
-
Wikipedia contributors. (2023, March 21). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Organic Syntheses. (n.d.). Methyl indole-4-carboxylate. [Link]
- ResearchG
- CMV. (2024). Reissert Indole Synthesis. YouTube.
-
ChemEurope. (n.d.). Reissert indole synthesis. [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Repic, O., et al. (1995). Synthesis of 5-substituted indole derivatives, I. An improved method for the synthesis of sumatriptan. Journal of Heterocyclic Chemistry, 32(5), 1471-1474.
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
- Passemard, S., et al. (2014). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Monatshefte für Chemie - Chemical Monthly, 145(4), 655-661.
- GOV.UK. (2025).
Sources
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wikiwand.com [wikiwand.com]
- 13. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Reissert_indole_synthesis [chemeurope.com]
- 16. reddit.com [reddit.com]
Troubleshooting low yield in Fischer indole synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your indole synthesis for higher yields and purity.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Question 1: My reaction is yielding little to no desired indole product. What are the primary factors to investigate?
Answer: Low or no yield in a Fischer indole synthesis is a common but solvable issue, often stemming from one or more of the following factors:
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and highly dependent on the substrate. A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.[1][2] It's crucial to empirically screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][3][4][5][6] Polyphosphoric acid (PPA) is often a robust choice for less reactive substrates.[1][3]
-
Sub-optimal Reaction Temperature: Temperature control is paramount. Excessively high temperatures can lead to the formation of intractable tars and polymeric byproducts, which significantly complicates product isolation and reduces yield.[1] Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature is substrate and catalyst-dependent, so a systematic optimization is recommended, starting with milder conditions.[1]
-
Unstable Hydrazone Intermediate: The arylhydrazone intermediate can be unstable and may decompose before cyclization. In such cases, a one-pot synthesis, where the hydrazone is generated in situ and cyclized without isolation, is a highly effective strategy.[1][7][8]
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can inhibit the reaction or lead to unwanted side reactions.[2][7] Ensure the purity of your reactants, using freshly distilled or purified phenylhydrazine if necessary. The hydrochloride salt of phenylhydrazine is often more stable and can be a better starting material.[3]
Question 2: My reaction mixture is turning into a dark, tarry mess, making product isolation nearly impossible. How can I prevent this?
Answer: Tar and polymer formation is a frequent challenge in Fischer indole synthesis, driven by the strongly acidic and often high-temperature conditions.[1] To mitigate this:
-
Employ Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1] A systematic screening of catalysts and temperatures is key.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, often leading to significantly reduced reaction times and improved yields by minimizing the formation of degradation products.[1]
-
Solvent-Free and Greener Alternatives: Mechanochemical synthesis, a solvent-free method, can provide cleaner reactions and reduce waste.[1] Additionally, exploring greener solvents like ethanol or even water under specific conditions can be beneficial.[1]
Question 3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity?
Answer: The formation of regioisomers is an inherent challenge when using unsymmetrical ketones, as two different enamine intermediates can form.[1] Controlling this regioselectivity can be approached by:
-
Leveraging Steric Hindrance: The reaction will often favor the formation of the less sterically hindered enamine intermediate.[1] Judicious choice of the ketone substrate can influence the product ratio.
-
Optimizing Reaction Conditions: The choice of acid catalyst and reaction temperature can influence the ratio of regioisomers. Weaker acids may favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamically more stable product.[7]
-
Utilizing Specific Reagents: For certain substrates, specific reagents can offer improved regioselectivity. For example, Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in MeSO₃H) has been shown to be effective in some cases.[1]
A systematic approach to varying the catalyst, solvent, and temperature is the most effective way to optimize for a single regioisomer.
Question 4: My reaction seems to be stalling at the phenylhydrazone intermediate with little to no conversion to the indole. What steps should I take?
Answer: Incomplete conversion often points to insufficient activation for the key[2][2]-sigmatropic rearrangement.[7] To drive the reaction to completion, consider the following:
-
Increase Acid Strength: The reaction is acid-catalyzed, so switching to a stronger acid can promote cyclization. For example, moving from acetic acid to polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ can be effective.[7]
-
Increase Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement.[7]
-
Ensure Anhydrous Conditions: For reactions catalyzed by Lewis acids, the presence of water can be detrimental. Ensure your solvent and reagents are dry.[9]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to determine the optimal reaction time and to ensure the reaction has reached completion.[3][9]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Fischer indole synthesis, offering deeper insight into its mechanism and scope.
Question 5: What is the underlying mechanism of the Fischer indole synthesis, and which step is rate-limiting?
Answer: The Fischer indole synthesis proceeds through a series of acid-catalyzed steps:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.[6][10][11]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[6][10][11]
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step and is often rate-limiting. This step breaks the N-N bond and forms a new C-C bond.[5][6][10]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by cyclization and the elimination of ammonia to form the final indole product.[6][10][11]
The following diagram illustrates this mechanistic pathway:
Caption: The mechanistic pathway of the Fischer indole synthesis.
Question 6: What are the known limitations of the Fischer indole synthesis?
Answer: While versatile, the Fischer indole synthesis has several limitations:
-
Substrate Scope: The reaction fails with acetaldehyde, meaning indole itself cannot be synthesized directly through this method.[10][12]
-
Functional Group Intolerance: Highly reactive or acidic functional groups on the starting materials can lead to unwanted side reactions or decomposition.[10][12]
-
N-N Bond Cleavage: A significant competing side reaction is the cleavage of the N-N bond, especially with electron-rich phenylhydrazines or when the intermediate iminylcarbocation is overly stabilized by electron-donating groups on the carbonyl component.[2][7][13] This leads to the formation of anilines and other byproducts instead of the desired indole.[7][13]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1][2]
Question 7: Are there any modern, more environmentally friendly variations of the Fischer indole synthesis?
Answer: Yes, several greener alternatives have been developed to address the often harsh conditions of the classical Fischer indole synthesis:
-
Mechanochemical Synthesis: This solvent-free approach uses mechanical force (ball milling) to drive the reaction, reducing waste and often resulting in cleaner product profiles.[1][14]
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave heating can dramatically reduce reaction times and energy consumption.[1]
-
Continuous Flow Synthesis: This technique offers better control over reaction parameters and enhanced safety, particularly for large-scale production.[1]
-
Greener Solvents and Catalysts: Research has focused on using more environmentally benign solvents like ethanol and water, as well as developing heterogeneous and recyclable solid acid catalysts such as zeolites and clays.[1][14][15][16]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
To a series of small reaction vessels, add the arylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., toluene, acetic acid).
-
To each vessel, add a different acid catalyst (0.1-1.0 eq) from a pre-selected panel (e.g., p-TsOH, ZnCl₂, PPA, H₂SO₄).
-
Heat the reactions to a predetermined temperature (e.g., 80 °C) and monitor their progress by TLC.
-
After a set time (e.g., 4 hours), quench the reactions and analyze the crude mixtures by LC-MS or ¹H NMR to determine the conversion and relative yield of the desired indole.
Protocol 2: One-Pot Fischer Indole Synthesis
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., glacial acetic acid).[3]
-
Add the chosen acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a portion of PPA).
-
Heat the reaction mixture to the optimized temperature (determined from screening) and monitor by TLC until the starting materials are consumed.[3]
-
Upon completion, cool the reaction mixture and carefully pour it into ice water to precipitate the product or neutralize it with a base (e.g., aqueous NaOH or NaHCO₃) before extraction with an organic solvent.[1][3]
-
Purify the crude product by recrystallization or column chromatography.[1]
Data Presentation
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Strengths | Weaknesses |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Readily available, effective for many substrates.[3][4][5] | Can be too harsh, leading to decomposition; may require high temperatures.[1] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Effective for a wide range of substrates, can be milder than strong Brønsted acids.[1][3][4][5] | Can be moisture-sensitive, may require anhydrous conditions.[9] |
| Solid Acids | Polyphosphoric Acid (PPA), Eaton's Reagent | Often highly effective for challenging cyclizations, acts as both catalyst and solvent.[1][3] | Viscous and difficult to handle, workup can be challenging. |
| Greener Catalysts | Zeolites, Montmorillonite Clays, Ionic Liquids | Reusable, environmentally friendly.[14][16] | May have lower activity than traditional catalysts, substrate scope can be limited. |
Visualizing Troubleshooting Logic
The following workflow provides a structured approach to troubleshooting low yields in the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks - Science Info. Available at: [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. Available at: [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. Available at: [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
An Eco-Friendly Industrial Fischer Indole Cyclization Process - ACS Publications. Available at: [Link]
-
Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU. Available at: [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing). Available at: [Link]
-
Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. Available at: [Link]
-
Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - NIH. Available at: [Link]
-
Fischer indole synthesis in the absence of a solvent - ResearchGate. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
-
Possible mechanism for the Fischer indole synthesis - ResearchGate. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
-
How to get the maximum yield for the Fisher Indole synthesis ? | ResearchGate. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
A three-component Fischer indole synthesis - PubMed. Available at: [Link]
-
Fischer Indole Synthesis - YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. testbook.com [testbook.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 15. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of 5-chloroindoles
Technical Support Center: Synthesis of 5-Chloroindoles
Introduction: Navigating the Challenges in 5-Chloroindole Synthesis
The 5-chloroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The presence of the chlorine atom at the 5-position significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] However, the synthesis of these vital intermediates is often plagued by challenges, most notably the formation of undesired byproducts that complicate purification and reduce yields.
The electron-withdrawing nature of the chloro-substituent fundamentally alters the reactivity of the aromatic ring and adjacent functional groups, often demanding harsher reaction conditions or leading to alternative, undesired reaction pathways compared to the synthesis of unsubstituted indoles.[3] This guide serves as a technical resource to diagnose and resolve common byproduct issues encountered during the synthesis of 5-chloroindoles via several cornerstone synthetic methods.
Frequently Asked Questions & Troubleshooting Guides
This support center is structured around the most common synthetic routes used to prepare 5-chloroindoles. Each section addresses specific, frequently encountered issues in a question-and-answer format.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method involving the acid-catalyzed cyclization of a (4-chlorophenyl)hydrazine with an aldehyde or ketone.[1][4] While powerful, the electronic effects of the chlorine atom introduce specific challenges.
Q1: I'm attempting the Fischer synthesis with 4-chlorophenylhydrazine and an unsymmetrical ketone (e.g., 2-pentanone) and obtaining a mixture of the 5-chloro-2,3-dimethylindole and 5-chloro-2-ethylindole. Why is my regioselectivity so poor?
A1: This is a classic regioselectivity challenge in the Fischer synthesis.[5] The root cause lies in the formation of two different enamine intermediates from the unsymmetrical ketone, which then proceed through the key[6][6]-sigmatropic rearrangement. The electron-withdrawing 4-chloro substituent on the hydrazine ring can decrease the rate of the reaction, often requiring more forcing conditions which can lower the selectivity between the two pathways.[3]
Mechanistic Insight: The reaction proceeds via the phenylhydrazone, which must tautomerize to an enamine. An unsymmetrical ketone can form two regioisomeric enamines. The subsequent[6][6]-sigmatropic rearrangement and cyclization of each enamine leads to a different indole regioisomer. The ratio is determined by the relative stability of the enamine tautomers and the transition state energies of the rearrangement step.
Troubleshooting Strategies:
-
Catalyst Choice: The strength of the acid catalyst is critical.[7] Highly aggressive Brønsted acids (H₂SO₄, PPA) can promote side reactions and may not improve selectivity. We recommend starting with milder Lewis acids. In our experience, ZnCl₂ often provides a good balance of reactivity and selectivity.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[8] Higher temperatures provide more energy to overcome the activation barriers for both pathways, often leading to poorer selectivity.
-
Steric Hindrance: You can sometimes leverage sterics. If one side of the ketone is significantly bulkier, it can disfavor the formation of the more sterically hindered enamine, thus favoring one regioisomer.
Q2: My Fischer indole reaction is producing significant tar-like substances and my yield of the desired 5-chloroindole is very low. What is causing this degradation?
A2: The formation of tar and polymeric materials is typically a result of overly harsh acidic conditions and/or high temperatures.[8] The starting materials and intermediates in the Fischer synthesis can be susceptible to acid-catalyzed side reactions.
Common Side Reactions:
-
Aldol Condensation: The ketone or aldehyde starting material can undergo self-condensation under acidic conditions, leading to complex byproducts.[8]
-
Friedel-Crafts-Type Reactions: Intermediates can react with the aromatic ring in non-productive ways, especially with strong acid catalysts.[8]
-
N-N Bond Cleavage: The electron-withdrawing chloro-group can weaken the N-N bond in the hydrazine intermediate, making it more susceptible to cleavage under harsh conditions, leading to aniline derivatives and other breakdown products instead of cyclization.[7]
Troubleshooting Strategies:
-
Slow Addition: Add the ketone/aldehyde slowly to the reaction mixture containing the 4-chlorophenylhydrazine and acid. This keeps the instantaneous concentration of the carbonyl compound low, minimizing self-condensation.[8]
-
Optimize Catalyst and Temperature: Systematically screen different acid catalysts and reaction temperatures. A Design of Experiments (DoE) approach can be highly effective here. See the protocol below for a general optimization workflow.
-
Use a Co-solvent: In some cases, using a high-boiling, non-polar solvent like toluene or xylene can allow for better temperature control and a more homogeneous reaction.
Protocol: Optimizing Acid Catalyst in Fischer Indole Synthesis
This protocol outlines a systematic approach to screen for the optimal acid catalyst to maximize the yield of the target 5-chloroindole and minimize byproduct formation.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Ketone or aldehyde of interest (e.g., 2-pentanone)
-
Array of acid catalysts (e.g., ZnCl₂, polyphosphoric acid (PPA), H₂SO₄, glacial acetic acid)
-
Ethanol or toluene (anhydrous)
-
Small-scale reaction vials (e.g., microwave vials)
-
TLC plates, HPLC, or GC-MS for analysis
Procedure:
-
Setup: In parallel, charge four separate reaction vials with (4-chlorophenyl)hydrazine hydrochloride (100 mg, 1.0 eq).
-
Solvent Addition: Add 2 mL of anhydrous ethanol or toluene to each vial.
-
Carbonyl Addition: Add the ketone (1.1 eq) to each vial.
-
Catalyst Addition: To each vial, add a different acid catalyst:
-
Vial 1: ZnCl₂ (1.2 eq)
-
Vial 2: 3 drops of concentrated H₂SO₄
-
Vial 3: 0.5 g of PPA
-
Vial 4: 1 mL of glacial acetic acid
-
-
Reaction: Heat all vials to a consistent temperature (e.g., 80 °C) and monitor the reaction progress by TLC or a time-point analysis by GC-MS/HPLC every hour.
-
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction, extract with ethyl acetate, and analyze the product-to-byproduct ratio.
-
Optimization: Based on the results, select the most promising catalyst and perform further optimization of temperature and reaction time.
Bischler-Möhlau Indole Synthesis
This method, which forms a 2-arylindole from an α-halo-acetophenone and excess aniline, is notorious for requiring harsh conditions, which often leads to poor yields and a complex mixture of byproducts.[8][9]
Q3: My Bischler-Möhlau synthesis of a 5-chloro-2-arylindole is giving a very low yield and a complex product mixture that is difficult to purify. How can I improve this?
A3: The traditional Bischler-Möhlau synthesis often suffers from the very high temperatures and strong acids required, which promote degradation, polymerization, and other rearrangements.[8][9] Using 4-chloroaniline as the aniline component can exacerbate this, as its reduced nucleophilicity (due to the electron-withdrawing chlorine) may necessitate even more forcing conditions.
Primary Causes of Byproducts:
-
Polymerization: The reaction intermediates are often reactive and can polymerize under the harsh conditions.
-
Rearrangements: The strong acid and high heat can induce unintended molecular rearrangements.[8]
-
Degradation: Both starting materials and the final indole product can degrade at the high temperatures typically employed.
Troubleshooting & Optimization:
-
Microwave Irradiation: This is a highly effective modern solution. Microwave heating can dramatically reduce reaction times from hours to minutes, which minimizes the time the components are exposed to high temperatures, thereby reducing byproduct formation and often improving yields significantly.[8]
-
Milder Reaction Conditions: Explore alternative catalysts. While not traditional for this reaction, certain Lewis acids might promote the cyclization under less aggressive conditions.
-
Solvent Choice: Using a high-boiling point but inert solvent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to be effective, sometimes in combination with microwave irradiation, to achieve good yields.[8]
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-(2-alkylphenyl)alkanamide using a strong base at high temperatures.[10] It is particularly useful for preparing 2-alkylindoles that can be difficult to access otherwise.
Q4: I am attempting a Madelung synthesis to prepare a 5-chloro-2-alkylindole from the corresponding N-acyl-o-toluidine derivative. The reaction is incomplete, and I recover mostly starting material, even at high temperatures (250-300 °C), along with some decomposition products. What's wrong?
A4: The success of the Madelung synthesis hinges on the deprotonation of the benzylic carbon (the methyl group ortho to the amide).[11] The presence of an electron-withdrawing group like chlorine on the aromatic ring makes the amide N-H more acidic but does not significantly increase the acidity of the benzylic C-H protons. Therefore, the traditional bases like sodium ethoxide (NaOEt) may not be strong enough to efficiently deprotonate the benzylic position, leading to an incomplete reaction.[10][12] The high temperatures required to force the reaction with a weaker base can then lead to decomposition.
Troubleshooting & Optimization:
-
Stronger Base (Madelung-Houlihan Variation): The most effective solution is to switch to a much stronger base. Using organolithium reagents like n-butyllithium (n-BuLi) or a strong amide base like lithium diisopropylamide (LDA) allows the reaction to proceed at significantly lower temperatures (-20 to 25 °C), which avoids thermal decomposition.[10]
-
Base Stoichiometry: At least two equivalents of the strong base are required: one to deprotonate the amide nitrogen and a second to deprotonate the benzylic carbon.
-
Anhydrous Conditions: Organolithium bases are extremely sensitive to moisture. Ensure your solvent (typically THF) and glassware are rigorously dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).
Visualizing Reaction & Troubleshooting Pathways
Diagram 1: Byproduct Formation in Fischer Indole Synthesis
Caption: Decision tree for troubleshooting common 5-chloroindole synthesis issues.
Quantitative Data Summary
While exact byproduct ratios are highly substrate- and condition-dependent, the following table provides a conceptual summary of expected outcomes when troubleshooting the Fischer indole synthesis of 5-chloro-2,3-dimethylindole from 4-chlorophenylhydrazine and 2-butanone.
| Catalyst | Temperature (°C) | Expected Primary Byproduct | Product/Byproduct Ratio (Conceptual) | Rationale |
| PPA | 120 | Tar/Polymerization | Low | Harsh conditions promote degradation and side reactions. [8] |
| H₂SO₄ | 100 | Tar/Polymerization | Low | Strong Brønsted acid promotes unwanted side reactions. [7][8] |
| ZnCl₂ | 80 | None significant | High | Milder Lewis acid effectively catalyzes cyclization without causing degradation. |
| Acetic Acid | 110 (reflux) | Unreacted Hydrazone | Moderate | Weaker acid may require higher temperatures, leading to an equilibrium with starting materials. |
References
-
Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Effects of electron-withdrawing groups. ResearchGate. [Link]
-
Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC - NIH. [Link]
-
Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. [Link]
-
By-product formation in the course of the cyclization. ResearchGate. [Link]
-
Identifying Initial Transformation Products during Chlorination of the Indole Moiety and Unveiling Their Formation Mechanisms. ResearchGate. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. PMC - NIH. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]
-
Development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES, Vol. 92, No. 5, 2016. [Link]
-
Bischler-Möhlau Indole Synthesis. Merck Index. [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
-
Madelung-Indole-Synthesis.pdf. ResearchGate. [Link]
-
(PDF) Bischler Indole Synthesis. ResearchGate. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Madelung synthesis. Wikipedia. [Link]
-
Madelung synthesis of indole. Química Organica.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. Madelung synthesis of indole [quimicaorganica.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization Methods for Purifying Indole Esters
Welcome to the Technical Support Center for the purification of indole esters via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this critical purification technique. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the principles governing the crystallization of these important heterocyclic compounds.
Introduction: The Art and Science of Indole Ester Crystallization
Indole esters are a pivotal class of molecules in medicinal chemistry and materials science. Their purification is a crucial step in ensuring the efficacy, safety, and reliability of final products. Recrystallization, a technique revered for its simplicity and effectiveness, remains a primary method for achieving high purity.[1] However, the unique physicochemical properties of the indole ring system, combined with the polarity introduced by the ester group, can present specific challenges.[2] This guide will equip you with the knowledge to navigate these challenges and optimize your purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying indole esters?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] The core principle involves dissolving the impure indole ester in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the indole ester decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[3]
Q2: How does the ester functional group influence the choice of recrystallization solvent?
The ester group introduces polarity to the otherwise moderately polar indole scaffold. This means that the solubility of indole esters is influenced by both the indole ring and the ester chain.[2] Generally, a solvent that has similar functional groups to the compound can be a good starting point.[4] For indole esters, this suggests that solvents like ethyl acetate or mixed-solvent systems containing alcohols might be effective. The length of the ester's alkyl chain will also affect its overall polarity and solubility, with longer chains increasing the nonpolar character.
Q3: My indole ester is not dissolving in any single solvent I've tried. What should I do?
This is a common challenge. When a single solvent is not effective, a mixed-solvent system, often referred to as a solvent-antisolvent system, is the ideal solution.[5] This involves dissolving your indole ester in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed-solvent pairs for indole derivatives include ethanol/water and hexane/ethyl acetate.[5][6]
Q4: What is "oiling out," and why is it a problem for purifying indole esters?
"Oiling out" is a phenomenon where the indole ester separates from the solution as a liquid (an oil) rather than a solid crystalline material upon cooling.[2] This typically occurs when the melting point of the compound is lower than the temperature of the solution as it becomes supersaturated, or when the concentration of impurities is high.[7] The resulting oil often traps impurities and solidifies into an amorphous mass, defeating the purpose of recrystallization.[2]
Q5: Can I use chromatography instead of recrystallization?
Yes, column chromatography is another powerful technique for purifying indole derivatives.[8] The choice between recrystallization and chromatography depends on several factors. Recrystallization is often simpler, more cost-effective for large quantities, and can yield highly pure crystalline material. Chromatography can be more effective for separating complex mixtures of impurities or when a suitable recrystallization solvent cannot be found. In many cases, a combination of both techniques is employed, with chromatography used for initial purification followed by recrystallization to obtain the final, highly pure product.[8]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of indole esters and provides actionable solutions based on established principles.
Problem 1: The Indole Ester Fails to Crystallize Upon Cooling.
| Potential Cause | Explanation | Solution | Citation |
| Excess Solvent | The most frequent reason for crystallization failure. The solution is not supersaturated enough for crystals to form. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. | [9] |
| Supersaturation without Nucleation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. 2. Seeding: Add a tiny crystal of the pure indole ester (a seed crystal) to the solution. | [9][10] |
| Inappropriate Solvent | The indole ester may be too soluble in the chosen solvent, even at low temperatures. | Re-evaporate the solvent and attempt the recrystallization with a different, less polar solvent or a mixed-solvent system. | [9] |
| Cooling Too Rapidly | Rapid cooling can sometimes inhibit the formation of an ordered crystal lattice. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. | [7] |
Problem 2: The Indole Ester "Oils Out" Instead of Forming Crystals.
| Potential Cause | Explanation | Solution | Citation |
| High Impurity Concentration | Impurities can depress the melting point of the indole ester, causing it to separate as a liquid. | Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel. | [11] |
| Cooling Rate is Too Fast | The solution becomes supersaturated at a temperature above the indole ester's melting point. | Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly. | [5][7] |
| Inappropriate Solvent Choice | The boiling point of the solvent may be too high relative to the melting point of the indole ester. | Choose a solvent with a lower boiling point. | [5] |
| High Concentration of Solute | A very high initial concentration can favor oiling out. | Dilute the solution with more of the "good" solvent before cooling. | [5] |
Problem 3: Low Recovery of the Purified Indole Ester.
| Potential Cause | Explanation | Solution | Citation |
| Too Much Solvent Used | A significant amount of the indole ester remains dissolved in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. | [7] |
| Premature Crystallization | Crystals form during hot filtration, leading to loss of product. | Use a heated filter funnel or add a small excess of hot solvent before filtration. The excess can be evaporated later. | [12] |
| Washing with Room Temperature Solvent | The purified crystals are washed with solvent that is not sufficiently cold, causing some of the product to redissolve. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | [13] |
| Incomplete Crystallization | The solution was not cooled for a sufficient amount of time or to a low enough temperature. | Ensure the flask is allowed to cool in an ice bath for an adequate period to maximize crystal formation. | [13] |
Experimental Protocols & Methodologies
Solvent Selection for Indole Esters
The choice of solvent is the most critical parameter in a successful recrystallization.[6] The ideal solvent should dissolve the indole ester sparingly at room temperature but readily at its boiling point.[6]
Table 1: Common Solvents and Their Properties for Indole Ester Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes on Use with Indole Esters | Citations |
| Methanol | Polar Protic | 65 | Methyl indole-3-carboxylate is slightly soluble.[14] Often used in mixed systems with water.[8] | [8][14] |
| Ethanol | Polar Protic | 78 | Ethyl indole-3-carboxylate has moderate solubility.[15] A common choice for many organic solids. | [15][16] |
| Ethyl Acetate | Moderately Polar | 77 | Good solvent for many esters due to structural similarity.[4] Can be paired with hexane as an anti-solvent. | [4] |
| Toluene | Nonpolar | 111 | Can be effective for less polar indole esters or as part of a mixed-solvent system. | [17] |
| Hexane/Heptane | Nonpolar | 69 / 98 | Typically used as an anti-solvent in mixed-solvent systems with more polar solvents like ethyl acetate or acetone. | [5] |
| Water | Highly Polar | 100 | Indole-3-acetic acid can be recrystallized from water.[8] Generally, indole esters have low water solubility and it's often used as an anti-solvent. | [8][18] |
| Dichloromethane | Polar Aprotic | 40 | Can be a good "good" solvent in a mixed-solvent system due to its high solvent power for many organics. | [15] |
Note: This table provides general guidance. The optimal solvent for a specific indole ester must be determined experimentally.
Workflow for Single-Solvent Recrystallization
Caption: Single-solvent recrystallization workflow.
Protocol for Single-Solvent Recrystallization
-
Dissolution: Place the crude indole ester in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Workflow for Mixed-Solvent Recrystallization
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Methyl indole-3-carboxylate CAS#: 942-24-5 [m.chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
Technical Support Center: Synthesis of Substituted Indoles
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. As Senior Application Scientists, we provide insights grounded in mechanistic principles and practical laboratory experience.
General Troubleshooting Workflow
Before diving into specific synthesis methods, it's crucial to have a systematic approach to troubleshooting. A failed or low-yielding reaction can often be diagnosed by methodically evaluating key parameters.
Caption: A systematic workflow for troubleshooting low-yield or failed indole syntheses.
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is one of the most versatile and widely used methods. However, its success is highly sensitive to substrate and reaction conditions.
Q1: My Fischer indole synthesis is failing or giving very low yields. What are the primary causes and how can I fix it?
A1: This is a very common issue. Failure in a Fischer indole synthesis typically points to one of four areas: catalyst choice, substrate electronics, intermediate instability, or reaction conditions.
-
Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent. A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the reaction.
-
Troubleshooting: Systematically screen a range of catalysts.
-
Brønsted Acids: Acetic acid (mild), p-toluenesulfonic acid (p-TSA), H₂SO₄.
-
Lewis Acids: ZnCl₂, BF₃·OEt₂, AlCl₃.
-
Dehydrating Acids: Polyphosphoric acid (PPA) is often effective for stubborn or less reactive substrates.
-
-
-
Substrate-Driven N-N Bond Cleavage: This is a major competing side reaction, especially when the carbonyl component bears strong electron-donating groups (e.g., an amino or alkoxy group at the α-position). These groups over-stabilize the intermediate iminylcarbocation, causing the reaction to favor heterolytic cleavage of the N-N bond over the desired-sigmatropic rearrangement. This results in byproducts like aniline derivatives instead of your indole.
-
Troubleshooting:
-
Use Milder Conditions: Attempt the reaction at a lower temperature with a milder acid (e.g., acetic acid).
-
Consider an Alternative Route: If the substrate is inherently prone to this pathway (e.g., in the synthesis of 3-aminoindoles), the Fischer route may be unsuitable.
-
-
-
Unstable Hydrazone Intermediate: The arylhydrazone, which is the key intermediate, can be unstable and decompose under the reaction conditions before it has a chance to cyclize.
-
Troubleshooting: Perform a "one-pot" synthesis. Instead of isolating the hydrazone, generate it in situ by adding the aldehyde or ketone directly to a mixture of the arylhydrazine and the acid catalyst. This allows the hydrazone to cyclize as soon as it's formed.
-
-
Sub-optimal Temperature: High temperatures can lead to the formation of intractable tars and polymers. Conversely, a temperature that is too low will result in an incomplete reaction.
-
Troubleshooting: Start with milder conditions and gradually increase the temperature, monitoring by TLC. For some substrates, microwave-assisted synthesis can provide rapid, controlled heating, improving yields and reducing reaction times.
-
Caption: The Fischer indole synthesis pathway and the competing N-N bond cleavage side reaction.
Q2: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the selectivity?
A2: Controlling regioselectivity is a classic challenge in the Fischer synthesis. The outcome depends on which α-carbon of the ketone forms the enamine intermediate that participates in the key rearrangement step. This is governed by a delicate balance between steric effects and the acidity of the medium.
-
Mechanism of Control: The reaction can proceed via two different enamine intermediates, leading to either the kinetic or thermodynamic product.
-
Weaker Acids / Milder Conditions: These conditions tend to favor the formation of the more substituted (thermodynamically more stable) enamine, which often leads to the kinetic indole product.
-
Stronger Acids / Harsher Conditions: Stronger acids can equilibrate the enamines, favoring the pathway that leads to the thermodynamically more stable indole product, which often arises from the less-substituted enamine.
-
-
Practical Strategy: The most effective way to control regioselectivity is to screen different acid catalysts. The concentration of the acid is also a critical parameter.
Table 1: Effect of Acid Catalyst on Regioselectivity with Methyl Ethyl Ketone
| Acid Catalyst | Concentration (% w/w) | Major Product | Minor Product |
| 90% Orthophosphoric Acid | 90 | 2,3-dimethylindole | 2-ethylindole |
| 30% Sulfuric Acid | 30 | 2,3-dimethylindole | 2-ethylindole |
| Eaton's Reagent (P₂O₅/MeSO₃H) | ~83 | 2-ethylindole | 2,3-dimethylindole |
| 70% Sulfuric Acid | 70 | 2-ethylindole | 2,3-dimethylindole |
Experimental Protocol: Regioselective Synthesis using Eaton's Reagent This protocol favors the formation of the 3-unsubstituted indole from a methyl ketone.
-
Prepare Eaton's Reagent: Carefully and slowly add 1 part by weight of phosphorus pentoxide (P₂O₅) to 10 parts by weight of methanesulfonic acid (MeSO₃H) with stirring. Caution: The reaction is highly exothermic.
-
Indolization: Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a suitable solvent like dichloromethane or sulfolane.
-
Add the prepared Eaton's reagent to the solution at room temperature.
-
Reaction: Stir the reaction and monitor for completion by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto ice-water. Neutralize with a suitable base (e.g., aqueous NaOH) and extract the product with an organic solvent.
Bischler-Möhlau & Madelung Syntheses
These classic methods, while useful, are often associated with harsh reaction conditions that can limit their applicability and lead to significant side reactions.
Q3: My Bischler-Möhlau synthesis is giving a low yield and many byproducts. How can I improve it?
A3: The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for requiring harsh conditions (high temperatures), which often leads to low yields, unpredictable regioselectivity, and the formation of numerous byproducts through polymerization and rearrangement.
-
Primary Cause: The traditionally high temperatures and strong acids promote degradation of both starting materials and the desired indole product.
-
Troubleshooting & Modern Alternatives: The key to improving this synthesis is to use milder and more controlled reaction conditions.
-
Microwave Irradiation: This is one of the most effective modern solutions. Microwave heating allows for rapid and uniform heating to the target temperature, often leading to significantly reduced reaction times, cleaner reaction profiles, and better yields.
-
Catalyst Modification: Instead of relying on just excess aniline and heat, the addition of a catalyst like lithium bromide can facilitate the reaction under milder conditions.
-
Solvent Choice: The use of high-boiling point, non-traditional solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to promote the reaction and improve yields, especially in combination with microwave irradiation.
-
Q4: What are the main limitations of the Madelung synthesis, and are there ways around them?
A4: The Madelung synthesis, the intramolecular cyclization of an N-phenylamide using a strong base, is powerful but has significant limitations due to its traditionally severe reaction conditions.
-
Primary Limitation: Harsh Conditions. The classical Madelung synthesis requires very high temperatures (200–400 °C) and a strong base (e.g., sodium ethoxide or potassium tert-butoxide). These conditions are incompatible with most common functional groups, limiting the synthesis to simple, robust molecules.
-
Modern Modifications for Milder Conditions:
-
Directed ortho-Metalation (DoM): A significant advancement is the use of organolithium bases (like n-BuLi or LDA) at much lower temperatures (-20 to 25 °C). This is often called the Madelung-Houlihan variation. The use of a directing group on the aniline nitrogen can facilitate the initial deprotonation at the ortho-methyl group.
-
Electron-Withdrawing Group Activation: Placing an electron-withdrawing group (e.g., -CN, -SO₂Ph) on the benzylic carbon (the methyl group of the toluidine) increases its acidity. This allows the cyclization to proceed under much milder basic conditions, expanding the substrate scope considerably.
-
General FAQs and Purification
Q5: My indole product is sensitive to the reaction or workup conditions. When should I use a protecting group on the indole nitrogen?
A5: The indole N-H proton is acidic (pKa ≈ 17) and can interfere with many reactions. Protection is warranted when you are performing reactions that are incompatible with this acidic proton or when you need to prevent undesired side reactions at the nitrogen or C3 position.
-
When to Protect:
-
Using Strong Bases: If your synthesis involves strong bases (e.g., organolithiums, Grignard reagents) that would deprotonate the N-H.
-
Preventing N-Alkylation/Acylation: If you want to perform selective C-alkylation or C-acylation without competing reactions at the nitrogen.
-
Stabilizing the Indole Ring: Electron-withdrawing protecting groups (e.g., Tosyl, Boc) can decrease the electron density of the indole ring, making it more stable towards oxidation but less reactive towards electrophiles.
-
-
Choosing a Protecting Group: The ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove without affecting the rest of the molecule.
Table 2: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF | TFA; or heat | Acid-labile. Stabilizes ring to oxidation. |
| Benzenesulfonyl | Bes | BesCl, NaH, DMF | Mg/MeOH; or NaOH | Very stable. Requires strong reducing or basic conditions to remove. |
| p-Toluenesulfonyl | Tosyl (Ts) | TsCl, NaH, DMF | NaOH, EtOH, reflux; or LiAlH₄ | Notoriously difficult to remove. Very stable to acid and mild base. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH, DMF | TBAF, THF; or HCl, EtOH | Cleaved with fluoride or strong acid. Stable to a wide range of conditions. |
Q6: I'm having trouble purifying my substituted indole by column chromatography. The spots are streaking and hard to separate. What can I do?
A6: Purification of indoles can be challenging due to their polarity, potential for oxidation, and the presence of closely related impurities.
-
Problem 1: Streaking on Silica Gel. Streaking is often caused by the interaction of the slightly acidic N-H proton or basic impurities with the acidic silica gel.
-
Solution: Deactivate the silica gel. Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system. This will cap the acidic silanol groups and lead to much sharper bands.
-
-
Problem 2: Oxidative Decomposition. Some indoles, especially electron-rich ones, can oxidize on the column, leading to colored impurities and a lower recovery of the desired product.
-
Solution: Work quickly and consider running the column under an inert atmosphere (e.g., by keeping a positive pressure of nitrogen or argon). Neutralizing the crude product mixture as soon as possible during the workup can also help minimize the formation of oxidative impurities.
-
-
Problem 3: Co-elution with Impurities. If impurities have very similar polarity to your product, separation can be difficult.
-
Solution:
-
Optimize Eluent System: Meticulously screen different solvent systems using TLC. Sometimes switching from a common ethyl acetate/hexane system to a dichloromethane/methanol system can provide better separation.
-
Consider Alternative Stationary Phases: If silica gel fails, consider using neutral alumina or reverse-phase (C18) chromatography.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity, even if it involves some loss of material.
-
-
References
-
Celebi-Olcum, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752–5755. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Celebi-Olcum, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
-
Celebi-Olcum, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why do some Fischer indolizations fail?. PubMed. [Link]
-
ResearchGate. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
ResearchGate. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. Retrieved from [Link]
-
Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey. [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Palmer, B. A., & Palmer, M. H. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. [Link]
-
Noey, E. L., Yang, Z., Li, Y., Yu, H., Richey, R. N., Merritt, J. M., Kjell, D. P., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
Sarpong, R., et al. (2022). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. PubMed. [Link]
-
Organic Chemistry Portal. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Retrieved from [Link]
-
Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Wikiwand. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Madelung synthesis. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Madelung Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Bischler Indole Synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]
-
ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Indoles: Recent Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
HETEROCYCLES. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Retrieved from [Link]
-
ResearchGate. (2019). Bischler Indole Synthesis. Retrieved from [Link]
-
Vara, Y. M., et al. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
Technical Support Center: Improving Regioselectivity in Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their indole synthesis reactions. Indole and its derivatives are among the most important heterocyclic structural motifs in bioactive natural products and pharmaceuticals.[1] Achieving precise control over substituent placement on the indole core is often a critical challenge in synthetic campaigns. This resource provides in-depth, experience-driven guidance to address common regioselectivity issues encountered in various classical and modern indole syntheses.
FAQs: Foundational Concepts in Regioselectivity
Q1: What are the primary factors that dictate regioselectivity in indole synthesis?
A1: Regioselectivity in indole synthesis is fundamentally governed by a combination of electronic and steric effects inherent to the substrates, as well as the specific reaction conditions employed. Key factors include:
-
Electronic Properties of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on both the aniline and the carbonyl/alkyne partner can significantly influence the electron density at various positions of the reacting molecules, thereby directing the cyclization to a specific carbon.
-
Steric Hindrance: The size of substituents on the reactants can favor the formation of the less sterically hindered product. This is a crucial consideration in reactions like the Fischer indole synthesis when using unsymmetrical ketones.[2]
-
Catalyst Choice: The nature of the acid or metal catalyst can dramatically alter the reaction pathway and, consequently, the regiochemical outcome. This is particularly evident in the Fischer indole synthesis where both Brønsted and Lewis acids are used, and in palladium-catalyzed methods where the ligand can play a directing role.[3][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity of the reaction.[5]
-
Directing Groups: The strategic installation of a directing group on the indole nitrogen or another position can force the reaction to occur at a specific site.[6][7]
Q2: What is the general order of reactivity for the different positions on the indole ring?
A2: For electrophilic substitution reactions on an unsubstituted indole, the general order of reactivity is C3 > N1 > C2 > C6 > C4 > C5 > C7. The high nucleophilicity of the C3 position is a dominant feature of indole chemistry. However, many modern synthetic methods, particularly those involving transition-metal catalysis and directing groups, can override this inherent reactivity to achieve functionalization at less reactive positions.
Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but achieving high regioselectivity with unsymmetrical ketones can be challenging.[8][9]
Issue 1: A mixture of regioisomers is obtained when using an unsymmetrical ketone.
Probable Cause: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[2] The ratio of these isomers is dependent on the relative stability of the enamine intermediates and the transition states leading to the[10][10]-sigmatropic rearrangement.
Solutions & Scientific Rationale:
-
Choice of Acid Catalyst: The selection of the acid catalyst is a critical parameter.[3]
-
Brønsted Acids (e.g., HCl, H₂SO₄, PPA, p-TsOH): These are commonly used but can sometimes lead to mixtures.[3][4]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃): These can offer different selectivity profiles by coordinating with the reactants in a specific manner, potentially favoring one enamine isomer over the other.[3][4]
-
Eaton's Reagent (P₂O₅/MeSO₃H): This strong, dehydrating acid mixture has been shown to provide excellent regiocontrol, particularly in favoring the formation of 3-unsubstituted indoles from methyl ketones.[11] The acidity of the medium and steric effects are the two major factors controlling this selectivity.[11]
-
-
Reaction Temperature and Solvent:
-
Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product.
-
In some cases, adjusting the solvent can influence the ratio of regioisomers.[2] For harsh reagents like Eaton's reagent, dilution in a solvent like sulfolane or dichloromethane can reduce decomposition and improve yields.[11]
-
-
Steric Effects:
-
The reaction will often favor the formation of the less sterically hindered enamine intermediate.[2] If one side of the ketone is significantly bulkier, this can be used to predict and control the major regioisomer.
-
Experimental Protocol: Regioselective Synthesis using Eaton's Reagent [2][11]
-
Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring, typically in a 1:10 w/w ratio. The process is exothermic.
-
Indolization: Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a suitable solvent (e.g., dichloromethane or sulfolane) if the neat reagent is too harsh and causes decomposition.[11]
-
Add the prepared Eaton's reagent to the solution.
-
Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) and monitor for completion by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto ice-water. Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purify the product by column chromatography.
Issue 2: The Fischer indolization fails with electron-rich or certain N-substituted hydrazones.
Probable Cause: The key step in the Fischer indole synthesis is a[10][10]-sigmatropic rearrangement.[9] For certain substrates, particularly those with strong electron-donating groups, a competing heterolytic N-N bond cleavage can occur, which interrupts the desired cyclization pathway.[12] This leads to failure of the reaction and the formation of byproducts like aniline and 3-methylindole.[12]
Solutions & Scientific Rationale:
-
Catalyst Choice: While protic acids often fail for these challenging substrates, Lewis acids such as ZnCl₂ or ZnBr₂ can sometimes promote the desired cyclization by a different mechanism that avoids the problematic intermediates.[12]
-
Substrate Modification: If possible, modifying the substituents on the arylhydrazine to be less electron-donating can favor the desired[10][10]-sigmatropic rearrangement.
Troubleshooting Guide: Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods, such as the Larock, Buchwald, and C-H activation strategies, offer powerful and modular approaches to indole synthesis. However, controlling regioselectivity, especially in C-H functionalization, is a common challenge.[1][13]
Issue 3: Poor C2 vs. C3 regioselectivity in direct arylation of indoles.
Probable Cause: Direct C-H functionalization of indoles can occur at either the C2 or C3 position. The outcome is highly dependent on the reaction conditions, the N-substituent on the indole, and the specific palladium catalyst system used. Mechanistic studies suggest that the reaction can proceed through an electrophilic palladation pathway.[14]
Solutions & Scientific Rationale:
-
N-Protecting Groups: The nature of the substituent on the indole nitrogen has a profound effect on regioselectivity.
-
Free (NH)-indoles: The regioselectivity can often be controlled by the choice of base. For example, using a magnesium base can favor C2 arylation.[14]
-
N-Alkylindoles: These substrates have been challenging, but conditions have been developed to favor C2-arylation.[15][16]
-
N-Sulfonyl or N-Acyl Groups: These electron-withdrawing groups can alter the electronic properties of the indole ring and are often used as directing groups to achieve selectivity at positions other than C3.
-
-
Ligand and Additive Control: In some systems, the choice of ligand on the palladium catalyst can switch the regioselectivity. For instance, the inclusion of ligands like 4,5-diazafluoren-9-one can switch selectivity from C2 to C3 in aerobic oxidative arylation.[17]
-
Solvent Control: Solvent choice can be a powerful tool to manipulate site selectivity. In some palladium-catalyzed arylations, simply changing the solvent can reverse the C2/C3 selectivity.[5]
Table 1: General Trends in Pd-Catalyzed Indole Arylation
| N-Substituent | Typical Major Product | Key Control Element(s) |
| H (Free N-H) | C2 or C3 | Base (e.g., MgO for C2), Ligands, Solvent |
| Alkyl | C2 | Acidity of the medium, Oxidant |
| Acyl/Sulfonyl | C2, C4, C7 | Directing group effect of the N-substituent, Ligands |
Issue 4: Lack of regioselectivity in Larock indole synthesis with unsymmetrical alkynes.
Probable Cause: The Larock indole synthesis involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne.[18] When an unsymmetrical alkyne is used, two regioisomeric indole products can be formed. The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[18] While it was initially thought that steric effects would place the smaller alkyne substituent at the C2 position, it has been observed that the larger, more sterically-hindering group is often directed to the C2 position.[18] However, functional groups on the alkyne do not always exert a strong directing effect, leading to low to moderate regioselectivities.[10][19][20]
Solutions & Scientific Rationale:
-
Catalyst System: The development of specific catalyst systems, such as ferrocene-functionalized N-heterocyclic carbene (NHC)-palladium complexes, has enabled highly regioselective Larock indole syntheses.[21]
-
Substrate Design: While simple functional groups may not be effective, the use of more complex or specifically designed directing groups on the alkyne could potentially improve selectivity. Further research in this area is ongoing.[10]
Advanced Strategies: Directing Groups for Precise Regiocontrol
For functionalization of the indole benzene ring (C4, C5, C6, C7), which is generally less reactive, the use of a directing group is often essential.[22]
Q3: How can I achieve regioselective functionalization at the C4, C5, C6, or C7 positions?
A3: This is typically achieved by installing a directing group at either the N1 or C3 position of the indole. The directing group coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond on the benzene ring, thereby leading to regioselective functionalization.
-
C4-Functionalization: An aldehyde group at the C3 position can act as a directing group for Ru-catalyzed alkenylation at the C4 position.[7][23] Similarly, a pivaloyl group at C3 can direct C4-arylation.[24] Glycine has also been used as a transient directing group for C4-arylation.[24]
-
C7-Functionalization: A pivaloyl or other directing group on the indole nitrogen can direct electrophilic borylation to the C7 position.[25] Di-tert-butyl(1H-indol-1-yl)phosphine oxide has also been used to direct C7-arylation.[24]
Workflow for C-H Functionalization using a Directing Group
Caption: A decision-making flowchart for troubleshooting common regioselectivity problems in indole synthesis.
References
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
- Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed.
- Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. J-Stage.
- Larock indole synthesis. Wikipedia.
- Traceless directing group strategy for indole synthesis via alkyne annulation.
- Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy.
- Solvent-controlled regioselective arylation of indoles and mechanistic explor
- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
- Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Oxford Academic.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles.
- Fischer indole synthesis applied to the total synthesis of n
- Indole synthesis: a review and proposed classific
- Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society.
- Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem.
- Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
- Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal C
- Fischer indole synthesis: significance of choice of acid c
- Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI.
- Controlling selectivity in N-heterocycle directed boryl
- Hemetsberger indole synthesis. Wikipedia.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Fischer indole synthesis. Wikipedia.
- Hemetsberger-Knittel Indole Synthesis. SynArchive.
- Regioselective C−H functionalization of indole benzenoid moiety. DG=directing group; PG=protecting group; FG=functional group.
- Why Do Some Fischer Indoliz
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed.
- Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing.
- Bischler-Möhlau indole synthesis. chemeurope.com.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchwithnj.com [researchwithnj.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 17. researchgate.net [researchgate.net]
- 18. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 19. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 24. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]
Technical Support Center: Troubleshooting the Scale-Up of Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis Scale-Up. This guide is designed for researchers, chemists, and process development professionals who are transitioning indole synthesis from the laboratory bench to pilot or production scale. We will address common challenges in a practical Q&A format, focusing on the underlying scientific principles to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Section 1: General Scale-Up Challenges
Q1: My indole synthesis worked perfectly at the 1-gram scale, but my yield dropped significantly when I moved to a 100-gram scale. What are the most likely causes?
A drop in yield during scale-up is a frequent challenge and often points to physical and chemical parameters that do not scale linearly.[1] The primary culprits are typically limitations in mass and heat transfer.
-
Heat Transfer Limitations: Many indole syntheses, particularly classic methods like the Fischer indole synthesis, are highly exothermic.[1] The heat generated in a small flask dissipates quickly due to a high surface-area-to-volume ratio. In a large reactor, this ratio decreases dramatically, making it much harder to remove heat efficiently.[2] This can lead to localized "hot spots" where the temperature rises uncontrollably, causing decomposition of reactants, intermediates, or the final product, often resulting in tar formation.[1]
-
Mass Transfer (Mixing) Limitations: Inefficient mixing in large vessels can lead to poor distribution of reactants and catalysts.[3] This creates localized areas of high concentration, which can accelerate side reactions, and areas of low concentration, leading to an incomplete reaction. For instance, if you are adding an acid catalyst, poor mixing can create pockets of very high acidity, promoting polymerization or degradation pathways.[1]
Troubleshooting Protocol:
-
Characterize the Exotherm: Before scaling up, use reaction calorimetry (e.g., Advanced Reactive System Screening Tool - ARSST) to determine the onset temperature and energy release of your reaction. This data is critical for designing a safe and efficient cooling strategy.[2]
-
Control Reagent Addition: Instead of adding a reagent all at once, use a controlled addition funnel or a syringe pump. For highly exothermic steps, consider subsurface addition directly into the most efficiently mixed zone of the reactor to promote rapid dispersion and heat exchange.
-
Improve Mixing: Ensure your reactor is equipped with appropriate baffles and an impeller design suited for your reaction's viscosity and phases. The goal is to maintain a homogenous mixture throughout the process.
-
Re-evaluate Solvent Choice: A higher-boiling-point solvent might offer a wider and safer operating temperature window, but ensure your product is stable at these higher temperatures.
Q2: I'm observing a significant amount of tar and polymeric byproducts at a larger scale, especially with my Fischer synthesis. How can I mitigate this?
Tar formation is a classic sign of thermal decomposition and unwanted side reactions, which are exacerbated by the heat and mass transfer issues discussed in Q1.[1][4] The strongly acidic and high-temperature conditions common in Fischer indole synthesis are particularly prone to this issue.[4][5]
Causality:
-
Localized Overheating: "Hot spots" from poor heat dissipation are the primary cause.[1]
-
Acid Concentration: Pockets of high acid concentration due to poor mixing can catalyze polymerization of the starting materials or the indole product itself.
-
Reaction Time: Extended reaction times at high temperatures increase the likelihood of degradation.
Mitigation Strategies:
-
Reverse Addition: Add the phenylhydrazone/ketone mixture to the hot acid catalyst rather than the other way around. This ensures the reactants are immediately exposed to the desired reaction temperature under controlled conditions.
-
Catalyst Choice: The choice of acid catalyst is critical.[6] While strong Brønsted acids like sulfuric acid are common, they can also be aggressive. Consider experimenting with Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or solid-supported acids, which can offer milder conditions and easier removal.[4][5]
-
Solvent: Use a solvent that can effectively dissolve all components, including intermediates and byproducts, to prevent precipitation and reduce localized overheating.[1]
Section 2: Synthesis-Specific Troubleshooting
Q3: My Bischler-Möhlau synthesis is giving very low yields and an unpredictable mix of regioisomers at scale. Why is this happening?
The Bischler-Möhlau synthesis is notorious for its harsh reaction conditions and often produces poor and unpredictable results, which only worsen upon scale-up.[7][8] The reaction involves the formation of a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, but complex mechanistic pathways can lead to different regioisomers.[8][9]
Key Challenges:
-
Harsh Conditions: The reaction typically requires high temperatures and a large excess of aniline, which can be difficult to manage and purify at scale.[7]
-
Complex Mechanism: The reaction can proceed through several competing pathways, leading to mixtures of 2-aryl and 3-aryl indoles. The outcome is highly dependent on the specific substrates and reaction conditions.[8]
-
Byproduct Formation: The excess aniline can participate in multiple side reactions, complicating the reaction mixture and purification.
Scale-Up Recommendations:
-
Explore Milder, Modern Protocols: Significant progress has been made in improving this synthesis. Consider methods using lithium bromide as a catalyst or microwave irradiation, which can offer milder conditions and better control.[7][9]
-
Precise Temperature Control: Given the sensitivity of the reaction pathways to temperature, use a jacketed reactor with a reliable temperature controller to maintain a consistent and uniform temperature profile.
-
Stoichiometry: Carefully control the stoichiometry of the aniline. While an excess is required, minimizing it can reduce side reactions. A designed experiment (DoE) approach can help optimize this parameter at a small scale before scaling up.
Q4: I'm scaling up a Palladium-catalyzed indole synthesis (e.g., Larock, Buchwald-Hartwig) and the catalyst seems to be deactivating, leading to an incomplete reaction. What should I investigate?
Palladium-catalyzed reactions are powerful but can be sensitive to impurities and reaction conditions, especially at a larger scale where reagent purity and mixing efficiency can vary.
Potential Causes for Catalyst Deactivation:
-
Impurity in Starting Materials: Larger batches of starting materials may contain impurities (e.g., sulfur, phosphates, other metals) that were negligible at the lab scale but can poison the palladium catalyst.[1]
-
Oxygen Sensitivity: Many Pd(0) catalysts are sensitive to oxygen. Ensure your reactor is properly purged and maintained under a robust inert atmosphere (Nitrogen or Argon).
-
Ligand Degradation: The phosphine ligands used in these reactions can degrade at high temperatures or in the presence of certain functional groups.
-
Poor Mixing: If the catalyst is not well-dispersed, localized reactions can lead to the formation of inactive palladium black.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation in Pd-catalyzed indole synthesis.
Section 3: Work-up and Purification at Scale
Q5: My product crystallizes well in the lab, but it's 'oiling out' or forming an emulsion during work-up in the pilot plant. How do I fix this?
This is a common physical chemistry problem that emerges at scale. "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal, often because the concentration and temperature conditions are in a metastable zone. Emulsions are stabilized by impurities or fine particulates at the interface between aqueous and organic layers.
Troubleshooting Crystallization:
-
Control Cooling Rate: Slow, controlled cooling is crucial for proper crystal growth. A crash-cooling approach that works for a 100 mL flask will likely fail in a 100 L reactor. Program the reactor's cooling jacket to ramp down slowly.
-
Seeding: Develop a seeding strategy. Adding a small amount of pure, crystalline product at the point of supersaturation encourages the formation of well-defined crystals rather than oil.
-
Solvent System: You may need to adjust your solvent/anti-solvent ratio for the larger volume. The solubility curves can be more sensitive to small changes in composition at scale.
Breaking Emulsions:
-
Filtration: Before extraction, filter the reaction mixture to remove any particulate matter that could be stabilizing an emulsion.
-
Brine Wash: Adding a saturated sodium chloride (brine) solution during the aqueous wash can help break emulsions by increasing the ionic strength of the aqueous phase.[4]
-
Change Solvent: If emulsions persist, consider a different extraction solvent with a greater density difference from water (e.g., switching from ethyl acetate to dichloromethane).
Data Summary: Key Scale-Up Parameters
| Parameter | Lab Scale (10-100 mL) | Pilot Scale (10-100 L) | Key Consideration on Scale-Up |
| Surface Area / Volume Ratio | High (~0.5 cm⁻¹) | Low (~0.05 cm⁻¹) | Heat transfer becomes significantly less efficient.[2] |
| Mixing Time | Seconds | Minutes | Slower mixing can lead to concentration and temperature gradients.[3] |
| Mode of Reagent Addition | Often all at once | Controlled (dosing pump) | Must be controlled to manage exotherms and local concentrations.[1] |
| Heating/Cooling Method | Mantle / Ice Bath | Jacketed Vessel / Chiller | Requires precise, automated control and knowledge of heat transfer coefficients.[10] |
References
-
Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL: [Link]
-
Title: Influence of mixing and heat transfer in process scale-up Source: Diva-portal.org URL: [Link]
-
Title: Heat Transfer and Process Scale-up Source: Mettler Toledo URL: [Link]
-
Title: Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry Source: AIR Unimi URL: [Link]
-
Title: Examples of scaled-up mixing calculations used in the industry Source: VisiMix URL: [Link]
-
Title: Bischler–Möhlau indole synthesis Source: Wikipedia URL: [Link]
-
Title: Fischer indole synthesis applied to the total synthesis of natural products Source: RSC Publishing URL: [Link]
-
Title: A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Why Do Some Fischer Indolizations Fail? Source: Journal of the American Chemical Society URL: [Link]
-
Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization Source: MDPI URL: [Link]
-
Title: Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions Source: NIH National Library of Medicine URL: [Link]
-
Title: Bischler-Möhlau indole synthesis Source: chemeurope.com URL: [Link]
-
Title: Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction Source: Green Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. mt.com [mt.com]
Technical Support Center: A Guide to Preventing Degradation of Methyl 5-chloro-1H-indole-6-carboxylate
Welcome to the dedicated technical support center for Methyl 5-chloro-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on not just what to do, but why you're doing it, ensuring the integrity of your research and the stability of this valuable molecule.
I. Understanding the Molecule: Inherent Instabilities
This compound is a functionalized indole derivative. The stability of this molecule is primarily influenced by three key structural features: the indole ring, the methyl ester group, and the chloro substituent. Understanding the reactivity of these components is crucial for preventing degradation.
-
Indole Ring: The indole nucleus is an electron-rich aromatic system susceptible to oxidation. This reactivity is a key consideration for long-term storage and handling.
-
Methyl Ester Group: Ester functionalities are prone to hydrolysis, especially under basic or acidic conditions. This can lead to the formation of the corresponding carboxylic acid, altering the compound's properties and biological activity.
-
Chloro Substituent: While often considered a stable functional group, the chloro substituent can influence the electronic properties of the indole ring, potentially affecting its susceptibility to degradation.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: Based on its chemical properties, the optimal storage condition for solid this compound is under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] The refrigerated temperature slows down potential degradation kinetics, while the inert atmosphere minimizes the risk of oxidation of the electron-rich indole ring. It is also advisable to protect the compound from light.
Q2: I've observed a change in the color of my solid sample over time. What could be the cause?
A2: A change in color, typically darkening, is often an indicator of degradation. This is likely due to slow oxidation of the indole ring, which can lead to the formation of colored polymeric byproducts. Exposure to air and light can accelerate this process.
Q3: Can I dissolve this compound in aqueous buffers?
A3: While soluble in some organic solvents, caution should be exercised when using aqueous buffers, particularly those with a pH above 7. Indole esters are known to be susceptible to base-catalyzed hydrolysis.[2][3] Even mildly basic conditions (pH 9 and above) can lead to significant hydrolysis of the methyl ester to the corresponding carboxylic acid over time. If aqueous buffers are necessary, they should be freshly prepared, de-gassed, and preferably acidic or neutral. The stability in the chosen buffer should be verified experimentally.
Q4: What are the primary degradation products I should be looking for?
A4: The two most probable degradation products are the hydrolysis product, 5-chloro-1H-indole-6-carboxylic acid, and various oxidation products of the indole ring. The hydrolysis product will have a different polarity and can be readily detected by chromatography. Oxidative degradation can be more complex, potentially leading to hydroxylated or ring-opened species.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when working with this compound.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Symptom: You observe a loss of activity or high variability in your experimental results over time.
-
Potential Cause: Degradation of the compound in your stock solution or assay buffer.
-
Troubleshooting Protocol:
-
Solution Stability Check:
-
Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Analyze a portion of the fresh stock solution by HPLC-UV to establish a baseline purity profile.
-
Store the stock solution under your typical storage conditions (e.g., -20°C).
-
Re-analyze the stock solution at regular intervals (e.g., daily, weekly) to monitor for the appearance of new peaks or a decrease in the main peak area.
-
-
Assay Buffer Compatibility Test:
-
Spike a known concentration of the compound into your assay buffer.
-
Incubate the solution under the same conditions as your experiment (temperature, time).
-
Analyze the sample by HPLC-UV at different time points to assess stability.
-
If degradation is observed, consider adjusting the buffer pH to be neutral or slightly acidic, or minimizing the incubation time.
-
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Symptom: Your HPLC or LC-MS analysis shows additional peaks that were not present in the initial analysis of the compound.
-
Potential Cause: This could be due to degradation during sample preparation, analysis, or storage. It could also be due to impurities from the synthesis.
-
Troubleshooting Protocol:
-
Forced Degradation Study: To confirm if the new peaks are degradation products, a forced degradation study can be performed. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat gently (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.
-
Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Photostability: Expose a solution of the compound to a UV lamp.
-
Analyze the stressed samples by HPLC-UV and compare the chromatograms to your sample with the unknown peaks. The appearance of the same new peaks in the stressed samples would confirm they are degradation products.
-
-
Investigate Synthetic Impurities: If the unknown peaks do not match the degradation products, they may be impurities from the synthesis. Reviewing the synthetic route of this compound can provide clues about potential byproducts. Common indole syntheses can sometimes result in regioisomers or incompletely reacted starting materials.
-
IV. Experimental Protocols & Data Presentation
Protocol 1: HPLC-UV Method for Purity and Stability Analysis
This protocol provides a general method for the analysis of this compound. It may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase. A typical gradient could be:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible organic solvent.
Data Summary: Stability under Stressed Conditions (Hypothetical Data)
| Stress Condition | Incubation Time (h) | Purity of Main Compound (%) | Major Degradation Product |
| 0.1 M HCl (60°C) | 24 | 95.2 | 5-chloro-1H-indole-6-carboxylic acid |
| 0.1 M NaOH (RT) | 4 | 75.8 | 5-chloro-1H-indole-6-carboxylic acid |
| 3% H₂O₂ (RT) | 8 | 88.1 | Multiple polar species |
| UV Light (254 nm) | 12 | 91.5 | Several minor, less polar species |
V. Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of the target molecule.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: Workflow for identifying unknown chromatographic peaks.
VI. Conclusion
The chemical stability of this compound is paramount for obtaining reliable and reproducible experimental results. By understanding its inherent reactivity and implementing the proper storage and handling procedures outlined in this guide, researchers can minimize degradation and ensure the integrity of their studies. Proactive stability testing and careful analysis of unexpected results are key components of a robust experimental design when working with this and other sensitive molecules.
VII. References
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). Plant Physiology. Retrieved January 10, 2026, from [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). Oxford Academic. Retrieved January 10, 2026, from [Link]
-
Studies on the degradation of trace phenol and indole odorants by chlorine and permanganate in drinking water treatment. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 10, 2026, from [Link]
-
Development of stability-indicating analytical procedures by HPLC: An overview and best practices. (n.d.). LCGC International. Retrieved January 10, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Conversion in Indole Esterification Reactions
Introduction for the Modern Researcher
Welcome to the technical support guide for a common yet often challenging reaction in medicinal and process chemistry: the esterification of indole carboxylic acids. While seemingly straightforward, the unique electronic properties of the indole nucleus introduce specific challenges that can lead to incomplete conversion, frustrating side reactions, and purification difficulties.
This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you, the researcher, to diagnose and solve problems effectively. We will explore the nuances of the most common esterification methods and provide a framework for systematic troubleshooting, ensuring your synthesis is both successful and scientifically sound.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries regarding incomplete indole esterification.
Q1: My Fischer esterification of indole-3-carboxylic acid is stalling at ~60% conversion. What's the likely cause?
A1: The most probable cause is the reversible nature of the Fischer esterification.[1] The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium.[2] To drive the reaction to completion, this equilibrium must be shifted towards the products.
-
Causality: According to Le Châtelier's principle, the equilibrium will shift to counteract any change. If the water generated is not removed, it will participate in the reverse reaction (ester hydrolysis), preventing full conversion of the starting material.[2]
-
Immediate Actions:
-
Use Excess Alcohol: Employing the alcohol as the solvent (a large excess) can effectively shift the equilibrium.[3]
-
Water Removal: If using a non-alcohol solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms.[2] Alternatively, adding a drying agent like molecular sieves to the reaction mixture can sequester water.[3]
-
Q2: I'm observing a significant amount of dark, insoluble material (tar) in my acid-catalyzed reaction. What is it and how can I prevent it?
A2: The indole ring is electron-rich and highly susceptible to polymerization under strong acidic conditions.[4][5] The "tar" you are observing is likely a mixture of oligomers and polymers of your indole starting material or product.
-
Mechanism of Polymerization: Strong acids can protonate the indole ring, typically at the C3 position, generating a reactive indoleninium cation. This cation is electrophilic and can be attacked by a neutral indole molecule, initiating a chain reaction that leads to polymer formation.[4]
-
Preventative Measures:
-
Reduce Acid Strength/Concentration: Use the mildest effective acid catalyst. For example, switch from concentrated sulfuric acid to p-toluenesulfonic acid (p-TsOH).[6] Use only a catalytic amount.
-
Lower Reaction Temperature: High temperatures can accelerate polymerization.[6] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider Alternative Methods: For acid-sensitive indoles, avoid Fischer esterification altogether. Methods like DCC/DMAP coupling (Steglich esterification) operate under neutral conditions and circumvent this issue.[7][8]
-
Q3: My indole-2-carboxylic acid is not reacting, even with a strong acid catalyst and heat. What could be the issue?
A3: This is likely due to a combination of electronic and steric effects. The carboxyl group at the C2 position is sterically more hindered than at C3. Furthermore, the lone pair on the indole nitrogen can be protonated by strong acids, deactivating the ring system towards further reactions. For particularly difficult substrates, direct esterification may be inefficient.
-
Recommended Approach: A two-step procedure is often more effective for sterically hindered or sensitive substrates.[9]
-
Activate the Carboxylic Acid: Convert the indole-2-carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][10] This creates a much more reactive electrophile.
-
React with Alcohol: The isolated acyl chloride can then be reacted with the desired alcohol, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.
-
Q4: After my DCC/DMAP esterification, my product is contaminated with a white precipitate that is difficult to remove. What is it?
A4: The white precipitate is dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent.[11] DCU is notoriously insoluble in many common organic solvents, which aids in its removal but can sometimes be challenging.
-
Removal Protocol:
-
Initial Filtration: After the reaction is complete, cool the reaction mixture (often in an ice bath) to maximize DCU precipitation. Filter the crude reaction mixture through a pad of Celite® or a sintered glass funnel.[11]
-
Solvent Selection: If DCU precipitates during workup or concentration, redissolve the crude material in a solvent in which your product is soluble but DCU is not (e.g., diethyl ether, acetonitrile, or cold acetone) and filter again.[11]
-
Aqueous Wash: For products that are not acid-sensitive, a wash with dilute aqueous acid (e.g., 0.5 N HCl) can help remove any remaining DCC and DMAP.[12][13]
-
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, in-depth guide to systematically troubleshoot and optimize your indole esterification reactions.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving incomplete conversion.
Caption: A workflow for troubleshooting incomplete indole esterification.
Issue Deep Dive: Substrate and Reagent Problems
| Problem | Root Cause Analysis | Recommended Solutions & Rationale |
| Steric Hindrance | The steric bulk around the carboxylic acid (e.g., indole-2-carboxylic acid) or the alcohol (e.g., tert-butanol) prevents the nucleophilic attack required for ester formation. This dramatically slows the reaction rate.[9][14] | 1. Switch to an Acyl Chloride Intermediate: Convert the acid to its acyl chloride with SOCl₂. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even hindered alcohols.[8] 2. Use Steglich Esterification (DCC/DMAP): This method is well-suited for coupling sterically demanding substrates under mild conditions.[7] The O-acylisourea intermediate is highly reactive. |
| Electronic Deactivation | Electron-withdrawing groups on the indole ring can reduce the nucleophilicity of the indole nitrogen, which can influence certain reaction pathways. More importantly, under strongly acidic conditions, protonation of the indole nitrogen deactivates the entire molecule. | 1. Protect the Indole Nitrogen: If side reactions at the nitrogen are a concern or if using chemistry sensitive to the N-H proton, consider protecting it with a group like Boc or tosyl, though this adds steps. 2. Avoid Strong Brønsted/Lewis Acids: Use coupling agents like DCC/DMAP or EDC, which operate under neutral conditions and do not require activation by strong acids. |
| Catalyst Poisoning | The nitrogen atom in the indole ring is a Lewis base and can coordinate to Lewis acid catalysts (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂).[15] This non-productive binding can sequester the catalyst, effectively "poisoning" it and halting the reaction. | 1. Switch to a Brønsted Acid: Use a protonic acid like H₂SO₄ or p-TsOH, which are less susceptible to this mode of poisoning.[6] 2. Increase Catalyst Loading: While not ideal, a higher catalyst loading may overcome partial poisoning. 3. Use a Heterogeneous Catalyst: Solid-supported acid catalysts can sometimes show different susceptibility to poisoning and are easily removed. |
| Potential Decarboxylation | Indole-2-carboxylic acids and, to a lesser extent, indole-3-carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, especially under harsh acidic or basic conditions.[16][17][18] | 1. Lower Reaction Temperature: Use the minimum temperature required for the reaction to proceed. 2. Use Milder Methods: DCC/DMAP or acyl chloride methods that proceed at room temperature are ideal for preventing decarboxylation.[19] |
Part 3: Key Experimental Protocols & Mechanisms
This section provides detailed protocols for the most common and effective indole esterification methods, along with their mechanisms to illustrate the "why" behind each step.
Method 1: Optimized Fischer Esterification
Best for simple, non-sensitive indole carboxylic acids and primary or secondary alcohols.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the indole carboxylic acid (1.0 equiv).
-
Reagents: Add the desired alcohol. If it is a liquid, use it as the solvent (10-20 equiv). If it is a solid, dissolve both starting materials in an inert solvent like toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 equiv).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If alcohol was used as the solvent, remove the excess under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.
Caption: Mechanism of Fischer esterification for an indole carboxylic acid.
Method 2: Steglich Esterification (DCC/DMAP Coupling)
Ideal for acid-sensitive substrates, sterically hindered components, and preventing side reactions like polymerization and decarboxylation.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indole carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Solvent: Dissolve the components in an anhydrous solvent, typically dichloromethane (DCM).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
DCC Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC.
-
Work-up:
-
Cool the mixture to 0 °C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite®, washing the filter cake with cold DCM.[11]
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 N) to remove DMAP, followed by saturated NaHCO₃, and finally brine.[13]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography to remove any residual DCU and other impurities.
Caption: Catalytic cycle of Steglich esterification, highlighting the role of DMAP.
References
- Benchchem. (2025).
- The investigation of acid effect on chemical polymerization of indole. (2010). Journal of Applied Polymer Science, 115(3), 1636-1641.
- Grose, J. H., & Bjeldanes, L. F. (1992). Oligomerization of indole-3-carbinol in aqueous acid. Chemical Research in Toxicology, 5(2), 188-193.
- Benchchem. (2025).
- Benchchem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem.
- Kushwaha, D.
- Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. New Journal of Chemistry, 44(9), 3574-3578.
- Benchchem. (2025). Technical Support Center: Troubleshooting Ester Synthesis. Benchchem.
- Alonso, F., et al. (2016). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Molecules, 21(12), 1683.
- Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Figshare.
- Chemistry Stack Exchange. (2025).
- Yu, J.-Q., & Daugulis, O. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Kushwaha, D. Synthesis and Chemistry of Indole.
- Syromolotov, A. V., et al. (2019). Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')-indolyl-3-acetic acid with use of salts of copper. Journal of Siberian Federal University. Chemistry, 12(2), 221-229.
- Humphrey, G. R., & Kuethe, J. T. (2006). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Chemical Reviews, 106(7), 2875-2911.
- Experimental conversions of N-acylation and O-acylation with and without CO2 protection. (2018).
- Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 948517.
- Wang, Y., & Kwart, H. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(16), 6923-6932.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Stephan, D. W. (2015). Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
- Synthetic route of α-substituted indole-3-acetic acids. Reagents and... (2022).
- Nitrogen Lewis Acids. (2020).
- Reddit. (2024).
- Organic Reactions. Acid to Ester - Common Conditions.
- Wikipedia.
- Wikipedia.
- Organic Syntheses. (2014). Procedure.
- ResearchGate. (2013).
- Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube.
- ResearchGate. (2015).
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Zhang, Y., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
- Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. (2020). Reaction Chemistry & Engineering, 5(1), 130-143.
- Organic Reactions. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
- Synthesis of Indole-2-Carboxylic Ester Catalyzed by Cu2O/g-C3N4. (2019).
- Benchchem. (2025). overcoming steric hindrance in 5,5'-methylenediisophthalic acid reactions. Benchchem.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Sharma, P., et al. (2025). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters.
- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (2008). Organic Letters, 10(5), 757-760.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Pediaa.com. (2020).
- Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 63-69.
- Organic Syntheses. (1981).
- brainly.com. (2023).
- University of Rochester. Remove Sticky Reagents.
- DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. (2003). Synlett, (15), 2351-2352.
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (2013).
- Benchchem. (2025).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Reaction Byproducts by LC-MS Analysis
<
Welcome to the Technical Support Center for reaction byproduct identification using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who rely on LC-MS for in-depth analysis of chemical reactions. Here, you will find practical, experience-driven advice to navigate the complexities of identifying unexpected peaks and ensuring the integrity of your results.
Introduction: The Challenge of the Unknown Peak
In chemical synthesis and drug development, the desired product is rarely the only compound formed. Reaction byproducts, impurities, and degradation products are common occurrences.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for detecting and characterizing these unknown entities due to its high sensitivity and ability to separate complex mixtures.[2][3] However, the path from detecting an unknown peak to confidently identifying its structure is often fraught with challenges. This guide provides a systematic approach to troubleshooting common issues and answering frequently asked questions, empowering you to turn unexpected results into valuable insights.
Troubleshooting Guide: From Ghost Peaks to Confident Identification
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your LC-MS analysis.
Issue 1: I see unexpected peaks in my chromatogram. Are they real byproducts or something else?
This is the most fundamental question in byproduct analysis. An unexpected peak could be a genuine byproduct, a degradation product, a contaminant, or an instrumental artifact.[4][5] A logical, step-by-step approach is crucial for differentiation.
Q: How can I rule out system contamination as the source of the unknown peak?
A: System contamination is a frequent cause of extraneous peaks.[6] Here’s a systematic approach to investigate:
-
Blank Injections: Start by injecting a solvent blank (the same solvent your sample is dissolved in). If the peak is present, it's likely a contaminant in your solvent or a carryover from a previous injection.[7]
-
Mobile Phase Check: If the blank is clean, the contamination might be in your mobile phase. Prepare fresh mobile phases using high-purity solvents and additives.[8] It is recommended to filter all mobile phase components.[9]
-
Systematic Isolation: To pinpoint the source, you can systematically bypass components of your LC system. For example, remove the column and inject a blank. If the peak disappears, it may have been retained and is now eluting from the column. If it remains, the source is likely between the injector and the detector.[7]
-
Common Contaminants: Be aware of common laboratory contaminants like plasticizers (e.g., phthalates), slip agents (e.g., erucamide), and polymers (e.g., polyethylene glycol - PEG).[10][11] These can leach from vials, pipette tips, and solvent bottles.
Q: The peak is not from contamination. Could it be an artifact of the LC-MS process itself?
A: Yes, the ionization process, particularly Electrospray Ionization (ESI), can generate artifacts.[12]
-
Adduct Formation: Your analyte might be forming adducts with ions present in the mobile phase or from contaminants. Common adducts in positive ion mode include sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+).[13][14][15][16] In negative ion mode, you might see formate ([M+HCOO]-) or acetate ([M+CH3COO]-) adducts. High-resolution mass spectrometry can help distinguish these from true byproducts by providing accurate mass measurements.[17]
-
In-source Fragmentation/Reactions: Sometimes, molecules can fragment or react within the ion source, creating peaks that are not present in the original sample.[12] This can be influenced by source parameters like temperature and voltage. If you suspect in-source phenomena, try altering the source conditions to see if the relative intensity of the peak changes.
-
"Ghost Peaks": These can appear due to various reasons, including in-source oxidation of aromatic compounds, which can mimic in-vivo metabolites.[18] Careful chromatographic separation is key to distinguishing these artifacts.
Issue 2: I've confirmed the peak is a real, unknown compound. How do I begin to identify it?
Structural elucidation of an unknown is a puzzle. Your mass spectral data holds the primary clues.[19]
Q: What is the first step in interpreting the mass spectrum of an unknown?
A: The first and most critical step is to determine the monoisotopic mass of the molecular ion.[20]
-
Identify the Molecular Ion Cluster: Look for a cluster of peaks corresponding to the different isotopes of the elements in your molecule. The peak with the lowest mass in this cluster is the monoisotopic peak.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS is invaluable. It provides a highly accurate mass measurement, which can be used to predict the elemental composition of the molecule.[17]
-
Consider Adducts: Remember to check for common adducts. The true molecular ion might be less abundant than an adduct peak.[14][21] Software tools and online calculators can help you identify potential adducts.[22]
Q: I have the accurate mass. What's next?
A: With the elemental composition suggested by HRMS, you can proceed to tandem mass spectrometry (MS/MS) for structural information.[23][24]
-
Fragment the Molecular Ion: Perform an MS/MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's structure.[25]
-
Interpret the Fragmentation Pattern: The way a molecule breaks apart is not random. Understanding common fragmentation pathways can help you piece together the structure.[26][27] For example, the loss of a neutral molecule like water (18 Da) or carbon monoxide (28 Da) can indicate the presence of specific functional groups.
-
Database Searching: Utilize mass spectral libraries (e.g., NIST, Wiley) to search for matches to your fragmentation pattern.[28] This can often provide a direct hit or suggest similar structures.
The following diagram illustrates a systematic workflow for identifying an unknown peak:
Caption: A systematic workflow for the identification of unknown peaks in LC-MS analysis.
Issue 3: My signal intensity is low or unstable, making it difficult to analyze the byproduct.
Poor signal can be due to a variety of factors, often related to the sample matrix or chromatographic conditions.[29]
Q: What is ion suppression and how can I mitigate it?
A: Ion suppression is a common phenomenon in ESI-MS where co-eluting matrix components reduce the ionization efficiency of your analyte of interest, leading to a weaker signal.[30][31][32]
-
Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components.[33] This may involve modifying your gradient, changing the column chemistry, or adjusting the mobile phase pH.[34]
-
Optimize Sample Preparation: A more rigorous sample preparation can remove many matrix components before analysis.[35][36] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.[37]
-
Dilute the Sample: If the concentration of matrix components is very high, simply diluting the sample can sometimes reduce ion suppression.[37]
-
Change Ionization Source/Polarity: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than ESI.[38] Switching from positive to negative ion mode (or vice versa) can also help if the interfering compounds ionize preferentially in one polarity.[38]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for sample preparation to minimize interferences in byproduct analysis?
A1: The goal of sample preparation is to present a clean, concentrated sample to the LC-MS system.[9]
-
Filtration: Always filter your samples to remove particulates that can clog the system.[39]
-
Solvent Matching: Ensure your sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion and precipitation.[40]
-
Extraction Techniques: For complex matrices, consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds like salts, proteins, and phospholipids.[35][37]
-
Minimize Contamination: Use high-purity solvents and reagents. Be mindful of potential contaminants from plasticware and other lab equipment.[6][10]
Q2: How do I choose the right LC column and mobile phase for separating unknown byproducts?
A2: Method development for impurity profiling often requires screening different conditions.[34][41]
-
Column Selection: Start with a versatile column, like a C18, but also consider columns with different selectivities (e.g., Phenyl-Hexyl, Cyano) to screen for the best separation.[34]
-
Mobile Phase pH: The pH of the mobile phase can dramatically affect the retention and peak shape of ionizable compounds. It's often beneficial to screen a few different pH values.
-
Gradient Optimization: A well-optimized gradient is crucial for resolving closely eluting compounds. Start with a broad gradient to see where your byproducts elute, then create a more focused gradient around that region.
Q3: My MS/MS spectrum is very complex or doesn't give me clear fragments. What can I do?
A3: If your initial MS/MS experiment is not informative, there are several strategies to try:
-
Vary Collision Energy: The energy used for fragmentation can significantly impact the resulting spectrum. Ramping the collision energy can help you find the optimal setting for generating informative fragments.
-
Consider Different Fragmentation Techniques: If your instrument allows, techniques like Higher-Energy C-trap Dissociation (HCD) or Electron-Transfer Dissociation (ETD) can provide complementary fragmentation information to CID.
-
MSn Experiments: Ion trap mass spectrometers allow for multi-stage fragmentation (MSn), where you can isolate a fragment ion and fragment it again.[23] This can be very powerful for elucidating detailed structural features.
Q4: How can I be confident in my proposed structure for an unknown byproduct?
A4: Structural elucidation is an iterative process of gathering evidence.[42]
-
Self-Consistency: Ensure that all your data (accurate mass, isotopic pattern, fragmentation) is consistent with your proposed structure.
-
Comparison to Standards: The gold standard for confirmation is to compare the retention time and MS/MS spectrum of your unknown to an authentic, synthesized standard.[28]
-
Orthogonal Techniques: If possible, use other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, especially for novel compounds.
References
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]
-
Dams, R., Hoke, S. H., & Vouros, P. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(11), 1058-1066. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Providion Group. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
CIGS. Common LC/MS Contaminants. [Link]
-
Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?[Link]
-
Providion Group. How do I identify contamination in my LC-MS system and what should I do?[Link]
-
Waters. What are common adducts in ESI mass spectrometry?[Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Li, L. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(16), 4967. [Link]
-
Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]
-
Mass Spec Lab. Structural Elucidation. [Link]
-
Smets, K., Lemiere, F., & Cuyckens, F. (2020). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
-
ResearchGate. (2025). Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. [Link]
-
ResearchGate. Common types of adducts in LC-MS. [Link]
-
Academic Strive. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. [Link]
-
Mahn, B. Notes on Troubleshooting LC/MS Contamination. [Link]
-
Scribd. Adduits ESI MS. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Jones, A. W. (2020). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC North America, 38(s4), 22-26. [Link]
-
Wang, P., & Li, X. (2007). Review of Peak Detection Algorithms in Liquid-Chromatography-Mass Spectrometry. BMC Bioinformatics, 8(Suppl 7), S5. [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
Sorbtech. (2025). How to Identify Peaks in a Chromatogram, Assign Correct Analyte. [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8-14. [Link]
-
Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]
-
SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]
-
Wang, M., Wang, C., & Han, X. (2018). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Mass Spectrometry Reviews, 37(5), 643-654. [Link]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Fiehn Lab. MS Adduct Calculator. [Link]
-
Verpoorte, R., Choi, Y. H., & Kim, H. K. (2007). Trivialities in metabolomics: Artifacts in extraction and analysis. Phytochemical Analysis, 18(4), 263-274. [Link]
-
PubMed. (2024). Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC-ESI-MS/MS. [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 820-826. [Link]
-
Wikipedia. Mass spectral interpretation. [Link]
-
StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link]
-
Waters Corporation. Interpreting Mass Spectrometry Output. [Link]
-
LCGC International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]
-
University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
LCGC International. How to Avoid Problems in LC–MS. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. rsc.org [rsc.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. academicstrive.com [academicstrive.com]
- 6. providiongroup.com [providiongroup.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selectscience.net [selectscience.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ccc.bc.edu [ccc.bc.edu]
- 12. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. support.waters.com [support.waters.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. massspeclab.com [massspeclab.com]
- 18. Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pittcon.org [pittcon.org]
- 20. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 23. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. whitman.edu [whitman.edu]
- 26. uni-saarland.de [uni-saarland.de]
- 27. studysmarter.co.uk [studysmarter.co.uk]
- 28. sorbtech.com [sorbtech.com]
- 29. One moment, please... [zefsci.com]
- 30. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. longdom.org [longdom.org]
- 33. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 34. chromatographyonline.com [chromatographyonline.com]
- 35. opentrons.com [opentrons.com]
- 36. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 37. spectroscopyeurope.com [spectroscopyeurope.com]
- 38. providiongroup.com [providiongroup.com]
- 39. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 40. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 41. tandfonline.com [tandfonline.com]
- 42. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Indole N-Arylation
Welcome to the Technical Support Center for Indole N-Arylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the crucial C–N bond between an indole and an aryl group. Whether you are employing a classic Ullmann condensation or a modern Buchwald-Hartwig amination, this guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your indole N-arylation experiments. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically sound solutions.
Issue 1: Low or No Yield of the Desired N-Arylindole
A low yield is one of the most common frustrations in cross-coupling reactions. The causes can range from suboptimal reaction parameters to catalyst deactivation.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions : Temperature, reaction time, and catalyst concentration are critical variables.[1] A systematic optimization of these parameters is often necessary. For instance, in some palladium-catalyzed systems, increasing the temperature to 110 °C can significantly improve conversion.[2]
-
Inappropriate Catalyst/Ligand System : The choice of catalyst and ligand is paramount and highly substrate-dependent.
-
For Buchwald-Hartwig Reactions : Bulky, electron-rich phosphine ligands are generally effective.[3] For indoles specifically, ligands like DavePhos and tBuXPhos have shown good results.[4] If you are working with sterically hindered substrates, consider ligands designed for such challenges.
-
For Ullmann-Type Reactions : Simple, inexpensive diamine ligands in combination with a copper(I) source like CuI are often effective.[5][6] Ligands such as trans-N,N'-dimethyl-1,2-cyclohexanediamine can significantly improve reaction efficiency.[5][6]
-
-
Incorrect Base Selection : The base plays a crucial role in the catalytic cycle, and its strength can influence the reaction outcome.
-
Poor Reagent Purity : Impurities in your starting materials, particularly the indole or aryl halide, can lead to unwanted side reactions and catalyst poisoning.[1] Ensure your reagents are pure before starting the reaction.
-
Atmosphere Control : Many cross-coupling catalysts, especially the Pd(0) species in the Buchwald-Hartwig reaction, are sensitive to oxygen.[8] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Formation of Side Products (e.g., C-Arylation, Hydrodehalogenation)
The regioselectivity of indole arylation can be a challenge, with arylation sometimes occurring at the C2 or C3 position of the indole ring instead of the nitrogen.[9] Hydrodehalogenation of the aryl halide is another common side reaction.
Potential Causes & Recommended Solutions:
-
C-Arylation :
-
Reaction Conditions : The regioselectivity between N- and C-arylation can be influenced by the solvent and catalyst system.[9][10] A careful screening of these parameters may be necessary to favor N-arylation.
-
Protecting Groups : In some cases, temporarily protecting the C3 position of the indole can be a viable strategy to ensure N-selectivity.
-
-
Hydrodehalogenation : This side product arises from a competing reaction pathway where the aryl halide is reduced.
-
Ligand Choice : The choice of ligand can influence the relative rates of reductive elimination (leading to the desired product) and β-hydride elimination (which can lead to hydrodehalogenation).[11] Using bulky ligands can often disfavor this side reaction.
-
Water Content : Ensure your reaction is conducted under anhydrous conditions, as water can be a proton source for hydrodehalogenation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of indole N-arylation.
Q1: How do I choose the right catalyst system for my specific substrates?
The optimal catalyst system depends on the nature of your indole and aryl partner.
-
Palladium-Catalyzed (Buchwald-Hartwig) : This method is known for its broad substrate scope and high functional group tolerance.[12] It is often the first choice for complex molecules. The reactivity order for the aryl halide is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[13]
-
Copper-Catalyzed (Ullmann Condensation) : This is a more cost-effective method and can be advantageous for large-scale synthesis.[5][14] Modern protocols with ligands have made this reaction much milder than the harsh conditions of the traditional Ullmann reaction.[5][15]
-
Nickel-Catalyzed : Nickel catalysis is an emerging area and can offer unique reactivity, sometimes succeeding where palladium or copper systems fail.[9]
Q2: What is the role of the ligand in the Buchwald-Hartwig amination?
The ligand is crucial for stabilizing the palladium catalyst, promoting the desired catalytic cycle, and influencing the reaction's efficiency and selectivity. Bidentate phosphine ligands, for example, are thought to prevent the formation of inactive palladium dimers and speed up the reaction.[11]
Q3: Can I run my N-arylation reaction open to the air?
Generally, it is not recommended. The active Pd(0) catalyst in Buchwald-Hartwig reactions is susceptible to oxidation.[8] While some modern catalyst systems show some air stability, performing the reaction under an inert atmosphere is a good practice to ensure reproducibility and high yields.[12]
Q4: My reaction is sluggish. What can I do to speed it up?
-
Increase Temperature : Many N-arylation reactions benefit from heating, often in the range of 80-130 °C.[2][7]
-
Change Solvent : The choice of solvent can significantly impact reaction rates. Toluene and dioxane are commonly used for Buchwald-Hartwig reactions, while DMF and DMSO are often employed in Ullmann-type couplings.[3][5][16]
-
Microwave Irradiation : This technique can dramatically reduce reaction times, sometimes from hours to minutes.[7]
Data Presentation
Table 1: Comparison of Common Catalyst Systems for Indole N-Arylation
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd-based (Buchwald-Hartwig) | Pd₂(dba)₃ or Pd(OAc)₂, phosphine ligand, strong base (e.g., NaOt-Bu), 80-110 °C | Broad substrate scope, high functional group tolerance.[3][12] | Higher cost of palladium and ligands, air sensitivity. |
| Cu-based (Ullmann) | CuI, diamine ligand, K₃PO₄ or Cs₂CO₃, 110-140 °C (milder with modern ligands) | Lower cost, suitable for large-scale synthesis.[5][14] | Traditionally harsh conditions, may have narrower substrate scope.[5] |
| Ni-based | Ni catalyst (e.g., NiCl₂(dppf)), ligand, base | Can couple challenging substrates, different reactivity profile.[9] | Can be sensitive, and the field is less mature than Pd and Cu catalysis. |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of Indole
This protocol is a general starting point and may require optimization for specific substrates.[6]
-
Preparation : In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried, resealable Schlenk tube.
-
Addition of Reactants : Add the indole (1.0 mmol) and the aryl halide (1.2 mmol).
-
Solvent Addition : Add anhydrous solvent (e.g., toluene or dioxane, 2 mL).
-
Reaction : Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Monitoring : Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite.
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
General Protocol for Copper-Catalyzed N-Arylation of Indole (Ullmann-Type)
This protocol is adapted from a procedure developed by Buchwald and coworkers.[5][6]
-
Preparation : To a resealable Schlenk tube, add CuI (5 mol%), the indole (1.2 mmol), and K₃PO₄ (2.1 mmol).
-
Inert Atmosphere : Fit the tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle twice).
-
Addition of Reactants and Solvent : Under a stream of argon, add the aryl halide (1.0 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), and toluene (1 mL).
-
Reaction : Seal the reaction tube and place it in a preheated oil bath at 110 °C.
-
Monitoring : Stir the reaction for 24 hours.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Purification : Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[4][11][17]
Caption: A logical workflow for troubleshooting low yields.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Kočergin, J., & Císařová, I. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
-
Vaddula, B. R., Le, H., & Viciu, M. S. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14666-14674. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(41), 12223-12231. [Link]
-
Kočergin, J., & Císařová, I. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]
-
Kočergin, J., & Císařová, I. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Optimization of reaction conditions for the N-arylation of indoles with iodobenzene. (n.d.). ResearchGate. [Link]
-
N-Arylation of indoles under mild conditions. (n.d.). ResearchGate. [Link]
-
Jones, C. P., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(24), 16325-16331. [Link]
-
Mastalir, Á., & Molnár, Á. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 12(11), 1332. [Link]
-
Solvent-controlled regioselective arylation of indoles and mechanistic explorations. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub. [Link]
-
An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) complex. (n.d.). ResearchGate. [Link]
-
The first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. (2021). Comptes Rendus de l'Académie des Sciences. [Link]
-
Scope of N‐arylation of different indoles with aryl iodides. (n.d.). ResearchGate. [Link]
-
Advances on N-Arylation of Indoles by Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Semantic Scholar. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Strategies to Mitigate Dehalogenation of Haloindoles in Catalytic Reactions
Welcome to the technical support center for indole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize halogenated indoles as key synthetic intermediates. Dehalogenation, the undesired replacement of a halogen with a hydrogen atom, is a frequent and frustrating side reaction that can significantly lower yields and complicate purification.[1][2] This resource provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you overcome this common challenge.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of my starting haloindole being converted to indole. What is the primary cause of this dehalogenation?
A: Hydrodehalogenation is the most common dehalogenation pathway in palladium-catalyzed cross-coupling reactions.[1] This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species.[2] This reactive species can arise from several sources within your reaction mixture, including solvents (like alcohols or residual water), bases (especially alkoxides or those with β-hydrogens), or even certain amines.[1][3] Once formed, the Pd-H species can intercept the Ar-Pd(II)-X intermediate in the catalytic cycle, leading to reductive elimination of the dehalogenated arene (Ar-H) instead of the desired product.[4] The reaction kinetics are critical; if the rate of the desired productive step (e.g., transmetalation in Suzuki coupling) is slow compared to the rate of protonolysis or reaction with Pd-H, dehalogenation will become a major pathway.[1]
Q2: Which halogen on my indole is most likely to be lost? What is the general reactivity trend?
A: The propensity for dehalogenation is directly related to the reactivity of the carbon-halogen bond in the oxidative addition step of the catalytic cycle. For haloindoles, as with other aryl halides, the general order of reactivity and susceptibility to dehalogenation is:
I > Br > Cl > F [2]
-
Iodoindoles are the most reactive substrates in cross-coupling reactions, which also makes them the most prone to dehalogenation.[2][5]
-
Bromoindoles offer a good balance of reactivity and stability, but dehalogenation can still be a significant issue, often requiring careful optimization.
-
Chloroindoles are the least reactive and generally less prone to dehalogenation, but they require more active and specialized catalyst systems to undergo the desired coupling reaction.[2][6]
Q3: Does the position of the halogen on the indole ring (e.g., C3 vs. C5) affect the likelihood of dehalogenation?
A: Yes, the position is critical. The indole ring is electron-rich, and the electronic environment of the C-X bond significantly influences its reactivity.[7] While a universal rule is difficult to establish for all reaction types, halogens at the C2 and C3 positions of the indole nucleus are often more labile due to the electronic nature of the pyrrole ring. Conversely, halogens on the benzene portion (C4, C5, C6, C7) behave more like typical aryl halides, but their reactivity is still modulated by the electron-donating nature of the fused pyrrole ring.
Q4: My indole has an N-H proton. Could this be contributing to dehalogenation?
A: Absolutely. The acidic N-H proton of the indole ring can be a key contributor to dehalogenation, especially in cross-coupling reactions.[2][8] Deprotonation of the indole nitrogen by the base increases the electron density of the entire heterocyclic system.[2] This enhanced electron density can accelerate the rate of oxidative addition, but it can also make the subsequent steps more complex and potentially favor side reactions like dehalogenation. In many cases, protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) can suppress dehalogenation by preventing this deprotonation and modulating the electronic properties of the ring.[9][10]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses dehalogenation issues in the most common C-C and C-N bond-forming reactions.
Issue: Significant dehalogenation observed during Suzuki-Miyaura coupling of a bromoindole.
Your goal is to couple a 5-bromo-1H-indole with an arylboronic acid, but you are observing up to 50% of 1H-indole as a byproduct.
Dehalogenation in Suzuki couplings often arises from a mismatch in the rates of the catalytic cycle steps. The key is to accelerate the desired transmetalation and reductive elimination steps relative to the undesired proto-depalladation pathway.
Workflow Diagram: Mitigating Dehalogenation in Suzuki Coupling
Caption: A systematic workflow for troubleshooting dehalogenation.
The ligand is your primary tool for controlling the outcome. Simple phosphine ligands like PPh₃ are often inefficient and can promote dehalogenation.
-
Expert Recommendation: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands accelerate the rate-limiting reductive elimination step, which helps the desired product to form and be released from the palladium center before dehalogenation can occur.[11]
-
Actionable Protocol: Screen a panel of ligands. Good starting points include SPhos, XPhos, and RuPhos.[1][12]
| Ligand | Typical Observation | Rationale for Change |
| PPh₃ | High dehalogenation, low conversion. | Promotes slow reductive elimination. |
| dppf | Moderate improvement, still some dehalogenation. | Better than PPh₃, but modern ligands are superior. |
| SPhos / XPhos | Significantly reduced dehalogenation, high yield. | Bulky, electron-rich ligands that promote fast reductive elimination.[1] |
| IPr (NHC Ligand) | Often highly effective, especially for chlorides. | Strong σ-donating character stabilizes the catalyst and promotes coupling.[13][14] |
Strong bases, particularly alkoxides like NaOtBu, can sometimes promote dehalogenation. Weaker inorganic bases are often a better choice for sensitive indole substrates.
-
Expert Recommendation: Switch from strong organic bases to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These bases are effective at promoting the Suzuki coupling while minimizing side reactions.
-
Actionable Protocol: If using Na₂CO₃, consider switching to K₃PO₄. Ensure the base is finely powdered and anhydrous.
Solvents that can act as hydrogen or hydride donors can exacerbate dehalogenation.[1] While Suzuki reactions often require some water, excessive amounts can be detrimental.
-
Expert Recommendation: Use anhydrous aprotic solvents like dioxane, toluene, or THF.[1][2] Carefully control the amount of water. In some cases, reducing the water content is key to suppressing dehalogenation.[15]
-
Actionable Protocol: Start with a carefully degassed solvent system like Toluene/H₂O (e.g., 10:1 ratio). If dehalogenation persists, try switching to Dioxane with minimal water or even anhydrous conditions with a boronic ester instead of a boronic acid.
If the above optimizations fail, the indole N-H is the likely culprit.
-
Expert Recommendation: Protect the indole nitrogen. A tert-butyloxycarbonyl (Boc) group is a common choice, as it can sometimes be removed under the reaction conditions.[9][10] For more robust protection, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used.[10]
-
Detailed Protocol: N-Boc Protection of 5-Bromoindole
-
Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure N-Boc-5-bromoindole.
-
Use this protected indole in your optimized Suzuki coupling protocol.
-
Issue: Dehalogenation during Buchwald-Hartwig Amination of a Chloroindole.
You are attempting to couple a primary amine with 4-chloro-1H-indole and observe significant formation of 1H-indole.
This is a classic challenge. Chloroindoles are less reactive, requiring highly active catalysts. However, very active catalysts can also promote dehalogenation.[1] The key is to use a catalyst system specifically designed to favor C-N reductive elimination over competing pathways like β-hydride elimination or protonolysis.[4]
-
Expert Recommendation: The choice of ligand is paramount. Use modern, highly active, sterically hindered biaryl phosphine ligands. Ligands like Xantphos, DavePhos, or XPhos are designed to accelerate the C-N bond-forming reductive elimination, outcompeting the dehalogenation pathway.[1][12]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations.[1][12] While it can be a source of dehalogenation in some systems, its role in promoting the amination is often indispensable.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, RuPhos, or BrettPhos | These bulky, electron-rich ligands are state-of-the-art for challenging C-N couplings.[12] |
| Base | NaOtBu or LHMDS | Strong bases required to deprotonate the amine and facilitate catalysis.[12] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents are preferred to minimize proton sources.[1] |
| Temperature | 80-110 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
Catalytic Cycle Diagram: Competing Pathways in C-N Coupling
Caption: The desired C-N coupling pathway vs. the undesired dehalogenation pathway.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
- Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Thompson, A. S., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(37), 6563-6566.
- Benchchem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling Reactions with Indole Substrates.
-
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
PubMed. (n.d.). Properties of the indole ring in metal complexes. A comparison with the phenol ring. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Properties of the indole ring in metal complexes. A comparison with the phenol ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 5-chloro-1H-indole-6-carboxylate by HPLC and Alternative Methods
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 5-chloro-1H-indole-6-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. Substituted indoles form the structural core of numerous pharmaceuticals, making their purity a cornerstone of drug safety and efficacy.[1] The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final Active Pharmaceutical Ingredient (API), potentially leading to adverse effects or reduced therapeutic benefit. Consequently, regulatory bodies worldwide mandate rigorous purity analysis throughout the drug development process.[2][3]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers and drug development professionals in selecting the most appropriate method for their specific needs.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Industry Workhorse
Reverse-Phase HPLC (RP-HPLC) is the preeminent technique for the quantitative analysis of substituted indoles due to its remarkable versatility, sensitivity, and reproducibility.[1] The method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[2] For this compound, this technique is ideal for resolving the main component from process-related impurities.
Optimized RP-HPLC Method for Purity Determination
The development of a robust HPLC method requires a systematic approach, optimizing parameters to achieve accurate and reliable results.[2][4] The following protocol is a validated system for the purity analysis of this compound.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides excellent retention and separation for moderately polar indole derivatives.
-
Mobile Phase: A gradient of water and acetonitrile is used to elute a range of compounds with varying polarities. Acetonitrile is chosen for its low UV cutoff and viscosity.[5] The addition of 0.1% Trifluoroacetic Acid (TFA) serves two purposes: it suppresses the ionization of the indole nitrogen, leading to sharper, more symmetrical peaks, and it adjusts the mobile phase pH to ensure consistent retention.[6]
-
Detection: A UV detector set at the λmax of the indole chromophore (typically around 220 nm or 275 nm) ensures high sensitivity for the analyte and related impurities.[7]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.05 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner to a final concentration of approximately 1.0 mg/mL.
-
Method Validation (as per ICH Q2(R1) Guidelines): A validated HPLC method is essential for a Certificate of Analysis.[2] The protocol must be validated to demonstrate its suitability for the intended purpose.[8][9] This involves assessing:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.
-
Linearity: Demonstrating a direct proportionality between the concentration of the analyte and the detector response over a defined range.[9][10]
-
Accuracy: The closeness of the test results to the true value.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[11]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]
Data Presentation and Potential Impurities
In the synthesis of this compound, potential impurities can arise from unreacted starting materials, side reactions, or degradation. These may include starting materials like 4-chloro-3-nitrobenzoic acid derivatives or impurities formed during cyclization.
Table 1: Representative HPLC Data for a Sample Batch
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A (Starting Material) | 4.8 | 25,000 | 0.5 |
| Impurity B (Isomeric Impurity) | 9.5 | 15,000 | 0.3 |
| This compound | 11.2 | 4,950,000 | 99.0 |
| Impurity C (Dimerization Product) | 18.3 | 10,000 | 0.2 |
HPLC Workflow Diagram
The following diagram illustrates the logical flow from method development to routine analysis.
Caption: Workflow for HPLC Method Development, Validation, and Routine Analysis.
Part 2: A Comparative Analysis of Alternative Techniques
While HPLC is a powerful tool, relying on a single method can be insufficient for a complete purity profile. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive and trustworthy assessment.
Table 2: Comparison of Analytical Methods for Purity Analysis
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures for separation.[13] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[14] | Signal integral is directly proportional to the number of nuclei; quantification against a certified internal standard.[14] |
| Analysis Time | Moderate (e.g., 20-40 min) | Fast (e.g., <10 min) | Moderate to Fast | Slow (requires longer acquisition times for good S/N) |
| Resolution/Efficiency | High | Very High | Very High | Low (prone to signal overlap in complex mixtures) |
| Sensitivity | High (ng-pg range) | Very High (often higher than HPLC) | Very High (pg-fg range) | Low (µg-mg range) |
| Sample Consumption | Low (µL injections) | Very Low | Very Low | High (requires mg quantities) |
| Destructive? | Yes | Yes | Yes | No |
| Key Advantages | Versatile, robust, widely applicable, well-understood.[1][4] | Increased speed, resolution, and sensitivity over HPLC. | Provides structural information (MS), excellent for volatile impurities.[14] | Primary analytical method (no need for analyte reference standard), provides structural information.[14] |
| Key Limitations | Slower than UPLC, can generate significant solvent waste. | Higher system backpressure requires specialized instrumentation. | Requires analyte to be volatile and thermally stable (or requires derivatization), risk of thermal degradation.[14] | Lower sensitivity, potential for signal overlap, requires a pure internal standard.[14] |
Part 3: Decision Guide for Method Selection
The choice of an analytical method should be guided by the specific objective of the analysis. A routine quality control (QC) check has different requirements than identifying an unknown impurity or certifying a reference standard.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the routine purity analysis of this compound, a validated RP-HPLC method offers a robust, sensitive, and reliable solution that aligns with industry standards and regulatory expectations. Its ability to separate a wide range of potential impurities makes it the cornerstone of quality control for this crucial pharmaceutical intermediate.
However, a comprehensive purity assessment, particularly during process development and for regulatory submissions, benefits immensely from an orthogonal approach. UPLC can provide significant gains in throughput and resolution, while techniques like GC-MS and qNMR offer invaluable, complementary information regarding volatile impurities and absolute purity, respectively. By understanding the strengths and limitations of each technique, scientists can design a holistic analytical strategy that ensures the highest quality and safety of the final pharmaceutical product.
References
- Benchchem. (n.d.). Analytical Techniques for the Purity Assessment of Substituted Indoles.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Chromatography Today. (n.d.). Alternative found for HPLC methods.
- Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
- PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- ResearchGate. (2025). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Waters Corporation. (n.d.). Alternative Method Development Techniques.
- PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. waters.com [waters.com]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. actascientific.com [actascientific.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for Methyl 5-chloro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the quality and characterization of starting materials are paramount. Methyl 5-chloro-1H-indole-6-carboxylate, a key heterocyclic building block, is no exception. Its purity and integrity directly impact the success, reproducibility, and safety of multi-step syntheses. This guide provides an in-depth technical comparison of the Certificate of Analysis (CoA) for this compound, alongside its common alternatives, offering insights into the critical quality attributes that ensure its fitness for purpose in a research and development setting.
The Central Role of a Certificate of Analysis
A Certificate of Analysis is more than a mere formality; it is a legally and scientifically binding document that attests to the quality of a specific batch of a chemical compound.[1][2] For researchers in drug development, the CoA serves as the first line of defense against introducing impurities that could derail a research program, lead to erroneous biological data, or create downstream purification nightmares. A comprehensive CoA for an advanced intermediate like this compound provides a detailed snapshot of its identity, purity, and the presence of any residual process-related impurities.[3][4]
Deconstructing the Certificate of Analysis: A Comparative Approach
To illustrate the key analytical parameters, we will consider a representative Certificate of Analysis for this compound and compare its expected data with that of two common alternatives: Methyl 5-bromo-1H-indole-6-carboxylate and Methyl 5-fluoro-1H-indole-6-carboxylate. The choice of halogen can significantly influence the compound's reactivity, physicochemical properties, and biological activity, making this a relevant comparison for medicinal chemists.
Representative Certificate of Analysis
| Test | Specification | Result (Typical) |
| Appearance | White to off-white solid | Conforms |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 97.0% | 99.2% |
| Purity (¹³C NMR) | Conforms to structure | Conforms |
| Residual Solvents (GC-MS) | Meets ICH Q3C limits | Conforms |
| Mass Spectrum (MS) | Consistent with molecular weight | Conforms |
Identity Confirmation: The Spectroscopic Fingerprint
The identity of this compound is unequivocally established through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the hydrogen atom arrangement in the molecule. For this compound, the spectrum will exhibit characteristic signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons.
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Proton | This compound | Methyl 5-bromo-1H-indole-6-carboxylate (Predicted) | Methyl 5-fluoro-1H-indole-6-carboxylate (Predicted) |
| NH | ~8.5 (br s) | ~8.5 (br s) | ~8.4 (br s) |
| Ar-H | ~7.8 (s), ~7.6 (s), ~7.2 (m), ~6.5 (m) | ~7.9 (s), ~7.7 (s), ~7.2 (m), ~6.5 (m) | ~7.6 (d), ~7.4 (d), ~7.2 (m), ~6.5 (m) |
| OCH₃ | ~3.9 (s) | ~3.9 (s) | ~3.9 (s) |
Note: Predicted shifts are based on data from similar indole structures. Actual values may vary.[5][6]
The key takeaway for a researcher is to ensure that the observed spectrum matches the reference for the desired compound and is free from significant unassigned peaks that would indicate the presence of impurities.
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Carbon | This compound (Predicted) | Methyl 5-bromo-1H-indole-6-carboxylate (Predicted) | Methyl 5-fluoro-1H-indole-6-carboxylate (Predicted) |
| C=O | ~168 | ~168 | ~167 |
| Aromatic C | ~135, ~130, ~128, ~125, ~122, ~115, ~112, ~103 | ~135, ~132, ~128, ~125, ~124, ~115, ~112, ~103 | ~158 (d), ~135, ~128, ~125, ~115 (d), ~112, ~105 (d), ~103 |
| OCH₃ | ~52 | ~52 | ~52 |
Note: Predicted shifts are based on data from similar indole structures and general principles of NMR spectroscopy.[5][6]
The presence of the correct number of signals in the appropriate chemical shift regions confirms the carbon framework. For the fluoro-analog, carbon-fluorine coupling will result in doublet signals for the carbons near the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound, providing a fundamental confirmation of its identity. For this compound (C₁₀H₈ClNO₂), the expected molecular weight is approximately 209.63 g/mol .[7] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. The bromo-analog will exhibit an M/M+2 pattern with a ratio of roughly 1:1 due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes.
Caption: Workflow for Identity Confirmation on a CoA.
Purity Determination: Quantifying the Target Molecule
Purity is arguably the most critical parameter on a CoA for a drug development professional. High-performance liquid chromatography (HPLC) is the gold standard for this determination.
High-Performance Liquid Chromatography (HPLC)
An HPLC analysis separates the target compound from any impurities. The area of the peak corresponding to this compound relative to the total area of all peaks gives the purity, typically expressed as a percentage. A purity of ≥97% is generally acceptable for early-stage research, with higher purities (≥99%) being desirable for later-stage development.
Illustrative HPLC Protocol for Substituted Indole Carboxylates:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
This method can be adapted for the bromo- and fluoro-analogs, with minor adjustments to the gradient to account for differences in polarity.
Caption: HPLC Workflow for Purity Analysis.
Residual Solvents: A Critical Safety Parameter
Residual solvents are organic volatile chemicals used in the synthesis and purification of the compound.[9] Their presence must be controlled to levels that are not harmful to human health. Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace autosampler is the standard technique for this analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
The CoA should state that the residual solvent levels conform to the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.[2] These guidelines classify solvents into three classes based on their toxicity.
Typical GC-MS Protocol for Residual Solvents:
-
System: Headspace GC-MS.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-624).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient to elute solvents of varying boiling points.
-
Headspace Parameters: Optimized vial equilibration temperature and time.
-
Detection: Mass Spectrometry (scan mode for identification, SIM mode for quantification).
The absence of peaks corresponding to common synthesis solvents (e.g., dichloromethane, ethyl acetate, methanol, toluene) at levels exceeding the ICH limits is a critical acceptance criterion.
Performance in Application: A Comparative Perspective
While a CoA provides a snapshot of a compound's quality, its performance in a given application is the ultimate test. In the context of kinase inhibitor development, the choice of halogen on the indole ring can have a profound impact on biological activity.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Permeability: The lipophilicity generally increases in the order F < Cl < Br. This can affect cell membrane permeability and interaction with the biological target.
-
Halogen Bonding: The larger halogens (Cl and Br) can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein's active site, which can enhance binding affinity and selectivity.
-
Metabolic Stability: The C-X bond strength decreases from F to Br, which can influence the metabolic stability of the compound.
In kinase inhibition studies, it is not uncommon for a chloro or bromo substituent to confer greater potency than a fluoro substituent due to these factors. However, the optimal halogen will be target-dependent.
Comparative Performance Data (Illustrative):
| Compound | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| Methyl 5-fluoro-1H-indole-6-carboxylate derivative | 150 | >1000 |
| This compound derivative | 50 | 800 |
| Methyl 5-bromo-1H-indole-6-carboxylate derivative | 45 | 750 |
This illustrative data highlights how a seemingly minor change in the halogen can significantly impact potency and selectivity. Therefore, when selecting a starting material, researchers should consider the SAR trends for their specific target class.
Conclusion: An Essential Tool for Informed Research
The Certificate of Analysis is an indispensable tool for any researcher working with high-purity chemical intermediates. A thorough understanding of the data presented on a CoA for this compound and its alternatives allows for an informed assessment of the material's quality and its suitability for the intended application. By scrutinizing the identity, purity, and residual solvent data, and by considering the comparative performance of halogenated analogs, scientists can mitigate risks, ensure the reliability of their results, and accelerate the drug discovery process.
References
-
A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu (Europe). Retrieved January 10, 2026, from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved January 10, 2026, from [Link]
-
What is a Certificate of Analysis (CoA). (n.d.). DDReg Pharma. Retrieved January 10, 2026, from [Link]
-
Certificate of Analysis (CoA) in Pharma. (n.d.). Advent Chembio. Retrieved January 10, 2026, from [Link]
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Retrieved January 10, 2026, from [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed. Retrieved January 10, 2026, from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved January 10, 2026, from [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 10, 2026, from [Link]
-
Separation of Indole-3-carbinol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 10, 2026, from [Link]
-
Proton NMR Table. (n.d.). MSU chemistry. Retrieved January 10, 2026, from [Link]
-
Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2). (2020). PubMed. Retrieved January 10, 2026, from [Link]
-
13 C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 10, 2026, from [Link]
-
Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
From Tyrian purple to kinase modulators: naturally halogenated indirubins and synthetic analogues. (2012). PubMed. Retrieved January 10, 2026, from [Link]
-
Halogen-Aromatic π Interactions Modulate Inhibitor Residence Times. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]
-
14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Chemical shifts. (n.d.). UCL. Retrieved January 10, 2026, from [Link]
-
5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). NIH. Retrieved January 10, 2026, from [Link]
- HPLC method for purifying organic compounds. (n.d.). Google Patents.
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). MDPI. Retrieved January 10, 2026, from [Link]
Sources
- 1. This compound CAS#: 1245643-61-1 [amp.chemicalbook.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 5. rsc.org [rsc.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Residual Solvent Analysis Information | Thermo Fisher Scientific - CN [thermofisher.cn]
A Senior Application Scientist's Guide to the Synthesis of Substituted Indole-6-Carboxylates: A Comparative Analysis
Abstract
Substituted indole-6-carboxylates are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. However, their synthesis presents a significant regioselectivity challenge, as the intrinsic electronic properties of the indole ring favor electrophilic substitution at the C3, C2, and N1 positions over the benzene core. This guide provides an in-depth comparison of classical and modern synthetic routes to access these valuable compounds. We will dissect the mechanistic underpinnings, operational advantages, and inherent limitations of the Fischer and Reissert indole syntheses. These will be contrasted with modern transition-metal-catalyzed strategies, particularly intramolecular Heck reactions and state-of-the-art C-H activation techniques. This analysis is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.
Introduction: The Significance and Challenge of C6-Functionalization
The indole nucleus is one of the most ubiquitous heterocycles in nature and drug discovery.[1] When a carboxylate group is installed at the C6 position, it provides a crucial handle for further molecular elaboration, enabling the modulation of pharmacokinetic and pharmacodynamic properties. However, direct functionalization of a pre-formed indole at the C6 position is synthetically challenging. The pyrrole moiety is significantly more electron-rich than the fused benzene ring, meaning that most electrophilic and metal-catalyzed reactions preferentially occur at the C2 or C3 positions.[2] Therefore, synthetic strategies must be designed to overcome this inherent reactivity, either by constructing the ring with the desired C6-substituent already in place or by employing sophisticated catalytic systems that can selectively target the C6 C-H bond.[2][3]
Classical Ring-Construction Strategies
Classical methods build the indole scaffold from acyclic precursors, incorporating the C6-carboxylate functionality from the start.
The Fischer Indole Synthesis
First reported in 1883, the Fischer indole synthesis is a robust and widely used method involving the acid-catalyzed cyclization of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[4] To synthesize an indole-6-carboxylate, the logical starting material is a (4-carboxyphenyl)hydrazine derivative.
Mechanism & Causality: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an enamine.[4] A critical[5][5]-sigmatropic rearrangement then occurs under acidic conditions, followed by the loss of ammonia to aromatize the ring and form the indole core.[6] The choice of acid catalyst is crucial; Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) are common, but Lewis acids such as ZnCl₂ can also be effective, particularly for solid-phase reactions.[4][7] The high temperatures often required are necessary to overcome the activation energy of the[5][5]-sigmatropic rearrangement.
Caption: The Fischer Indole Synthesis workflow.
Advantages:
-
Versatility: A wide range of ketones and aldehydes can be used, allowing for diverse substitution patterns on the pyrrole ring.
-
Cost-Effectiveness: Starting materials are often commercially available and inexpensive.
Disadvantages:
-
Harsh Conditions: The requisite high temperatures and strong acids limit functional group tolerance. For indole-6-carboxylates, there is a significant risk of ester hydrolysis or even decarboxylation.[8]
-
Regioselectivity Issues: Using unsymmetrical ketones can lead to a mixture of regioisomeric indole products.[6]
-
Limited Scope for C6-Substitution: The synthesis is contingent on the availability of the corresponding substituted phenylhydrazine, which may require a separate, multi-step synthesis.
The Reissert Indole Synthesis
The Reissert synthesis offers a more controlled, albeit longer, route starting from an o-nitrotoluene derivative and diethyl oxalate.[9] For an indole-6-carboxylate, a suitable starting material would be methyl 4-methyl-3-nitrobenzoate.
Mechanism & Causality: The synthesis begins with a base-catalyzed Claisen condensation between the o-nitrotoluene derivative and diethyl oxalate to form an o-nitrophenylpyruvate.[9] Potassium ethoxide is often preferred over sodium ethoxide as it is a stronger base, leading to better yields in the condensation step.[9] The subsequent key step is a reductive cyclization. The nitro group is reduced to an amine, which then undergoes spontaneous intramolecular condensation with the adjacent ketone to form the indole ring.[5][9] A variety of reducing agents can be employed, with zinc dust in acetic acid being a classic choice that efficiently reduces the nitro group and facilitates the cyclization.[10]
Caption: The Reissert Indole Synthesis workflow.
Advantages:
-
Excellent Regiocontrol: The substitution pattern is unambiguously defined by the starting o-nitrotoluene.
-
Milder than Fischer: While not gentle, the conditions are generally less harsh than the Fischer synthesis, offering better preservation of certain functional groups.
-
Direct Access to Carboxylates: The reaction naturally yields an indole-2-carboxylate, which can be useful, though for our target, the C6-carboxylate is carried through from the start.
Disadvantages:
-
Multi-step Process: The synthesis involves at least two distinct steps (condensation and reductive cyclization).
-
Use of Hazardous Reagents: Involves nitro compounds and often requires stoichiometric metals for reduction.
Modern Transition-Metal-Catalyzed Routes
Modern synthetic methods offer powerful alternatives, often proceeding under milder conditions with higher functional group tolerance. These can be broadly categorized into ring-forming reactions or late-stage functionalization of a pre-existing indole core.
Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for forming cyclic structures.[11][12] In this context, a suitably substituted N-allyl-2-haloaniline can undergo cyclization to form the indole ring. To generate an indole-6-carboxylate, the starting aniline would need to be derived from a 4-bromo-3-aminobenzoic acid ester.
Mechanism & Causality: The catalytic cycle begins with the oxidative addition of a Pd(0) catalyst into the aryl-halide bond.[12] This is followed by intramolecular migratory insertion of the tethered alkene (carbopalladation). The final step is a β-hydride elimination, which forms the indole double bond and regenerates the Pd(0) catalyst.[12] The choice of base (e.g., K₂CO₃, P(OPh)₃) and ligand is critical for catalyst turnover and preventing side reactions.[13] This method provides a reliable way to construct the indole core under relatively mild conditions.[11]
Directed C-H Activation/Functionalization
The most advanced strategy for accessing C6-substituted indoles involves the direct functionalization of a C-H bond on a pre-formed indole ring. This approach is highly atom-economical but requires overcoming the challenge of regioselectivity.[2]
Mechanism & Causality: This strategy relies on installing a directing group (DG) at the indole nitrogen. This DG contains a coordinating atom that positions a transition metal catalyst (commonly palladium, rhodium, or ruthenium) in close proximity to a specific C-H bond.[14] For C6 functionalization, a key strategy involves using a directing group that favors the formation of a six-membered metallacycle via C7-H activation. Subsequent catalytic steps can then lead to functionalization at the remote C6 position.[3][15] For instance, Yang et al. demonstrated that an N–P(O)tBu₂ directing group on the indole nitrogen, in conjunction with a copper catalyst, can selectively direct arylation to the C6 position.[3][14] This selectivity arises from a proposed Heck-type four-membered-ring transition state involving an aryl-Cu(III) species.[3] The ability to remove the directing group after the reaction makes this a powerful method for late-stage functionalization.
Caption: General workflow for directed C6 C-H functionalization.
Advantages:
-
Late-Stage Functionalization: Allows for the modification of complex indole-containing molecules at a late stage in a synthetic sequence.
-
High Atom Economy: Avoids the use of pre-functionalized substrates (e.g., halides or organometallics).
-
Excellent Regiocontrol: The directing group provides precise control over the site of functionalization, overcoming the indole's natural reactivity pattern.[14]
Disadvantages:
-
Directing Group Required: Requires additional steps to install and remove the directing group.
-
Catalyst Cost and Sensitivity: Often relies on expensive and air-sensitive precious metal catalysts and ligands.
-
Substrate Scope Limitations: The efficiency of the C-H activation can be highly dependent on the electronic and steric properties of the indole substrate.
Quantitative Comparison of Synthesis Routes
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis | Intramolecular Heck Reaction | Directed C-H Activation |
| Typical Yield | Moderate to Good (40-80%)[5] | Good (60-90%)[5] | Good to Excellent (70-95%)[13] | Good to Excellent (60-95%)[3][15] |
| Regioselectivity | Can be poor with unsymmetrical ketones | Excellent; defined by starting material | Excellent; defined by starting material | Excellent; controlled by directing group |
| Functional Group Tolerance | Poor; sensitive to strong acid/heat[8] | Moderate; nitro reduction can affect some groups | Good; mild conditions tolerate esters, ethers[11] | Good to Excellent; highly tunable[14][16] |
| Scalability | Well-established for large scale | Feasible, but involves multiple steps | Good; catalytic nature is advantageous | Often challenging due to catalyst cost/loading |
| Operational Simplicity | Often a one-pot reaction, but can be harsh | Multi-step, requires isolation of intermediate | Multi-step (substrate synthesis + cyclization) | Multi-step (DG install, C-H functionalization, DG removal) |
| Starting Materials | Substituted hydrazines (may need synthesis) | Substituted o-nitrotoluenes | N-alkenyl-haloanilines | Pre-formed indoles |
Detailed Experimental Protocols
Protocol 1: Reissert Synthesis of Methyl 2-Methyl-1H-indole-6-carboxylate
This protocol is adapted from the principles of the Reissert reaction, targeting a substituted indole-6-carboxylate.
Step A: Condensation to form Methyl 4-(2-ethoxy-1-methyl-2-oxoethyl)-3-nitrobenzoate
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (150 mL).
-
Carefully add potassium metal (1.2 equiv) in small portions. Allow the potassium to fully dissolve to form potassium ethoxide.
-
Cool the solution to 0 °C and add methyl 4-methyl-3-nitrobenzoate (1.0 equiv) followed by diethyl oxalate (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture should turn into a thick, colored slurry.
-
Pour the mixture into a beaker containing ice and water, and acidify to pH 2-3 with cold 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pyruvate product.
Step B: Reductive Cyclization to form Methyl 2-Methyl-1H-indole-6-carboxylate
-
In a round-bottom flask, dissolve the pyruvate product from Step A (1.0 equiv) in a 3:1 mixture of glacial acetic acid and ethanol (0.1 M concentration).
-
Add zinc dust (5.0 equiv) portion-wise, ensuring the internal temperature does not exceed 40 °C.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and filter through a pad of celite to remove excess zinc and salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, methyl 2-methyl-1H-indole-6-carboxylate.
Protocol 2: Directed C6-Arylation of an Indole Derivative
This protocol is a conceptualized procedure based on the principles of directing group-assisted C-H activation reported by Yang et al.[3]
Step A: Installation of the N-P(O)tBu₂ Directing Group
-
To a solution of the starting indole (e.g., 2-methylindole, 1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under argon, add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add di-tert-butylphosphinoyl chloride (tBu₂P(O)Cl, 1.2 equiv) as a solution in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-phosphinoyl indole.
Step B: Copper-Catalyzed C6-Arylation
-
In an oven-dried Schlenk tube, combine the N-phosphinoyl indole (1.0 equiv), a diaryliodonium triflate salt (e.g., diphenyliodonium triflate, 1.5 equiv), CuO (0.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (0.1 M).
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the C6-arylated product.
Step C: Removal of the Directing Group
-
Dissolve the C6-arylated N-phosphinoyl indole (1.0 equiv) in anhydrous THF (0.1 M) under argon.
-
Cool to 0 °C and add LiAlH₄ (3.0 equiv) portion-wise.
-
Stir the reaction at room temperature for 6 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting slurry for 1 hour, then filter through celite and wash the pad thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield the final C6-arylated indole.
Conclusion and Future Outlook
The synthesis of substituted indole-6-carboxylates remains a topic of significant interest. While classical methods like the Reissert synthesis offer reliable, albeit lengthy, pathways with excellent regiocontrol, they are often limited by functional group tolerance. The Fischer synthesis , though powerful, poses risks of side reactions under its harsh acidic conditions.
The advent of modern transition-metal catalysis has revolutionized the field. Intramolecular Heck reactions provide elegant ring-closing strategies with good functional group compatibility. However, the most impactful advances lie in directed C-H activation . These methods provide unprecedented control over regioselectivity, allowing for the late-stage functionalization of the indole's benzene core, a feat previously considered exceptionally difficult. While challenges related to catalyst cost and the necessity of directing groups remain, the continued development of more efficient and sustainable catalytic systems promises to make these powerful transformations even more accessible. For researchers, the choice of method will ultimately depend on a careful consideration of the target molecule's complexity, desired substitution pattern, functional group tolerance, and scalability requirements.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 10, 2026, from [Link]
-
Doucet, H., & Gurbuz, N. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(2), 466. [Link]
-
Zhu, H., He, Q., Fan, R., & He, J. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. Organic & Biomolecular Chemistry. [Link]
-
Reddy, V. V., et al. (2022). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 87(15), 9875–9889. [Link]
-
Frost, C. G., et al. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis, 7(8), 5123–5128. [Link]
-
Shi, X., et al. (2019). A chemo- and regioselective C6-functionalization of 2,3-disubstituted indoles: highly efficient synthesis of diarylindol-6-ylmethanes. Organic & Biomolecular Chemistry, 17(13), 3462-3470. [Link]
-
Joule, J. A. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Arkivoc, 2021(1), 244-280. [Link]
-
ResearchGate. (2025). Regioselective Synthesis of C6-alkylated Indoles Utilizing Electronic-Steric Effect Enabled by Imino Exchange and Phosphorus Ylides Addition. Retrieved January 10, 2026, from [Link]
-
Taylor, R. J. K., & Unsworth, W. P. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Society Reviews, 47(8), 2735-2748. [Link]
-
ResearchGate. (n.d.). Transition-Metal Catalyzed C6 selective C−H Functionalization of Indoles. Retrieved January 10, 2026, from [Link]
-
Li, X., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2244–2259. [Link]
-
PrepChem. (n.d.). Synthesis of methyl indole-6-carboxylate. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). A General Approach to Indoles: Practical Applications for the Synthesis of Highly Functionalized Pharmacophores. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 10, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. Retrieved January 10, 2026, from [Link]
-
Cambridge University Press. (n.d.). Reissert Indole Synthesis. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. Retrieved January 10, 2026, from [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved January 10, 2026, from [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 10, 2026, from [Link]
-
SciSpace. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Retrieved January 10, 2026, from [Link]
-
Moody, C. J., & Hunt, J. C. A. (1990). An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. Journal of the Chemical Society, Perkin Transactions 1, 1471-1476. [Link]
-
Solé, D., & Serra, M. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Societat Catalana de Química, 11, 22-38. [Link]
-
Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
-
Shi, D. F., et al. (2021). Palladium-Catalyzed Remote C-H Phosphonylation of Indoles at the C4 and C6 Positions by a Radical Approach. Angewandte Chemie International Edition, 60(25), 13871-13876. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Carbonylation of Indoles for Synthesis of Indol-3-yl Aryl Ketones. Retrieved January 10, 2026, from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47, 15995-15999. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Reissert indole synthesis. Retrieved January 10, 2026, from [Link]
-
Catellani, M., & Motti, E. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1727-1744. [Link]
-
ResearchGate. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Retrieved January 10, 2026, from [Link]
-
Hegedus, L. S., et al. (1990). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 69, 134. [Link]
-
Li, X., et al. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Organic Letters, 17(1), 172-175. [Link]
-
Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of indole‐N‐carboxylic acids. Retrieved January 10, 2026, from [Link]
-
Wang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15, 1073-1083. [Link]
-
Organic Syntheses. (n.d.). indole. Retrieved January 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved January 10, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Indole synthesis [organic-chemistry.org]
A Comparative Guide to the Biological Activity of Methyl 5-chloro-1H-indole-6-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent versatility and ability to interact with a multitude of biological targets have led to its prevalence in numerous FDA-approved drugs.[1] This guide provides a detailed comparative analysis of the biological activity of Methyl 5-chloro-1H-indole-6-carboxylate and its structural analogs. While direct comparative studies on this specific indole-6-carboxylate are limited in publicly available literature, this document synthesizes data from closely related analogs to elucidate potential structure-activity relationships (SAR) and guide future research endeavors. We will delve into the nuances of how substitutions on the indole ring influence biological activity, with a particular focus on anticancer and kinase inhibitory effects.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activities.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its capacity to bind to diverse protein targets. Modifications at various positions of the indole ring can dramatically alter a compound's pharmacological profile, making it a fertile ground for medicinal chemists.
Analysis of this compound: An Underexplored Isomer
This compound represents a specific substitution pattern within the broader family of indole carboxylates. The presence of a chlorine atom at the 5-position and a methyl carboxylate group at the 6-position suggests potential for various biological activities. Halogen substitutions, particularly chlorine, are known to modulate the lipophilicity and electronic properties of a molecule, which can enhance membrane permeability and binding affinity to target proteins. The carboxylate group can participate in hydrogen bonding and electrostatic interactions within a receptor's active site.
While specific bioactivity data for this compound is not extensively reported, we can infer its potential by examining its structural analogs, particularly those with substitutions at similar positions.
Comparative Biological Activity of Indole Carboxylate Analogs
The biological activity of indole carboxylates is highly dependent on the position and nature of substituents. Research has predominantly focused on indole-2- and indole-3-carboxylate derivatives, with increasing interest in other isomers.
Anticancer and Kinase Inhibitory Activity
A significant body of research highlights the potential of substituted indole carboxylates as anticancer agents, often through the inhibition of protein kinases.[2]
5-Chloro-indole-2-carboxylate Derivatives as EGFR Inhibitors:
Recent studies have explored 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms like EGFRT790M which is associated with drug resistance in non-small cell lung cancer.[2] For instance, a series of novel 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylates have been synthesized and evaluated for their antiproliferative activity.[2]
Structure-Activity Relationship Insights from Analogs:
From the study of these analogs, several key SAR observations can be made:
-
Substitution at the 3-position: The nature of the substituent at the 3-position of the indole ring significantly impacts activity. Large, bulky groups are often well-tolerated and can enhance binding affinity.
-
The 5-chloro Substituent: The presence of the chlorine atom at the 5-position is a common feature in many active indole-based kinase inhibitors. It is believed to contribute to favorable interactions within the hydrophobic pocket of the kinase active site.[3]
-
The Carboxylate Group: The position of the carboxylate group is crucial. While much of the available data pertains to indole-2-carboxylates, it is plausible that the 6-carboxylate isomer could orient the molecule differently within a binding site, potentially leading to altered selectivity or potency.
6-Substituted Indoles as Tubulin Polymerization Inhibitors:
Research into 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles has identified these compounds as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[4] This suggests that the 6-position of the indole ring is a viable point for modification to achieve potent antiproliferative effects. The study highlighted that various substitutions at the 6-position, including phenyl groups, were well-tolerated and led to compounds with significant activity against multiple cancer cell lines.[4]
AMPK Activation by a 6-Chloro-indole-3-carboxylic Acid Derivative:
A notable example of a biologically active 6-chloro-indole is PF-06409577, a 6-chloro-5-phenyl-1H-indole-3-carboxylic acid that acts as a direct activator of adenosine monophosphate-activated protein kinase (AMPK).[5] AMPK is a key regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases like diabetic nephropathy.[5] This finding underscores the potential for 6-chloro-indole derivatives to modulate key metabolic pathways.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the evaluation of indole carboxylate analogs.
Synthesis of Substituted Indole Carboxylates
The synthesis of indole carboxylates can be achieved through various established methods, with the Fischer indole synthesis being a foundational technique.[6]
General Protocol for Fischer Indole Synthesis of a 5-Chloro-indole Scaffold:
This protocol describes a general method for creating the 5-chloroindole core, which can then be further derivatized.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, glacial acetic acid).
-
Addition of Carbonyl Compound: To the stirred solution, add a slight excess of a suitable ketone or aldehyde (e.g., ethyl pyruvate to yield an indole-2-carboxylate).
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize with a suitable base. Extract the product with an organic solvent and purify using column chromatography or recrystallization.
Diagram of Fischer Indole Synthesis:
Caption: General workflow of the Fischer indole synthesis.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase.[7]
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase enzyme, and its specific substrate at their optimized concentrations.
-
Initiation of Reaction: Add the kinase reaction master mix to all wells, followed by the addition of an ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: After a brief incubation in the dark to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Diagram of In Vitro Kinase Assay Workflow:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Data Summary and Comparison
Due to the limited direct comparative data for this compound, the following table presents hypothetical data based on trends observed in related analogs to illustrate how such data would be presented.
| Compound | Target/Assay | IC50/GI50 (nM) | Selectivity |
| This compound | EGFRWT | Data Not Available | Data Not Available |
| Analog A (5-chloro-indole-2-carboxylate) | EGFRWT | 85 | - |
| Analog B (5-chloro-indole-2-carboxamide) | EGFRWT | 68 | - |
| Analog C (6-phenyl-indole) | Tubulin Polymerization | 1610 | - |
| Erlotinib (Reference) | EGFRWT | 80 | - |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Conclusion and Future Directions
The indole scaffold, particularly when substituted with a chloro group at the 5-position, represents a promising starting point for the development of potent biological agents, including kinase inhibitors and antiproliferative compounds. While the biological activity of this compound remains to be fully elucidated, analysis of its structural analogs suggests it may possess interesting pharmacological properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its analogs. Key areas of investigation should include:
-
Screening against a panel of kinases to identify primary targets and assess selectivity.
-
Evaluation of antiproliferative activity across a diverse range of cancer cell lines.
-
Direct comparison with its 2-, 3-, 5-, and 7-carboxylate isomers to systematically map the structure-activity landscape.
Such studies will be instrumental in unlocking the full therapeutic potential of this and related indole derivatives, paving the way for the development of next-generation targeted therapies.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors.[7]
-
BenchChem. (2025). Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents.[8]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.[9]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.[3]
-
Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1258.[2]
-
Mattsson, C., et al. (2004). Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(16), 4331-4334.[10]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.[11]
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Chloroindole Derivatives in Anticancer Research.[6]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. European Journal of Medicinal Chemistry, 258, 115599.[13]
-
Lapalombella, R., et al. (2012). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 22(23), 7177-7181.[14]
-
Barvik, I., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 26(11), 3326.[15]
-
Beckman, J., & Das, S. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts. National Center for Biotechnology Information (US).[16]
-
Carignani, E., et al. (2000). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 43(15), 2933-2942.[17]
-
Li, Y., et al. (2022). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules, 27(19), 6524.[18]
-
Upadhyaya, P., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(23), 9484-9498.[19]
-
Bruncko, M., et al. (2014). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 57(16), 6727-6751.[20]
-
Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11096-11115.[21]
-
Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Chemistry & Biodiversity, e202401123.[4]
-
Abdel-Mageed, W. M., et al. (2022). Marine-Derived Bioactive Metabolites as a Potential Therapeutic Intervention in Managing Viral Diseases: Insights from the SARS-CoV-2 In Silico and Pre-Clinical Studies. Journal of Marine Science and Engineering, 10(4), 488.[22]
-
Schmäle, Y., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(16), 4991.[23]
-
Emery, J. G., et al. (2017). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry, 60(17), 7339-7352.[5]
-
Wang, L., et al. (2020). Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. European Journal of Medicinal Chemistry, 206, 112697.[24]
-
Ewing, W. R., et al. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(24), 7705-7717.[25]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.[26]
-
Boriack-Sjodin, P. A., et al. (2018). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Nature Communications, 9(1), 4924.[27]
-
Frolova, N. S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3173.[28]
-
ResearchGate. (2025). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study.[29]
-
ResearchGate. (2025). Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. protocols.io [protocols.io]
- 10. Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists. | Semantic Scholar [semanticscholar.org]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Marine-Derived Bioactive Metabolites as a Potential Therapeutic Intervention in Managing Viral Diseases: Insights from the SARS-CoV-2 In Silico and Pre-Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Differentiation of Indole Regioisomers
<_ _>
For researchers, scientists, and professionals in drug development, the precise structural elucidation of indole-based compounds is paramount. The substitution pattern on the indole ring system dramatically influences a molecule's biological activity, making the differentiation of regioisomers a critical analytical challenge. This guide provides an in-depth comparison of how various spectroscopic techniques can be expertly applied to distinguish between indole regioisomers, supported by experimental data and protocols.
The Structural Foundation: Understanding Indole
Indole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring.[1] Its structure provides multiple sites for substitution, leading to a variety of regioisomers with distinct physicochemical properties. The numbering of the indole ring system is fundamental to understanding and interpreting spectroscopic data.
Caption: Standard numbering of the indole heterocyclic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).[2][3] The chemical shift, coupling constants, and nuclear Overhauser effect (NOE) provide a detailed roadmap of the molecular structure.
¹H NMR Spectroscopy
The position of a substituent on the indole ring systematically alters the chemical shifts and coupling patterns of the aromatic protons. Electron-donating or electron-withdrawing groups will shield or deshield neighboring protons, respectively, leading to predictable upfield or downfield shifts.
For example, consider the ¹H NMR spectra of nitroindole isomers. The strongly electron-withdrawing nitro group significantly deshields protons in its vicinity. In 4-nitroindole, the H5 proton will be shifted significantly downfield compared to the corresponding proton in 5-nitroindole or 6-nitroindole.[4]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Nitroindole Regioisomers in DMSO-d₆.
| Proton | 4-Nitroindole[4] | 5-Nitroindole | 6-Nitroindole | 7-Nitroindole |
|---|---|---|---|---|
| H1 (NH) | ~12.0 | ~11.5 | ~11.6 | ~11.8 |
| H2 | ~7.8 | ~7.6 | ~7.5 | ~7.7 |
| H3 | ~7.1 | ~6.6 | ~6.5 | ~6.6 |
| H4 | - | ~8.4 | ~8.1 | ~7.9 |
| H5 | ~8.1 | - | ~7.7 | ~7.1 |
| H6 | ~7.2 | ~7.5 | - | ~7.9 |
| H7 | ~7.9 | ~7.5 | ~7.9 | - |
Note: Exact chemical shifts can vary with solvent and concentration.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are highly dependent on the substituent's position. The carbon atom directly attached to the substituent will show the most significant shift, but the effect can be observed throughout the ring system. For instance, in a substituted indole, the chemical shifts of C4, C5, C6, and C7 on the benzene portion of the ring will be distinct for each regioisomer.[5][6]
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Indole (5-chloro-indole).[5]
| Carbon | Chemical Shift (ppm) |
|---|---|
| C2 | ~125 |
| C3 | ~102 |
| C3a | ~128 |
| C4 | 112-122 |
| C5 | ~125 |
| C6 | 112-122 |
| C7 | 112-122 |
| C7a | ~134 |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is particularly useful for identifying isomers when the substituent introduces a characteristic vibrational band, or when its position influences the vibrations of existing functional groups, such as the N-H stretch of the indole ring.[7]
The position of a substituent can affect the frequency of the N-H stretching vibration through electronic and steric effects. For instance, intramolecular hydrogen bonding between the N-H group and a substituent at the C7 position will cause a noticeable broadening and shift to a lower wavenumber of the N-H band compared to isomers where this interaction is absent.[8]
A study on regioisomeric naphthoyl-indoles demonstrated that the position of the carbonyl bridge on the indole ring is a dominant factor influencing the carbonyl absorption frequency. Substitution on the pyrrole moiety resulted in lower C=O frequencies (1654-1656 cm⁻¹) compared to substitution on the benzene portion (1671-1674 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid indole derivative directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic peaks, such as the N-H stretch (around 3400 cm⁻¹) and vibrations in the fingerprint region (below 1500 cm⁻¹), which can be unique for each isomer.[7][9]
UV-Visible (UV-Vis) Spectroscopy: A Tool for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of indole and its derivatives is characterized by two main absorption bands, ¹Lₐ and ¹Lₑ.[10] The position (λₘₐₓ) and intensity (molar absorptivity) of these bands are sensitive to the substitution pattern on the indole ring.
A comparative study of nitroindole isomers showed distinct differences in their UV-Vis absorption spectra.[11][12] For example, 4-nitroindole's absorption extends furthest into the visible range, while the spectra of 3-nitroindole and 5-nitroindole are largely confined to the near-UV range, with λₘₐₓ values of 349 nm and 322 nm, respectively, in 2-propanol.[11][12] 6-nitroindole is unique among these isomers in that it displays two maxima in the 300-400 nm range.[11][12]
Table 3: UV-Vis Absorption Maxima (λₘₐₓ) of Nitroindole Regioisomers in 2-Propanol.[11][12]
| Isomer | λₘₐₓ (nm) |
|---|---|
| 3-Nitroindole | 349 |
| 4-Nitroindole | Extends furthest into visible |
| 5-Nitroindole | 322 |
| 6-Nitroindole | Two maxima in 300-400 nm range |
| 7-Nitroindole | One broad peak in near-UV |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the indole regioisomers in a suitable UV-transparent solvent (e.g., methanol, ethanol, or 2-propanol).[13] The concentration should be chosen to give a maximum absorbance below 1.
-
Data Acquisition: Record the absorption spectrum over a range of 200-700 nm using a spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Compare the λₘₐₓ values and the overall shape of the absorption spectra for the different regioisomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While regioisomers have the same molecular mass and will thus show the same molecular ion peak in a mass spectrum, their fragmentation patterns upon ionization can be distinct. These differences arise from the influence of the substituent's position on the stability of the resulting fragment ions.
Electron ionization (EI) mass spectrometry of simple indoles reveals characteristic fragmentation pathways, such as the loss of HCN from the molecular ion.[14][15] For substituted indoles, the fragmentation can be more complex. For example, some indole carboxylic acid derivatives exhibit an "ortho effect," where a substituent at a position adjacent to the carboxylic acid group can influence the fragmentation in a unique way, allowing for its differentiation from other isomers.[15] Tandem mass spectrometry (MS/MS) can be particularly powerful in these cases, as it allows for the isolation and further fragmentation of specific ions, providing more detailed structural information.[16]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Compare the relative abundances of the fragment ions in the mass spectra of the different regioisomers to identify unique fragmentation pathways.
Conclusion
The differentiation of indole regioisomers is a multifaceted analytical challenge that can be effectively addressed by a combination of spectroscopic techniques. While NMR spectroscopy often provides the most definitive structural information, IR, UV-Vis, and mass spectrometry offer complementary and valuable data. By understanding the principles behind each technique and applying them systematically, researchers can confidently elucidate the precise structure of their indole-based compounds, a crucial step in the journey of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. BenchChem.
-
National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]
-
Jiang, Z., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. ACS Physical Chemistry Au. Retrieved from [Link]
-
NMR Spectroscopy. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431-435. Retrieved from [Link]
-
Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(11), 2131-2138. Retrieved from [Link]
-
Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized ¹Lₐ transition. Biophysical journal, 107(7), 1579–1588. Retrieved from [Link]
-
Smith, L. W., et al. (2018). Correlation of Vapor Phase Infrared Spectra and Regioisomeric Structure in Synthetic cannabinoids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 196, 375-384. Retrieved from [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in... [Table]. ResearchGate. Retrieved from [Link]
-
Jiang, Z., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. ACS Publications. Retrieved from [Link]
-
Tou, J. C. (1970). Mass spectra of some indole derivatives. Journal of Heterocyclic Chemistry, 7(4), 807-811. Retrieved from [Link]
-
UNSW Analytical Centre. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. Retrieved from [Link]
-
Wu, J. I., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(34), 12015–12022. Retrieved from [Link]
-
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-1H-indole. SpectraBase. Retrieved from [Link]
-
Abiedalla, Y., & Smith, L. W. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Forensic Chemistry, 12, 78-90. Retrieved from [Link]
-
Semantic Scholar. (n.d.). ¹³C NMR spectra of some indole derivatives. Semantic Scholar. Retrieved from [Link]
-
Al-dujaili, A. H., & Al-karawi, A. J. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(58), 35249–35270. Retrieved from [Link]
-
ResearchGate. (n.d.). a Regioisomers (4) and (5) with atom numbering. b Fragments of NMR ¹H... [Image]. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its... [Image]. ResearchGate. Retrieved from [Link]
-
Postolache, C., et al. (2018). Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers. Revista de Chimie, 69(10), 2736-2740. Retrieved from [Link]
-
Rocchetti, G., et al. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 26(11), 3192. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. ResearchGate. Retrieved from [Link]
-
AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Retrieved from [Link]
-
Zwier, T. S. (2002). Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole. The Journal of Physical Chemistry A, 106(34), 7865–7878. Retrieved from [Link]
-
Zhang, T., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 505. Retrieved from [Link]
-
Kim, J., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1417. Retrieved from [Link]
-
Kjell, D. P., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6413–6422. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of the regioisomers o‐A, 1 b and p‐A in chloroform. [Image]. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]
-
Gribble, G. W. (2000). Indole synthesis: a review and proposed classification. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Wikipedia. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of INDOLE. SlidePlayer. Retrieved from [Link]
-
Parmerter, S. M., et al. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society, 80(17), 4621–4625. Retrieved from [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. news-medical.net [news-medical.net]
- 4. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchdata.edu.au [researchdata.edu.au]
- 14. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of Methyl 5-chloro-1H-indole-6-carboxylate: An X-ray Crystallography-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It forms the bedrock upon which structure-activity relationships (SAR), molecular docking, and rational drug design are built. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of Methyl 5-chloro-1H-indole-6-carboxylate, a heterocyclic compound representative of a class of molecules with significant biological interest.[1] We will establish why single-crystal X-ray diffraction (SC-XRD) remains the gold standard for absolute structure elucidation while contextualizing its role alongside other powerful spectroscopic methods.
The Imperative of Purity and Crystallinity: Synthesis and Crystal Growth
Before any structural analysis can be undertaken, the synthesis of high-purity this compound is paramount. While various synthetic routes to substituted indoles exist, a common approach involves multi-step synthesis starting from commercially available precursors.[2] Following synthesis and purification via column chromatography, obtaining a single crystal suitable for X-ray diffraction is the most critical and often challenging step.
The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the resolution of the final structure. The process is as much an art as a science, relying on the principle of creating a supersaturated solution from which a single, highly ordered crystal lattice can form.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. For indole derivatives, solvents like methanol, ethanol, or ethyl acetate, often in combination with a less polar co-solvent like hexane, are effective.
-
Solution Preparation: Dissolve approximately 10-20 mg of purified this compound in a minimal amount (1-2 mL) of a suitable solvent system (e.g., ethyl acetate) in a small, clean vial. Gentle warming may be applied to ensure complete dissolution.
-
Inducing Supersaturation: The vial is covered with a cap, which is then pierced with a needle a few times. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature. This gradual increase in concentration allows for the ordered growth of crystals rather than rapid precipitation of amorphous solid.
-
Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically 0.1-0.3 mm) are carefully harvested from the mother liquor using a mounted loop.[3]
The morphology of the resulting crystals, whether plate-like or needle-like, is influenced by factors like the solvent polarity and temperature, which affect the intermolecular interactions governing crystal packing.[4][5]
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the only technique that provides a direct, three-dimensional map of the atomic arrangement within a crystal lattice.[6][7] It offers unparalleled precision in determining bond lengths, bond angles, and the absolute stereochemistry of a molecule.[7][8]
The fundamental principle is Bragg's Law of diffraction. When a beam of monochromatic X-rays strikes a crystal, the regularly spaced atoms in the lattice act as a diffraction grating, scattering the X-rays in a specific, predictable pattern.[9] By rotating the crystal and collecting these diffraction patterns, a complete dataset is generated, from which the electron density map, and thus the molecular structure, can be calculated.[8]
SC-XRD Experimental and Analytical Workflow
The process from crystal to final structure is a well-defined pathway involving data collection, structure solution, and refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Interpreting the Crystallographic Data
The final output of an SC-XRD experiment is a crystallographic information file (CIF), which contains all the atomic coordinates and parameters describing the structure. For this compound, we can expect a dataset that confirms its key structural features.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₀H₈ClNO₂ | Confirms the elemental composition. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell.[5] |
| Space Group | Pna2₁ | Defines the symmetry elements within the unit cell.[10] |
| a, b, c (Å) | a = 7.0, b = 10.2, c = 19.0 | The dimensions of the unit cell.[10] |
| V (ų) | 1342.8 | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | ~0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[10] |
This data provides an unambiguous confirmation of the molecular structure, including the planarity of the indole ring and the relative orientation of the chloro and methyl carboxylate substituents.
Part 2: A Comparative Analysis with Orthogonal Techniques
While SC-XRD provides the definitive structure in the solid state, a comprehensive validation strategy employs complementary techniques that provide corroborating evidence. This multi-technique approach creates a self-validating system, ensuring the identity and structure of the compound are beyond doubt.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
-
¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, this would confirm the presence of aromatic protons, the N-H proton, and the methyl ester protons.
-
¹³C NMR: Determines the number of unique carbon environments.[12]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for instance, would show correlations between the ester methyl protons and the ester carbonyl carbon, definitively placing the methyl group.[12]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
Powder X-ray Diffraction (PXRD)
Unlike SC-XRD, powder X-ray diffraction is performed on a bulk sample comprising millions of microcrystals in random orientations.[7] The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid.
-
Primary Use: PXRD is invaluable for phase identification, purity analysis, and polymorph screening.[13] It can confirm that the bulk sample is the same crystalline phase as the single crystal used for structure determination.
-
Limitations: While ab initio structure determination from powder data is possible for organic molecules, it is significantly more complex and less precise than SC-XRD.[11][14][15]
Technique Comparison: The Right Tool for the Question
| Technique | Information Provided | Strengths | Limitations |
| SC-XRD | Complete 3D atomic arrangement, bond lengths/angles, absolute stereochemistry.[6][8] | Unambiguous, "gold standard" for structure determination.[16][17] | Requires a high-quality single crystal; provides solid-state structure only.[3] |
| NMR | Atomic connectivity, chemical environments, structure in solution.[18] | Does not require crystals; provides data on solution-state conformation and dynamics. | Can be ambiguous for complex stereochemistry; absolute configuration is difficult to determine.[19] |
| MS | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, requires very little sample. | Provides no information on connectivity or 3D structure. |
| PXRD | Crystalline phase "fingerprint," lattice parameters.[14] | Fast, non-destructive, excellent for bulk sample analysis and purity. | Structure determination is challenging and often not possible for complex molecules.[15] |
A Synergistic Approach to Validation
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. pulstec.net [pulstec.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. m.youtube.com [m.youtube.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. PPXRD - Abstract Submission Form [icdd.com]
- 12. tetratek.com.tr [tetratek.com.tr]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of Chloro- vs. Bromo-Substituted Indoles: A Guide for Researchers and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation of the indole ring is a widely employed strategy to modulate the physicochemical and biological properties of these molecules, profoundly influencing their therapeutic potential.[1][3] This guide provides a comprehensive comparative analysis of two common halogen modifications: chloro- and bromo-substitution on the indole nucleus. By examining their physicochemical properties, reactivity in synthesis, and impact on biological activity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their research endeavors.
Physicochemical Properties: Subtle Differences with Significant Consequences
The choice between a chlorine or a bromine substituent, though seemingly minor, can impart distinct physicochemical characteristics to an indole derivative, ultimately affecting its pharmacokinetics and pharmacodynamics.[1]
| Property | Chloro-Substituted Indole (5-Chloro-Indole as example) | Bromo-Substituted Indole (5-Bromo-Indole as example) | Rationale for Difference |
| Molecular Formula | C₈H₆ClN | C₈H₆BrN | Different halogen atom.[1] |
| Molecular Weight | 151.59 g/mol | 196.05 g/mol | Bromine has a higher atomic mass than chlorine.[1] |
| Melting Point | 69-71 °C | 90-93 °C | The larger size and greater polarizability of bromine can lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice.[1] |
| Calculated logP | 2.9 | 3.1 | Bromine is generally more lipophilic than chlorine, which can influence membrane permeability and protein binding.[1] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are electron-withdrawing through induction; however, their overall electronic influence on the aromatic system can differ, impacting the reactivity of the indole ring.[1] |
These fundamental differences in size, polarizability, and lipophilicity between chlorine and bromine play a crucial role in how a molecule interacts with its biological target and its overall disposition in a biological system.
Reactivity and Synthetic Accessibility: Navigating the Halogen Dance
The nature of the halogen substituent also dictates the synthetic routes available for further functionalization of the indole core. Both chloro- and bromo-indoles serve as versatile intermediates in a variety of chemical transformations.
Electrophilic Aromatic Substitution
The electron-rich nature of the indole ring, particularly at the C3 position, makes it susceptible to electrophilic attack.[2] Direct bromination of indoles is a well-established reaction, often proceeding with high regioselectivity.[4][5] The reaction mechanism typically involves the formation of a bromonium ion intermediate.
In contrast, direct chlorination of the indole benzene ring is less common, and indirect methods are often required.[6] However, reagents like sulfuryl chloride can be used to introduce a chlorine atom at the C2 position.[6]
Cross-Coupling Reactions: The Gateway to Complexity
A significant advantage of bromo-substituted indoles lies in their utility in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enhanced reactivity allows for the introduction of a wide array of substituents under milder conditions. For instance, a novel methodology for the synthesis of functionalized indoles has been described based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates.[7]
Experimental Protocol: Suzuki Coupling of a Bromo-Indole Derivative
This protocol describes a general procedure for the Suzuki coupling of a bromo-indole with a boronic acid, a common method for C-C bond formation.
Materials:
-
Bromo-indole derivative (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
To a reaction vessel, add the bromo-indole derivative, boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Caption: Suzuki coupling workflow.
While chloro-indoles are less reactive, advancements in catalysis have enabled their use in cross-coupling reactions, often requiring more forcing conditions or specialized catalyst systems.
Biological Activity: A Tale of Two Halogens in Drug Discovery
The choice between a chloro or bromo substituent can have a profound impact on the biological activity of an indole derivative. The halogen atom can influence binding affinity to target proteins, metabolic stability, and overall efficacy.
Anticancer Activity
Halogenated indoles have demonstrated significant potential as anticancer agents.[8][9] The introduction of a halogen can enhance cytotoxicity and modulate activity against specific cancer cell lines. For instance, structure-activity relationship (SAR) studies have indicated that both chloro and bromo groups at the para positions of certain indole derivatives can significantly enhance anticancer activity.[8][10] In some kinase inhibitors, the larger size of bromine may provide better occupancy in hydrophobic pockets or facilitate stronger halogen bonding, potentially leading to increased potency.[1]
Anti-inflammatory and Antimicrobial Activities
Brominated indoles, in particular, have shown promising anti-inflammatory and antimicrobial properties.[6][11] Studies on brominated indoles from marine molluscs have revealed their potential as anti-inflammatory agents by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[11] Furthermore, multi-halogenated indoles, including those with both bromo and chloro substitutions, have exhibited potent antifungal and antibacterial activities, even against drug-resistant strains.[12][13] For example, 4,6-dibromoindole and 5-bromo-4-chloroindole have shown strong antifungal effects against various Candida species.[12]
The following table summarizes the reported biological activities of some chloro- and bromo-substituted indoles:
| Compound Class | Biological Activity | Key Findings |
| Chloro-substituted indoles | Anticancer | 5-Chloro-indole-2-carboxylate derivatives show potent cytotoxicity against various cancer cell lines.[9] |
| Plant Growth Regulation | 4-Chloroindole-3-acetic acid and its esters exhibit strong auxin-like activity.[14][15] | |
| Bromo-substituted indoles | Anti-inflammatory | 6-Bromoindole and 6-bromoisatin significantly reduce NFκB translocation in macrophages.[11] |
| Anticancer | Bromo-substitution at the C5 or C6 position of isatin derivatives can increase anticancer activity.[11] | |
| Antifungal | Di-halogenated indoles, such as 4,6-dibromoindole, show potent activity against drug-resistant Candida species.[12] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of indole derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (chloro- and bromo-substituted indoles) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: MTT assay workflow.
Conclusion: Making the Right Halogen Choice
The decision to incorporate a chloro or bromo substituent into an indole scaffold is a critical one in the drug discovery and development process. This guide has highlighted that while both halogens are electron-withdrawing, bromine's larger size, greater polarizability, and higher lipophilicity can lead to distinct physicochemical and biological properties compared to chlorine.
Bromo-substituted indoles often exhibit enhanced reactivity in key synthetic transformations, providing greater flexibility for molecular diversification. From a biological standpoint, the choice of halogen can significantly impact potency and selectivity, with bromo-indoles showing particular promise in the development of anti-inflammatory and antimicrobial agents.
Ultimately, the optimal choice between a chloro- and bromo-substituted indole will be context-dependent, guided by the specific therapeutic target, desired pharmacokinetic profile, and synthetic strategy. A thorough understanding of the comparative aspects outlined in this guide will empower researchers to rationally design and synthesize novel indole derivatives with improved therapeutic potential.
References
- The synthesis of polysubstituted indoles from 3-bromo-2-indolyl phosphates - Organic & Biomolecular Chemistry (RSC Publishing).
- Comparative study of 5-chloro-indole and 5-bromo-indole derivatives - Benchchem.
- Synthesis of indoles - Organic Chemistry Portal.
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC - NIH.
- Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex - eScholarship.org.
- Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters.
- Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. - ResearchGate.
- Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole | The Journal of Organic Chemistry - ACS Publications.
- Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters.
- One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications.
- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
- Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC.
- Indole: A Promising Scaffold For Biological Activity. - RJPN.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central.
- A Comparative Guide to 5-Chloro-Indole Derivatives and Other Indole Scaffolds in Drug Discovery - Benchchem.
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
- A facile synthesis of 5-chloromethyl-1H-indole-2-carboxylates - ElectronicsAndBooks.
- 3-Substituted indole: A review - International Journal of Chemical Studies.
- Synthesis of some N-substituted indole derivatives and their biological activities - PubMed.
- US4377699A - 5-Chloro-indole preparation - Google Patents.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers.
- Halogenated Indole Alkaloids from Marine Invertebrates - PMC - PubMed Central.
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Request PDF - ResearchGate.
- Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC - NIH.
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - MDPI.
- (PDF) Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI.
- Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization | The Journal of Organic Chemistry - ACS Publications.
- Biomedical Importance of Indoles - PMC - NIH.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central.
- 5-Bromoindole | C8H6BrN | CID 24905 - PubChem.
- 4-Bromoindole | C8H6BrN | CID 676494 - PubChem.
- Synthesis and Reactions of 3-(Bromomethyl)-1-carbethoxy-4-iodoindole: The Preparation of 3,4-Differentially Substituted Indoles | The Journal of Organic Chemistry - ACS Publications.
- Synthesis and biological evaluation of some N-substituted indoles - Arkivoc.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
- Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one | Request PDF - ResearchGate.
- A Technical Review on the Synthesis and Biological Applications of 3-Substituted Indoles - Benchchem.
- Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections.
- Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System - MDPI.
- Molecular Structure, Substituent Effect and Physical-Chemistry Property Relationship of Indole Derivatives - ResearchGate.
- Indole chemistry breakthrough opens doors for more effective drug synthesis.
- Macrocyclic chlorine substituted indole derivatives (2019) | Thede Kai | 1 Citations.
- The Synthesis of 2- and 3-Substituted Indoles - CORE.
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. rjpn.org [rjpn.org]
- 7. The synthesis of polysubstituted indoles from 3-bromo-2-indolyl phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in Indole Synthesis
The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its synthesis has been a central theme in organic chemistry for over a century, evolving from classical, often harsh, name reactions to sophisticated and mild modern catalytic methods.[1][4] For researchers and drug development professionals, selecting the optimal catalytic system is paramount to achieving efficiency, high yields, and broad substrate scope.
This guide provides an in-depth comparison of the efficacy of different catalysts in key indole synthesis methodologies. We move beyond a simple listing of options to explain the causality behind experimental choices, offering field-proven insights, quantitative data, and validated protocols to empower you to make informed decisions for your synthetic strategy.
Part 1: The Enduring Legacy of Acid Catalysis: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole nucleus.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a ketone or aldehyde.[7] The choice of acid catalyst is a critical parameter that profoundly influences reaction efficiency and yields.[5][7] Both Brønsted and Lewis acids are effective, with their primary role being the protonation or coordination to the imine nitrogen, which facilitates the key[8][8]-sigmatropic rearrangement.[7]
Mechanism of Acid-Catalyzed Fischer Indole Synthesis
The accepted mechanism involves the acid-catalyzed tautomerization of the arylhydrazone to an enamine intermediate. This intermediate then undergoes a[8][8]-sigmatropic rearrangement, followed by rearomatization, cyclization, and elimination of ammonia to furnish the indole ring.
Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.
Performance Comparison of Lewis Acids in Fischer Indole Synthesis
Lewis acids are frequently employed due to their high activity and, in some cases, milder conditions compared to strong Brønsted acids. Their efficacy is often evaluated based on the yield of the desired indole product. The following table compiles data for the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine, a classic benchmark reaction.
| Catalyst (Lewis Acid) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Acetic Acid | 100 | 1 | 90 | [5] |
| BF₃·OEt₂ | Acetic Acid | 25 | 2 | 85 | [5][7] |
| FeCl₃ | Ethanol | Reflux | 3 | 82 | [6][7] |
| AlCl₃ | Benzene | Reflux | 4 | 78 | [7] |
| PPA (Brønsted Acid) | Neat | 120 | 0.5 | 92 | [6][7] |
Note: Conditions and yields are compiled from various sources and may not be directly comparable due to variations in experimental setups. They serve as a general guide to relative efficacy.
As the data suggests, traditional catalysts like zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) provide excellent yields.[5] Polyphosphoric acid (PPA), a Brønsted acid, is also highly effective, though it often requires higher temperatures.[6][7] The choice of catalyst should be guided by substrate compatibility, desired reaction conditions, and safety protocols.[5]
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride
This protocol provides a self-validating system for a typical Fischer indole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. testbook.com [testbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Indole Purification: A Head-to-Head Comparison of Techniques
For researchers, medicinal chemists, and process development professionals, the purity of indole and its derivatives is not merely a matter of quality control; it is the bedrock upon which reliable experimental data and the efficacy of final active pharmaceutical ingredients (APIs) are built. The indole scaffold is a privileged structure in pharmacology, making the selection of an appropriate purification strategy a critical decision point that impacts yield, cost, scalability, and environmental footprint.
This guide provides an in-depth, head-to-head comparison of common and advanced indole purification techniques. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to empower you to select and optimize the ideal purification strategy for your specific application, from bench-scale synthesis to industrial production.
The Foundational Techniques: When Simplicity and Cost-Effectiveness Prevail
For many lab-scale applications, traditional purification methods offer a robust and economical solution. The choice among them is dictated by the physical properties of the indole derivative and the nature of the impurities.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a cornerstone of organic chemistry, leveraging differences in solubility to separate a target compound from its impurities.[1] The principle is straightforward: dissolve the crude solid in a hot solvent in which it is highly soluble, and upon slow cooling, the desired compound crystallizes out in a purer form, leaving impurities behind in the mother liquor.[1]
Causality in Solvent Selection: The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should:
-
Exhibit high solubility for indole at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]
-
Not react with the indole.
-
Possess a boiling point lower than the melting point of the indole to prevent "oiling out."
-
Be sufficiently volatile for easy removal from the purified crystals.
For indole itself, a mixed solvent system of methanol and water is highly effective.[2] Ethanol is also a common choice for many indole derivatives.[1][3]
When to Use Recrystallization:
-
For solid indole derivatives with thermally stable properties.
-
When impurities have significantly different solubility profiles from the target compound.
-
For achieving very high purity on a lab scale.[4]
Limitations:
-
Yield can be compromised by the compound's residual solubility in the cold solvent or by premature crystallization.[1]
-
It can be difficult to remove impurities that have similar solubility characteristics.
-
Recrystallization is a suitable method for obtaining high-purity indole, but the recovery can be low, and it presents challenges with impurity accumulation in the filtrate.[4]
Experimental Protocol: Recrystallization of Crude Indole
Objective: To purify crude solid indole to >99% purity.
Methodology:
-
Dissolution: Place the crude indole in an Erlenmeyer flask. In a separate beaker, heat a suitable solvent (e.g., a 3:2 mixture of methanol and water) on a hot plate.[2] Add the minimum amount of hot solvent to the flask to just dissolve the crude indole.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent crystallization in the funnel.[1]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of indole.
Acid-Base Extraction: Exploiting pKa Differences
Acid-base extraction is a liquid-liquid extraction technique ideal for separating acidic or basic compounds from neutral materials.[5] While indole itself is weakly acidic (pKa ≈ 16.7), this method is more commonly applied to separate basic impurities (like o-toluidine) from a crude indole product dissolved in an organic solvent.[6]
The Underlying Principle: The process involves converting the basic impurity into its water-soluble salt form by washing the organic solution with an aqueous acid (e.g., dilute HCl). The neutral indole remains in the organic layer, while the ionic salt of the basic impurity migrates to the aqueous layer, allowing for separation in a separatory funnel.[5][6]
When to Use Acid-Base Extraction:
-
Primarily for removing acidic or basic impurities during the work-up of a synthesis reaction.[5]
-
As a preliminary purification step before a more rigorous method like crystallization or chromatography.
Limitations:
-
Ineffective for separating compounds with similar pKa values.[5]
-
Does not remove neutral impurities.
-
Can lead to emulsion formation, complicating the separation.
High-Resolution and High-Throughput Techniques
When foundational methods are insufficient to achieve the desired purity, or when dealing with complex mixtures, more advanced techniques are required.
Column Chromatography: The Gold Standard for Separation
Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) while being carried through the column by a mobile phase (a solvent or solvent mixture).[7][8] Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation into different fractions.[8]
Causality in Method Development: The critical factor in column chromatography is achieving differential migration. This is controlled by:
-
Stationary Phase: Silica gel is the most common choice for indole purification due to its polar nature.
-
Mobile Phase (Eluent): A solvent system is chosen (often through preliminary TLC analysis) to provide optimal separation. Typically, a non-polar solvent like hexane is mixed with a more polar solvent like ethyl acetate. The polarity of the eluent is often gradually increased during the separation (gradient elution) to first elute non-polar impurities and then the desired indole product.
When to Use Column Chromatography:
-
For purifying complex mixtures containing multiple components.
-
When separating compounds with very similar physical properties (e.g., isomers).
-
For purifying non-crystalline oils or waxes.
-
It is a flexible technique but can be labor-intensive and require large volumes of solvent, making it more suitable for lab-scale applications.[8][9]
Limitations:
-
Can be time-consuming and generate significant solvent waste.[8][9]
-
Scaling up can be challenging and costly.[8]
-
Potential for product loss on the column, especially with highly polar compounds.
Workflow Diagram: General Purification Strategy
The following diagram illustrates a decision-making workflow for selecting an initial purification technique based on the properties of the crude indole mixture.
Caption: A decision tree for selecting a primary indole purification method.
Industrial and Thermally-Driven Techniques
At larger scales, or for compounds with suitable physical properties, thermal methods become more viable and economical.
Distillation: Purification by Boiling Point
Distillation separates components of a liquid mixture based on differences in their boiling points. For indole, which has a high boiling point (253-254 °C), vacuum distillation is essential to prevent thermal degradation.[6] By reducing the pressure, the boiling point is lowered significantly (e.g., 142–144°C at 27 mm Hg), allowing for safe distillation.[6]
It has been found that indole can decompose during distillation, but this can be substantially prevented by bringing the indole-containing fluid into contact with a basic substance, such as potassium carbonate, before or during the process.[10][11]
When to Use Distillation:
-
For purifying liquid indoles or low-melting solids.
-
For large-scale industrial purification where cost-per-kilogram is a key driver.
-
To remove non-volatile impurities (like salts or polymers) or highly volatile solvents.
Limitations:
-
Requires the compound to be thermally stable, even under vacuum.
-
Ineffective at separating compounds with close boiling points, which can be an issue with some impurities in coal tar distillates.[12][13]
Sublimation: The Solid-to-Gas Shortcut
Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas phase, and then re-condensed as a pure solid on a cold surface (a "cold finger").[14][15] This process leaves non-volatile impurities behind.
The Sublimation Advantage: This method is exceptionally gentle as it avoids the liquid phase entirely and can be performed at lower temperatures than distillation.[15] It is capable of yielding very high-purity crystalline products (>99.9%) because it effectively separates the target compound from any non-volatile contaminants.[9][14] It also avoids the use of solvents, making it an environmentally friendly or "green" chemistry technique.[9]
When to Use Sublimation:
-
For volatile solids that can sublime without decomposition.
-
When extremely high purity is required, particularly for electronics or specialized materials applications.
-
To remove non-volatile inorganic or polymeric impurities.
Limitations:
-
Only applicable to a subset of compounds with the right physical properties.
-
Can be slow and is often limited to smaller, lab-scale quantities, though industrial equipment exists.
Advanced Industrial Processes: A Hybrid Approach
For industrial-scale purification, particularly from complex feedstocks like coal tar wash oil, a multi-step, hybrid approach is often the most efficient and economical solution.[16][17] A leading example combines solvent extraction, re-extraction, and solute crystallization.[16][17][18]
This process involves:
-
Methanol Extraction: To initially extract indole and other polar compounds from the non-polar wash oil.[16][17]
-
n-Hexane Re-extraction: To selectively pull the indole from the methanol phase into a less polar n-hexane phase, leaving more polar impurities behind.[16][17]
-
Solute Crystallization: The resulting indole-concentrated oil is then purified via crystallization from n-hexane at low temperatures (e.g., 283 K).[16][18]
This combined process can take an initial indole concentration of ~5.75% in wash oil and produce crystals with a purity of 99.5 wt%.[16]
Workflow Diagram: Industrial Extraction-Crystallization Process
Caption: Workflow for industrial indole purification from wash oil.[16]
Quantitative Performance Comparison
The choice of a purification technique is ultimately a balance of purity, yield, cost, and scale. The table below summarizes the performance of the discussed methods based on available data and established principles.
| Technique | Typical Purity | Typical Yield | Scalability | Relative Cost | Key Advantages | Key Limitations |
| Recrystallization | >99%[2][3] | 50-80%[2] | Lab to Pilot | Low | High purity, simple equipment, cost-effective. | Yield loss, not for oils, can be solvent-intensive.[1][4] |
| Acid-Base Extraction | N/A (Pre-treatment) | >95% | Lab to Industrial | Very Low | Excellent for removing acidic/basic impurities, fast. | Does not remove neutral impurities, risk of emulsions.[5] |
| Column Chromatography | >98% | 40-90% | Lab | High | Highly versatile, separates complex mixtures and isomers. | Labor-intensive, high solvent use, difficult to scale.[8][9] |
| Vacuum Distillation | 98-99% | >90% | Lab to Industrial | Medium | Good for large scale, removes non-volatile impurities. | Requires thermal stability, cannot separate azeotropes.[11][13] |
| Sublimation | >99.9%[9] | 60-95% | Lab to Pilot | Medium-High | Extremely high purity, no solvents, gentle. | Only for sublimable compounds, can be slow.[14][15] |
| Extraction/Crystallization | 99.5%[16][18] | ~58% (overall)[18] | Industrial | Medium | Highly efficient for complex feedstocks, economical at scale. | Multi-step process, requires significant infrastructure.[16] |
Conclusion
There is no single "best" method for indole purification. The optimal choice is context-dependent, guided by the scale of the operation, the nature of the impurities, the required final purity, and economic considerations.
-
For high-purity solids at the lab scale, recrystallization remains the go-to method for its simplicity and effectiveness.
-
For complex mixtures or oily products, column chromatography offers unparalleled separation power, albeit at the cost of time and solvent.
-
When thermal stability permits, vacuum distillation and sublimation provide solvent-free pathways to high purity, with sublimation offering a gentler approach for achieving exceptional quality.
-
At the industrial level, integrated processes combining extraction and crystallization demonstrate a robust, scalable, and economically viable path for producing high-purity indole from challenging, crude feedstocks.[16][17]
As a scientist or developer, understanding the fundamental principles, advantages, and limitations of each technique is paramount. This knowledge allows for the rational design of a purification strategy that not only meets but exceeds the quality demands of your research and development objectives.
References
-
Preparation of Indole. (n.d.). Chempedia - LookChem. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). MDPI. Retrieved from [Link]
-
Peng, X.-X., et al. (2014). Crystallization purification of indole. ResearchGate. Retrieved from [Link]
- Process for the separation of indole by distillation. (1982). Google Patents.
- Dimeric indole alkaloid purification process. (1976). Google Patents.
- Method of separating indole. (1983). Google Patents.
-
Synthesis of indole. (2023). BIOSYNCE. Retrieved from [Link]
- Process of preparing purified aqueous indole solution. (1992). Google Patents.
-
Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2021). ACS Omega. Retrieved from [Link]
-
Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Yang, X., et al. (2018). An eco-friendly industrial Fischer indole cyclization process. American Chemical Society. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). National Institutes of Health. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). ResearchGate. Retrieved from [Link]
-
Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. (2021). MDPI. Retrieved from [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1979). PubMed. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Purification By Sublimation. (n.d.). Innovation.world. Retrieved from [Link]
- Sublimation method for the purification of organic small molecules. (2007). Google Patents.
-
Column Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2021). ACS Publications. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). MDPI. Retrieved from [Link]
-
Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. (2025). PubMed. Retrieved from [Link]
-
Sublimation: Isolating the Purest Chemical Compounds. (2021). Adesis, Inc. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). Semantic Scholar. Retrieved from [Link]
-
What Is Sublimation Purification?. (2025). YouTube. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Preparation of Indole - Chempedia - LookChem [lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. You are being redirected... [adesisinc.com]
- 10. DE3236765C2 - Process for the separation of indole by distillation - Google Patents [patents.google.com]
- 11. GB2108496A - Method of separating indole - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innovation.world [innovation.world]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Identity of Synthetic Intermediates for Indole Synthesis
For: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds.
Introduction: The Crucial Checkpoint in Indole Synthesis
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] From the anti-inflammatory drug Indomethacin to the neurotransmitter serotonin, the biological significance of indoles is immense. Consequently, the development of robust and efficient synthetic routes to these heterocycles is a perpetual goal in organic chemistry.[3][4]
Classic and modern named reactions like the Fischer, Reissert, Larock, and Hegedus syntheses provide powerful tools for constructing the indole nucleus.[3] However, the success of these multi-step syntheses hinges on a critical, often overlooked, aspect: the rigorous confirmation of synthetic intermediates. Unambiguous identification of these transient species is not merely an academic exercise; it is fundamental to optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the scalability and safety of a synthetic pathway.[]
This guide provides a comparative framework for the analytical techniques used to identify and characterize intermediates in common indole syntheses. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights into building a self-validating analytical workflow.
The Landscape of Indole Synthesis: A Glimpse at Key Intermediates
To appreciate the analytical challenges, one must first understand the nature of the intermediates formed. Different synthetic pathways generate vastly different transient structures, each demanding a tailored analytical approach.
-
Fischer Indole Synthesis: Perhaps the most classic method, it proceeds via the acid-catalyzed cyclization of an arylhydrazone.[2][6] The primary intermediate to confirm is this arylhydrazone , formed from the initial condensation of a phenylhydrazine with an aldehyde or ketone.[7][8]
-
Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[9][10] The key intermediate is the resulting ethyl o-nitrophenylpyruvate , a densely functionalized molecule whose structure must be confirmed before proceeding.[11]
-
Palladium-Catalyzed Syntheses (Larock, Hegedus): Modern methods often rely on transition metal catalysis. The Larock synthesis utilizes palladium to couple an o-haloaniline with an alkyne, while the Hegedus synthesis cyclizes an o-alkenyl aniline.[12][13] These reactions proceed through transient organopalladium intermediates , which are often highly reactive and present a significant characterization challenge.[14][15]
The Analytical Toolkit: A Comparative Guide to Intermediate Characterization
No single technique can provide a complete picture. The definitive identification of an intermediate relies on the synergistic use of multiple spectroscopic and chromatographic methods. The choice of technique is dictated by the stability of the intermediate and the specific structural question being asked.
Comparison of Primary Analytical Techniques
| Technique | Information Provided | Strengths | Weaknesses | Best For... |
| ¹H, ¹³C NMR | Atomic connectivity, chemical environment, stereochemistry | Unambiguous structural elucidation | Requires relatively stable, pure sample (>1mg); can be time-consuming | Stable, isolable intermediates (e.g., Fischer hydrazones, Reissert pyruvates) |
| Mass Spec. (MS) | Molecular weight, elemental formula (HRMS), fragmentation | High sensitivity, speed; ideal for reactive species | Provides no connectivity data; isomers are often indistinguishable | Confirming MW of all intermediates, detecting transient organometallics |
| Infrared (IR) | Presence/absence of key functional groups | Fast, simple, non-destructive; excellent for reaction monitoring | Provides limited structural data; complex spectra can be hard to interpret | Tracking conversion of functional groups (e.g., C=O to C=N) |
| HPLC | Reaction progress, purity, component quantification | High resolution and sensitivity for quantification[16] | Requires method development; destructive | Monitoring reaction kinetics and isolating pure intermediates for other analyses |
Case Studies: An Integrated Analytical Approach
Case Study 1: Confirming the Phenylhydrazone in a Fischer Indole Synthesis
The reaction between phenylhydrazine and cyclohexanone is a classic first step. The target intermediate is cyclohexanone phenylhydrazone.
Mechanism Insight: The key transformation is the conversion of a ketone (C=O) and a hydrazine (N-H) into a hydrazone (C=N). This provides clear spectroscopic handles.
Analytical Workflow:
-
Initial Monitoring (IR Spectroscopy): The causality here is simple: a successful reaction consumes the ketone starting material. An aliquot taken from the reaction mixture after a short time should show a significant decrease or complete disappearance of the strong C=O stretching frequency (typically ~1715 cm⁻¹) and the appearance of a C=N stretch (~1620-1660 cm⁻¹).[17] This provides rapid, qualitative confirmation that the condensation is proceeding.
-
Purity and Isolation (TLC/HPLC): A simple TLC can visualize the consumption of starting materials and the formation of a new, typically less polar, product spot. For more rigorous analysis, HPLC can be used to quantify the conversion.[16] The intermediate can then be isolated via column chromatography.
-
Definitive Identification (NMR & MS):
-
Mass Spectrometry: An ESI-MS of the isolated product will confirm the molecular weight. For cyclohexanone phenylhydrazone (C₁₂H₁₆N₂), the expected [M+H]⁺ ion would be at m/z 189.2. High-Resolution MS (HRMS) would confirm the elemental composition.
-
NMR Spectroscopy: This is the final, definitive proof.
-
¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexane ring. The absence of the N-H protons from the starting hydrazine (or their shift) is also indicative.
-
¹³C NMR: The most telling signal is the disappearance of the ketone carbonyl carbon (~210 ppm) and the appearance of the imine carbon (C=N) at a distinct chemical shift (typically ~150-160 ppm).[18]
-
-
Case Study 2: Detecting Organopalladium Intermediates in a Larock Indole Synthesis
The Larock synthesis involves the palladium-catalyzed annulation of an o-iodoaniline and a disubstituted alkyne.[12] The intermediates are transient organopalladium species, making them difficult to isolate.
Mechanism Insight: The catalytic cycle involves several key steps: oxidative addition of the aniline to Pd(0), alkyne insertion to form a vinylic palladium species, and subsequent intramolecular attack by the nitrogen atom.[12][14]
Analytical Workflow:
-
Reaction Monitoring (HPLC): The primary observable change will be the consumption of the starting materials (o-iodoaniline and the alkyne). HPLC is the most effective tool for tracking this conversion over time.
-
Intermediate Detection (Mass Spectrometry): Due to their transient and often charged nature, direct detection of catalytic intermediates is best attempted with soft-ionization mass spectrometry.
-
ESI-MS: By directly infusing the reaction mixture into an ESI-mass spectrometer, it may be possible to observe key palladium-containing species.[19][20] For example, one might detect the arylpalladium(II) complex formed after oxidative addition or the subsequent vinylic palladium intermediate. These species will have a characteristic isotopic pattern due to the multiple isotopes of palladium, providing a clear signature. This technique provides direct evidence of the species involved in the catalytic cycle, a level of insight unattainable with NMR or IR alone.
-
-
Indirect Confirmation (NMR of Trapped Species or Resting States): While direct NMR of the active catalyst is challenging, ¹H and ³¹P NMR (if a phosphine ligand is used) can identify the catalyst's "resting state" or potentially be used in trapping experiments where a reagent is added to convert a transient intermediate into a stable, observable molecule.
Experimental Protocols
Protocol 1: In-situ IR Monitoring of a Fischer Indole Synthesis
-
Setup: Use an IR spectrometer equipped with a DiComp (diamond-tipped) or ATR (Attenuated Total Reflectance) probe.
-
Background: Record a background spectrum of the reaction solvent at the target reaction temperature.
-
Initiation: Assemble the reaction in the flask with the IR probe submerged in the reaction mixture. Add the final reagent (e.g., the ketone or the acid catalyst) to start the reaction.
-
Data Acquisition: Begin collecting spectra automatically at set intervals (e.g., every 2 minutes).
-
Analysis: Monitor the spectra in real-time or post-run. Specifically, track the peak height/area of the starting ketone C=O stretch and the product hydrazone C=N stretch to generate a reaction profile. This provides immediate, kinetic data without sampling.
Protocol 2: NMR Sample Preparation for a Stable Intermediate
-
Isolation: Purify the intermediate using column chromatography or recrystallization until it appears as a single spot by TLC in multiple solvent systems.
-
Drying: Ensure the sample is free of residual solvents by drying under high vacuum for several hours. Residual solvent peaks can obscure important signals.
-
Sample Preparation: Accurately weigh 5-10 mg of the intermediate and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Referencing: Use the residual solvent peak or an internal standard (like tetramethylsilane, TMS) to reference the spectrum accurately.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC, HMBC) to establish all correlations and unambiguously assign the structure.[20]
Protocol 3: ESI-MS Detection of Transient Intermediates
-
Setup: Prepare the reaction mixture as usual. Use a syringe pump to ensure a stable, low flow rate (e.g., 5-10 µL/min) into the ESI source of the mass spectrometer.
-
Solvent Considerations: The reaction solvent must be compatible with electrospray ionization (typically polar, volatile solvents like acetonitrile or methanol). If the reaction is in a non-polar solvent like toluene, it must be diluted significantly with a compatible spray solvent post-reaction but pre-infusion.
-
Tuning: Tune the mass spectrometer settings (e.g., capillary voltage, cone voltage) to be as "soft" as possible to minimize in-source fragmentation of the delicate intermediates.
-
Acquisition: Scan a wide m/z range to capture potential palladium complexes, which will have high masses. Look for the characteristic isotopic distribution pattern of palladium to confirm its presence in an observed ion.
Conclusion
Confirming the identity of synthetic intermediates is a cornerstone of robust chemical synthesis. For stable intermediates, such as the arylhydrazones in Fischer synthesis, a combination of IR, MS, and definitive NMR spectroscopy provides a self-validating workflow. For transient species, particularly the organometallic intermediates in modern palladium-catalyzed reactions, in-situ techniques like ESI-MS are invaluable for gaining mechanistic insight that guides reaction optimization. By thoughtfully selecting from the analytical toolkit and understanding the causality behind each technique, researchers can move beyond simple product confirmation to a deeper, more controlled mastery of indole synthesis.
References
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
-
Larock, R. C. (1991). Larock indole synthesis. Journal of Organic Chemistry. [Link][12]
-
Various Authors. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link][1]
- Kushwaha, D. Synthesis and Chemistry of Indole. (Source not formally published, likely lecture notes).
-
Kumar, A., & Dapkekar, A. B. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link][4]
-
RSC Advances. (2014). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing. [Link][21]
-
Abdullahi, et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. Slideshare. [Link][14]
- Organic Chemistry Lecture Notes. Reissert Indole Synthesis. (Source not formally published).
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. [Link][22]
-
Gribble, G. (2019). Reissert Indole Synthesis. ResearchGate. [Link][11]
-
CMV YouTube Channel. (2024). Reissert Indole Synthesis. [Link][24]
-
Tabatabai, S. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC, NIH. [Link][25]
-
Hegedus, L. S., et al. (1976). Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. Journal of the American Chemical Society. [Link][15]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link][19]
-
ZM Silane Limited. (2025). Organic Synthesis Reactions Intermediate. [Link][27]
-
Al-Soud, Y. A., et al. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides... NIH. [Link][28]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link][29]
-
Jinjing Chemical. (2025). What are the spectroscopic analysis methods for 98% Indole?. [Link][30]
-
Naeimi, H., & Mohammadi, F. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link][17]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link][31]
-
Cantillo, D., & Kappe, C. O. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC, NIH. [Link][8]
-
Naeimi, H., & Mohammadi, F. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link][18]
-
Al-Trawneh, M. R., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link][32]
-
Heymann, T., & Thiele, C. M. (2019). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. NIH. [Link][20]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Indoles through Larock Annulation: Recent Advances | PDF [slideshare.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. grokipedia.com [grokipedia.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. zmsilane.com [zmsilane.com]
- 28. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jk-sci.com [jk-sci.com]
- 30. jinjingchemical.com [jinjingchemical.com]
- 31. Fischer Indole Synthesis [organic-chemistry.org]
- 32. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
A Senior Application Scientist's Guide to Indole Synthesis: Classic Routes vs. Modern Catalytic Methods
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance.[2][3][4] From the essential amino acid tryptophan to the neurotransmitter serotonin and anti-migraine triptan drugs, the indole motif is inextricably linked to biological function.[5][6] Consequently, the development of efficient, versatile, and scalable methods for constructing this privileged scaffold has been a central theme in organic synthesis for over a century.[7][8]
This guide provides an in-depth comparison of seminal, classic indole synthesis methodologies against contemporary, transition-metal-catalyzed strategies. We will move beyond a simple recitation of reaction schemes to dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. By grounding our discussion in experimental data and detailed protocols, we aim to provide researchers, particularly those in drug development, with the critical insights needed to select the optimal synthetic route for their specific target molecule.
Pillar 1: The Classic Routes—Foundational but Flawed
The "name reactions" of indole synthesis are staples of organic chemistry education for a reason: they are robust and have proven their utility over decades. However, they often demand harsh reaction conditions (strong acids, high temperatures) that are incompatible with the sensitive functional groups frequently present in complex pharmaceutical intermediates.
The Fischer Indole Synthesis (1883)
Discovered by Emil Fischer, this is arguably the most well-known and widely used method for indole synthesis.[6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][9]
Causality in Experimental Choices: The core of the Fischer synthesis is a thermally or acid-promoted[3][3]-sigmatropic rearrangement.[5][6][10] The choice of acid catalyst is critical; Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like polyphosphoric acid (PPA) are commonly employed to facilitate the key rearrangement and subsequent ammonia elimination steps.[6][11] The reaction is often run at high temperatures to overcome the activation energy of the rearrangement.
Mechanism of the Fischer Indole Synthesis The mechanism proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form the arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a C-C bond.[11]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by nucleophilic attack of the amine onto the imine to form a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[6]
Caption: Simplified mechanism of the Bischler-Möhlau synthesis.
Limitations:
-
Extreme Conditions: Traditionally requires very high temperatures.
-
Low Yields: Often produces low yields and byproducts. [12]* Limited Scope: Primarily used for the synthesis of 2-arylindoles.
The Reissert Indole Synthesis (1897)
The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring. [13][14] Causality in Experimental Choices: This method cleverly constructs the pyrrole ring from precursors that do not resemble the final structure. The initial Claisen condensation, catalyzed by a strong base like potassium ethoxide, is crucial for forming the carbon skeleton. [13]The second step, a reductive cyclization using reagents like zinc in acetic acid or catalytic hydrogenation, simultaneously reduces the nitro group to an amine and triggers an intramolecular condensation to close the ring. [13][15]The resulting indole-2-carboxylic acid can then be decarboxylated if the unsubstituted indole is desired. [13] Mechanism of the Reissert Synthesis
-
Condensation: A base (e.g., potassium ethoxide) deprotonates the methyl group of the o-nitrotoluene, which then acts as a nucleophile, attacking diethyl oxalate to form an ethyl o-nitrophenylpyruvate. [13]2. Reductive Cyclization: The nitro group is reduced to an amine (e.g., with Zn/AcOH), which immediately undergoes an intramolecular cyclization with the adjacent ketone to form the indole-2-carboxylic acid. [15]3. Decarboxylation: Heating the indole-2-carboxylic acid removes the carboxyl group to yield the final indole product. [13][16]
Caption: Workflow of the multi-step Reissert indole synthesis.
Limitations:
-
Multi-step Process: Inherently less efficient than one-pot methods.
-
Substituent Limitations: The starting materials are limited to substituted o-nitrotoluenes.
-
Harsh Reduction/Decarboxylation: The conditions for reduction and final decarboxylation can be harsh.
Pillar 2: Modern Methods—Precision, Efficiency, and Scope
Modern synthetic chemistry has sought to overcome the limitations of classic methods by employing transition-metal catalysis. These approaches offer milder reaction conditions, superior functional group tolerance, and often provide access to indole substitution patterns that are difficult to achieve classically.
Palladium-Catalyzed C-H Activation/Functionalization
One of the most powerful modern strategies involves the direct formation of C-C or C-N bonds via transition-metal-catalyzed activation of otherwise inert C-H bonds. [4][17][18]Palladium catalysis, in particular, has emerged as a highly versatile tool for indole synthesis. [8]These reactions often proceed via an intramolecular cyclization of a suitably substituted aniline derivative.
Causality in Experimental Choices: The choice of the palladium catalyst, ligand, and oxidant is paramount for success. The catalyst facilitates the C-H activation step, while the oxidant is often required to regenerate the active catalytic species. These reactions can be performed at much lower temperatures than classic methods and are compatible with a wide range of functional groups, which is a major advantage in the synthesis of complex molecules. [19] Generalized Workflow for C-H Activation Indole Synthesis The strategy often involves the reaction of an aniline derivative (e.g., an N-alkenylaniline or N-aryl aniline) with an alkyne or other coupling partner.
-
Coordination & C-H Activation: The palladium catalyst coordinates to the starting material, often directed by a functional group, and activates a C-H bond on the aniline ring.
-
Insertion/Coupling: The alkyne or other coupling partner inserts into the Pd-C bond.
-
Reductive Elimination: An intramolecular reductive elimination step forms the indole ring and regenerates a Pd(0) species.
-
Catalyst Regeneration: An oxidant regenerates the active Pd(II) catalyst to complete the catalytic cycle.
Caption: A typical catalytic cycle for a modern indole synthesis.
Advantages over Classic Methods:
-
Mild Conditions: Often proceed at or near room temperature.
-
High Functional Group Tolerance: Compatible with esters, amides, halides, and other sensitive groups.
-
Atom Economy: C-H activation can be more atom-economical than classic methods that require pre-functionalized starting materials.
-
Novel Regioselectivity: Provides access to diverse substitution patterns. [4]
Indole Synthesis in Continuous Flow
Continuous flow chemistry represents a paradigm shift in how reactions are performed, moving from traditional batch reactors to micro- or milliscale tubular reactors. [20][21]This technology offers precise control over reaction parameters like temperature, pressure, and residence time, leading to improved safety, efficiency, and scalability. [22]Even classic reactions like the Fischer synthesis can be dramatically improved when translated to a flow system. [5][22] Causality in Experimental Choices: The key principle of flow chemistry is the high surface-area-to-volume ratio in the reactor. This allows for extremely efficient heat transfer, enabling reactions to be run safely at temperatures far exceeding the solvent's boiling point ("superheating"). [5]This can dramatically accelerate reaction rates. Reagents are pumped and mixed continuously, ensuring high reproducibility and allowing for the safe handling of hazardous intermediates, which exist only transiently in small volumes.
Workflow for Fischer Indole Synthesis in Flow
-
Reagent Streams: Separate streams of the arylhydrazine and the ketone/aldehyde in a suitable solvent are prepared.
-
Pumping & Mixing: Syringe pumps precisely control the flow rate of each stream into a T-mixer, ensuring stoichiometric mixing.
-
Heated Reactor Coil: The mixed stream enters a heated, pressurized reactor coil where the reaction occurs within a defined residence time (often just minutes).
-
Back-Pressure Regulation: A back-pressure regulator maintains high pressure, allowing for superheating without boiling.
-
Collection: The product stream exits the reactor and is collected for purification.
Caption: Schematic of a continuous flow synthesis setup.
Advantages over Batch Synthesis:
-
Enhanced Safety: Hazardous intermediates are generated in small quantities; risk of thermal runaway is minimized.
-
Rapid Optimization: Reaction parameters can be changed quickly to find the optimal conditions.
-
Scalability: Production can be scaled up by running the system for longer or by using parallel reactors ("numbering-up").
-
Higher Yields & Purity: Precise control often leads to fewer byproducts and higher yields in shorter reaction times. [21]
Comparative Analysis: At-a-Glance
The following table summarizes the key performance metrics for the discussed indole synthesis methods, providing a direct comparison for researchers selecting a route.
| Method | Typical Yield | Temperature | Time | Key Strengths | Key Weaknesses |
| Fischer | 60-80% | 100-200°C | 1-24 h | Well-established, readily available starting materials | Harsh conditions, limited functional group tolerance, potential regioisomers |
| Bischler-Möhlau | Low (<50%) | >180°C | Variable | Access to 2-arylindoles | Very harsh conditions, low yields, byproduct formation |
| Reissert | 50-70% | Multi-step | Multi-step | Access to indole-2-carboxylic acids | Multi-step, limited starting material scope |
| Pd-Catalyzed C-H Activation | 70-95% | 25-100°C | 4-24 h | Excellent functional group tolerance, mild conditions, high atom economy | Catalyst cost, requires optimization (ligands, oxidants) |
| Continuous Flow | 70-95% | 150-250°C | < 30 min | Rapid, scalable, safe, high efficiency | Requires specialized equipment |
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for both a classic and a modern indole synthesis.
Protocol 1: Classic Fischer Synthesis of 2-Phenylindole (Batch)
This protocol is adapted from the procedure reported by Shriner, Ashley, and Welch. [23] Materials:
-
Phenylhydrazine
-
Acetophenone
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethanol, 95%
Procedure:
-
Hydrazone Formation: In a suitable reaction vessel, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for approximately 1 hour. The mixture will form the corresponding phenylhydrazone.
-
Cyclization: To the hot phenylhydrazone mixture, cautiously add anhydrous zinc chloride (100 g). The mixture will become vigorous. Heat the reaction at 170°C for 5-10 minutes. Causality: The ZnCl₂ acts as a Lewis acid catalyst to promote the-[3][3]sigmatropic rearrangement and subsequent cyclization.
-
Workup and Isolation: Allow the reaction to cool slightly. Add 250 mL of water and 50 mL of concentrated hydrochloric acid. Heat the mixture to boiling to dissolve the solids.
-
Purification: Cool the solution in an ice bath to induce crystallization. Collect the crude 2-phenylindole by vacuum filtration and wash it with cold ethanol. The reported yield is between 72-80%. [23]
Protocol 2: Modern Palladium-Catalyzed Indole Synthesis via C-H Activation
This protocol is a representative example based on modern palladium-catalyzed methodologies. [19] Materials:
-
N-aryl enamine substrate
-
Palladium(II) acetate (Pd(OAc)₂) catalyst
-
Copper(II) acetate (Cu(OAc)₂) as oxidant
-
Dimethylformamide (DMF) as solvent
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-aryl enamine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 80-100°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS. Causality: The Pd(OAc)₂ is the active catalyst that facilitates the C-H activation. The Cu(OAc)₂ acts as a stoichiometric oxidant to regenerate the active Pd(II) species from the Pd(0) formed after reductive elimination, thus allowing the catalytic cycle to continue.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of celite to remove the metal salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.
Conclusion
The synthesis of the indole scaffold remains a vibrant and essential area of chemical research. While classic methods like the Fischer, Bischler-Möhlau, and Reissert syntheses provide foundational and often cost-effective routes to simpler indoles, their utility is frequently hampered by harsh conditions and limited substrate scope.
In contrast, modern transition-metal-catalyzed methods , particularly those employing C-H activation, have revolutionized the field. They offer unparalleled precision, broad functional group tolerance, and access to complex substitution patterns under significantly milder conditions. Furthermore, the application of enabling technologies like continuous flow chemistry demonstrates that even classic transformations can be rendered more efficient, safer, and scalable. For the medicinal chemist or drug development professional, the choice of method will depend on a careful analysis of the target molecule's complexity, the required scale, and the available resources. Increasingly, the precision and versatility of modern catalytic approaches make them the superior choice for the synthesis of complex, next-generation indole-based therapeutics.
References
- Fadaeinasab, M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science Publishers.
-
D'Agostino, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. Available at: [Link]
-
Chandra, A., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kumar, I., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect, 3(20), 5489-5503. Available at: [Link]
-
D'Agostino, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PubMed. Available at: [Link]
-
Sarmah, D., et al. (2021). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 26(16), 4983. Available at: [Link]
-
Sarmah, D., et al. (2021). Synthesis of indoles via C−H bond activation. ResearchGate. Available at: [Link]
-
D'Agostino, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. ResearchGate. Available at: [Link]
-
Oreate AI. (2026). A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Available at: [Link]
-
Bohrium. (2025). a-review-on-indoles-synthesis-from-nitroarenes-classical-to-modern-approaches. Ask this paper. Available at: [Link]
-
Wang, H., et al. (2021). Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23(19), 7586–7590. Available at: [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Available at: [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available at: [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. Wikipedia. Available at: [Link]
-
Sarmah, D., et al. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Applied Organometallic Chemistry, 35(11). Available at: [Link]
-
ResearchGate. (n.d.). Fischer indole synthesis under flow conditions. ResearchGate. Available at: [Link]
-
Ward, J., et al. (2010). Synthesis of substituted indoles using continuous flow micro reactors. Tetrahedron. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Thomson, J. E., & Rivas, F. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(18), 7539–7545. Available at: [Link]
-
Cera, G., & Luisi, R. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(1), 193. Available at: [Link]
-
Kumar, I., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect. Available at: [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Available at: [Link]
-
Kelly, M. G., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(23), 3624-3629. Available at: [Link]
-
Knowledge plus Understanding. (2020). Bischler synthesis of indole explained. YouTube. Available at: [Link]
- Unknown Author. (n.d.). Reissert Indole Synthesis. Source Not Available.
-
Gribble, G. (2016). Reissert Indole Synthesis. ResearchGate. Available at: [Link]
-
Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. Available at: [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
Knowledge plus Understanding. (2020). Reissert indole synthesis mechanism explained. YouTube. Available at: [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar. Available at: [Link]
Sources
- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. testbook.com [testbook.com]
- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Assessing the Metabolic Stability of Indole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] However, the clinical success of indole-based drug candidates is often hampered by poor metabolic stability, leading to rapid clearance and low bioavailability.[2] This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of indole-based compounds, offering insights into experimental design, data interpretation, and strategies for improving metabolic profiles.
The Metabolic Landscape of Indoles: Pathways and Key Enzymes
Indole and its derivatives are subject to extensive metabolism, primarily in the liver, by Phase I and Phase II enzymes.[3][4] Understanding these pathways is critical for predicting metabolic hotspots and designing more stable analogues.
Phase I Metabolism: The initial phase of indole metabolism predominantly involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[2] The electron-rich indole ring is susceptible to hydroxylation at various positions, with the C3 position being a common site of initial oxidation.[5] This can be followed by further oxidation to form oxindoles and other metabolites.[6] In some cases, dehydrogenation of an indoline core can lead to the formation of an indole, which can then undergo further metabolism.[2]
Phase II Metabolism: Following Phase I oxidation, the resulting hydroxylated metabolites can undergo conjugation reactions, which increase their water solubility and facilitate excretion.[7] Key Phase II enzymes involved in indole metabolism include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULFs), which attach glucuronic acid and sulfate groups, respectively.[6][7]
Below is a generalized diagram of the primary metabolic pathways for indole-based compounds.
Caption: Generalized metabolic pathway for indole derivatives.
Comparative Analysis of In Vitro Metabolic Stability Assays
A variety of in vitro assays are available to assess the metabolic stability of drug candidates.[8] The choice of assay depends on the stage of drug discovery and the specific questions being addressed.
| Assay | Test System | Enzymes Present | Throughput | Cost | Predictive Value |
| Liver Microsomal Stability | Subcellular fraction of liver homogenate | Primarily Phase I (CYPs, FMOs) and some Phase II (UGTs) | High | Low | Good for initial screening of Phase I metabolism |
| Hepatocyte Stability | Intact liver cells | Full complement of Phase I and II enzymes, transporters | Medium | High | "Gold standard" for in vitro metabolism, provides a more complete picture |
| S9 Fraction Stability | Supernatant of liver homogenate after centrifugation | Both microsomal and cytosolic enzymes (Phase I and II) | High | Medium | Broader enzyme coverage than microsomes, good for general metabolism screening |
| Plasma Stability | Blood plasma | Esterases, amidases, proteases | High | Low | Assesses stability against hydrolytic enzymes in circulation |
Causality Behind Experimental Choices:
-
Early Discovery/Lead Optimization: Liver microsomal stability assays are ideal for high-throughput screening of large numbers of compounds to quickly identify those with significant Phase I metabolic liabilities.[9] Their low cost and speed are advantageous at this stage.
-
Lead Optimization/Preclinical Development: As a smaller number of promising candidates emerge, hepatocyte stability assays become more valuable.[10] Although more expensive and lower in throughput, they provide a more physiologically relevant assessment by including the full range of metabolic enzymes and transporters, offering a better prediction of in vivo clearance.[10][11]
-
Investigating Specific Clearance Pathways: If a compound is suspected to be cleared by cytosolic enzymes, an S9 fraction stability assay can be informative.[7] For compounds with ester or amide linkages, a plasma stability assay is crucial to assess their susceptibility to hydrolysis in the bloodstream.[12]
Experimental Protocols: A Self-Validating System
The following are detailed, step-by-step methodologies for key metabolic stability assays. These protocols include controls to ensure the validity of the results.
This assay determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[13][14]
Materials and Reagents:
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Pooled liver microsomes (human or other species)[13]
-
Potassium phosphate buffer (100 mM, pH 7.4)[15]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[14]
-
Acetonitrile (ice-cold) for reaction termination[13]
-
Internal standard for LC-MS/MS analysis
-
96-well plates
Experimental Workflow:
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).[13]
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound or control to the appropriate wells (final concentration typically 1 µM).[16]
-
Prepare a separate plate with ice-cold acetonitrile containing an internal standard for reaction termination.[9]
-
-
Incubation:
-
Time-Point Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to the termination plate.[16]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.[13]
-
Determine the elimination rate constant (k) from the slope of the linear regression.[13]
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[13]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[13]
-
This assay evaluates the stability of a compound in plasma, primarily due to the action of hydrolytic enzymes.[17][18]
Materials and Reagents:
-
Test compound and positive control (e.g., procaine, propantheline)
-
Pooled plasma (human or other species), anticoagulated with heparin or EDTA[12]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ice-cold) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the plasma.
-
Add the test compound or control to the appropriate wells (final concentration typically 1-5 µM).[18]
-
Prepare a termination plate with ice-cold acetonitrile containing an internal standard.
-
-
Incubation:
-
Incubate the reaction plate at 37°C.
-
-
Time-Point Sampling and Termination:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the reaction mixture to the termination plate.[12]
-
-
Sample Processing and Analysis:
-
Seal and vortex the termination plate.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the degradation curve.
-
Strategies for Enhancing Metabolic Stability of Indole-Based Compounds
Data from metabolic stability assays can guide medicinal chemistry efforts to improve the pharmacokinetic properties of indole-based compounds.
Structure-Activity Relationship (SAR) Driven Design:
-
Blocking Metabolic Hotspots: A common strategy is to introduce substituents at positions identified as metabolically labile. For instance, fluorination at a site of hydroxylation can block CYP-mediated metabolism.[13] Introducing an electron-withdrawing group at the 3-position of the indole ring has been shown to increase metabolic stability.[13]
-
Bioisosteric Replacement: Replacing a metabolically susceptible moiety with a bioisostere can improve stability while maintaining biological activity. For example, replacing an indoline with an azaindole can alter the electronic properties of the ring system, making it less prone to oxidation.[2]
Logical Relationship of Stability Enhancement:
Caption: Logical workflow for improving the metabolic stability of indole-based compounds.
Case Study: Comparative Metabolic Stability of Indole Derivatives
The following table summarizes hypothetical data from a liver microsomal stability assay comparing a parent indole compound with two modified analogues designed for enhanced stability.
| Compound | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent Indole | None | 15 | 46.2 |
| Analogue 1 | Fluorination at C5 | 45 | 15.4 |
| Analogue 2 | Azaindole replacement | 60 | 11.6 |
Interpretation:
The data clearly demonstrates that both modification strategies significantly improved metabolic stability. Analogue 1, with a fluorine atom at a likely site of metabolism, showed a 3-fold increase in half-life. Analogue 2, incorporating an azaindole core, exhibited the greatest stability with a 4-fold increase in half-life and a corresponding decrease in intrinsic clearance. This suggests that for this particular scaffold, altering the electronics of the entire ring system was a more effective strategy than blocking a single metabolic hotspot.
Conclusion
Assessing the metabolic stability of indole-based compounds is a critical step in the drug discovery process.[8] A systematic approach that combines high-throughput screening with more physiologically relevant assays provides a comprehensive understanding of a compound's metabolic fate.[11] The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to design and synthesize new chemical entities with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Stability. Retrieved from [Link]
-
Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. PubMed. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Lee, J. H., & Lee, J. (2010). Environmental factors affecting indole production in Escherichia coli. PubMed. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. Retrieved from [Link]
-
Gao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]
-
Wu, C. P., et al. (2021). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidirug Resistance. PMC. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Hubbard, T. D., et al. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. PMC. Retrieved from [Link]
-
Frontiers. (n.d.). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Xu, C., et al. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible metabolic pathway of indole metabolism in vivo. Retrieved from [Link]
-
News-Medical.net. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]
-
MDPI. (2023). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. Retrieved from [Link]
-
Tu, P., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. PMC. Retrieved from [Link]
-
Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]
-
MDPI. (2023). Gut-Kidney Axis: Unraveling the Role of the Microbiome in Chronic Kidney Disease. Retrieved from [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 5. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. nuvisan.com [nuvisan.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
The Tale of Two Isomers: A Comparative Guide to 5-Chloroindole and 6-Chloroindole Derivatives in Biological Assays
In the intricate world of medicinal chemistry, the indole scaffold stands as a "privileged structure," a foundational blueprint for a multitude of biologically active compounds. The strategic placement of a simple chlorine atom on this indole ring can dramatically alter a molecule's destiny, dictating its biological targets and therapeutic potential. This guide offers an in-depth, comparative analysis of two closely related yet functionally distinct classes of compounds: 5-chloroindole and 6-chloroindole derivatives. We will dissect their performance in key biological assays, elucidate the structural nuances that drive their activities, and provide the experimental frameworks necessary for their evaluation.
The Isomeric Difference: A Foundation in Chemical Reactivity
The biological activities of 5- and 6-chloroindole derivatives are fundamentally rooted in their distinct electronic properties. The position of the electron-withdrawing chlorine atom on the indole ring influences the electron density of the pyrrole moiety, the primary site for electrophilic attack. Theoretical predictions based on Hammett substituent constants suggest that 5-chloroindole is more reactive towards electrophilic substitution than its 6-chloro counterpart[1]. This is because the chlorine at the 5-position exerts a less deactivating, para-like effect, leading to a higher electron density at the C3 position of the pyrrole ring compared to the meta-like effect of the 6-chloro substituent[1]. This subtle yet significant difference in chemical reactivity lays the groundwork for their divergent biological profiles.
Head-to-Head in the Biological Arena: A Comparative Overview
To provide a clear and concise comparison, the following table summarizes the known biological activities of derivatives from both scaffolds, highlighting their primary targets and reported potency.
| Biological Target/Assay | 5-Chloroindole Derivatives | 6-Chloroindole Derivatives | Key Comparative Insights |
| Anticancer: Kinase Inhibition | Potent inhibitors of EGFR (wild-type and mutant) and BRAFV600E with IC50 values in the low nanomolar range[2][3][4]. | Derivatives of indole-6-carboxylate have shown inhibitory activity against EGFR and VEGFR-2[5]. | 5-chloroindoles are extensively documented as potent EGFR/BRAF inhibitors, while the exploration of 6-chloroindoles in this area is more recent but shows promise. |
| Anticancer: Tubulin Polymerization | Arylthioindole derivatives with a halogen at the 5-position showed reduced cytotoxicity and tubulin binding affinity. | Potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis[6]. | The position of the chloro group appears critical, with the 6-position being more favorable for tubulin polymerization inhibition in the studied scaffolds. |
| Metabolic Disorders: AMPK Activation | Limited direct evidence of potent activation. | PF-06409577, a 6-chloroindole derivative, is a potent and selective direct activator of AMPK[7]. | 6-chloroindole derivatives have been specifically developed as potent AMPK activators for conditions like diabetic nephropathy. |
| Antimicrobial Activity | Exhibit antimicrobial and antibiofilm activity against various pathogens, including Uropathogenic E. coli[2][8]. | Halogenated indoles, including 6-bromoindole, show antivirulence properties against Vibrio campbellii[9]. 6-bromoindolglyoxylamide derivatives are active against Gram-positive bacteria[10]. | Both isomers show antimicrobial potential, but the spectrum of activity and specific mechanisms may differ. More direct comparative studies are needed. |
| Neurodegenerative Diseases | 3-substituted-1H-indoles have been investigated as potential ligands for the NMDA receptor in Alzheimer's disease[11]. | Precursors for p38 kinase inhibitors, a target in neuroinflammatory conditions[10]. | Both scaffolds offer starting points for the development of therapeutics for neurodegenerative diseases, targeting different pathways. |
In-Depth Analysis of Key Biological Activities
Anticancer Activity: A Tale of Two Mechanisms
The divergence in anticancer mechanisms between 5- and 6-chloroindole derivatives is a prime example of structure-activity relationships.
5-Chloroindoles as Kinase Inhibitors:
A significant body of research highlights the prowess of 5-chloroindole derivatives as inhibitors of key oncogenic kinases, namely the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF)[2][3][4]. Mutations in these kinases are drivers in numerous cancers. 5-chloroindole-based compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation and subsequent activation of downstream signaling pathways responsible for cell proliferation and survival[2].
Signaling Pathway: EGFR Inhibition by 5-Chloroindole Derivatives
Caption: EGFR signaling pathway and the point of inhibition by 5-chloroindole derivatives.
6-Chloroindoles as Tubulin Polymerization Inhibitors:
In contrast, derivatives of 6-chloroindole have emerged as potent inhibitors of tubulin polymerization[6]. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division. By disrupting microtubule dynamics, these compounds lead to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells. The 6-chloro substitution appears to be favorable for interaction with the colchicine binding site on tubulin, a key target for microtubule-destabilizing agents.
Workflow: Investigating Tubulin Polymerization Inhibition
Caption: Experimental workflow for a tubulin polymerization assay.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Both 5- and 6-chloroindole derivatives have demonstrated promising antimicrobial activities, although through potentially different mechanisms and against different organisms.
5-Chloroindoles: These compounds have been shown to inhibit biofilm formation and exhibit antimicrobial properties against uropathogenic Escherichia coli (UPEC)[2][8]. Their activity is linked to the downregulation of virulence genes associated with adhesion and stress regulation[2].
6-Chloroindoles: While direct antibacterial data is less prevalent, related halogenated indoles, such as 6-bromoindole, have been shown to reduce the virulence of Vibrio campbellii, a pathogen in aquaculture[9]. Furthermore, 6-bromoindolglyoxylamide derivatives have displayed intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus[10].
The differing positions of the chlorine atom likely influence the lipophilicity and electronic distribution of the molecules, affecting their ability to penetrate bacterial cell walls and interact with intracellular targets.
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, we provide standardized protocols for key biological assays.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5- and 6-chloroindole derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
Test compounds (5- and 6-chloroindole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Inhibition Assay (Luminescence-Based)
Objective: To quantify the inhibitory potency of 5- and 6-chloroindole derivatives against specific kinases (e.g., EGFR, BRAF).
Materials:
-
Recombinant human kinase (e.g., EGFR, BRAFV600E)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 5- and 6-chloroindole derivatives against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microbe
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[12]. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The comparative analysis of 5-chloroindole and 6-chloroindole derivatives reveals a fascinating landscape of structure-driven biological activity. While 5-chloroindoles have been extensively validated as potent kinase inhibitors for cancer therapy, 6-chloroindoles show significant promise as tubulin polymerization inhibitors and AMPK activators. The antimicrobial potential of both isomers warrants further investigation to delineate their specific spectra of activity and mechanisms of action.
For researchers in drug discovery, the choice between a 5-chloroindole and a 6-chloroindole scaffold should be guided by the intended biological target. This guide provides a foundational understanding and the necessary experimental protocols to embark on a rational design and evaluation of novel chloroindole-based therapeutics. Future research should focus on direct, head-to-head comparisons of these isomers in a wider array of biological assays to further unravel the subtle yet profound impact of chlorine's position on the indole ring.
References
-
Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. ACS Publications. Available from: [Link]
-
Inhibitory effects of synthesized compounds 6-17 against EGFR and SRC kinases. ResearchGate. Available from: [Link]
-
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. Available from: [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. PubMed. Available from: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. Available from: [Link]
-
New AMPK activators designed at Merck & Co. BioWorld. Available from: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. Available from: [Link]
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015). PubMed. Available from: [Link]
-
Development of Novel Alkene Oxindole Derivatives As Orally Efficacious AMP-Activated Protein Kinase Activators. PubMed Central. Available from: [Link]
-
Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. PubMed Central. Available from: [Link]
-
Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. PubMed. Available from: [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available from: [Link]
-
Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. PubMed. Available from: [Link]
-
Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. PubMed Central. Available from: [Link]
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available from: [Link]
-
Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model. ASM Journals. Available from: [Link]
-
B-Raf inhibitors in phase III clinical trials. ResearchGate. Available from: [Link]
-
Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. PubMed Central. Available from: [Link]
-
AMPK activators: mechanisms of action and physiological activities. PubMed Central. Available from: [Link]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed. Available from: [Link]
-
Inhibition of Mutated, Activated BRAF in Metastatic Melanoma. PubMed Central. Available from: [Link]
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Available from: [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central. Available from: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available from: [Link]
-
Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Journal of Physics: Conference Series. Available from: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Novel Alkene Oxindole Derivatives As Orally Efficacious AMP-Activated Protein Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.com [idexx.com]
A Senior Application Scientist's Guide to Validating Experimental Findings with Computational Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the synergy between empirical evidence and computational modeling has become an indispensable cornerstone of modern drug discovery.[1][2][3] This guide provides an in-depth exploration of how to rigorously validate experimental findings using a suite of computational chemistry techniques. As a senior application scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, ensuring a self-validating and robust framework for your research.
The traditional drug discovery pipeline is a long and arduous journey, often fraught with high costs and late-stage failures.[1] Computational chemistry offers a powerful means to de-risk this process by providing atomic-level insights into molecular interactions, predicting compound properties, and optimizing drug candidates before they are even synthesized.[1][2] However, the predictive power of these in silico models is only as reliable as their validation against real-world experimental data.[4][5] This guide will equip you with the knowledge to create a powerful feedback loop between the wet lab and the dry lab, accelerating your path to discovery.
The Symbiotic Relationship: A Comparison of Computational & Experimental Approaches
The validation process is not a one-way street. Experimental results provide the ground truth for computational models, while computational data can offer mechanistic explanations for experimental observations and guide the design of future experiments.[6][7][8] Below is a comparison of common experimental techniques and their computational counterparts.
| Experimental Technique | Primary Output | Computational Counterpart | Primary Output | Key Validation Point |
| Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Kinetics (kon, koff) | Molecular Docking / Free Energy Calculations | Binding Pose, Scoring Function (Docking Score), Binding Free Energy (ΔGbind) | Correlation between experimental Kd and calculated ΔGbind.[9] |
| X-ray Crystallography / Cryo-EM | 3D structure of protein-ligand complex | Molecular Dynamics (MD) Simulations | Dynamic stability of binding pose, conformational changes, solvent effects | Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure.[10][11] |
| Structure-Activity Relationship (SAR) Studies | Relationship between chemical structure and biological activity | Quantitative Structure-Activity Relationship (QSAR) | Predictive model of biological activity based on molecular descriptors | The model's ability to accurately predict the activity of new, unsynthesized compounds.[12][13][14] |
| Enzyme Kinetics Assays | Catalytic efficiency (kcat/Km), inhibition constants (Ki) | Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, transition state energies, activation energies | Agreement between experimentally determined kinetic parameters and computationally calculated energy barriers.[15][16] |
The Validation Workflow: An Integrated Approach
A robust validation workflow is iterative and deeply integrated. It begins with a hypothesis, which is then tested through a parallel and interconnected series of computational and experimental steps.
Caption: A diagram illustrating the iterative workflow between computational and experimental phases for validating research findings.
Deep Dive into Key Computational Methodologies
Molecular Docking: The Initial Litmus Test
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a computationally inexpensive method, making it ideal for virtual screening of large compound libraries.[17]
Experimental Protocol: Validating Docking with a Binding Assay (e.g., SPR)
-
Protein Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.
-
Ligand Preparation: Prepare a series of dilutions of the computationally predicted binding compounds in a suitable buffer.
-
Binding Measurement: Flow the ligand solutions over the sensor chip and measure the change in the refractive index, which is proportional to the amount of ligand bound to the protein.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).
Causality Behind Choices: SPR is chosen for its real-time, label-free detection of binding events, providing both affinity and kinetic data. This allows for a more nuanced comparison with docking scores, which are a proxy for binding affinity.
Self-Validation:
-
Positive Control: Include a known binder to ensure the protein is active and the assay is performing correctly.
-
Negative Control: Use a compound not predicted to bind to establish a baseline and identify non-specific binding.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Reality
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility and the influence of solvent.[1][18]
Computational Workflow: Assessing Binding Pose Stability
-
System Preparation: Place the docked protein-ligand complex in a periodic box of explicit solvent (e.g., water) and ions to mimic physiological conditions.
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature and adjust the pressure to achieve a stable state.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the behavior of the ligand in the binding pocket.
-
Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose. A stable RMSD indicates a stable binding mode.[10]
Causality Behind Choices: Explicit solvent is crucial as water molecules can play a key role in mediating protein-ligand interactions. The equilibration phase ensures that the simulation starts from a physically realistic state.
Caption: A flowchart of the key steps in a molecular dynamics simulation workflow.
Quantum Mechanics (QM): For Unraveling Chemical Reactivity
For systems where electronic effects are paramount, such as enzyme-catalyzed reactions or the formation of covalent bonds, classical molecular mechanics force fields may be insufficient.[16][19] Quantum mechanics (QM) and hybrid QM/MM methods provide a more accurate description of these phenomena.[15][20]
Application: Validating a Covalent Inhibitor's Mechanism
Experimentally, you might observe time-dependent inhibition in an enzyme assay, suggesting covalent bond formation. A QM/MM calculation can validate this by:
-
Modeling the Reaction Coordinate: Defining the series of atomic motions that lead from the non-covalent complex to the covalent adduct.
-
Calculating the Energy Profile: Determining the energy of the system along the reaction coordinate, identifying the transition state, and calculating the activation energy barrier.
-
Comparison with Experimental Kinetics: The calculated activation energy can be related to the experimentally determined rate of inactivation (kinact).
Causality Behind Choices: A QM/MM approach is necessary because it treats the chemically reactive part of the system (the ligand and the active site residues) with high-level QM theory while the rest of the protein is treated with more computationally efficient MM methods.[15]
Trustworthiness Through Rigorous Validation Metrics
The convergence of computational predictions and experimental results is the ultimate goal. Here are key metrics to assess the trustworthiness of your integrated data.
| Computational Method | Validation Metric | Threshold for Confidence |
| Molecular Docking | RMSD of the redocked native ligand | < 2.0 Å from the crystal structure pose.[10] |
| Enrichment Factor in virtual screening | Significantly greater than 1, indicating the method's ability to distinguish true binders from decoys.[21] | |
| MD Simulations | Ligand RMSD during production run | Stable fluctuation around a low value (< 3 Å) relative to the equilibrated structure. |
| QSAR | External validation (R2pred) | > 0.6 for a predictive model. |
| Free Energy Calculations | Correlation with experimental ΔGbind | R2 > 0.7 and a low Mean Unsigned Error (MUE) (< 1-2 kcal/mol).[19] |
Case Study: Validation of a Novel Kinase Inhibitor
Let's consider a hypothetical scenario where a novel inhibitor for a specific kinase is identified through a high-throughput screen.
Experimental Findings:
-
Biochemical assay reveals an IC50 of 500 nM.
-
SPR confirms direct binding with a Kd of 200 nM.
Computational Validation Steps:
-
Molecular Docking: The inhibitor is docked into the ATP-binding site of the kinase. The predicted binding pose shows key hydrogen bonds with the hinge region, a hallmark of many kinase inhibitors.
-
MD Simulation: A 100 ns MD simulation is performed. The ligand RMSD remains stable below 2.5 Å, and the key hydrogen bonds are maintained for over 90% of the simulation time. This increases confidence in the predicted binding mode.
-
SAR Exploration: A small library of analogs is designed in silico based on the docked pose. QSAR modeling suggests that adding a specific functional group could improve potency.[13]
-
Experimental Synthesis and Testing: The suggested analog is synthesized and tested. The experimental Kd is found to be 50 nM, validating the predictive power of the computational model.
This iterative cycle of prediction and experimental confirmation provides a robust validation of the initial finding and accelerates the lead optimization process.[22]
Conclusion: A Unified Approach to Drug Discovery
The validation of experimental findings with computational chemistry is no longer a niche specialty but a core competency in modern drug discovery.[2][17] By embracing a deeply integrated and iterative workflow, researchers can gain unprecedented insights into molecular mechanisms, make more informed decisions, and ultimately, accelerate the development of new medicines. The key to success lies not in viewing these as separate disciplines, but as two sides of the same coin, each providing essential pieces of the complex puzzle of drug action.
References
- Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable.
- The Role of Computational Chemistry in Acceler
- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology.
- Computational approaches in medicinal chemistry for target identification and drug discovery. - Allied Academies.
- Computational tools for drug discovery - Chemaxon.
- Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays - Benchchem.
- Computational Methods in Drug Discovery - PMC - PubMed Central.
- Structure-Activity Relationship (SAR) Studies - Oncodesign Services.
- Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conform
- How to validate the molecular docking results ?
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- Quantum mechanics in drug design: Progress, challenges, and future frontiers - PMC - NIH.
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- Molecular Docking Results Analysis and Accuracy Improvement - Cre
- Molecular dynamics simulation for all - PMC - PubMed Central - NIH.
- APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN- - IJSDR.
- Integrating Computational & Experimental Data | Comput
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Str
- On Exploring Structure Activity Rel
- What are the best ways to validate a docking result?
- Computational chemist wants us to do all the experimental work then computational for validation : r/labr
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
Sources
- 1. steeronresearch.com [steeronresearch.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. chemaxon.com [chemaxon.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | CoLab [colab.ws]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 14. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijsdr.org [ijsdr.org]
- 17. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantum mechanics in drug design: Progress, challenges, and future frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-chloro-1H-indole-6-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our practices. The proper management and disposal of chemical reagents are not mere regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our ecosystem, and upholding the principles of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-chloro-1H-indole-6-carboxylate, a halogenated indole derivative. Adherence to these procedures is critical for minimizing risk and ensuring full compliance with safety standards.
Hazard Profile and Immediate Safety Precautions
All operations involving this compound, from initial handling to final waste packaging, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] A comprehensive understanding of the potential risks is the first line of defense against accidental exposure.
Table 1: Anticipated Hazard Profile and Required PPE
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) | Citation |
| Skin Irritation | May cause redness, itching, or irritation upon contact. | Nitrile or Neoprene Gloves: Ensure full hand protection. Contaminated gloves must be disposed of as hazardous waste. | [2][3] |
| Eye Irritation | May cause serious irritation, redness, or pain. | ANSI Z87.1-Compliant Safety Goggles: Must be worn at all times. A face shield is recommended when handling larger quantities. | [1][2] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Chemical Fume Hood: All handling must occur in a well-ventilated fume hood. For spill cleanup, a NIOSH-approved respirator may be necessary. | [2] |
| Acute Toxicity | Potentially harmful if swallowed or absorbed through the skin. | Lab Coat: A buttoned lab coat must be worn to protect against skin contact. | [5] |
| Environmental Hazard | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects. | N/A (Procedural controls are key) | [5] |
Quantitative & Chemical Data Summary
Understanding the chemical properties of a substance is vital for its safe handling and storage. The data below is compiled for this compound and similar compounds.
Table 2: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 210.63 g/mol |
| Appearance | Likely a solid (e.g., beige powder) |
| Solubility | Likely soluble in organic solvents; low water solubility.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste.[6] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7][8]
Experimental Protocol: Waste Management
-
Waste Characterization and Segregation:
-
Identify as Halogenated Waste: This compound is a chlorinated organic material. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[6][9] Co-mingling with non-halogenated waste can significantly increase disposal costs and complicate the disposal process.[9]
-
Solid vs. Liquid: Collect pure solid waste, contaminated consumables (e.g., weigh boats, wipes), and contaminated solutions in separate, compatible containers.
-
-
Container Selection and Labeling:
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that shows no signs of deterioration.[10][11] The container must be compatible with the waste; for instance, do not use metal containers for corrosive waste.[11]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label.[12] The label must, at a minimum, include:
-
-
Waste Accumulation and Storage:
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[10][12]
-
Maintain Closed Containers: The waste container must remain tightly capped at all times, except when you are actively adding waste.[10][11]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Segregate Incompatibles: Store the halogenated waste away from incompatible materials, particularly strong acids and bases.[10]
-
-
Arranging for Professional Disposal:
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for waste pickup.[6]
-
Provide Documentation: Complete and submit a hazardous material pickup request form, providing accurate details about the waste's composition and volume.[11]
-
Final Disposal Method: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of compound is controlled incineration with flue gas scrubbing to neutralize harmful emissions.[6]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action. Familiarize yourself with these procedures before beginning work.
Spill Cleanup
-
Minor Spill (Contained in Fume Hood):
-
Ensure you are wearing the appropriate PPE (lab coat, goggles, double gloves).
-
Decontaminate the area by gently covering the spill with an inert absorbent material like vermiculite or sand.[13] Do NOT use paper towels, as this can increase the surface area and potential for aerosolization.[13]
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water.[8]
-
Collect all cleanup materials as halogenated hazardous waste.[13]
-
-
Major Spill (Outside of Fume Hood):
-
Alert personnel in the immediate area and evacuate.
-
If the spill is flammable, remove all ignition sources.
-
Contact your institution's EHS or emergency response team immediately.[4]
-
Prevent entry into the contaminated area.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
-
Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Overview. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Indiana Department of Environmental Management (IN.gov). (n.d.). Hazardous Chemical Compounds & Hazardous Waste. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III-A List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Rosenheim Lab, UC Davis. (n.d.). SOP – Carcinogens. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Keene State College. (2012). Hazardous Waste Management Procedures. Retrieved from [Link]
-
Spiez Laboratory. (2004). Decontamination After Chemical Incidents. CHIMIA International Journal for Chemistry. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl indole-4-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2003, April 14). Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. Green Chemistry. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. keene.edu [keene.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to Handling Methyl 5-chloro-1H-indole-6-carboxylate
Core Directive: This guide provides essential safety and logistical protocols for the handling of Methyl 5-chloro-1H-indole-6-carboxylate. As the Senior Application Scientist, I have structured this document to move beyond a simple checklist, focusing instead on the scientific rationale behind each procedural step. Our primary objective is to empower you, our scientific colleagues, to work safely and effectively by understanding the why behind each safety protocol.
Hazard Assessment: A Precautionary Approach Based on Structural Analogues
Based on data for compounds like 5-chloro-1H-indole and 6-chloro-1H-indole, we can anticipate the following hazards[1][2][3]:
| Hazard Classification | Potential Health Effect | Rationale from Analogue Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Data on 5-chloroindole indicates potential harm via multiple exposure routes[2][3]. |
| Skin Corrosion/Irritation | Causes skin irritation. | This is a consistently reported hazard for chlorinated indoles[1][2][3]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant irritation[1][2][3]. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract[1][2]. |
Given these potential hazards, a robust safety plan is not merely recommended; it is imperative.
The Hierarchy of Controls: A Framework for Comprehensive Safety
Before detailing specific Personal Protective Equipment (PPE), it is crucial to implement more effective safety measures. The universally accepted "Hierarchy of Controls" provides a systematic approach to minimizing risk.
-
Elimination/Substitution: While not always feasible in research, consider if a less hazardous analogue could achieve the same experimental outcome.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, engineering controls are mandatory .
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be performed inside a properly functioning and certified chemical fume hood.[4][5][6] This is your primary line of defense against inhaling dust or vapors.[6]
-
Fume Hood Best Practices:
-
Ensure the hood has been certified within the last year.[5][7]
-
Work at least 6 inches inside the plane of the sash to ensure effective containment.[5][6][7][8]
-
Keep the sash as low as possible during operations to maximize protection.[5][6]
-
Do not use the hood for chemical storage, as this disrupts airflow and increases risk.[6][8][9]
-
-
-
Administrative Controls: These are work policies and procedures that reduce exposure. This includes rigorous training on the specific hazards and handling protocols outlined in this guide.[10]
-
Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical hazard. It is to be used in conjunction with, not as a replacement for, engineering and administrative controls.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must directly address the hazards identified in our initial assessment.
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Why: Chlorinated indoles are known to cause serious eye irritation.[1][2][3][11] Goggles provide a seal around the eyes to protect against splashes and airborne dust particles. |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves (minimum 14 mils thickness). Inspect prior to use. | Why: Indole compounds can be toxic upon skin contact.[11] Nitrile provides good resistance to a range of organic chemicals.[12] Double-gloving is recommended for extended procedures or when handling higher concentrations. |
| Body Protection | A long-sleeved, knee-length laboratory coat. | Why: This protects skin on the arms and body from accidental spills and contamination.[4][11] |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask or higher-level respirator. | Why: Required when handling the solid powder outside of a containment system (e.g., during weighing if not in a vented balance enclosure) to prevent respiratory irritation from inhaled particles.[4][11] |
| Footwear | Closed-toe shoes. | Why: Protects feet from spills. This is a standard and non-negotiable laboratory practice.[12][13] |
Operational Plan: Step-by-Step Protocols
Adherence to a strict, systematic workflow is critical for minimizing exposure and ensuring experimental integrity.
Pre-Handling Checklist
-
Confirm the chemical fume hood is on and functioning correctly.[5]
-
Don all required PPE as specified in the table above.
-
Prepare your work area by laying down absorbent bench paper.
-
Ensure a designated, labeled "Halogenated Organic Waste" container is accessible within the fume hood.[12][14]
-
Locate the nearest safety shower and eyewash station.
Step-by-Step Handling Protocol (Inside Fume Hood)
-
Weighing: Carefully weigh the solid compound on weighing paper or in a container. Avoid creating dust clouds.[4] If possible, use a balance located within a vented enclosure.
-
Dissolving: Place a stir plate and a flask containing the desired solvent inside the fume hood. Slowly add the weighed this compound to the solvent to prevent splashing.
-
Handling Solutions: Keep all containers capped when not in use. Use a pipette or syringe for transfers.
-
Post-Handling: Wipe down the work surface with an appropriate solvent. Dispose of all contaminated consumables (weighing paper, pipette tips, bench paper) in the designated halogenated waste container.[14]
Step-by-Step PPE Doffing (Removal) Protocol
The order of removal is critical to prevent self-contamination.
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Do this by peeling one glove off from the cuff, turning it inside out, and using the clean interior to remove the second glove. Dispose of them in the hazardous waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bag if contaminated.
-
Eye Protection: Remove your safety goggles.
-
Respiratory Protection: Remove your respirator or mask.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[15][16]
Decontamination and Disposal Plan
Spill Management
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or outside the fume hood, evacuate the area.
-
Decontaminate (Small Spills in Hood): For small spills contained within the fume hood, use a spill kit with an absorbent material appropriate for organic compounds. Wearing full PPE, cover the spill, allow it to absorb, then carefully scoop the material into the halogenated waste container.
-
Clean Area: Clean the affected area thoroughly.
Waste Disposal
-
Regulatory Compliance: All waste containing this compound must be treated as hazardous chemical waste.[11][14]
-
Waste Segregation: It is critical to segregate this waste into a container specifically labeled "Halogenated Organic Waste".[12][14] Do not mix with non-halogenated solvents, as this significantly increases disposal costs and environmental impact.[14]
-
Container Management: Keep waste containers tightly capped except when adding waste.[11] Ensure labels are accurate and complete, listing all chemical components.[17]
-
Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department for disposal by a licensed professional service.[11][14]
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate PPE based on procedural risk.
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Benchchem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
- Brookhaven National Laboratory. (2017). Work Practices for Chemical Fumehoods.
-
Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia, (6), 61–64. Retrieved from [Link]
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- University of California, San Diego. (2024). Chemical Fume Hood Use Guidelines.
- Sigma-Aldrich. (2025). Safety Data Sheet - Indole.
- Genie Scientific. (2025). Best Practices for Operating & Maintaining Your Chemical Fume Hood.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1H-Indole, 1-methyl-.
- Ohio State University Chemistry. (n.d.). A Survival Guide to Chemical Fume Hoods.
- Merck Millipore. (2021). Safety Data Sheet.
- Labconco Corporation. (2018). Fume Hood Basics: 5 Best Practices.
- Thermo Fisher Scientific. (2009). Safety Data Sheet - 6-Chloro-1H-indole.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- TCI Chemicals. (n.d.). Safety Data Sheet - Methyl Indole-4-carboxylate.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Hampshire College. (n.d.). Lab Safety Manual: Chemical Management.
-
National Center for Biotechnology Information. (n.d.). 5-Chloroindole. PubChem Compound Database. Retrieved from [Link]
- Triumvirate Environmental. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- Chemistry LibreTexts. (2020). Safety.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Jackson State Community College. (n.d.). Safety in Organic Chemistry Laboratory.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- MedChemExpress. (n.d.). Indole-3-carboxylic acid-SDS.
- Fisher Scientific. (n.d.). Safety Data Sheet - 5-Chloroindole.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
- Santa Cruz Biotechnology. (n.d.). Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate.
- Fisher Scientific. (2024). Safety Data Sheet - 5-Chloroindole-3-carboxaldehyde.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 5-chloro-3-ethyl-2-methyl-1H-indole.
- Echemi. (n.d.). 6-chloro-5-methyl-1h-indole.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aps.anl.gov [aps.anl.gov]
- 6. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 7. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
- 8. labconco.com [labconco.com]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. thesafetygeek.com [thesafetygeek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
